1-Naphthaldehyde
説明
Structure
3D Structure
特性
IUPAC Name |
naphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAINHDHICKHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058775 | |
| Record name | 1-Naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | 1-Naphthaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19388 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
66-77-3, 30678-61-6 | |
| Record name | 1-Naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalenecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030678616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenecarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3I0B5F8SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Naphthaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Naphthaldehyde (CAS No. 66-77-3), a pivotal aromatic aldehyde in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core physicochemical properties, synthesis methodologies, reactivity, and significant applications, with a strong emphasis on practical, field-proven insights.
Introduction: The Versatile Naphthyl Moiety
This compound, also known as α-naphthaldehyde or 1-formylnaphthalene, is an organic compound characterized by a formyl group attached to the C1 position of a naphthalene ring.[1][2][3] This structural feature imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules. Its applications span from the creation of novel materials like metal-organic frameworks (MOFs) to its role as a crucial building block in the pharmaceutical industry.[4][5][6][7] This guide aims to be a self-validating resource, grounding all technical discussions in established scientific principles and methodologies.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is typically a pale yellow to yellowish-green liquid or crystalline powder with a pungent odor.[8][9] It is air-sensitive and should be stored under an inert atmosphere to prevent oxidation.[5][10]
Tabulated Physical and Chemical Data
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 66-77-3 | |
| Molecular Formula | C₁₁H₈O | [6][10][11] |
| Molecular Weight | 156.18 g/mol | [6][9][10][12] |
| Appearance | Clear yellow to dark yellow-brown liquid | [11][13][14] |
| Melting Point | 1-2 °C | [6][12] |
| Boiling Point | 160-161 °C at 15 mmHg | [5][6][12] |
| 291 °C | [7] | |
| Density | 1.15 g/mL at 25 °C | [6][12] |
| Refractive Index (n²⁰/D) | 1.652 | [15] |
| Flash Point | > 112 °C (> 233.60 °F) | [1] |
| Autoignition Temperature | 350 °C (662.00 °F) | [1] |
| Vapor Density | >1 (vs air) | [15] |
| Solubility | Soluble in ethanol, ether, acetone, and benzene. Insoluble in water. | [5][10][11][16] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are best consulted from dedicated databases, a summary of key spectral features is provided below.
-
¹³C NMR: Characteristic peaks for the carbonyl carbon and the aromatic carbons of the naphthalene ring are observed.
-
IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde group is a key diagnostic feature.
-
UV-Vis Spectroscopy: The electronic transitions within the naphthalene ring system give rise to characteristic absorption bands in the ultraviolet-visible region.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns can be used to confirm the identity and structure of the compound.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired scale, purity, and available starting materials.
Common Synthetic Routes
Several methods have been reported for the preparation of this compound, including:
-
Sommelet Reaction: This method involves the reaction of α-chloromethylnaphthalene or α-bromomethylnaphthalene with hexamethylenetetramine.[17] An improved procedure utilizes 50% acetic acid as the solvent.[17]
-
Oxidation of α-Naphthyl-carbinol: The oxidation of the corresponding alcohol can be achieved using reagents like chromic acid, N-bromosuccinimide, or N-chlorosuccinimide.[17]
-
Reduction of α-Naphthonitrile: The nitrile can be reduced to the aldehyde using reagents such as stannous chloride or diisobutylaluminum hydride.[17]
-
Formylation of Naphthalene: Direct formylation of naphthalene can be achieved using dichloromethyl methyl ether in the presence of a Lewis acid like stannic chloride.[17]
-
From 1-Bromonaphthalene: A mixture of 1-bromonaphthalene, tri-n-butylamine, and a palladium catalyst can be formylated using a mixture of carbon monoxide and hydrogen under pressure.[18]
Featured Synthesis Protocol: The Sommelet Reaction
The Sommelet reaction is a widely used method for the synthesis of aldehydes from benzylic halides. The following is a representative protocol for the synthesis of this compound from α-chloromethylnaphthalene.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-chloromethylnaphthalene in a suitable solvent such as 50% aqueous acetic acid.
-
Addition of Hexamethylenetetramine: Add an equimolar amount of hexamethylenetetramine to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, add an equal volume of concentrated hydrochloric acid to the cooled reaction mixture to hydrolyze the intermediate quaternary ammonium salt.
-
Workup: Extract the product with a suitable organic solvent like ether. Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water.[17]
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield colorless this compound.[17]
Causality Behind Experimental Choices:
-
The use of 50% acetic acid as a solvent provides a suitable medium for both the formation of the hexaminium salt and its subsequent hydrolysis.[17]
-
The sodium carbonate wash is crucial for removing any acidic byproducts.[17]
-
Vacuum distillation is necessary for the purification of the final product due to its relatively high boiling point.[17]
Key Reactions of this compound
The aldehyde functional group in this compound is highly reactive and can participate in a variety of chemical transformations, making it a versatile synthetic intermediate.
-
Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, this compound undergoes the Cannizzaro reaction in the presence of a strong base to yield 1-naphthoic acid and 1-naphthalenemethanol.[4][5][10]
-
Wittig Reaction: It reacts with phosphorus ylides to form alkenes.
-
Reductive Amination: It can be converted to various amines through reaction with ammonia or primary/secondary amines in the presence of a reducing agent.
-
Condensation Reactions: It readily undergoes condensation reactions with active methylene compounds to form α,β-unsaturated systems.
Applications in Research and Drug Development
The unique chemical structure of this compound makes it a valuable precursor in several areas of scientific research and industrial applications.
Material Science: Metal-Organic Frameworks (MOFs)
This compound is utilized in the synthesis of single-crystalline homochiral porous metal-organic frameworks (MOFs).[4][5][6] MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The rigid and planar nature of the naphthalene core in this compound can be exploited to construct robust and well-defined porous structures.
Pharmaceutical Synthesis and Drug Development
In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of various organic molecules.[7] Its reactivity allows for the introduction of the naphthyl moiety into larger, more complex drug candidates. For instance, it can be a building block in the synthesis of analogs of existing drugs, such as sunitinib, potentially leading to compounds with enhanced efficacy or altered pharmacological profiles.[7]
Illustrative Synthetic Pathway:
Caption: Synthetic utility of this compound in drug analog synthesis.
Other Synthetic Applications
This compound is also a precursor for the synthesis of:
-
(S)-1-α-naphthyl-1-ethanol[4]
-
N-(4-aryl)-N-(α-naphthyliden)amines[4]
-
N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines[4]
-
Naphthalene-1-carboxylic acid methyl ester[4]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1][5][13]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical splash goggles.[1]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1]
Handling and Storage
-
Handling: Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Use with adequate ventilation.[1]
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][13] As it is air-sensitive, storage under an inert gas is recommended.[5][10]
First Aid Measures
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
In Case of Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid.[1]
-
If Swallowed: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[1]
Workflow for Safe Handling and Emergency Response:
Caption: Workflow for the safe handling and emergency response for this compound.
Conclusion
This compound is a cornerstone intermediate in organic synthesis with a rich and diverse chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for chemists in both academic and industrial settings. From the rational design of advanced materials to the synthesis of potentially life-saving pharmaceuticals, the applications of this compound continue to expand, underscoring its significance in modern chemical science. Adherence to strict safety protocols is paramount to harnessing its full potential while ensuring a safe laboratory environment.
References
- Material Safety Data Sheet - this compound, 95%. Cole-Parmer.
- This compound. Organic Syntheses Procedure.
- This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar. Thermo Fisher Scientific.
- This compound, 98% 66-77-3 India. Otto Chemie Pvt. Ltd.
- Showing Compound this compound (FDB030250). FooDB.
- This compound. Solubility of Things.
- Synthesis of this compound. PrepChem.com.
- This compound. Stenutz.
- This compound. CHEMICAL POINT.
- This compound: Safety, Handling, and Storage Tips. (2024, November 15). Pioneer.
- This compound | C11H8O | CID 6195. PubChem.
- MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem LLP.
- This compound, 95% | N109-100G-A | SIGMA-ALDRICH. SLS Ireland.
- 2-hydroxy-1-naphthaldehyde. Organic Syntheses Procedure.
- 1-Naphthalenecarboxaldehyde. the NIST WebBook.
- NAPHTHALDEHYDE. Sdfine.
- HEALTH EFFECTS. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2.... NCBI.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Showing Compound this compound (FDB030250) - FooDB [foodb.ca]
- 3. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 4. This compound | 66-77-3 [chemicalbook.com]
- 5. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 6. This compound, 98% 66-77-3 India [ottokemi.com]
- 7. This compound | 66-77-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. This compound CAS#: 66-77-3 [m.chemicalbook.com]
- 12. chemicalpoint.eu [chemicalpoint.eu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. This compound, 95% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. scientificlabs.ie [scientificlabs.ie]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. prepchem.com [prepchem.com]
1-Naphthaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide serves as an in-depth technical resource on 1-naphthaldehyde for researchers, scientists, and professionals in drug development. By synthesizing foundational chemical principles with field-proven insights, this document provides a robust framework for understanding and utilizing this versatile compound. We will explore its chemical structure, synthesis protocols, key reactions, and applications, with a focus on causality and self-validating methodologies.
Core Introduction: The Strategic Importance of this compound
This compound, known formally by its IUPAC name naphthalene-1-carbaldehyde, is an aromatic aldehyde with the chemical formula C₁₁H₈O.[1] It is structurally characterized by a naphthalene ring system with a formyl (-CHO) substituent at the C1 position.[1] This molecule is a cornerstone intermediate in organic synthesis due to the unique reactivity conferred by its aldehyde group and the extended π-system of the naphthalene core. Its utility spans from the synthesis of dyes and polymers to its pivotal role as a precursor for complex molecular scaffolds in medicinal chemistry.[2] For drug development professionals, the naphthyl moiety offers a lipophilic and sterically defined scaffold that can be crucial for modulating ligand-receptor interactions.
Chemical Identity and Structure
A precise understanding of the molecule's structure is fundamental to predicting its reactivity and behavior in chemical systems.
-
IUPAC Name: naphthalene-1-carbaldehyde[1]
-
Synonyms: 1-Formylnaphthalene, α-Naphthaldehyde, 1-Naphthylaldehyde[1]
-
CAS Number: 66-77-3[1]
-
Molecular Formula: C₁₁H₈O[1]
The structure consists of two fused benzene rings, forming the naphthalene core. The aldehyde group's placement at the alpha-position (C1) influences its electronic properties and steric accessibility compared to its isomer, 2-naphthaldehyde.
Caption: Chemical structure and IUPAC numbering of this compound.
Physicochemical Properties
The physical properties of this compound are critical for its handling, purification, and use in reactions. The data below is consolidated from authoritative sources.
| Property | Value | Source(s) |
| Molecular Weight | 156.18 g/mol | [1][3][4] |
| Appearance | Colorless to yellow oily liquid | [2] |
| Melting Point | 1–2 °C | [3][4] |
| Boiling Point | 160–161 °C at 15 mmHg | [3][4] |
| Density | 1.15 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.652 | [3][4] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, acetone. | [4][5] |
Synthesis Protocols: A Field-Proven Methodology
While numerous methods exist for the synthesis of this compound, the Sommelet reaction remains a reliable and instructive approach, particularly for laboratory-scale preparations. This choice is based on its relatively mild conditions and avoidance of highly toxic reagents.
Causality Behind Experimental Choices: The Sommelet reaction begins with the formation of a hexaminium salt from an active halide. The subsequent hydrolysis step is the key to forming the aldehyde. The use of 50% acetic acid in this protocol is an improvement over earlier methods as it provides an effective medium for the hydrolysis of the quaternary ammonium salt to yield the desired aldehyde.
Experimental Protocol: Sommelet Synthesis of this compound
-
Salt Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 17.7 g (0.1 mol) of 1-(chloromethyl)naphthalene and 14.0 g (0.1 mol) of hexamethylenetetramine in 150 mL of 50% aqueous acetic acid.
-
Rationale: Chloroform can also be used as a solvent, but aqueous acetic acid is effective for both the salt formation and subsequent hydrolysis step, simplifying the procedure.
-
-
Reaction Execution:
-
Heat the mixture to reflux with stirring for 2 hours. The solution will turn yellow as the hexaminium salt forms and begins to hydrolyze.
-
Add 200 mL of water to the reaction mixture.
-
Continue to reflux for an additional 15 minutes.
-
Rationale: The extended reflux ensures complete hydrolysis. Adding water helps to keep all components in solution.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ether (3 x 100 mL).
-
Self-Validation: The organic layer should contain the desired aldehyde, while unreacted salts and water-soluble byproducts remain in the aqueous phase.
-
Combine the organic extracts and wash them sequentially with water (2 x 100 mL), 10% sodium carbonate solution (2 x 50 mL), and finally with water (1 x 100 mL).
-
Rationale: The sodium carbonate wash is crucial for removing any acidic impurities, such as remaining acetic acid or any 1-naphthoic acid formed via over-oxidation.
-
-
Purification:
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the ether by rotary evaporation.
-
The crude product is a yellowish oil. Purify by vacuum distillation, collecting the fraction at 160–162 °C/18 mmHg.
-
The expected yield is 70–77 g (approximately 45-50% based on 1-(chloromethyl)naphthalene).
-
Synthesis Workflow Diagram
Caption: Workflow for the Sommelet synthesis of this compound.
Key Reactions in Drug Discovery & Synthesis
This compound is a versatile precursor. Its aldehyde functionality is central to several key transformations used in the construction of complex pharmaceutical agents.
Schiff Base Formation
The reaction with primary amines to form imines (Schiff bases) is a fundamental transformation. These products are not merely intermediates; many exhibit potent biological activities. Recently, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been synthesized to modify existing drugs, creating new zwitterionic compounds with potential therapeutic applications.[6][7]
Caption: General scheme for Schiff base formation from this compound.
The Cannizzaro Reaction
In the absence of α-hydrogens, this compound undergoes the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction yields both the corresponding alcohol (1-naphthalenemethanol) and the carboxylate salt (sodium 1-naphthoate), which upon acidification gives 1-naphthoic acid.[8][9] This provides a direct route to two different, valuable synthetic intermediates from a single starting material.[8][9]
Precursor to Biologically Active Scaffolds
The naphthalene moiety is present in numerous approved drugs and serves as a critical pharmacophore.[10] For instance, derivatives of this compound have been used to create sulfonamides that show significant antibacterial activity.[10] Its use as a starting material allows for the introduction of the naphthyl group into larger molecules, influencing properties like cell membrane permeability and target binding affinity.
Spectroscopic Characterization
Confirmation of the structure and purity of synthesized this compound is achieved through standard spectroscopic methods. The following data are typical for this compound.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.33 (s, 1H, CHO), 9.23 (d, J=8.6 Hz, 1H), 8.05 (d, J=8.2 Hz, 1H), 7.95 (d, J=8.1 Hz, 1H), 7.90 (d, J=7.1 Hz, 1H), 7.69 (ddd, J=8.4, 6.9, 1.4 Hz, 1H), 7.60 (ddd, J=8.1, 6.9, 1.2 Hz, 1H), 7.54 (t, J=7.6 Hz, 1H).[3]
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 193.6, 136.7, 135.3, 133.8, 131.4, 130.6, 129.1, 128.5, 127.0, 124.9.[3]
-
Infrared (IR): Key peaks (cm⁻¹) ~3050 (aromatic C-H stretch), ~2820 and ~2740 (aldehyde C-H stretch), ~1700 (strong C=O stretch).
Safety and Handling Protocols
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazards: Harmful if swallowed. Causes skin, eye, and respiratory tract irritation. It is also a lachrymator (induces tears).
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases. Keep the container tightly sealed.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Conclusion
This compound is a fundamentally important and highly versatile chemical intermediate. Its strategic value in organic synthesis is underscored by its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science. A comprehensive understanding of its chemical properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe application in a research and development setting.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6195, this compound.
- Organic Syntheses. (n.d.). This compound. Organic Syntheses Procedure.
- PrepChem. (n.d.). Synthesis of this compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 95%.
- NIST. (n.d.). 1-Naphthalenecarboxaldehyde IR Spectrum. NIST Chemistry WebBook.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Title of Paper]. Retrieved from a relevant RSC publication's supplementary data.
- Otto Chemie Pvt. Ltd. (n.d.). This compound, 98% 66-77-3 India.
- Solubility of Things. (n.d.). This compound.
- PubChem. (n.d.). This compound | C11H8O | CID 6195.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - this compound 97%.
- NIST. (n.d.). 1-Naphthalenecarboxaldehyde. NIST Chemistry WebBook.
- Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0060325).
- Journal of Chemical Education. (2006). Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction. ACS Publications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound Manufacturers and Suppliers: A Global Perspective.
- Chopra, B. et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research.
- SpectraBase. (n.d.). This compound.
- International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
- RSC Publishing. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation....
- RSC Publishing. (2024). A synthetic approach towards drug modification....
Sources
- 1. This compound(66-77-3) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 2-Hydroxy-1-naphthaldehyde(708-06-5) 1H NMR spectrum [chemicalbook.com]
- 5. This compound(66-77-3) 13C NMR spectrum [chemicalbook.com]
- 6. This compound(66-77-3) IR Spectrum [chemicalbook.com]
- 7. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
A Comprehensive Technical Guide to the Physical Properties of 1-Naphthaldehyde: Melting and Boiling Points
This guide provides an in-depth exploration of the critical physical properties of 1-naphthaldehyde, with a primary focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values to offer a holistic understanding of these properties, their experimental determination, and their implications in practical applications.
Introduction: The Significance of Physical Properties in Chemical Synthesis and Drug Discovery
This compound (C₁₁H₈O) is a pivotal aromatic aldehyde, appearing as a pale yellow to yellowish-green liquid or crystalline powder, that serves as a versatile intermediate in organic synthesis.[1] Its applications are extensive, ranging from the production of dyes and fluorescent whitening agents to its use as a crucial building block in the synthesis of pharmaceutical compounds and metal-organic frameworks (MOFs).[1][2][3][4][5] For instance, it can be a precursor in the synthesis of analogs of drugs like sunitinib, potentially enhancing their therapeutic efficacy.[2]
A thorough understanding of the physical properties of this compound is paramount for its effective handling, reaction optimization, and purification. The melting and boiling points, in particular, are fundamental parameters that dictate storage conditions, reaction temperatures, and purification strategies such as distillation and crystallization. In the context of drug development, precise knowledge of these properties is essential for the synthesis of novel organic compounds and for ensuring the purity and stability of active pharmaceutical ingredients (APIs).[6][7]
Core Physical Properties of this compound
The physical characteristics of this compound are well-documented across various chemical literature and supplier specifications. A summary of these key properties is presented below for easy reference.
| Property | Value | Source(s) |
| Melting Point | 1-2 °C | [8][9][10][11] |
| 34 °C | [12] | |
| 36 °C | [13] | |
| Boiling Point | 160-161 °C at 15 mmHg | [3][8][9][10][11] |
| 291 °C | [2] | |
| Density | 1.15 g/mL at 25 °C | [9][10][11] |
| Molecular Weight | 156.18 g/mol | [10][11] |
| Appearance | Pale yellow to colorless liquid | [13] |
| Solubility | Soluble in ethanol, ether, acetone, and benzene. Insoluble in water. | [3][4][9] |
Note: Discrepancies in reported melting points can arise from variations in purity and experimental conditions.
Experimental Determination of Physical Properties: A Methodological Deep Dive
The accurate determination of melting and boiling points is a cornerstone of chemical characterization. The following protocols are presented not merely as steps, but as self-validating systems that incorporate best practices to ensure data integrity and reproducibility.
Methodology for Determining the Melting Point of this compound
The melting point of a substance is the temperature range over which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition is sharp, typically occurring over a narrow range of 1-2°C.[14] The low melting point of this compound necessitates a carefully controlled experimental setup.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is of high purity. Impurities can depress and broaden the melting point range.[14]
-
As this compound is a liquid at room temperature, it must be cooled to induce crystallization.[13] Place a small sample in a watch glass and cool it in an ice bath or refrigerator until completely solidified.
-
Finely pulverize the solid sample to ensure uniform heat transfer.[14][15][16]
-
-
Capillary Tube Loading:
-
Use a standard capillary tube, sealed at one end.
-
Press the open end of the capillary tube into the powdered sample to collect a small amount of material.
-
Tap the sealed end of the tube on a hard surface to pack the sample tightly to a height of 1-2 mm.[14][15] Proper packing is crucial for even melting.[14]
-
-
Melting Point Apparatus Setup:
-
Utilize a calibrated thermometer or a digital melting point apparatus.
-
If using a Thiele tube, attach the capillary tube to the thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.[14]
-
Immerse the thermometer and capillary in the heat-transfer fluid (e.g., mineral oil) within the Thiele tube.
-
-
Heating and Observation:
-
Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute as you approach the melting point.[14] A slow heating rate is critical for accurate determination, allowing for thermal equilibrium between the sample and the thermometer.[14]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[14][17]
-
Causality and Self-Validation: A narrow melting point range (e.g., 1-2°C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities. Repeating the measurement with a fresh sample validates the initial findings.
Methodology for Determining the Boiling Point of this compound
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[18] As this compound's boiling point is often reported at reduced pressure (160-161 °C at 15 mmHg), this protocol will focus on the standard distillation method, which can be adapted for vacuum distillation.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Ensure all glassware is clean and dry.
-
-
Sample and Boiling Chips:
-
Place a small volume of this compound into the round-bottom flask.
-
Add a few boiling chips to ensure smooth boiling and prevent bumping.
-
-
Heating and Distillation:
-
Heat the flask gently using a heating mantle or oil bath.
-
The temperature will rise as the liquid heats and begins to vaporize.
-
The boiling point is the temperature at which the vapor condenses on the thermometer bulb and a steady drip of condensate is observed entering the receiving flask. This temperature should remain constant during the distillation of a pure substance.
-
-
Data Recording:
-
Record the constant temperature observed during the distillation as the boiling point.
-
If performing a vacuum distillation, record the pressure at which the boiling point is measured.
-
Causality and Self-Validation: A constant boiling point throughout the distillation process is indicative of a pure compound. Fluctuations in temperature suggest the presence of impurities with different boiling points. The refractive index of the collected distillate can be measured and compared to the literature value for further validation of purity.
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the determination and validation of the physical properties of this compound.
Caption: Workflow for the determination and validation of the physical properties of this compound.
Conclusion: From Physical Properties to Practical Application
The melting and boiling points of this compound are more than mere numerical data; they are fundamental descriptors of its physical behavior that directly inform its practical application. For the research scientist, these properties guide the design of reaction conditions, ensuring optimal temperatures for solubility and reactivity while avoiding decomposition. For the drug development professional, a precise understanding and verification of these properties are integral to the synthesis of pure and stable pharmaceutical intermediates and APIs. By adhering to rigorous experimental methodologies, researchers can ensure the integrity of their data and, by extension, the quality and reproducibility of their scientific endeavors.
References
- Otto Chemie Pvt. Ltd. (n.d.). This compound, 98% 66-77-3 India.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 95%.
- ChemicalBook. (n.d.). 66-77-3(this compound) Product Description.
- Chemical Bull Pvt. Ltd. (n.d.). This compound | 66-77-3.
- CHEMICAL POINT. (n.d.). This compound.
- Stenutz. (n.d.). This compound.
- Thermo Scientific Alfa Aesar. (n.d.). This compound, 97% 50 g | Buy Online.
- Sigma-Aldrich. (n.d.). This compound 95 66-77-3.
- ChemicalBook. (n.d.). This compound | 66-77-3.
- FooDB. (2015, May 7). Showing Compound this compound (FDB030250).
- PubChem. (n.d.). This compound | C11H8O | CID 6195.
- Fisher Scientific. (2009, October 30). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). This compound - Safety Data Sheet.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET.
- Apollo Scientific. (2023, March 12). This compound Safety Data Sheet.
- Solubility of Things. (n.d.). This compound.
- ChemicalBook. (2026, January 5). This compound: Aromatic Aldehyde Intermediate.
- RSC Publishing. (2024, February 21). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation.
- PubMed Central. (2024, February 21). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation.
- Thermo Scientific Chemicals. (n.d.). This compound, 97% 50 g | Buy Online.
- Pioneer. (2024, November 5). This compound: Usus, Proprietates et Beneficia.
- (n.d.). experiment #1 – Melting point.
- Sigma-Aldrich. (n.d.). This compound 95 66-77-3.
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- (n.d.). Determination of Boiling Point (B.P):.
- (n.d.). To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid.
- JoVE. (2020, March 26). Video: Melting Points - Procedure.
Sources
- 1. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 2. This compound | 66-77-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 4. This compound | 66-77-3 [chemicalbook.com]
- 5. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 98% 66-77-3 India [ottokemi.com]
- 9. 66-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. 1-萘甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound [stenutz.eu]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. employees.oneonta.edu [employees.oneonta.edu]
- 15. byjus.com [byjus.com]
- 16. scribd.com [scribd.com]
- 17. Video: Melting Points - Procedure [jove.com]
- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]
Introduction: The Synthetic Versatility and Physicochemical Profile of 1-Naphthaldehyde
An In-depth Technical Guide to the Solubility of 1-Naphthaldehyde in Organic Solvents
This compound (C₁₁H₈O) is a pivotal aromatic aldehyde, serving as a fundamental building block in a multitude of synthetic applications.[1][2] Its characteristic structure, featuring a formyl group attached to a naphthalene ring system, imparts a reactivity profile that is leveraged in the production of dyes, fluorescent whitening agents, pharmaceutical intermediates, and advanced materials like metal-organic frameworks (MOFs).[2][3][4] A comprehensive understanding of its solubility in various organic solvents is not merely academic; it is a critical prerequisite for the successful design, optimization, and scale-up of synthetic routes, purification protocols, and formulation strategies.[5]
This guide provides an in-depth analysis of the solubility of this compound, grounded in the principles of molecular interactions and supported by established experimental data. We will explore the causality behind its solubility profile, present qualitative and quantitative data, and provide a validated experimental workflow for its determination.
Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its physical and chemical properties. For this compound, the large, hydrophobic naphthalene core combined with the polar aldehyde functional group dictates its behavior in different solvent environments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O | [1][6] |
| Molecular Weight | 156.18 g/mol | [1][3] |
| Appearance | Pale yellow to dark yellow-brown liquid | [1][2][5] |
| Melting Point | 1–2 °C (274.15–275.15 K) | [1][3][7] |
| Boiling Point | 160–161 °C @ 15 mmHg | [1][3][7] |
| Density | ~1.15 g/mL at 25 °C | [1][2][7] |
| Water Solubility | Insoluble (<1 g/L) | [1][2][8] |
| Sensitivity | Air sensitive | [1][3] |
Theoretical Framework: Understanding the Driving Forces of Dissolution
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[9] The dissolution process is governed by the thermodynamics of breaking existing intermolecular forces (solute-solute and solvent-solvent) and forming new ones (solute-solvent).[10]
-
This compound's Molecular Interactions: The molecule exhibits a dual nature. The extensive π-system of the naphthalene rings results in strong London dispersion forces, favoring interactions with nonpolar and aromatic solvents. The carbonyl group (-C=O) introduces a significant dipole moment, enabling dipole-dipole interactions with polar molecules. Furthermore, the lone pairs on the carbonyl oxygen can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents like alcohols.[11]
-
Thermodynamics of Solution: Dissolution is a spontaneous process when the change in Gibbs free energy (ΔG) is negative. This is a function of both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).
-
Enthalpy (ΔH): Energy is consumed to overcome the cohesive forces within the pure solute and pure solvent (an endothermic process). Energy is released upon the formation of new solute-solvent interactions (an exothermic process).[10] The net enthalpy of solution can be either positive (endothermic) or negative (exothermic).
-
Entropy (ΔS): The dissolution of a solute into a solvent typically leads to an increase in the randomness or disorder of the system, resulting in a positive entropy change, which favors dissolution.[12]
-
For this compound, the formation of strong dispersion and dipole-dipole interactions with a wide range of organic solvents provides a sufficient enthalpic driving force to overcome the solute-solute and solvent-solvent forces, leading to its broad solubility.
Solubility Profile of this compound
This compound is characterized by its high solubility in common organic solvents and its practical insolubility in water.[5][8] This is a direct consequence of its predominantly hydrophobic aromatic structure.[5]
| Solvent Class | Specific Solvent | Qualitative Solubility | Rationale for Solubility | Source(s) |
| Alcohols | Ethanol | Soluble | Hydrogen bonding (acceptor), dipole-dipole, and dispersion forces. | [1][3][4][5] |
| Ketones | Acetone | Soluble | Strong dipole-dipole interactions and dispersion forces. | [1][2][3][5] |
| Ethers | Diethyl Ether | Soluble | Dipole-dipole and dispersion forces. | [1][2][3][4] |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | Strong π-stacking and dispersion forces between aromatic rings. | [1][3][4][13] |
| Halogenated Solvents | Dichloromethane | Soluble | Strong dipole-dipole and dispersion forces. | [5] |
| Polar Protic Solvents | Water | Insoluble | The large, nonpolar naphthalene moiety cannot overcome the strong hydrogen-bonding network of water. | [1][3][5][8] |
Experimental Workflow: Isothermal Shake-Flask Method for Solubility Determination
To obtain precise, quantitative solubility data, a rigorously controlled experimental protocol is essential. The isothermal equilibrium (or "shake-flask") method is a gold-standard technique for determining the solubility of compounds.[14][15]
Workflow Diagram
Caption: Figure 1. Isothermal Shake-Flask Solubility Determination Workflow
Detailed Step-by-Step Protocol
-
Preparation: In a series of sealable glass vials, add a pre-weighed excess amount of this compound to a precisely measured volume or mass of the desired organic solvent. The presence of undissolved solid/liquid at the end of the experiment is crucial to ensure saturation has been reached.
-
Equilibration: Seal the vials tightly and place them in a mechanical shaker or rotator housed within a constant temperature bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is achieved.[15]
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for several hours (e.g., 4-6 hours) to permit the complete sedimentation of the excess solute.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette. To prevent the transfer of any particulate matter, it is best practice to use a syringe fitted with a chemically-inert filter (e.g., PTFE).
-
Quantification: Dilute the collected aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument. Determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis spectroscopy against a standard curve, or a gravimetric method where the solvent is carefully evaporated and the mass of the residual solute is measured.
-
Calculation: Using the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the final result in appropriate units, such as grams per 100 mL ( g/100 mL) or molarity (mol/L).
Safety and Handling Considerations
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazards: It is harmful if swallowed and causes skin, eye, and respiratory system irritation.[16][17][18] Prolonged or repeated contact may cause dermatitis.[16]
-
Personal Protective Equipment (PPE): Always use chemical splash goggles, appropriate protective gloves (e.g., nitrile), and a lab coat.[16]
-
Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][17] An eyewash station and safety shower should be readily accessible.[16]
-
Storage: this compound is sensitive to air and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from oxidizing agents.[1][3][17]
Conclusion
This compound exhibits broad solubility across a range of common nonpolar, polar aprotic, and polar protic organic solvents, a characteristic governed by its molecular structure which allows for both strong dispersion and dipole-dipole interactions. Its insolubility in water is a key feature, stemming from the large, hydrophobic naphthalene core. This well-defined solubility profile is fundamental to its utility in organic synthesis, enabling researchers and drug development professionals to rationally select solvent systems for reactions, extractions, and purifications, thereby maximizing yield, purity, and process efficiency.
References
- Title: this compound - Solubility of Things Source: Solubility of Things URL:[Link]
- Title: this compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar Source: Thermo Fisher Scientific URL:[Link]
- Title: Material Safety Data Sheet - this compound, 95% Source: Cole-Parmer URL:[Link]
- Title: MATERIAL SAFETY DATA SHEET - this compound 97% Source: Oxford Lab Fine Chem LLP URL:[Link]
- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: N/A (General Chemistry Protocol) URL:[Link]
- Title: Procedure For Determining Solubility of Organic Compounds | PDF Source: Scribd URL:[Link]
- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: N/A (General Chemistry Protocol) URL:[Link]
- Title: How To Determine Solubility Of Organic Compounds? Source: YouTube - Chemistry For Everyone URL:[Link]
- Title: How can you determine the solubility of organic compounds? Source: Quora URL:[Link]
- Title: Showing Compound this compound (FDB030250) Source: FooDB URL:[Link]
- Title: Naphthalene | C10H8 | CID 931 Source: PubChem - NIH URL:[Link]
- Title: Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K Source: N/A (Research Paper Abstract) URL:[Link]
- Title: Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: Semantic Scholar URL:[Link]
- Title: 1-Naphthalenecarboxaldehyde Source: NIST WebBook URL:[Link]
- Title: Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 Source: YouTube URL:[Link]
- Title: Properties of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]
- Title: 1-Naphthol - Wikipedia Source: Wikipedia URL:[Link]
- Title: Investigating the Enthalpy of Dissolution of Ionic and Polar Substances in Water Source: School of Management and Sciences Journals URL:[Link]
- Title: Determination and Correlation of the Solubility of Sodium Naphthalene-1,5-disulfonate...
- Title: Why are ketones more soluble than aldehydes? Source: Reddit URL:[Link]
- Title: 1-Naphthalenecarboxaldehyde Source: NIST WebBook URL:[Link]
- Title: this compound (C11H8O) Source: PubChemLite URL:[Link]
- Title: SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS Source: N/A (Book Reference) URL:[Link]
- Title: Naphthalene - PhotochemCAD Source: PhotochemCAD URL:[Link]
- Title: this compound | C11H8O | CID 6195 Source: PubChem URL:[Link]
Sources
- 1. This compound | 66-77-3 [chemicalbook.com]
- 2. This compound CAS#: 66-77-3 [m.chemicalbook.com]
- 3. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 4. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1-萘甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Showing Compound this compound (FDB030250) - FooDB [foodb.ca]
- 9. chem.ws [chem.ws]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. quora.com [quora.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1-Naphthaldehyde
This guide provides a comprehensive analysis of the spectroscopic data of 1-naphthaldehyde, a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. As researchers and drug development professionals, a precise understanding of a molecule's structural and electronic properties is paramount. This document moves beyond a simple recitation of data points to offer an in-depth interpretation grounded in established spectroscopic principles, providing the causal logic behind spectral features. Our approach ensures that the methodologies described are self-validating, fostering confidence in experimental outcomes.
The Integrated Spectroscopic Workflow: A Multi-faceted Approach
Characterizing a molecule like this compound is never reliant on a single technique. Instead, we employ an integrated workflow where each spectroscopic method provides a unique and complementary piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework and the chemical environment of each atom. Infrared (IR) spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. Mass Spectrometry (MS) provides the definitive molecular weight and reveals structural information through fragmentation patterns. Finally, UV-Visible (UV-Vis) spectroscopy offers insights into the electronic conjugation of the system.
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can deduce the connectivity and chemical environment of atoms.
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol is critical for reproducible results.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is chosen for its excellent solubilizing power for aromatic aldehydes and its single residual solvent peak that does not interfere with the analyte signals.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
-
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving the complex aromatic region.
-
For ¹H NMR, a standard single-pulse experiment is sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon, enhancing the signal-to-noise ratio.
-
¹H NMR Spectrum Interpretation
The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. The aldehyde proton is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group, causing its signal to appear significantly downfield.[1][2] The protons on the naphthalene ring are subject to the ring current effect, which deshields them and shifts their signals downfield into the aromatic region (7.0-9.5 ppm).
| Assignment | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Coupling Constant (J) Hz | Inferred Structural Information |
| H-C=O | ~10.28 | Singlet (s) | - | Characteristic aldehyde proton, highly deshielded by the C=O group. |
| H-8 | ~9.20 | Doublet (d) | ~8.6 | Peri-deshielding effect: This proton is spatially close to the carbonyl oxygen, leading to significant downfield shifting. |
| H-2 | ~7.95 | Doublet (d) | ~7.2 | Ortho to the aldehyde group. |
| H-5 | ~7.82 | Doublet (d) | ~8.2 | Aromatic proton on the second ring. |
| H-4 | ~7.80 | Doublet (d) | ~8.2 | Coupled to H-3. |
| H-6 | ~7.60 | Triplet (t) | ~7.5 | Aromatic proton on the second ring. |
| H-3 | ~7.49 | Triplet (t) | ~7.7 | Coupled to H-2 and H-4. |
| H-7 | ~7.47 | Triplet (t) | ~7.5 | Aromatic proton on the second ring. |
Note: Data synthesized from multiple sources.[3][4][5]
¹³C NMR Spectrum Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon is the most deshielded, appearing furthest downfield (~190-200 ppm).[1][6] The aromatic carbons appear in the typical range of ~120-140 ppm.
| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Inferred Structural Information |
| C=O | 194.1 | Aldehyde carbonyl carbon, highly deshielded. |
| C-4a | 136.6 | Quaternary carbon at the ring junction. |
| C-1 | 135.1 | Carbon to which the aldehyde is attached. |
| C-8a | 133.2 | Quaternary carbon at the ring junction. |
| C-8 | 130.8 | Aromatic CH, deshielded due to proximity to the carbonyl. |
| C-5 | 129.7 | Aromatic CH. |
| C-7 | 128.9 | Aromatic CH. |
| C-2 | 128.6 | Aromatic CH. |
| C-6 | 126.8 | Aromatic CH. |
| C-4 | 125.2 | Aromatic CH. |
| C-3 | 124.1 | Aromatic CH. |
Note: Data from a 151 MHz spectrum in DMSO-d₆.[3] Chemical shifts can vary slightly based on solvent and spectrometer frequency.[7][8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio. The resulting spectrum is a plot of transmittance versus wavenumber.
IR Spectrum Interpretation
The IR spectrum of this compound is dominated by features characteristic of an aromatic aldehyde. The conjugation of the aldehyde with the naphthalene ring lowers the C=O stretching frequency compared to a saturated aldehyde.[1][2]
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3050 | C-H Stretch | Aromatic C-H stretching from the naphthalene ring. |
| ~2820 & ~2720 | C-H Stretch | Fermi doublet, characteristic of the aldehyde C-H stretch. This is a key diagnostic feature for aldehydes.[6] |
| ~1700 | C=O Stretch | Strong, sharp absorption for the conjugated aldehyde carbonyl group.[1] |
| ~1600-1450 | C=C Stretch | Multiple bands corresponding to the carbon-carbon stretching vibrations within the aromatic naphthalene ring. |
| ~800 & ~775 | C-H Bend | Strong out-of-plane C-H bending ("wags") indicative of the substitution pattern on the naphthalene ring. |
Note: Peak positions are approximate and sourced from general principles and database entries.[10][11][12]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers structural clues based on how the molecule fragments.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization and Analysis: In the mass spectrometer, Electron Ionization (EI) at 70 eV is a standard method for creating positive ions. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) to generate the mass spectrum.
MS Spectrum Interpretation
For aromatic aldehydes, the molecular ion peak is typically intense. The fragmentation is characterized by the loss of the aldehyde group or parts of it.[13]
| m/z (Mass-to-Charge Ratio) | Assignment | Interpretation |
| 156 | [M]⁺ | Molecular Ion Peak . Confirms the molecular weight of C₁₁H₈O.[14][15] |
| 155 | [M-1]⁺ or [M-H]⁺ | Loss of the aldehydic hydrogen radical. This results in a very stable acylium ion.[13][16] |
| 128 | [M-28]⁺ or [M-CO]⁺ | Loss of a neutral carbon monoxide molecule from the [M]⁺ ion. A common fragmentation for aromatic aldehydes. |
| 127 | [M-29]⁺ or [M-CHO]⁺ | Loss of the entire formyl radical (•CHO), resulting in the stable naphthyl cation.[16][17] |
| 102 | [C₈H₆]⁺ | Further fragmentation of the naphthalene ring system. |
| 77 | [C₆H₅]⁺ | Often attributed to a phenyl-like fragment, though rearrangement is required. More commonly, it points to general aromatic fragmentation. |
Note: Data synthesized from NIST and other chemical databases.[4][14][15]
Fragmentation Pathway of this compound
Caption: Primary fragmentation pathways of this compound under Electron Ionization (EI).
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic conjugation in a molecule. The naphthalene ring system and the carbonyl group act as a chromophore, absorbing UV light to promote electrons to higher energy orbitals (π → π* and n → π* transitions).
Experimental Protocol: Solution UV-Vis
-
Prepare a dilute solution of this compound in a UV-transparent solvent like ethanol or dichloromethane.
-
Use a quartz cuvette to hold the sample.
-
Acquire the spectrum, typically from 200 to 400 nm, using the pure solvent as a blank reference.
UV-Vis Spectrum Interpretation
The spectrum shows characteristic absorptions for the conjugated aromatic system.
| λmax (nm) | Solvent | Transition Type |
| ~245 | Ethanol | π → π |
| ~315 | Ethanol | π → π |
Note: Data sourced from the NIST Chemistry WebBook.[18] These absorptions are useful for quantitative analysis via the Beer-Lambert Law and for monitoring reactions involving the chromophore.[19][20]
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. The ¹H NMR confirms the presence and positions of all 8 protons, with the aldehyde proton at ~10.28 ppm being a key identifier. The ¹³C NMR shows all 11 unique carbons, including the characteristic downfield carbonyl signal at ~194 ppm. The IR spectrum validates the presence of the aldehyde functional group (~1700 cm⁻¹, ~2720/2820 cm⁻¹) and the aromatic ring. Finally, mass spectrometry confirms the molecular weight of 156 g/mol and shows predictable fragmentations, such as the loss of H• (m/z 155) and •CHO (m/z 127). This integrated spectroscopic approach provides a robust and self-validating framework for the complete characterization of this compound, essential for its application in research and development.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ResearchGate. (n.d.). UV/vis spectrum of this compound 7a.
- SpectraBase. (n.d.). This compound [FTIR] Spectrum.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). UV/Vis spectrum of this compound (1).
- NIST. (n.d.). 1-Naphthalenecarboxaldehyde - Mass spectrum (electron ionization).
- NIST. (n.d.). 1-Naphthalenecarboxaldehyde - IR Spectrum.
- Supporting Information. (n.d.). General procedure for the synthesis of aldehydes.
- SpectraBase. (n.d.). This compound [1H NMR] Chemical Shifts.
- Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra.
- SpectraBase. (n.d.). This compound [¹H NMR] Chemical Shifts.
- Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones.
- OpenStax. (2023). Spectroscopy of Aldehydes and Ketones.
- Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones.
- Chemistry LibreTexts. (2021). 9.3: Spectroscopic Properties of Aldehydes and Ketones.
- NIST. (n.d.). 1-Naphthalenecarboxaldehyde - UV/Visible spectrum.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- SpectraBase. (n.d.). This compound [¹³C NMR] Chemical Shifts.
Sources
- 1. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. This compound(66-77-3) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound(66-77-3) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. fiveable.me [fiveable.me]
- 10. This compound(66-77-3) IR Spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 13. scribd.com [scribd.com]
- 14. This compound | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
1-Naphthaldehyde 1H NMR spectrum analysis
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Naphthaldehyde
Introduction
This compound, a key aromatic aldehyde, serves as a fundamental building block in the synthesis of pharmaceuticals, dyes, and polymers. Its precise chemical structure and purity are paramount for these applications, making robust analytical characterization essential. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for unambiguous structure elucidation and verification. This guide provides a detailed, field-tested methodology for the acquisition and in-depth analysis of the ¹H NMR spectrum of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple data report to explore the underlying principles that govern the spectrum's unique features, empowering the analyst to interpret the data with confidence and authority.
Section 1: The Structural Basis of the this compound ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is a direct reflection of its unique electronic and steric environment. The molecule consists of a naphthalene ring system substituted with a formyl (-CHO) group at the C1 position. This substitution breaks the symmetry of the naphthalene core, rendering all seven aromatic protons and the single aldehyde proton chemically distinct.
Caption: Structure of this compound with IUPAC numbering.
The chemical shift (δ) of each proton is governed by several key factors:
-
Inductive and Resonance Effects of the Aldehyde Group: The formyl group is strongly electron-withdrawing. Through resonance, it de-shields the entire naphthalene ring system, shifting all aromatic protons downfield compared to unsubstituted naphthalene. This effect is most pronounced at the ortho (H2, H8) and para (H4) positions.
-
Magnetic Anisotropy of the Aromatic System: The delocalized π-electrons of the naphthalene rings generate a powerful ring current when placed in an external magnetic field. This current induces a secondary magnetic field that strongly de-shields the protons on the periphery of the rings, causing them to resonate at a high chemical shift (typically >7.0 ppm).[1][2]
-
Magnetic Anisotropy of the Carbonyl Group: The C=O bond also exhibits strong magnetic anisotropy. Protons located in a cone-shaped region around the C=O axis are de-shielded.[3][4] This effect significantly influences the chemical shifts of the nearby aldehyde proton and the H8 proton.
-
The Peri Effect (Steric Interaction): The most striking feature of the spectrum is the extreme downfield shift of the H8 proton. This is due to a "peri" interaction, a through-space effect between the substituents at the C1 and C8 positions.[5] The H8 proton is forced into close proximity to the aldehyde group's oxygen atom. This proximity leads to significant de-shielding from two sources: the magnetic anisotropy of the C=O bond and van der Waals repulsion from the oxygen's lone pair electrons.
Section 2: Experimental Protocol for High-Resolution ¹H NMR Acquisition
Achieving a high-quality, reproducible ¹H NMR spectrum requires meticulous attention to the experimental setup. The following protocol is a self-validating system designed for accuracy.
Methodology:
-
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent dissolving power for this compound and its single residual solvent peak (δ ≈ 7.26 ppm) that typically does not interfere with the analyte signals.
-
Concentration: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl₃. This concentration ensures a good signal-to-noise ratio without causing significant line broadening.
-
Internal Standard: Use a solvent that contains a small amount of tetramethylsilane (TMS, 0.03-0.05% v/v). TMS serves as the internal reference, with its signal defined as δ 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4-5 cm).
-
-
Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to resolve the complex splitting patterns of the aromatic region.
-
Tuning and Shimming: The instrument's probe must be tuned to the ¹H frequency, and the magnetic field homogeneity must be optimized through shimming to ensure sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45° flip angle.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Temperature: Maintain a constant temperature, usually 298 K (25 °C).
-
-
Caption: Experimental workflow for ¹H NMR analysis.
Section 3: In-Depth Analysis of the this compound Spectrum
The ¹H NMR spectrum of this compound presents eight distinct signals. The following table summarizes typical data obtained in CDCl₃ at 400 MHz.[6][7]
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-CHO | ~10.33 | s | - | 1H |
| H8 | ~9.23 | d | ~8.6 | 1H |
| H2 | ~8.15 | d | ~7.2 | 1H |
| H4 | ~8.00 | d | ~8.2 | 1H |
| H5 | ~7.93 | d | ~8.2 | 1H |
| H7 | ~7.70 | t | ~7.7 | 1H |
| H3 | ~7.63 | m | - | 1H |
| H6 | ~7.57 | m | - | 1H |
Note: Exact chemical shifts and coupling constants can vary slightly based on solvent, concentration, and instrument.
Detailed Signal Assignment:
-
Aldehyde Proton (H-CHO, δ ≈ 10.33 ppm): This proton appears as a sharp singlet far downfield.[8][9] Its extreme de-shielding is a classic signature of an aldehyde, caused by the strong magnetic anisotropy of the adjacent carbonyl group.[3] The lack of significant coupling confirms it has no adjacent protons.
-
Peri Proton (H8, δ ≈ 9.23 ppm): This is the most downfield of the aromatic protons, appearing as a doublet. Its remarkable shift is a direct consequence of the peri-effect, where it is sterically compressed against the aldehyde's oxygen atom and lies deep within the C=O bond's de-shielding cone.[5] It is split into a doublet by its only ortho-coupled neighbor, H7 (³J ≈ 8.6 Hz).
-
Ortho/Para Protons (H2, H4, H5, δ ≈ 7.9-8.2 ppm):
-
H2 (δ ≈ 8.15 ppm): This proton is ortho to the aldehyde group and appears as a doublet, split by its neighbor H3 (³J ≈ 7.2 Hz).
-
H4 (δ ≈ 8.00 ppm): This proton is para to the aldehyde group and is also significantly de-shielded. It appears as a doublet due to ortho-coupling with H3.
-
H5 (δ ≈ 7.93 ppm): This proton is part of the second, unsubstituted ring. It appears as a doublet due to ortho-coupling with H6. Its downfield position relative to H6 and H7 is due to the anisotropic effect of the adjacent fused ring.
-
-
Other Aromatic Protons (H7, H3, H6, δ ≈ 7.5-7.7 ppm): This region is the most complex due to overlapping signals and multiple couplings.
-
H7 (δ ≈ 7.70 ppm): Appears as a triplet (or more accurately, a doublet of doublets with similar J values) due to ortho-coupling with H6 and H8.
-
H3 & H6 (δ ≈ 7.57-7.63 ppm): These protons often appear as a complex, overlapping multiplet. H3 is coupled to both H2 and H4, while H6 is coupled to both H5 and H7. Advanced techniques like 2D-COSY would be required for their definitive, unambiguous assignment.
-
Caption: Primary spin-spin (J) coupling pathways in this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in an understanding of fundamental principles such as carbonyl anisotropy and the distinctive peri-effect, allows for the complete and confident assignment of all proton signals. The characteristic downfield shifts of the aldehyde proton (δ > 10 ppm) and the H8 proton (δ > 9 ppm) serve as definitive diagnostic markers for the this compound structure. This guide provides the necessary framework for researchers to not only verify the identity and purity of their material but also to appreciate the intricate relationship between molecular structure and spectroscopic output.
References
- Electronic Supplementary Information for [Title of Paper]. The Royal Society of Chemistry. (Note: Specific paper not identified, but data for this compound in DMSO-d6 is present). [Link]
- 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS)
- ¹H NMR Spectra and Interpret
- Short Summary of 1H-NMR Interpret
- Interpreting H-NMR Spectra Aromatic Molecule. TheElkchemist (YouTube). [Link]
- 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]
- This compound Compound Summary.
- proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]
- Supporting Information for [Title of Paper]. (Note: Specific paper not identified, but ¹H and ¹³C NMR spectra for this compound are present). [Link]
- This compound SpectraBase. Wiley SpectraBase. [Link]
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) for this compound.
- The anisotropic effect of functional groups in 1H NMR spectra... Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) for this compound. MiMeDB. [Link]
- Anisotropic Effects in NMR. (General reference text snippet). [Link]
- A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules (MDPI). [Link]
- 1H NMR Chemical Shifts Database.
- Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR. Dr. Anjali Gupta (YouTube). [Link]
Sources
- 1. arsdcollege.ac.in [arsdcollege.ac.in]
- 2. m.youtube.com [m.youtube.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(66-77-3) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Introduction: The Spectroscopic Signature of a Key Pharmaceutical Intermediate
An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 1-Naphthaldehyde for Researchers and Drug Development Professionals
Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational analytical technique in the pharmaceutical industry, providing critical insights into the identity, purity, concentration, and stability of chemical compounds.[1][2] For aromatic aldehydes such as this compound (C₁₁H₈O), a key intermediate in the synthesis of dyes, fragrances, and pharmaceutical agents, the UV-Vis spectrum serves as a fundamental electronic fingerprint.[3] Its characteristic absorption of light in the 200-400 nm range arises from its specific molecular structure, containing both a naphthalene ring system and a carbonyl chromophore.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the UV-Vis absorption spectrum of this compound. Moving beyond a simple presentation of data, we will delve into the underlying electronic transitions, provide a field-proven protocol for acquiring high-quality spectra, analyze the profound influence of solvent environments, and discuss the practical applications of this data in a drug development context, such as stability and quality control testing.[4][5][6]
Theoretical Foundation: Unpacking the Electronic Transitions of this compound
The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within its two primary chromophores: the naphthalene aromatic system and the aldehyde functional group. The interaction and conjugation between these two components dictate the specific wavelengths (λ_max) and intensities (molar absorptivity, ε) of the observed absorption bands.
-
π → π* Transitions: These are high-energy, high-intensity transitions characteristic of conjugated π-electron systems.[7][8] In this compound, the extensive π-system of the naphthalene ring gives rise to strong absorption bands. The aldehyde group, being in conjugation with the ring, extends this π-system, which typically results in a bathochromic (red) shift to longer wavelengths compared to unsubstituted naphthalene.[9][10] These transitions are responsible for the prominent, high-intensity peaks in the spectrum.
-
n → π* Transitions: This second type of transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the aldehyde's oxygen atom to an antibonding π* orbital of the carbonyl group.[7][9] These transitions are "forbidden" by quantum mechanical selection rules, resulting in absorption bands of significantly lower intensity compared to π → π* transitions.[8] They typically appear as a weaker shoulder or a distinct peak at a longer wavelength than the main π → π* bands.[9]
The interplay of these transitions provides a rich, detailed spectrum that is highly sensitive to the molecule's chemical environment.
Caption: Simplified energy diagram of electronic transitions in this compound.
Experimental Protocol: A Self-Validating Workflow for Spectrum Acquisition
The trustworthiness of UV-Vis data hinges on a meticulous experimental procedure. This protocol is designed to be a self-validating system, minimizing error and ensuring reproducibility.
I. Materials and Instrumentation
-
Analyte: this compound (CAS 66-77-3), purity ≥ 95%.[11]
-
Solvents: Spectroscopic grade (UV cut-off < 220 nm) cyclohexane (non-polar) and ethanol (polar). The choice of solvent is critical as it can significantly alter absorption peaks.[12]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 450 nm.
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes. Quartz is essential for its transparency in the UV region.[13]
II. Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh approximately 15.6 mg of this compound (molar mass: 156.18 g/mol ).[14]
-
Quantitatively transfer the analyte to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., ethanol) to create a ~1 mM stock solution. Ensure the solute is fully dissolved.[13]
-
-
Preparation of Working Solutions:
-
Perform serial dilutions from the stock solution to prepare a series of concentrations (e.g., 5 µM, 10 µM, 15 µM, 20 µM). This series is crucial for verifying adherence to the Beer-Lambert law and determining molar absorptivity.
-
-
Spectrophotometer Setup and Blanking:
-
Power on the instrument and allow the lamps to stabilize (typically 15-30 minutes).
-
Set the wavelength range (e.g., 220 nm to 400 nm).
-
Fill both the sample and reference cuvettes with the pure solvent being used for the working solutions.
-
Place the cuvettes in their respective holders and perform a baseline correction or "auto-zero." This step digitally subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.[13]
-
-
Sample Measurement:
-
Empty the sample cuvette. Rinse it twice with small aliquots of the most dilute working solution before filling it with that solution. This prevents dilution errors from residual solvent.[13]
-
Carefully wipe the optical faces of the cuvette with a lint-free tissue (e.g., Kimwipe) and place it in the sample holder.
-
Acquire the absorption spectrum.
-
Repeat this process for each working solution, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
For each λ_max, plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression on the data. An R² value > 0.99 indicates a strong linear relationship and validates the method in this concentration range.
-
Calculate the molar absorptivity (ε) from the slope of the calibration curve, according to the Beer-Lambert law (A = εbc), where 'b' is the path length (1 cm).
-
Caption: Experimental workflow for acquiring the UV-Vis spectrum of this compound.
Spectral Data and Interpretation
The UV-Vis spectrum of this compound exhibits multiple absorption bands. The precise λ_max and ε values are highly dependent on the solvent used, a phenomenon known as solvatochromism.[15]
-
In Non-Polar Solvents (e.g., Cyclohexane, Dichloromethane): The fine vibrational structure of the absorption bands is often more resolved.[16] The low-intensity n → π* transition is typically visible as a shoulder on the leading edge of the much stronger π → π* bands.
-
In Polar Solvents (e.g., Ethanol): Hydrogen bonding between the solvent and the carbonyl oxygen can stabilize the non-bonding electrons.[12] This increases the energy required for the n → π* transition, causing a hypsochromic (blue) shift to a shorter wavelength. Conversely, the π → π* transition often undergoes a slight bathochromic (red) shift. This can cause the weaker n → π* band to be obscured by the more intense π → π* band.[16]
| Solvent | λ_max 1 (nm) | log(ε) 1 | λ_max 2 (nm) | log(ε) 2 | Transition Type | Reference |
| Dichloromethane | ~245 | - | ~315 | - | π → π* / π → π | [17],[18] |
| Ethanol | ~245 | ~4.2 | ~314 | ~3.9 | π → π / π → π* | [19] |
| Gas Phase | ~244 | - | ~311 | - | Not specified | [20] |
| Note: Molar absorptivity (ε) values are often reported as log(ε). Specific values can vary slightly based on experimental conditions. The data from dichloromethane is inferred from published spectra without explicit ε values. |
The spectrum provided by the NIST Chemistry WebBook for a solution in ethanol shows two major absorption maxima around 245 nm and 314 nm, consistent with the expected π → π* transitions of the conjugated aromatic aldehyde system.[19]
Application in Drug Development and Quality Control
The UV-Vis spectrum of this compound is more than an academic curiosity; it is a powerful tool in a pharmaceutical setting.
-
Quantification and Purity Assessment: By using a validated calibration curve, the concentration of this compound in a solution can be accurately determined. This is fundamental for assaying the purity of raw materials or intermediates.[1][2] A deviation from the standard spectrum, such as the appearance of new peaks or a shift in λ_max, can indicate the presence of impurities.[5]
-
Stability Testing: Drug stability is a critical parameter in development.[4] Forced degradation studies, where a sample is exposed to heat, light, acid, or base, can be monitored using UV-Vis spectroscopy. The degradation of this compound or the formation of degradation products will result in predictable changes to the absorption spectrum, allowing for the rapid assessment of stability under various conditions.[6]
-
Reaction Monitoring: In the synthesis of active pharmaceutical ingredients (APIs) from this compound, UV-Vis can be used to monitor the reaction's progress by tracking the disappearance of the reactant's characteristic absorbance and the appearance of the product's spectrum.
Conclusion
The UV-Vis absorption spectrum of this compound is a direct reflection of its rich electronic structure, characterized by intense π → π* transitions and a weaker, solvent-sensitive n → π* transition. A thorough understanding of this spectrum, grounded in both theoretical principles and rigorous experimental practice, provides researchers and drug development professionals with an invaluable, non-destructive analytical method. From verifying the identity and purity of a starting material to quantifying its concentration and monitoring its stability, UV-Vis spectroscopy remains an essential, efficient, and cost-effective technique in the pharmaceutical sciences.[1][2][6]
References
- Advancements of UV- Vis Spectroscopy in Drug Discovery. (n.d.). IGI Global.
- Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. (2023, November 27). Waters Corporation.
- The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (n.d.). ResearchGate.
- Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques. (2024, December 10). PerkinElmer.
- UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. (2022, August 5). Walsh Medical Media.
- 1-Naphthalenecarboxaldehyde. (n.d.). NIST Chemistry WebBook.
- UV/vis spectrum of this compound 7a. (n.d.). ResearchGate.
- UV/Vis spectrum of this compound (1). (n.d.). ResearchGate.
- This compound: Aromatic Aldehyde Intermediate. (2026, January 5). ChemicalBook.
- 1-Naphthalenecarboxaldehyde. (n.d.). NIST Chemistry WebBook.
- Photo-physical properties of 1-hydroxy-2-naphthaldehyde. (2025, August 6). ResearchGate.
- 1-Naphthalenecarboxaldehyde UV/Visible spectrum. (n.d.). NIST Chemistry WebBook.
- 1-Naphthalenecarboxaldehyde Mass spectrum. (n.d.). NIST Chemistry WebBook.
- This compound. (n.d.). PubChem.
- Effect of solvent, acid and base on the UV-spectra of compounds. (n.d.). ResearchGate.
- UV Visible Spectroscopy. (n.d.). SlideShare.
- UV-Visible Spectroscopy. (n.d.). Michigan State University Chemistry.
- Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. (n.d.). Mettler Toledo.
- How does solvent choice impact UV-Vis spectroscopy readings? (n.d.). TutorChase.
- This compound 95%. (n.d.). Sigma-Aldrich.
- Solvents and solvent effect in UV - Vis Spectroscopy. (n.d.). SlideShare.
- What is Effect of Solvent on UV Absorption Spectra. (2019, November 6). YouTube.
- UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry.
- Sample Preparation for UV-Vis Spectroscopy. (n.d.). Ossila.
- Electronic Transitions of Di-Hydroxy Naphthalene Molecules. (n.d.). Taylor & Francis Online.
Sources
- 1. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 4. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability - ... | HunterLab [hunterlab.com]
- 5. Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques - Behind the Bench [thermofisher.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 1-ナフトアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. tutorchase.com [tutorchase.com]
- 13. ossila.com [ossila.com]
- 14. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 15. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 20. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
Theoretical studies on 1-Naphthaldehyde molecular structure
An In-depth Technical Guide to the Theoretical Analysis of 1-Naphthaldehyde's Molecular Structure
Abstract
This technical guide provides a comprehensive exploration of the theoretical studies on the molecular structure and properties of this compound. Moving beyond a simple recitation of data, this document elucidates the causal relationships behind computational choices and the validation of theoretical models against experimental data. We will delve into the application of Density Functional Theory (DFT) and other quantum chemical methods to unravel the conformational landscape, vibrational behavior, electronic characteristics, and non-linear optical potential of this important chemical building block. This guide is intended for researchers, scientists, and professionals in drug development and materials science who leverage computational chemistry to predict and understand molecular behavior.
Introduction: The Rationale for Theoretical Investigation
This compound (C₁₁H₈O) is a pivotal aromatic aldehyde used extensively as a precursor in the synthesis of advanced materials, including metal-organic frameworks (MOFs), Schiff bases, and fluorescent probes.[1] Its reactivity and the properties of its derivatives are fundamentally dictated by its three-dimensional structure, electronic distribution, and vibrational modes. While experimental techniques like NMR and X-ray crystallography provide invaluable structural data, they offer a snapshot under specific conditions. Theoretical studies, primarily using quantum chemical calculations, provide a dynamic and deeply detailed picture of the molecule's intrinsic properties, offering predictive power that can guide and accelerate experimental research.
Density Functional Theory (DFT) has emerged as the cornerstone of modern computational investigations for molecules of this size, striking an optimal balance between computational cost and predictive accuracy.[1] By modeling the electron density, DFT allows for the reliable calculation of molecular geometries, vibrational frequencies, frontier molecular orbital energies, and other crucial parameters that govern the molecule's behavior.[1][2]
The Computational Workflow: A Self-Validating System
A robust theoretical study is not merely a calculation but a systematic process of modeling, validation, and interpretation. The protocol described here represents a field-proven, self-validating workflow for analyzing aromatic aldehydes like this compound.
Experimental Protocol: Standard DFT Analysis Workflow
-
Initial Structure & Conformational Search:
-
Step 1.1: An initial 3D structure of this compound is generated.
-
Step 1.2 (Causality): The primary conformational flexibility in this compound arises from the rotation of the aldehyde group (-CHO) relative to the naphthalene ring. To identify the most stable conformer(s), a Potential Energy Surface (PES) scan is performed.[3] This involves systematically rotating the C(2)-C(1)-C(aldehyde)-O dihedral angle and calculating the energy at each step. The minima on this curve correspond to stable conformers (cis and trans).
-
-
Geometry Optimization:
-
Step 2.1: The low-energy conformers identified from the PES scan are subjected to full geometry optimization.
-
Step 2.2 (Methodology): This is typically performed using DFT with a well-regarded functional and basis set, such as B3LYP/6-311+G.[2][3] The B3LYP functional is a hybrid functional known for its good performance in describing the electronic structure of organic molecules, while the 6-311+G basis set provides sufficient flexibility to accurately model the electron distribution.
-
Step 2.3 (Trustworthiness): The optimization process continues until the forces on each atom are negligible and the structure represents a true energy minimum.
-
-
Frequency Calculation & Verification:
-
Step 3.1: A frequency calculation is performed on the optimized geometry using the same level of theory.
-
Step 3.2 (Self-Validation): The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. The calculated vibrational frequencies can then be compared with experimental FT-IR and FT-Raman spectra for validation of the chosen theoretical model.[2]
-
-
Property Calculations:
-
Step 4.1: With a validated structure, a suite of electronic and spectroscopic properties are calculated. This includes:
-
Frontier Molecular Orbitals (HOMO-LUMO): To analyze reactivity and electronic transitions.[3]
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule.[3][4]
-
Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum.[5]
-
Non-Linear Optical (NLO) Properties: To predict properties like first-order hyperpolarizability (β).[3]
-
-
Caption: Computational workflow for the theoretical analysis of this compound.
Structural and Spectroscopic Insights
Conformational Stability and Molecular Geometry
For this compound, the orientation of the aldehyde group relative to the naphthalene C10-C1 bond results in two primary planar conformers: cis and trans. Theoretical studies consistently show that the cis conformer, where the aldehyde oxygen is oriented away from the C8-H bond, is the more stable form.[4] This preference is driven by steric effects. The quantum chemical relative energies indicate that at room temperature (300 K), approximately 95% of the population exists in the cis form.[4]
The optimized geometric parameters calculated via DFT show excellent agreement with available experimental data, validating the computational model. The naphthalene core remains largely planar, a feature stabilized by the extensive π-electron delocalization across the fused rings.[1]
Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311+G**)
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C=O | 1.226 |
| C-C (aldehyde) | 1.461 | |
| C-H (aldehyde) | 1.121 | |
| Bond Angle | O=C-C | 124.5° |
| C-C-H (aldehyde) | 115.8° |
Note: These are representative values. Actual values may vary slightly based on the specific study and level of theory.
Caption: HOMO-LUMO energy gap diagram for this compound.
Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Analysis
NBO analysis provides a deeper understanding of the intramolecular interactions that contribute to the molecule's stability. [3]It reveals significant delocalization of π-electrons across the aromatic system and hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. [3]These charge-transfer interactions, quantified by the stabilization energy E(2), confirm the electronic delocalization suggested by the FMO analysis and are a key factor in the molecule's overall stability. [4] The strong intramolecular charge transfer, evidenced by the small HOMO-LUMO gap and NBO analysis, suggests that this compound and its derivatives could be promising candidates for NLO materials. [3][6]Theoretical calculations of the first-order hyperpolarizability (β₀), a measure of NLO activity, often show values significantly higher than reference materials like urea, indicating a strong NLO response. [6]
Conclusion
Theoretical studies, anchored by robust DFT methodologies, provide an indispensable lens through which to view the molecular world of this compound. This guide has demonstrated how a systematic computational workflow can not only reproduce and validate experimental findings but also offer profound insights into conformational preferences, vibrational behavior, and the electronic landscape that governs reactivity and optical properties. The strong correlation between calculated and experimental data underscores the predictive power of modern quantum chemistry. For scientists in materials design and drug development, leveraging these theoretical approaches provides a rational, efficient, and cost-effective strategy to screen candidates, understand mechanisms, and accelerate innovation.
References
- Structure and vibrational frequencies of this compound based on density functional theory calculations. PubMed.
- Structure and vibrational frequencies of this compound based on density functional theory calculations | Request PDF. ResearchGate.
- Computational and Spectral Investigation of 5,12-Dihydro-5,12-ethanonaphthacene-13-carbaldehyde. National Institutes of Health (NIH).
- Conformational landscape of naphthalene-derivative molecules relevant to atmospheric chemistry. ResearchGate.
- Molecular Dynamic, Hirshfeld Surface, Computational Quantum and Spectroscopic analysis of 4-Hydroxy-1-Naphthaldehyde. Bentham Science.
- Molecular Dynamic, Hirshfeld Surface, Computational Quantum and Spectroscopic analysis of 4-Hydroxy-1-Naphthaldehyde. ResearchGate.
- 4-Hydroxy-1-naphthaldehydes: proton transfer or deprotonation. Royal Society of Chemistry.
- Synthesis, TD-DFT, and optical properties study of a chromeno-quinoline (acceptor) and mirror-less laser action enabled by energy transfer from a conjugated-polymer (Donor). Journal of King Saud University - Science.
- Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. National Institutes of Health (NIH).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure and vibrational frequencies of this compound based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxy-1-naphthaldehydes: proton transfer or deprotonation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP00870K [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
Quantum chemical calculations of 1-Naphthaldehyde
An In-Depth Technical Guide to the Quantum Chemical Calculations of 1-Naphthaldehyde
This guide provides a comprehensive framework for the quantum chemical analysis of this compound (C₁₁H₈O), a vital aromatic aldehyde used as a precursor in the synthesis of dyes, pharmaceuticals, and metal-organic frameworks.[1][2][3] For researchers and professionals in drug development and materials science, computational modeling offers a powerful, cost-effective lens to predict molecular properties, elucidate reaction mechanisms, and guide rational design efforts. This document moves beyond a simple recitation of methods to explain the causality behind the computational choices, ensuring a robust and reproducible scientific workflow.
The Rationale for a Computational Approach
This compound, a molecule comprising two fused benzene rings and a formyl group, possesses a complex electronic structure that dictates its chemical behavior.[4] While experimental techniques provide invaluable data on bulk properties, quantum chemical calculations allow us to probe the molecule at the atomic level. This approach is indispensable for:
-
Elucidating Structure-Activity Relationships (SAR): Understanding how the molecule's geometry and electronic landscape influence its reactivity and potential biological interactions.
-
Predicting Spectroscopic Signatures: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization and interpretation.[5]
-
Mapping Reactivity Hotspots: Identifying sites susceptible to nucleophilic or electrophilic attack, which is critical for predicting reaction outcomes and designing new synthetic pathways.
-
Assessing Molecular Stability: Calculating thermodynamic properties and frontier molecular orbital energies to gauge the molecule's stability and kinetic reactivity.
Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering an exceptional balance of computational accuracy and efficiency for medium-sized organic molecules.[6][7]
Theoretical & Methodological Framework
The reliability of any computational study hinges on the appropriate selection of theory and basis set. Our approach is grounded in established methodologies validated for aromatic carbonyl compounds.
Pillar of Trust: The DFT/B3LYP/6-311++G(d,p) Model Chemistry
For the analysis of this compound, the B3LYP functional combined with the 6-311++G(d,p) basis set is a highly reliable choice.[8]
-
Expertise Behind the Choice:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. This mixing corrects for the tendency of pure DFT to delocalize electrons excessively, providing a more accurate description of bond energies and electronic structures in conjugated systems like this compound.
-
6-311++G(d,p) Basis Set: This is a Pople-style, triple-zeta basis set.
-
6-311: Indicates that core orbitals are described by 6 primitive Gaussian functions, while valence orbitals have three basis functions of different sizes (a "triple-zeta" split), allowing for greater flexibility in describing electron distribution.
-
++G: Adds diffuse functions to both heavy atoms (+) and hydrogen atoms (+). These are crucial for accurately modeling systems with lone pairs and for describing non-covalent interactions, which are essential in drug-receptor binding.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, accounting for the polarization of the electron cloud in the molecular environment, which is critical for accurately calculating vibrational frequencies and geometric parameters.
-
-
This combination, often referred to as "model chemistry," provides results that are consistently in good agreement with experimental data for a wide range of organic molecules.[5][9]
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a comprehensive computational analysis of this compound. Each step logically builds upon the last, creating a self-validating system where the results of one calculation confirm the validity of the next.
Caption: A validated workflow for the quantum chemical analysis of this compound.
Step 1: Initial Structure Generation
-
Action: Construct the 3D molecular structure of this compound using molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).
-
Causality: An accurate initial guess of the geometry, while not strictly necessary, can significantly reduce the computational time required to find the energy minimum. Ensure standard bond lengths and angles are used.
Step 2: Geometry Optimization
-
Action: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) model chemistry. The goal is to find the coordinates on the potential energy surface where the net forces on all atoms are zero.
-
Protocol Standard: The optimization should be run until convergence criteria are met. Standard thresholds are typically a maximum force of < 0.00045 Ha/Bohr and a maximum displacement of < 0.0018 Bohr.
-
Expert Insight: This is the most critical step. All subsequent properties (energies, orbitals, frequencies) are dependent on the optimized geometry. An incorrect geometry will lead to physically meaningless results.
Step 3: Vibrational Frequency Analysis
-
Action: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized geometry from Step 2.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.
-
Application: The calculated frequencies correspond to the molecule's fundamental vibrational modes and can be compared directly with experimental IR and Raman spectra. Note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies and may require a scaling factor (typically ~0.96 for B3LYP) for precise comparison.
Step 4: Electronic and Reactivity Analysis
-
Action: Using the optimized geometry, perform a single-point energy calculation to analyze the molecular orbitals and electron density.
-
Key Analyses:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface. This surface maps the electrostatic potential onto the electron density, visually identifying regions of positive and negative potential. Red/yellow areas (negative potential) indicate electron-rich sites prone to electrophilic attack, while blue areas (positive potential) indicate electron-poor sites prone to nucleophilic attack. This is invaluable for predicting intermolecular interactions, including drug-receptor binding.
-
Step 5: Spectroscopic Simulation
-
Action (UV-Vis): Perform a Time-Dependent DFT (TD-DFT) calculation, again at the B3LYP/6-311++G(d,p) level, to compute the electronic excitation energies and oscillator strengths. These correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[9]
-
Action (NMR): Perform a Gauge-Independent Atomic Orbital (GIAO) calculation to predict the ¹H and ¹³C NMR chemical shifts.[5] The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to yield chemical shifts for direct comparison with experimental data.[10]
Data Presentation and Interpretation
Quantitative results should be organized for clarity and comparison.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |
| Bond Length | C=O | Value in Å | Value in Å (if available) |
| Bond Length | C-C (aldehyde) | Value in Å | Value in Å (if available) |
| Bond Angle | C-C-O | Value in degrees | Value in degrees (if available) |
| Dihedral Angle | O=C-C=C | Value in degrees | Value in degrees (if available) |
| Note: Experimental values for gas-phase or crystalline structures should be cited from relevant crystallographic or spectroscopic databases. |
Table 2: Calculated Thermodynamic and Electronic Properties
| Property | Value | Unit | Interpretation |
| Total Energy | Value | Hartrees | The electronic energy of the optimized structure. |
| Dipole Moment | Value | Debye | Measures the molecule's overall polarity. |
| E_HOMO | Value | eV | Energy of the highest occupied molecular orbital. |
| E_LUMO | Value | eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | Value | eV | Indicator of chemical reactivity and stability. |
Interpreting the Results for Drug Development:
-
A low HOMO-LUMO gap suggests high polarizability and reactivity, which can be a desirable trait for a drug candidate that needs to interact with a biological target.
-
The MEP map is critical. The negative potential around the carbonyl oxygen identifies it as a primary site for hydrogen bonding, a key interaction in drug-receptor binding.[9]
-
The dipole moment influences solubility and the ability of the molecule to cross biological membranes.
Conclusion
This guide has outlined a robust, scientifically-grounded protocol for the quantum chemical calculation of this compound. By leveraging the B3LYP/6-311++G(d,p) model chemistry, researchers can reliably predict the molecule's geometric, electronic, and spectroscopic properties. The true power of this approach lies not in simply generating data, but in using that data to understand the underlying principles of the molecule's behavior. For professionals in drug discovery and materials science, these insights are fundamental to the rational design of novel compounds with tailored functions, accelerating the pace of innovation.
References
- FooDB. (2015). Showing Compound this compound (FDB030250).
- Otto Chemie Pvt. Ltd. (n.d.). This compound, 98% 66-77-3 India.
- National Center for Biotechnology Information. (n.d.). This compound | C11H8O. PubChem.
- The Good Scents Company. (n.d.). This compound, 66-77-3.
- ResearchGate. (n.d.). UV/Vis spectrum of this compound (1) (c = 1.0 mM in CH2Cl2) in the....
- Bentham Science Publishers. (2024). Molecular Dynamic, Hirshfeld Surface, Computational Quantum and Spectroscopic analysis of 4-Hydroxy-1-Naphthaldehyde.
- ResearchGate. (2023). Molecular Dynamic, Hirshfeld Surface, Computational Quantum and Spectroscopic analysis of 4-Hydroxy-1-Naphthaldehyde | Request PDF.
- ResearchGate. (2023). Molecular Dynamic, Hirshfeld Surface, Computational Quantum and Spectroscopic analysis of 4-Hydroxy-1-Naphthaldehyde.
- SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum.
- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts.
- Royal Society of Chemistry. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation....
- Royal Society of Chemistry. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation....
- Pioneer. (2024). This compound: Usus, Proprietates et Beneficia.
- ACS Publications. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews. [Link]
- PubMed Central. (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review.
- Research, Society and Development. (2021). Quantum chemical calculations and their uses. Retrieved from Research, Society and Development. [Link]
Sources
- 1. This compound, 98% 66-77-3 India [ottokemi.com]
- 2. This compound | 66-77-3 [chemicalbook.com]
- 3. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 4. Showing Compound this compound (FDB030250) - FooDB [foodb.ca]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]
- 7. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound(66-77-3) 1H NMR spectrum [chemicalbook.com]
Naphthaldehydes: A Comprehensive Technical Guide to Their Origins, Synthesis, and Applications
Abstract
Naphthaldehyde and its derivatives represent a cornerstone class of aromatic aldehydes, pivotal to advancements in medicinal chemistry, materials science, and synthetic organic chemistry. Characterized by a naphthalene backbone appended with a formyl group, these compounds exhibit a rich chemical versatility that makes them indispensable starting materials and key structural motifs. While their direct discovery in nature is limited, their synthetic accessibility has cemented their importance. This guide provides an in-depth exploration of the origins of naphthaldehydes, from their scarce presence in the natural world to the robust and varied synthetic methodologies that have defined their modern utility. We will dissect foundational synthetic routes, including the Reimer-Tiemann, Vilsmeier-Haack, and Sommelet reactions, offering detailed protocols and mechanistic insights. The narrative is tailored for researchers, scientists, and drug development professionals, aiming to bridge foundational knowledge with practical application and to underscore the causality behind experimental design in the synthesis of these vital compounds.
Introduction: The Naphthaldehyde Scaffold
The naphthaldehyde framework consists of a naphthalene bicyclic aromatic system bonded to a carbonyl group (aldehyde). The position of this formyl substituent, typically at the C1 (alpha) or C2 (beta) position, fundamentally influences the molecule's reactivity and stereochemistry. Further functionalization, most notably with hydroxyl groups, dramatically expands the chemical space and biological relevance of these compounds. For instance, 2-hydroxy-1-naphthaldehyde is not merely a synthetic intermediate but serves as the active core of sirtinol, a well-known sirtuin inhibitor.[1]
While the naphthalene core itself is found in various natural products, naphthaldehydes are more renowned as versatile synthetic building blocks than as natural isolates.[2][3] Their utility stems from the reactivity of the aldehyde group, which readily participates in nucleophilic additions, condensations, and redox reactions, providing a gateway to a vast library of more complex molecules, including pharmaceuticals, dyes, and fluorescent probes.[4] This guide delves into the genesis of these critical compounds, tracing their origins from natural sources and, more significantly, through the landscape of synthetic organic chemistry.
Natural Occurrence and Biosynthetic Origins
The naphthalene moiety is distributed across various biological kingdoms, including plants, fungi, and insects.[3] These naturally occurring naphthalenes typically arise from the polyketide biosynthetic pathway. However, compounds specifically featuring a naphthaldehyde structure are comparatively rare in nature.[2]
Some simple naphthaldehydes have been identified in the human diet and metabolome. 1-Naphthaldehyde, for example, has been detected in foods such as red raspberries, hard wheats, and globe artichokes, suggesting it may be a biomarker for the consumption of these foods.[5][6] It is considered to exist in organisms from bacteria to humans.[5]
In contrast, many functionalized naphthaldehydes are not naturally occurring. 2-Hydroxy-1-naphthaldehyde, despite its biological significance, is not a natural metabolite but is considered part of the human exposome—the collection of all environmental exposures an individual experiences over a lifetime.[7] The limited natural availability of naphthaldehydes underscores the critical importance of chemical synthesis to access these valuable scaffolds for research and development.
Foundational Synthetic Methodologies
The synthesis of naphthaldehydes is a well-established field in organic chemistry, with numerous named reactions developed and optimized for this purpose. The choice of method depends critically on the desired substitution pattern and the nature of the starting material.
3.1 Formylation of Naphthols: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and naphthols. The reaction utilizes chloroform in a basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile. This method is particularly effective for producing hydroxy-naphthaldehydes.
Causality and Mechanistic Insight: The reaction's preference for the ortho position is driven by the coordination of the sodium cation of the naphthoxide to the oxygen and the dichlorocarbene. The electron-donating nature of the hydroxyl group activates the naphthalene ring, making it susceptible to electrophilic attack by the carbene.
Experimental Protocol: Synthesis of 2-Hydroxy-1-Naphthaldehyde from β-Naphthol [8]
-
Preparation: In a 2-liter three-necked round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place 100 g (0.69 mole) of β-naphthol and 300 g of 95% ethanol.
-
Basification: Start the stirrer and rapidly add a solution of 200 g (5 moles) of sodium hydroxide in 415 g of water.
-
Reaction Initiation: Heat the resulting solution to 70–80°C on a steam bath. Begin the dropwise addition of 131 g (1.1 moles) of chloroform. The onset of the reaction is indicated by the formation of a deep blue color, after which external heating is no longer necessary.[8]
-
Addition and Reflux: Add the chloroform at a rate that maintains a gentle reflux, typically over 1 to 1.5 hours.[8] Near the end of the addition, the sodium salt of the aldehyde will begin to separate.
-
Workup: After all chloroform is added, continue stirring for 1 hour. Remove ethanol and excess chloroform by distillation.
-
Acidification: Cool the residue and add concentrated hydrochloric acid dropwise with vigorous stirring until the mixture is acidic to Congo red paper. An oil will separate.
-
Purification: Add sufficient water to dissolve the precipitated sodium chloride, then separate the oil and wash it several times with hot water. Distill the oil under reduced pressure (boiling point 163–166°C at 8 mm Hg).[8]
-
Recrystallization: Recrystallize the solidified distillate from ethanol to yield pure 2-hydroxy-1-naphthaldehyde.
Diagram: Reimer-Tiemann Reaction Workflow
3.2 Formylation of Electron-Rich Naphthalenes: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic compounds. It employs a "Vilsmeier reagent," typically formed from a substituted amide like N-methylformanilide or dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).
Causality and Mechanistic Insight: The reaction of the amide with POCl₃ generates a chloroiminium ion, a potent electrophile. This electrophile is strong enough to attack moderately activated aromatic rings, such as naphthalene ethers, which might not be sufficiently reactive for other formylation methods. The subsequent hydrolysis of the resulting iminium salt liberates the aldehyde.
Experimental Protocol: Synthesis of 2-Ethoxy-1-Naphthaldehyde [9]
-
Reagent Preparation: In a 500-mL round-bottomed flask, combine 45 g (0.33 mole) of N-methylformanilide, 51 g (0.33 mole) of phosphorus oxychloride, and 43 g (0.25 mole) of β-naphthyl ethyl ether.
-
Reaction: Heat the mixture on a steam bath for 6 hours.
-
Hydrolysis: Pour the hot reaction mixture in a thin stream into 700 mL of cold water with very vigorous stirring to hydrolyze the intermediate and precipitate the product.
-
Isolation: Filter the granular aldehyde by suction and wash thoroughly with 1 L of water.
-
Purification: Without drying, dissolve the crude product in 450 mL of 95% ethanol. If the solution is colored, treat with decolorizing carbon.
-
Crystallization: Add 300 mL of hot water to the ethanol solution to induce crystallization. Cool the mixture to obtain the pure product.
Diagram: Vilsmeier-Haack Reaction Workflow
3.3 Synthesis from Halomethylnaphthalenes: The Sommelet Reaction
The Sommelet reaction provides an efficient route to aldehydes from benzylic halides (or in this case, naphthylmethyl halides). The process involves the reaction of the halide with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the aldehyde.
Causality and Mechanistic Insight: HMTA serves as a convenient, solid source of anhydrous ammonia and formaldehyde. The key step is the hydrolysis of the quaternary salt (the "Sommelet salt"). The acidic conditions facilitate the breakdown of the HMTA cage and the subsequent hydrolysis of an intermediate methylene imine to the final aldehyde product. Using aqueous acetic acid as a solvent improves the method by ensuring homogeneity during the initial phase of the reaction.[10]
Experimental Protocol: Synthesis of this compound from 1-Chloromethylnaphthalene [10]
-
Preparation: In a 1-L flask fitted with a reflux condenser, place 106 g (0.6 mole) of 1-chloromethylnaphthalene, 168 g (1.2 moles) of hexamethylenetetramine, 250 mL of glacial acetic acid, and 250 mL of water.
-
Salt Formation: Heat the mixture under reflux for 2 hours. The solution first becomes homogeneous, after which an oil (the quaternary salt) separates.
-
Hydrolysis: After the reflux period, add 200 mL of concentrated hydrochloric acid and continue refluxing for an additional 15 minutes to hydrolyze the intermediate.
-
Extraction: Cool the mixture and extract with 300 mL of ether.
-
Washing: Wash the ether layer sequentially with three 100-mL portions of water, 100 mL of 10% sodium carbonate solution, and finally 100 mL of water.
-
Drying and Isolation: Dry the ether extract with anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
Purification: Distill the residual liquid under reduced pressure.
Diagram: Sommelet Reaction Workflow
Comparative Analysis of Synthetic Routes
The optimal synthetic route to a naphthaldehyde derivative is dictated by the available starting materials, desired substitution patterns, and reaction scale. The following table summarizes and compares the primary methods discussed.
| Reaction Name | Typical Substrate | Key Reagents | Typical Yield | Advantages | Disadvantages/Limitations |
| Reimer-Tiemann | Naphthols | CHCl₃, NaOH | 30-50%[8] | Direct ortho-formylation of naphthols; readily available reagents. | Moderate yields; can produce isomeric byproducts; harsh basic conditions. |
| Vilsmeier-Haack | Electron-rich naphthalenes (e.g., ethers) | POCl₃, DMF or N-Methylformanilide | 80-90%[9] | High yields; excellent for activated systems; regioselective. | Requires activated substrates; Vilsmeier reagent is moisture-sensitive. |
| Sommelet | Naphthylmethyl halides | Hexamethylenetetramine (HMTA), Acid | 75-85%[10] | Good yields; utilizes readily prepared halide precursors. | The precursor halide can be a lachrymator; multi-step hydrolysis. |
| Duff Reaction | Naphthols | HMTA, Glycerin-Boric Acid[8] | Variable | One-pot formylation of phenols. | Often lower yields than other methods; complex reaction mixture. |
| Rosenmund Red. | Naphthoyl chlorides | H₂, Pd/BaSO₄, Quinoline-S poison[11] | Variable | Direct conversion of an acid chloride to an aldehyde. | Requires catalyst preparation and handling of H₂ gas; catalyst poisoning is critical. |
| Stephen Red. | Naphthonitriles | SnCl₂, HCl, then H₂O[11] | Good | Utilizes nitrile precursors. | Requires stoichiometric amounts of tin salts; workup can be tedious. |
Applications in Drug Discovery and Beyond
The naphthaldehyde scaffold is a privileged structure in medicinal chemistry. Its rigid, lipophilic nature facilitates membrane passage and interaction with biological targets.[3] Derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties.[3] The ability to easily modify the aldehyde group allows for the creation of Schiff bases, hydrazones, and other derivatives, enabling the exploration of extensive structure-activity relationships (SAR).
Beyond pharmaceuticals, naphthaldehydes are crucial in materials science. They serve as precursors for:
-
Dyes and Pigments: The extended π-system of the naphthalene ring is an excellent chromophore.
-
Fluorescent Probes: The naphthalene moiety can be engineered to create molecules that fluoresce upon binding to specific analytes or changing their environment, making them useful in biochemical studies.[4]
Conclusion
Naphthaldehyde and its derivatives are fundamental building blocks whose importance far outweighs their limited natural abundance. The development of a diverse array of synthetic methodologies has provided chemists with reliable and versatile access to this entire class of compounds. From the classic ortho-formylation of naphthols via the Reimer-Tiemann reaction to the high-yielding Vilsmeier-Haack and Sommelet reactions, each method offers a unique solution tailored to specific substrates and synthetic goals. Understanding the causality and mechanistic underpinnings of these reactions is paramount for researchers aiming to innovate in drug discovery, materials science, and chemical synthesis. This guide has provided a comprehensive overview, equipping scientists with the foundational knowledge and practical protocols necessary to harness the full potential of naphthaldehyde chemistry.
References
- Organic Syntheses, Coll. Vol. 3, p.627 (1955); Vol. 29, p.69 (1949). β-NAPHTHALDEHYDE.
- Organic Syntheses, Coll. Vol. 3, p.463 (1955); Vol. 21, p.62 (1941). 2-hydroxy-1-naphthaldehyde.
- Solubility of Things. This compound.
- Organic Syntheses, Coll. Vol. 3, p.626 (1955); Vol. 29, p.68 (1949). This compound.
- Human Metabolome Database. Showing metabocard for 2-Hydroxy-1-naphthaldehyde (HMDB0245141).
- Organic Syntheses, Coll. Vol. 3, p.385 (1955); Vol. 27, p.35 (1947). 2-ETHOXY-1-NAPHTHALDEHYDE.
- ResearchGate. Synthesis of 2-hydroxy -1-napthaldehyde.
- ChemistryViews.
- ResearchGate. Naturally occurring naphthalenes: chemistry, biosynthesis, structural elucidation, and biological activities | Request PDF.
- PubChem. 2-Hydroxy-1-naphthaldehyde.
- Human Metabolome Database. Showing metabocard for this compound (HMDB0060325).
- FooDB. Showing Compound this compound (FDB030250).
- Google Patents.
Sources
- 1. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Naphthalene-Containing Natural Products - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Showing Compound this compound (FDB030250) - FooDB [foodb.ca]
- 7. hmdb.ca [hmdb.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Reactivity and Electrophilicity of 1-Naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthaldehyde, a pale yellow crystalline solid or liquid, is a pivotal aromatic aldehyde in the landscape of organic synthesis.[1] Its unique structural framework, characterized by a formyl group at the C1 position of a naphthalene ring, imparts a distinct reactivity profile that makes it a valuable precursor in the synthesis of a wide array of fine chemicals, including dyes, fluorescent whitening agents, and pharmaceutical intermediates.[1] This guide provides a comprehensive exploration of the core chemical principles governing the reactivity and electrophilicity of this compound, offering both theoretical insights and practical, field-proven experimental protocols.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in synthesis. The key data for this compound are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O | |
| Molecular Weight | 156.18 g/mol | |
| Appearance | Pale yellow to yellowish-green crystalline powder or liquid | [1] |
| Melting Point | 1-2 °C | |
| Boiling Point | 160-161 °C at 15 mmHg | |
| Density | 1.15 g/mL at 25 °C | |
| Refractive Index | n20/D 1.652 | |
| Solubility | Readily soluble in ethanol, diethyl ether, and benzene; slightly soluble in water | [1] |
The Electrophilic Nature of this compound: A Duality of Electronic Activation and Steric Hindrance
The reactivity of this compound is principally dictated by the electrophilic character of its carbonyl carbon. This electrophilicity is a nuanced interplay of activating electronic effects from the naphthalene ring system and significant steric constraints imposed by its geometry.
Electronic Effects: Activation of the Carbonyl Group
The naphthalene ring, being an electron-rich aromatic system, influences the electronic properties of the attached aldehyde group. The 1-position of naphthalene is known to be more electronically activated towards nucleophilic attack compared to the 2-position.[2] This is attributed to the more favorable resonance stabilization of the transition state during nucleophilic addition at the C1 position.[2] This inherent electronic activation enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles.
Steric Effects: The "Peri" Interaction
A defining feature of 1-substituted naphthalenes is the steric interaction between the substituent at the 1-position and the hydrogen atom at the 8-position, commonly referred to as a "peri-effect".[2] In this compound, this steric repulsion can force the aldehyde group slightly out of the plane of the naphthalene ring.[2] This deviation from planarity can, in turn, affect the conjugation between the carbonyl group and the aromatic system and physically impede the trajectory of incoming nucleophiles.[2] This steric hindrance is a critical consideration in reaction design and can influence reaction rates and, in some cases, the feasibility of a transformation.
Key Reactions Driven by the Electrophilicity of this compound
The electrophilic carbonyl carbon of this compound is the focal point for a variety of synthetically valuable transformations. This section provides an in-depth look at some of the most important reactions, complete with mechanistic insights and detailed experimental protocols.
Nucleophilic Addition: The Grignard Reaction
The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In the case of this compound, this reaction provides a direct route to secondary alcohols.
Mechanism: The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound. This forms a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the corresponding secondary alcohol.
Diagram: Grignard Reaction Mechanism with this compound
Sources
An In-depth Technical Guide to the Electron Density Distribution in 1-Naphthaldehyde: A Keystone for Rational Drug Design
This guide provides a comprehensive exploration of the electron density distribution in 1-naphthaldehyde, a critical parameter influencing its chemical reactivity and intermolecular interactions. Tailored for researchers, scientists, and drug development professionals, this document delves into both the theoretical underpinnings and practical methodologies for characterizing this fundamental property. By understanding the nuances of electron distribution, researchers can unlock new avenues for the rational design of novel therapeutics.
Introduction: The Significance of Electron Density in Drug Discovery
This compound, a derivative of the polycyclic aromatic hydrocarbon naphthalene, is a versatile building block in organic synthesis, finding extensive applications in the production of dyes, fluorescent whitening agents, and pharmaceutical intermediates.[1] Its chemical behavior, including its role in the synthesis of potential drug candidates, is fundamentally governed by the spatial arrangement of electrons within the molecule.[2][3] The electron density distribution dictates the electrophilic and nucleophilic sites, influencing how this compound interacts with biological targets such as proteins and nucleic acids.
A precise understanding of this distribution is paramount in drug development. It allows for the prediction of metabolic pathways, the design of more potent and selective inhibitors, and the optimization of pharmacokinetic and pharmacodynamic properties.[3] For instance, derivatives of naphthalene have shown a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] This guide will provide the foundational knowledge to leverage the electron density information of this compound for such applications.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential before delving into its electronic structure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O | [5] |
| Molecular Weight | 156.18 g/mol | [5] |
| Appearance | Pale yellow to yellowish-green crystalline powder or liquid | [1] |
| Melting Point | 1-2 °C | |
| Boiling Point | 160-161 °C at 15 mmHg | |
| Solubility | Soluble in ethanol, ether, acetone, and benzene; insoluble in water. | [6] |
| IUPAC Name | naphthalene-1-carbaldehyde | [5] |
Theoretical Framework: Unveiling Electron Distribution through Computational Chemistry
Modern computational chemistry provides powerful tools to model and visualize the electron density distribution of molecules with high accuracy. Density Functional Theory (DFT) has emerged as a particularly robust method for such investigations.[7]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[7] For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G**, can elucidate several key electronic properties.[8]
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability.[9][10] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying electrophilic and nucleophilic sites.[9][11] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer interactions (hyperconjugation) between filled and empty orbitals, which contribute to the molecule's stability.[9][12]
Workflow for DFT-Based Electron Density Analysis of this compound
Sources
- 1. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 66-77-3 [chemicalbook.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Structure and vibrational frequencies of this compound based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jaoc.samipubco.com [jaoc.samipubco.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
1-Naphthaldehyde molecular orbital analysis
An In-Depth Technical Guide to the Molecular Orbital Analysis of 1-Naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a pivotal aromatic aldehyde, serves as a cornerstone in the synthesis of dyes, pharmaceuticals, and fluorescent probes.[1] Its chemical behavior, reactivity, and photophysical properties are fundamentally governed by the arrangement and energies of its molecular orbitals. This guide provides a comprehensive exploration of this compound's electronic structure through the lens of Frontier Molecular Orbital (FMO) theory. We will detail both the computational methodologies, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), and the experimental techniques used to probe these orbitals. The objective is to furnish researchers with a robust framework for understanding and predicting the reactivity of this compound, thereby enabling the rational design of novel derivatives with tailored chemical and photophysical characteristics.
The Theoretical Bedrock: Frontier Molecular Orbital Theory
At its core, the chemical reactivity of a molecule is dictated by the interactions of its electrons. Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies this complex picture by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2]
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile. A higher HOMO energy level indicates a greater propensity for electron donation.[3]
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It signifies the molecule's ability to accept electrons, acting as an electrophile. A lower LUMO energy level suggests a greater affinity for accepting electrons.[4]
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical parameter. A small gap indicates that little energy is required to excite an electron from the HOMO to the LUMO, often correlating with high chemical reactivity and lower kinetic stability.[3][4] Conversely, a large HOMO-LUMO gap implies high stability.[4] For drug development, understanding the FMOs is crucial as they govern how a molecule will interact with biological targets.[4]
Computational Analysis: Probing Orbitals with DFT and TD-DFT
Computational chemistry provides powerful tools for visualizing and quantifying molecular orbitals. Density Functional Theory (DFT) has emerged as a cost-effective and accurate method for calculating the electronic structure of molecules like this compound.[5][6] Time-Dependent DFT (TD-DFT) extends this capability to describe excited states and simulate electronic spectra.[7][8]
Workflow for Computational Molecular Orbital Analysis
The following diagram outlines a standard, self-validating workflow for the computational analysis of this compound. The causality is crucial: an accurate ground state geometry is a prerequisite for reliable orbital energy and spectral calculations.
Caption: Computational workflow for MO and spectral analysis.
Detailed Protocol: DFT and TD-DFT Calculation
This protocol describes the steps for performing a comprehensive computational analysis of this compound.
Objective: To calculate the ground state geometry, frontier molecular orbitals, and electronic absorption spectrum of this compound.
Methodology: DFT and TD-DFT using the B3LYP functional with a 6-311++G(d,p) basis set. This combination is widely used and provides a good balance between accuracy and computational cost for organic molecules.[5][6][9]
Steps:
-
Structure Input: Build the 3D structure of this compound in a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Causality: This step is essential because orbital energies and shapes are highly dependent on the molecular geometry. An unoptimized structure will yield inaccurate results.
-
-
Frequency Calculation:
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Self-Validation: Confirm that the output shows no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state), not a true energy minimum. If found, the geometry must be perturbed and re-optimized.
-
-
Frontier Orbital Analysis:
-
From the optimized structure's output file, extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
Visualize the 3D shapes of the HOMO and LUMO surfaces. This reveals where the orbitals are localized, which is key to predicting reactivity. For this compound, the HOMO is typically a π-orbital distributed across the naphthalene ring system, while the LUMO is a π*-orbital with significant contributions from the carbonyl group.
-
-
Global Reactivity Descriptors:
-
Using the HOMO and LUMO energies, calculate key reactivity indices based on Koopmans' theorem:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / (2η)
-
Electronegativity (χ) = (I + A) / 2
-
Electrophilicity Index (ω) = χ² / (2η)
-
-
-
TD-DFT Calculation:
-
Using the validated, optimized geometry, perform a TD-DFT calculation to compute the first several singlet excited states.
-
Causality: This predicts the energies of electronic transitions, which correspond to the absorption of light.
-
-
Spectrum Simulation:
-
Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The oscillator strength indicates the probability of a transition occurring; a higher value means a more intense absorption peak.
-
Plot the oscillator strength against wavelength to generate a simulated UV-Vis absorption spectrum.
-
Interpreting Computational Data
The calculations yield quantitative data that provide deep insights into the molecule's electronic behavior.
| Parameter | Symbol | Typical Calculated Value (Gas Phase) | Significance |
| HOMO Energy | EHOMO | ~ -6.5 eV | Electron-donating capability[3] |
| LUMO Energy | ELUMO | ~ -2.0 eV | Electron-accepting capability[3] |
| HOMO-LUMO Gap | ΔE | ~ 4.5 eV | Chemical reactivity and kinetic stability[10][11] |
| Electrophilicity Index | ω | ~ 1.5 eV | Measure of electrophilic character |
| First Major Transition | λmax | ~ 315 nm (π→π*) | Corresponds to UV-Vis absorption maximum |
Note: These are representative values. Exact numbers will vary with the specific computational method and basis set used.
Experimental Validation: Bridging Theory and Reality
Computational models must be validated by experimental data. For molecular orbital analysis, UV-Vis spectroscopy and electrochemistry are the primary techniques.
UV-Vis Spectroscopy
This technique measures the absorption of light by a molecule as a function of wavelength. The absorption peaks correspond to electronic transitions from occupied to unoccupied orbitals. The lowest energy absorption band is generally related to the HOMO→LUMO transition.[12]
Experimental Protocol: UV-Vis Spectrum of this compound
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 1.0 x 10-5 M) in a UV-transparent solvent (e.g., cyclohexane, acetonitrile).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorption from the solvent and cuvette.
-
Sample Measurement: Replace the solvent with the this compound solution and record the absorption spectrum, typically over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). This value can be directly compared to the lowest energy, high-oscillator-strength transition predicted by TD-DFT.
The Influence of Solvent: Solvatochromism
The choice of solvent can alter the absorption spectrum, a phenomenon known as solvatochromism.[13] This occurs because the solvent's polarity can stabilize the ground and excited states of the solute differently.[13][14]
-
π→π* Transitions: In molecules like this compound, the primary absorption band is due to a π→π* transition. The excited state is typically more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, reducing the energy gap and causing a bathochromic (red) shift to longer wavelengths.[14]
-
n→π* Transitions: The carbonyl group also allows for a lower-energy, but much weaker, n→π* transition. The non-bonding (n) electrons are involved in hydrogen bonding with protic solvents. This stabilizes the ground state more than the excited state, increasing the energy gap and causing a hypsochromic (blue) shift to shorter wavelengths.[14]
Analyzing these shifts provides experimental evidence for the nature of the electronic transitions and the change in dipole moment upon excitation.[15]
Reactivity and Applications: From Orbitals to Function
The true power of MO analysis lies in its ability to predict and explain chemical reactivity, guiding the development of new molecules and reactions.
Predicting Reaction Sites
The spatial distribution of the frontier orbitals points to the most probable sites for chemical attack:
-
Nucleophilic Attack: An incoming nucleophile will seek out regions of positive charge or, more accurately, the region where the LUMO is localized. For this compound, the LUMO has a large coefficient on the carbonyl carbon, correctly predicting it as the primary site for attack by nucleophiles like Grignard reagents or hydrides.
-
Electrophilic Attack: An incoming electrophile will target regions of high electron density, corresponding to the location of the HOMO. In naphthalene systems, the HOMO is typically largest at the α-position (C1), predicting this as the site for electrophilic aromatic substitution.[16]
Caption: FMO theory predicts sites of nucleophilic and electrophilic attack.
Modulating Reactivity with Lewis Acids
A fascinating application of MO theory is explaining how catalysts can alter reaction pathways. The photochemical reactivity of this compound can be completely reversed in the presence of a Lewis acid (e.g., EtAlCl2).[1]
-
Without Lewis Acid: The lowest excited state is typically the n,π* state, leading to reactions at the carbonyl group.
-
With Lewis Acid: The Lewis acid coordinates to the carbonyl oxygen. This coordination lowers the energy of the π,π* state, making it the lowest excited state. This change redirects the reactivity away from the carbonyl and towards cycloaddition reactions on the naphthalene ring.[1]
This demonstrates how external agents can directly manipulate the molecular orbital energy levels to control chemical outcomes, a cornerstone of modern catalyst design.
Conclusion
The molecular orbital analysis of this compound provides a powerful framework that connects fundamental electronic structure to observable chemical and physical properties. Through a synergistic approach combining computational methods like DFT and TD-DFT with experimental validation via spectroscopy, researchers can gain a detailed understanding of its reactivity. This knowledge is not merely academic; it provides a rational basis for designing novel molecules for applications in drug discovery, materials science, and chemical synthesis, allowing scientists to predict and control molecular behavior with increasing precision.
References
- ResearchGate. (2025-08-06). Photo-physical properties of 1-hydroxy-2-naphthaldehyde: A combined fluorescence spectroscopy and quantum chemical calculations.
- ResearchGate. (2025-08-05). Structure and vibrational frequencies of this compound based on density functional theory calculations.
- ResearchGate. (2025-08-07). 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure.
- Krishnakumar, V., Prabavathi, N., & Muthunatesan, S. (2008). Structure and vibrational frequencies of this compound based on density functional theory calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 69(2), 528–533.
- ResearchGate. (n.d.). UV/Vis spectrum of this compound (1) (c = 1.0 mM in CH2Cl2) in the....
- Bentham Science Publishers. (2024-02-01). Molecular Dynamic, Hirshfeld Surface, Computational Quantum and Spectroscopic analysis of 4-Hydroxy-1-Naphthaldehyde.
- ResearchGate. (2025-08-05). Calculation of the absorption wavelength of dyes using time-dependent density-functional theory (TD-DFT).
- PubChem. (n.d.). This compound.
- CORE. (n.d.). THE PHOTOREDUCTION OF this compound.
- Wikipedia. (n.d.). Solvatochromism.
- ResearchGate. (2023-03-07). Molecular Dynamic, Hirshfeld Surface, Computational Quantum and Spectroscopic analysis of 4-Hydroxy-1-Naphthaldehyde.
- Wikipedia. (n.d.). Frontier molecular orbital theory.
- UC Santa Barbara. (n.d.). Frontier Orbital Theory in Organic Reactivity.
- ResearchGate. (2025-08-10). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review.
- ResearchGate. (n.d.). Regioselective Syntheses of this compound Derivatives.
- Journal of Applied Organometallic Chemistry. (2024-02-17). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF.
- FooDB. (2015-05-07). Showing Compound this compound (FDB030250).
- JACS Au. (n.d.). Describing Chemical Reactivity with Frontier Molecular Orbitalets.
- Taylor & Francis Online. (2022-04-05). Electronic properties of chosen naphthalene derivatives.
- ACS Publications. (2022-06-16). Describing Chemical Reactivity with Frontier Molecular Orbitalets.
- YouTube. (2020-07-14). Solvatochromism || Effect of polarity of solvent in spectroscopy.
- National Institutes of Health (NIH). (n.d.). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine.
- Herbert, J. (2019-11-17). Time-dependent DFT.
- Passer Journal. (2021-06-30). Electronic and optical properties of Tetrathiafulvalene in different solvents using density functional theory.
- Computational Chemistry Highlights. (2025-03-21). Comparative Analysis of TD-DFT Functionals for Formaldehyde Excited States.
- MDPI. (n.d.). Computational Study of P, S and Se Analogues of Naphthalenediimide as Cathode Components in Batteries.
- ResearchGate. (2025-08-06). 2-Hydroxy-1-naphthaldehyde 2-methylthiosemicarbazone.
- ResearchGate. (2026-01-02). Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT.
- ResearchGate. (n.d.). HOMO-LUMO gap computed for naphthalene (A2) with and without functional....
- National Institutes of Health (NIH). (2017-02-04). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study.
- Kelly Research Lab - UMBC. (n.d.). Solvatochromic Photochemistry.
- ResearchGate. (n.d.). Correlation between HOMO-LUMO gap (ΔE H-L ) of the D-π-A molecule and....
Sources
- 1. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 2. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 3. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure and vibrational frequencies of this compound based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. John Herbert: Time-dependent DFT [asc.ohio-state.edu]
- 9. benthamdirect.com [benthamdirect.com]
- 10. jaoc.samipubco.com [jaoc.samipubco.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvatochromism - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
Methodological & Application
Application Notes & Protocols: Synthesis of Schiff Bases from 1-Naphthaldehyde
Abstract
This comprehensive guide provides detailed protocols and expert insights into the synthesis of Schiff bases derived from 1-naphthaldehyde. Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental reaction mechanisms, offers step-by-step synthesis and purification procedures, and details analytical techniques for structural confirmation. Furthermore, it explores the diverse applications of these compounds, with a particular focus on their roles in medicinal chemistry and catalysis. The protocols included are self-validating, emphasizing reproducibility and scientific rigor.
Introduction: The Versatility of this compound Schiff Bases
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone of modern synthetic chemistry.[1][2] Their formation through the condensation of a primary amine with an aldehyde or ketone is a robust and versatile reaction. When this compound is employed as the aldehyde component, the resulting Schiff bases incorporate a bulky, aromatic naphthyl moiety, which imparts unique steric and electronic properties. This structural feature is pivotal to their wide-ranging applications.
The significance of Schiff bases derived from aromatic aldehydes like this compound, and particularly 2-hydroxy-1-naphthaldehyde, lies in their capacity to act as polydentate ligands that can form stable complexes with various transition metals.[3][4][5] This chelating ability is fundamental to their use in catalysis and as biologically active agents.[5][6] The imine group has been identified as critical to the biological activities of these compounds, which include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antitumor properties.[1][2][4][7]
Reaction Mechanism and Rationale
The synthesis of a Schiff base from this compound and a primary amine is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[8] Understanding the mechanism is crucial for optimizing reaction conditions.
Mechanism Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This step forms a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral amino alcohol intermediate, also known as a carbinolamine.
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.
-
Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom, yielding the final Schiff base product and regenerating the acid catalyst.
It is essential to control the pH of the reaction medium. A pH around 5 is generally optimal because at a higher pH, there isn't enough acid to protonate the hydroxyl group for elimination, and at a lower pH, the amine reactant becomes protonated and non-nucleophilic.[8]
Diagram of the General Reaction Mechanism
Caption: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative Schiff base from 2-hydroxy-1-naphthaldehyde and a primary amine. This specific precursor is often used due to the additional coordination site provided by the hydroxyl group.[1][9][10]
Conventional Synthesis Protocol
This method involves heating the reactants in a suitable solvent.
Materials:
-
2-Hydroxy-1-naphthaldehyde
-
Primary amine (e.g., aniline, amino acids, sulfanilamide)[11][12]
-
Ethanol (or Methanol)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve 1.72 g (0.01 mol) of 2-hydroxy-1-naphthaldehyde in 30 mL of ethanol.
-
Amine Addition: To this solution, add an equimolar amount (0.01 mol) of the chosen primary amine dissolved in a minimal amount of ethanol.[1]
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is then collected by vacuum filtration using a Buchner funnel.[3]
-
Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven.
Green Synthesis Protocol (Microwave-Assisted)
To align with the principles of green chemistry, a microwave-assisted synthesis can be employed, which often leads to shorter reaction times, higher yields, and reduced solvent usage.[13][14][15][16]
Materials:
-
2-Hydroxy-1-naphthaldehyde
-
Primary amine (e.g., 3-amino-1,2,4-triazole)[13]
-
Methanol
-
Grinder or mortar and pestle
-
Microwave-safe reaction vessel (e.g., a crucible)
-
Domestic or laboratory microwave oven
Procedure:
-
Mixing: Grind an equimolar mixture of 2-hydroxy-1-naphthaldehyde (e.g., 5.00 g, 0.029 mol) and the primary amine (e.g., 3-amino-1,2,4-triazole, 2.44 g, 0.029 mol) until a homogeneous mixture is obtained.[13]
-
Moisturizing: Transfer the mixture to a microwave-safe vessel and add a few drops (3-4 mL) of methanol to moisten the reactants.[13]
-
Microwave Irradiation: Place the vessel in a microwave oven and irradiate at a low to medium power (e.g., 90-300 W) for a short duration (1-3 minutes).[13] Use on/off cycling to control the temperature.
-
Purification: After irradiation, allow the mixture to cool. The product can be recrystallized from hot methanol to achieve high purity.[13]
-
Drying: Dry the final product under reduced pressure over anhydrous CaCl2.[13]
Characterization of Synthesized Schiff Bases
Confirmation of the successful synthesis and purity of the Schiff base is achieved through various spectroscopic techniques.
| Technique | Key Observables | Interpretation |
| FT-IR Spectroscopy | A strong absorption band in the region of 1620-1640 cm⁻¹ and disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.[17] | The appearance of the new band is characteristic of the azomethine (-C=N-) group, confirming the formation of the Schiff base.[1][17][18] |
| ¹H NMR Spectroscopy | A characteristic singlet peak in the range of δ 8-10 ppm.[1] | This signal is attributed to the azomethine proton (-CH=N-), a definitive indicator of Schiff base formation.[1] Aromatic protons will appear as multiplets in the δ 6.30-8.90 ppm range. |
| ¹³C NMR Spectroscopy | A signal in the range of δ 145-165 ppm. | This chemical shift is characteristic of the carbon atom in the azomethine group.[1] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the desired Schiff base. | Confirms the molecular weight and elemental composition of the synthesized compound. |
Applications in Research and Drug Development
Schiff bases derived from this compound are not merely synthetic curiosities; they are potent molecules with a wide spectrum of applications.
Antimicrobial and Pharmacological Agents
A significant body of research has demonstrated the antibacterial and antifungal activities of these compounds.[1][11][12][19] The mode of action is often attributed to the azomethine nitrogen, which can interfere with microbial cell processes. Their metal complexes often exhibit enhanced biological activity compared to the free ligands.[5]
-
Antibacterial Activity: These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[1][11][19]
-
Antifungal Activity: They are also active against various fungal strains such as Aspergillus niger and Candida albicans.[1][11][12]
-
Antioxidant and Anticancer Properties: Many this compound Schiff bases and their metal complexes have been investigated for their potential as antioxidant and anticancer agents.[1][7]
Catalysis
Metal complexes of this compound Schiff bases are effective catalysts in a variety of organic transformations.[6][20] The Schiff base ligand can be tailored to create specific steric and electronic environments around the metal center, thereby influencing the catalytic activity and selectivity.
-
Oxidation and Reduction Reactions: These complexes can catalyze oxidation reactions, such as the conversion of cyclohexane to cyclohexanol.[6]
-
Condensation Reactions: They have been successfully used to catalyze Claisen-Schmidt condensation for the synthesis of chalcones, which are important bioactive molecules.[20]
Fluorescent Probes
The extended π-conjugation in this compound Schiff bases makes them suitable candidates for the development of fluorescent sensors. They can be designed to exhibit a "turn-on" fluorescence response upon binding to specific metal ions, such as Zn²⁺, making them useful for environmental and biological sensing.[21]
Diagram of the Application Workflow
Caption: Workflow from synthesis to diverse applications of this compound Schiff bases.
Conclusion
The synthesis of Schiff bases from this compound offers a gateway to a class of compounds with immense potential in medicinal chemistry, catalysis, and materials science. The straightforward and adaptable nature of their synthesis, including environmentally benign methods, makes them accessible for a wide range of research and development activities. The protocols and insights provided in this guide are intended to empower researchers to explore and harness the versatile properties of these valuable molecules.
References
- Akinchan, N. T., & Memon, F. N. (2004). Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. Biometals, 17(2), 115-120. [Link]
- Jotani, M. M., et al. (2014). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm, 16, 10906-10915. [Link]
- Das, D., et al. (2015). Schiff base ligands derived from 1,2-bis(2′-nitro-/amino-phenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde and their Cu/Zn(ii) complexes: synthesis, characterization, X-ray structures and computational studies. CrystEngComm, 17, 3148-3162. [Link]
- Neelofar, et al. (2017). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes for antimicribial and antioxidant activities. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456. [Link]
- El-Sayed, Y. S., et al. (2019). Green Synthesis, Spectral, Thermal Characterization and Biological Activity of Schiff base Ligand Derived from 3-amino-1,2,4-triazol.
- Neelofar, et al. (2017). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their TIN(II) complexes for antimicribial and antioxidant activities.
- Ndahi, N. P., et al. (2019). Synthesis, Characterization and Antimicrobial Studies Of A Schiff Base Derived From 1,8 Diaminonaphthalene And 2-Hydroxy-1-Naphthaldehyde With Its Metal Complexes. International Journal of ChemTech Research, 12(3), 72-79. [Link]
- Al-Masoudi, W. A., et al. (2016). Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro. European Journal of Chemistry, 7(1), 102-106. [Link]
- Tambade, P. J., & Shelke, B. (2019).
- Sani, U., et al. (2023). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. Research Publish Journals. [Link]
- Tambade, P. J., et al. (2019). An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in Water and its Complexation with Iron Metal under Sonication.
- Sani, U., et al. (2016). Synthesis, Characterization, Antimicrobial Activity and Antioxidant Studies of Metal (II) Complexes of Schiff Base Derived from 2 – Hydroxy - this compound and Hydrazine Monohydrate.
- El-ajaily, M. M. (n.d.). Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes. Academia.edu. [Link]
- Aliyu, H. N., & Sani, U. (n.d.). Original Research Article Synthesis and Characterization of Bioactive Schiff base ligand derived from 2-hydroxy-1-napthaldehyde. AWS. [Link]
- Anonymous. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]
- Al-Amiery, A. A., et al. (2024). Green Synthesis Methods of Schiff Base Compounds: A Review. Preprints.org. [Link]
- Anonymous. (n.d.). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. ScienceOpen. [Link]
- Yan, L., et al. (2021). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. Journal of Fluorescence, 31(4), 971-979. [Link]
- Gürbüz, D., et al. (2022). Mass spectral study of tautomerism in some 1-hydroxy-2-naphthaldehyde Schiff bases. Journal of Molecular Structure, 1262, 133084. [Link]
- Rao, P., et al. (2003). 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure.
- Jotani, M. M., et al. (2014). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(II) and Co(II) complexes.
- Al-Amiery, A. A., et al. (2024). Green Synthesis Methods of Schiff Base Compounds: A Review.
- Sharma, K., & Singh, R. (n.d.). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review.
- LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
- Das, A., & Das, M. (2024). Applications of metal complexes of Schiff bases-A Review. TIJER. [Link]
- Yildiz, M., et al. (1998). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 3(3), 86-95. [Link]
- Al-Hamdani, A. A. S., & Al-Khafaji, N. A. H. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff-Base Ligand Derived from Naphthaldehyde with its Complexes.
Sources
- 1. ajol.info [ajol.info]
- 2. scienceopen.com [scienceopen.com]
- 3. researchpublish.com [researchpublish.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. tijer.org [tijer.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Schiff base ligands derived from 1,2-bis(2′-nitro-/amino-phenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde and their Cu/Zn(ii) complexes: synthesis, characterization, X-ray structures and computational studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro | European Journal of Chemistry [eurjchem.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. [PDF] An Efficient and Green Protocol for the Synthesis of Schiff’s Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in Water and its Complexation with Iron Metal under Sonication | Semantic Scholar [semanticscholar.org]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Naphthaldehyde in the Synthesis of Metal-Organic Frameworks
Introduction: The Strategic Integration of 1-Naphthaldehyde into MOF Architectures
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility, constructed from metal ions or clusters linked by organic ligands.[1] Their vast internal surface areas, tunable pore sizes, and the potential for chemical functionalization have positioned them at the forefront of materials science, with applications spanning gas storage, catalysis, and drug delivery.[2] A key strategy for tailoring the properties of MOFs for specific applications, particularly in the realm of chemical sensing and luminescence, is the incorporation of carefully chosen functional moieties.[3]
This compound, with its extended aromatic system, offers a compelling building block for imparting desirable photoluminescent properties to MOFs. The naphthalene group is an intrinsic fluorophore, and its incorporation into the rigid, ordered structure of a MOF can enhance its emissive properties.[4] The primary and most effective method for integrating this compound into MOF structures is not through direct, de novo synthesis, but rather through post-synthetic modification (PSM) .[5][6] This powerful technique allows for the covalent modification of a pre-synthesized MOF, enabling the introduction of functional groups that might not be stable under the conditions of MOF synthesis.[5]
The most common approach for the PSM-driven incorporation of this compound involves a Schiff base condensation reaction with an amine-functionalized MOF, such as UiO-66-NH₂ or IRMOF-3.[7][8] This reaction is robust, proceeds under mild conditions, and covalently links the this compound to the MOF's organic linker, thereby functionalizing the pores of the material with the fluorescent naphthalene group. The resulting imine linkage also introduces additional coordination sites, which can be crucial for the selective sensing of metal ions.
This guide provides detailed protocols for the synthesis of an amine-functionalized parent MOF (UiO-66-NH₂) and its subsequent post-synthetic modification with this compound. It will also delve into the characterization of the resulting functionalized MOF and its application as a luminescent sensor.
Experimental Workflows and Logical Relationships
The overall strategy for creating a this compound-functionalized MOF for sensing applications can be visualized as a two-stage process:
Caption: Workflow for the synthesis of a this compound-functionalized MOF.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Parent Amine-Functionalized MOF (UiO-66-NH₂)
This protocol details the synthesis of UiO-66-NH₂, a widely used and robust amine-functionalized MOF, via a microwave-assisted solvothermal method.[7]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
Procedure:
-
In a microwave reactor vessel, combine 0.175 g (0.75 mmol) of ZrCl₄ and 0.135 g (0.75 mmol) of 2-aminoterephthalic acid.[7]
-
Add 20 mL of DMF and 2.4 mL of acetic acid to the vessel.[7]
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 120°C and hold for 1 hour.[7]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Collect the resulting solid product by filtration.
-
Wash the product thoroughly with fresh DMF.
-
Immerse the product in chloroform for three days, replacing the chloroform daily, to remove any unreacted starting materials or residual DMF from the pores.
-
Dry the final product, UiO-66-NH₂, at 120°C.
Protocol 2: Post-Synthetic Modification with this compound
This protocol describes the functionalization of the synthesized UiO-66-NH₂ with this compound through a Schiff base condensation reaction.
Materials:
-
Synthesized and activated UiO-66-NH₂
-
This compound
-
Methanol (MeOH)
-
Acetic acid (catalyst)
Procedure:
-
Disperse 100 mg of the activated UiO-66-NH₂ in 50 mL of methanol in a round-bottom flask.
-
Add a solution of this compound (1.2 mmol, approximately 0.187 g) in methanol to the MOF suspension.
-
Add two drops of glacial acetic acid to catalyze the reaction.
-
Stir the resulting mixture at 75°C for 24 hours.[7]
-
After the reaction, collect the solid product by filtration.
-
Wash the product, now designated as UiO-66-N=Naph, thoroughly with fresh methanol to remove any unreacted this compound and the catalyst.
-
Dry the final functionalized MOF in air.
Characterization of the Functionalized MOF
To confirm the successful synthesis and functionalization of the MOF, a suite of characterization techniques should be employed.
| Technique | Purpose | Expected Observations for UiO-66-N=Naph |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and structural integrity of the MOF after PSM. | The PXRD pattern should match that of the parent UiO-66-NH₂, indicating that the crystalline framework remains intact during the modification process.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the formation of the imine bond. | Disappearance or significant reduction of the N-H stretching bands of the primary amine in UiO-66-NH₂ and the appearance of a new band corresponding to the C=N stretching of the imine bond. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the functionalized MOF. | The TGA curve will show the decomposition temperature of the MOF, which may differ slightly from the parent MOF due to the attached naphthaldehyde group. |
| Nitrogen Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and porosity of the MOF. | A decrease in the BET surface area and pore volume is expected after PSM due to the presence of the bulky naphthaldehyde groups within the pores.[9] |
| Photoluminescence (PL) Spectroscopy | To investigate the fluorescent properties of the functionalized MOF. | The material is expected to exhibit strong fluorescence emission upon excitation, characteristic of the naphthalene fluorophore. The exact emission wavelength will depend on the local environment within the MOF pores. |
Application in Luminescent Sensing
The incorporation of the this compound moiety into the MOF structure creates a promising material for the luminescent sensing of various analytes, particularly metal ions. The imine group and the naphthalene ring can act as binding sites, and the interaction with an analyte can lead to a change in the fluorescence of the MOF, such as quenching or enhancement.[7]
Sensing Mechanism Visualization
Caption: General mechanism of fluorescence quenching for metal ion sensing.
Quantitative Data for Sensing Performance
The following table presents hypothetical yet representative data for the luminescent sensing of Hg²⁺ ions using UiO-66-N=Naph, based on reported performances of similar systems.[7]
| Parameter | Value | Significance |
| Excitation Wavelength (λex) | ~350 nm | Wavelength at which the material is excited to induce fluorescence. |
| Emission Wavelength (λem) | ~430 nm | Wavelength of the emitted fluorescent light. |
| Stern-Volmer Constant (Ksv) | 2.5 x 10⁴ M⁻¹ | A measure of the quenching efficiency; a higher value indicates greater sensitivity.[7] |
| Limit of Detection (LOD) | 20 nM | The lowest concentration of the analyte that can be reliably detected.[7] |
| Selectivity | High for Hg²⁺ over other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) | The ability to detect the target analyte in the presence of other potentially interfering species. |
| Response Time | < 5 minutes | The time required for the sensor to respond to the presence of the analyte. |
Conclusion and Future Perspectives
The post-synthetic modification of amine-functionalized MOFs with this compound is a robust and effective strategy for creating highly fluorescent materials. This approach allows for the rational design of MOFs with tailored properties for specific applications. The resulting Schiff base-functionalized MOFs have demonstrated significant potential as selective and sensitive luminescent sensors for environmental and biological monitoring.
Future research in this area could focus on:
-
Exploring different parent MOFs: Utilizing MOFs with varying pore sizes and topologies to modulate the sensing properties.
-
Expanding the range of detectable analytes: Investigating the sensing capabilities for other heavy metal ions, anions, and small organic molecules.
-
Developing ratiometric sensors: Incorporating a second luminophore into the MOF to provide a built-in self-calibration signal, thereby improving the accuracy and reliability of the sensor.
-
Fabrication of sensing devices: Integrating these functionalized MOFs into practical sensing platforms, such as thin films and portable devices, for real-world applications.
By leveraging the principles of post-synthetic modification and the unique properties of this compound, researchers can continue to develop advanced MOF-based materials with enhanced functionalities for a wide array of scientific and technological challenges.
References
- Garibay, S. J., & Cohen, S. M. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66.
- Kandiah, M., Nilsen, M. H., Usseglio, S., Jakobsen, S., Olsbye, U., Tilset, M., ... & Lillerud, K. P. (2010). Post-Synthetic Modification of the Metal Organic Framework Compound UiO-66. Dalton Transactions, 39(2), 354-359.
- Wang, Y., Chen, Y., Zhang, Y., Li, Y., & Li, G. (2022). Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). Polymers, 14(19), 4169.
- Dalapati, S., & Biswas, S. (2017). Post-synthetic modification of a metal-organic framework with fluorescent-tag for dual naked-eye sensing in aqueous medium.
- Garibay, S. J., & Cohen, S. M. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66. Dalton Transactions, 39(2), 354-359.
- Gholami, M., & Zare, K. (2020). Schiff-base Post-Synthetic Modification of IRMOF-3 to Encapsulate Pd Nanoparticles: It's Application in C-C Bond Formation Cross-Coupling Suzuki Reaction. Chemical Methodologies, 4(3), 336-348.
- Li, J., & Chen, S. (2021). Advances in luminescent metal-organic framework sensors based on post-synthetic modification. TrAC Trends in Analytical Chemistry, 145, 116457.
- Zhang, Y., & Li, G. (2021). Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications.
- Ghosh, S. K., & Bharadwaj, P. K. (2018). Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters.
- Taha, Z. A., Ajlouni, A. M., & Al-Hassan, K. A. (2021). Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria.
- Zhang, X., Zhang, J., & Zhang, G. (2020). Postsynthesis Strategy of Functional Zn-MOF Sensors for the Detection of ClO- and DPA. Inorganic Chemistry, 59(17), 12486-12493.
- Hatim, I. H., Al-Masoudi, W. A., & Ghadhban, R. F. (2019). Synthesis, characterization and acute toxicity of new Schiff base derived from phenylethyl amine and 2-hydroxy naphthaldehyde. European Journal of Chemistry, 10(1), 26-29.
- Li, H., Wang, J., & Zhang, X. (2015). Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds. In 2015 International Conference on Green Materials and Environmental Engineering (GMEE 2015) (pp. 67-70).
- Ghorai, S., & Pal, T. K. (2023). Luminescent Metal-Organic Frameworks as Chemical Sensors. In Materials for Sustainable Environment (pp. 111-149). Taylor & Francis.
- Asare, E. O., & Akpovo, C. A. (2021). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Advances in Chemical Engineering and Science, 11(4), 427-440.
- Boruah, P. J., & Sarma, B. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
- Kalashgrani, M., Yari, M., Babapoor, A., Mousavi, S. M., Feizpoor, S., Hashemi, S. A., ... & Lai, C. W. (2023). Synthesis of Isoreticular Metal Organic Framework-3 (IRMOF-3) Porous Nanostructure and Its Effect on Naphthalene Adsorption: Optimized by Response Surface Methodology.
- Singh, N., & Singh, P. (2017). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science, 5(3), 133-142.
- Mo, Z., & Li, Y. (2024). Synthesis of metal-organic framework-luminescent guest (MOF@LG) composites and their applications in environmental health sensing: A mini review. Talanta, 281, 127105.
- Arote, K. P. (2025). Synthesis and Characterization of a Naphthalene-Derived Schiff Base for Fe³⁺ Sensing Applications.
Sources
- 1. Synthesis of metal-organic framework-luminescent guest (MOF@LG) composites and their applications in environmental health sensing: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis of Isoreticular Metal Organic Framework-3 (IRMOF-3) Porous Nanostructure and Its Effect on Naphthalene Adsorption: Optimized by Response Surface Methodology [mdpi.com]
Application Note: 1-Naphthaldehyde as a Versatile Fluorescent Probe for Protein Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for utilizing 1-naphthaldehyde as a fluorescent probe for studying proteins. This compound, a relatively small and environmentally sensitive fluorophore, offers a powerful tool for researchers in biochemistry, cell biology, and drug development. Its utility stems from two primary mechanisms: the formation of a fluorescent Schiff base with primary amino groups and its solvatochromic properties, where its fluorescence is enhanced upon binding to hydrophobic regions of proteins. This note will detail the underlying principles, experimental workflows, and data interpretation for both covalent and non-covalent labeling approaches, enabling researchers to investigate protein structure, function, and ligand interactions.
Introduction: The Power of Environmentally Sensitive Probes
Fluorescence spectroscopy is an indispensable tool in modern biological research, offering high sensitivity for studying molecular interactions.[1] Extrinsic fluorescent probes, small molecules that exhibit changes in their fluorescent properties upon interaction with a macromolecule, are particularly valuable. This compound belongs to the family of naphthalene-based probes, which are known for their sensitivity to the local microenvironment.[2]
The fluorescence of this compound is highly dependent on the polarity of its surroundings. In a polar aqueous environment, it exhibits weak fluorescence. However, upon binding to the non-polar, hydrophobic pockets of a protein, it is shielded from water, leading to a significant increase in its fluorescence quantum yield and a blue shift in its emission maximum.[3][4] This property allows for the detection of exposed hydrophobic regions, which can be indicative of protein folding states or conformational changes.
Furthermore, the aldehyde functional group of this compound can react with primary amines, such as the ε-amino group of lysine residues on the protein surface, to form a Schiff base (an imine).[5][6] This covalent linkage results in a stable fluorescent adduct, providing a means to quantify accessible amine groups and to label proteins.[7]
This dual capability makes this compound a versatile tool for:
-
Detecting protein conformational changes.
-
Characterizing ligand-binding events that alter protein structure.
-
Quantifying the number of accessible primary amines on a protein.
-
Probing the hydrophobicity of protein surfaces.
Principle of Operation: A Tale of Two Mechanisms
The application of this compound as a protein probe is primarily based on two distinct, yet complementary, mechanisms:
Non-Covalent Binding to Hydrophobic Sites
Many proteins possess hydrophobic cavities or patches on their surface that are crucial for their biological function, including substrate binding and protein-protein interactions. This compound, being a relatively non-polar molecule, can partition from the aqueous solvent into these hydrophobic regions.
-
Fluorescence Enhancement: In aqueous solution, the excited state of this compound is efficiently quenched by polar water molecules. Upon sequestration within a hydrophobic pocket, this quenching is alleviated, resulting in a significant increase in fluorescence intensity.[4][8]
-
Emission Blue Shift: The energy difference between the ground and excited states of the fluorophore is influenced by the polarity of the solvent.[9] The transition from a polar to a non-polar environment typically leads to a blue shift (a shift to shorter wavelengths) in the fluorescence emission spectrum.[10]
This phenomenon is analogous to the well-characterized probe 8-anilino-1-naphthalenesulfonate (ANS), which is widely used to study non-native protein conformations like "molten globules".[4][11][12]
Covalent Labeling via Schiff Base Formation
The aldehyde group of this compound readily reacts with primary amino groups on a protein, most notably the side chain of lysine residues, to form a covalent imine bond, also known as a Schiff base.[5][13]
Caption: Covalent labeling of a protein with this compound via Schiff base formation.
This reaction is typically reversible but can be stabilized by reduction with an agent like sodium cyanoborohydride to form a stable secondary amine, though for many fluorescence applications, the stable Schiff base adduct itself is sufficient.[7][14] The formation of this new chromophore can lead to distinct fluorescent properties that can be monitored over time.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound. It is crucial to optimize concentrations, incubation times, and buffer conditions for each specific protein of interest.
Materials and Reagents
-
This compound: High purity (≥98%). Prepare a stock solution (e.g., 10 mM) in a water-miscible organic solvent such as ethanol or DMSO. Store protected from light.
-
Protein of Interest: Purified and in a suitable buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl). The buffer should be free of primary amines.
-
Buffer: A buffer system with a controlled pH (typically between 7.0 and 8.5 for Schiff base formation). Avoid buffers containing primary amines (e.g., Tris) if studying covalent labeling, as they will compete for the reagent. Phosphate or HEPES buffers are good alternatives.
-
Spectrofluorometer: Capable of measuring fluorescence excitation and emission spectra.
-
Quartz Cuvettes: For fluorescence measurements.
Protocol 1: Probing Protein Hydrophobicity and Conformational Changes (Non-Covalent)
This protocol is designed to detect changes in the exposed hydrophobicity of a protein, for example, upon ligand binding or denaturation.
Sources
- 1. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. ajol.info [ajol.info]
- 6. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction of acetaldehyde with proteins: formation of stable fluorescent adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A proto-aldehyde fluorescence quenched substrate for quantitative imaging of both protein and enzyme activity within cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 1-Naphthaldehyde via the Vilsmeier-Haack Reaction
Introduction: The Strategic Formylation of Naphthalene
The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method in synthetic organic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Named after its developers, Anton Vilsmeier and Albrecht Haack, this reaction utilizes a substituted formamide (most commonly N,N-dimethylformamide, DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the "Vilsmeier reagent".[4][5] This reagent is a relatively weak electrophile, rendering the reaction highly selective for activated substrates.
Naphthalene, while more electron-rich than benzene, requires the robust electrophilicity of the Vilsmeier reagent for efficient formylation. The reaction provides a direct and industrially scalable route to naphthaldehydes, which are crucial building blocks in the synthesis of pharmaceuticals, dyes, and polymers. Specifically, the synthesis of 1-naphthaldehyde is of significant interest. The inherent electronic properties of the naphthalene ring system direct the formylation preferentially to the C1 (alpha) position, which is more reactive towards electrophilic aromatic substitution than the C2 (beta) position.[6]
This document provides a comprehensive guide for researchers, covering the underlying mechanism, a detailed experimental protocol, and field-proven insights for the successful synthesis of this compound using the Vilsmeier-Haack reaction.
The Reaction Mechanism: A Stepwise Electrophilic Attack
The Vilsmeier-Haack reaction proceeds through three principal stages: the formation of the Vilsmeier reagent, the electrophilic attack on the naphthalene ring, and subsequent hydrolysis to yield the final aldehyde.
A. Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate derivative and a chloride ion to form the highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[2][4][5]
B. Electrophilic Aromatic Substitution: The electron-rich π-system of the naphthalene ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C1 position due to the greater stabilization of the resulting carbocation intermediate (a Wheland intermediate). The aromaticity is then restored by the loss of a proton.
C. Hydrolysis: The resulting iminium salt is stable until the reaction is quenched with water during the workup phase. Aqueous hydrolysis readily converts the iminium salt into the final product, this compound, along with dimethylamine and hydrochloric acid.[3][4]
Caption: The Vilsmeier-Haack reaction pathway for this compound synthesis.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound. It is crucial to perform a thorough risk assessment before commencing any experimental work.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Naphthalene | Reagent Grade, ≥99% | Standard Supplier | Should be dry. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Standard Supplier | Extremely corrosive and water-sensitive. Use a fresh bottle. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Crucial for Vilsmeier reagent formation. |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Standard Supplier | Reaction solvent. Other solvents like toluene can be used.[1] |
| Sodium Acetate (NaOAc) | Anhydrous | Standard Supplier | Used for buffering during hydrolysis. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared | For washing. |
| Brine (Saturated NaCl) | - | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Supplier | For drying organic layer. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation of the Vilsmeier Reagent (Perform in a fume hood):
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (25 mL, 0.32 mol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (15 mL, 0.16 mol) dropwise via the dropping funnel to the stirred DMF solution over 30-45 minutes.[7] Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products. The temperature must be maintained below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent, which often appears as a crystalline solid or a thick slurry.
-
-
Reaction with Naphthalene:
-
In a separate flask, dissolve naphthalene (10.25 g, 0.08 mol) in anhydrous 1,2-dichloroethane (50 mL).
-
Add the naphthalene solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80 °C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Hydrolysis:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. Causality: This step quenches the reaction and initiates the hydrolysis of the iminium intermediate. It is highly exothermic.
-
Slowly add a solution of sodium acetate (82 g, 1.0 mol) in 200 mL of water to the mixture to buffer the solution and complete the hydrolysis. Stir for 1 hour.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). Causality: The washes remove residual acids and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
-
Quantitative Data Summary
| Parameter | Value | Moles (equiv) |
| Naphthalene | 10.25 g | 0.08 (1.0) |
| POCl₃ | 15 mL (24.5 g) | 0.16 (2.0) |
| DMF | 25 mL (23.7 g) | 0.32 (4.0) |
| Reaction Temperature | 70-80 °C | - |
| Reaction Time | 4-6 hours | - |
| Typical Yield | 70-85% | - |
Field-Proven Insights: Troubleshooting & Optimization
-
Issue: Low Yield.
-
Cause: Incomplete formation of the Vilsmeier reagent or insufficient reactivity. The presence of moisture is a primary culprit as it deactivates the Vilsmeier reagent.
-
Solution: Ensure all glassware is flame-dried and all reagents (especially DMF and solvent) are strictly anhydrous.[7] Using a slight excess of the Vilsmeier reagent (1.5-2.0 equivalents relative to the substrate) can drive the reaction to completion.[7]
-
-
Issue: Formation of Side Products.
-
Cause: Uncontrolled temperature during the addition of POCl₃ can lead to decomposition and side reactions. For highly activated naphthalenes (e.g., with methoxy groups), di-formylation can occur.[8]
-
Solution: Maintain strict temperature control (0-5 °C) during reagent formation. For naphthalene itself, di-formylation is less common, but for derivatives, lowering the reaction temperature and time may be necessary to achieve mono-formylation.
-
-
Issue: Difficult Workup/Emulsion.
-
Cause: Incomplete hydrolysis or the presence of viscous byproducts can lead to emulsion during extraction.
-
Solution: Ensure vigorous stirring during quenching and hydrolysis. Adding brine during the extraction process can help to break up emulsions.
-
-
Optimization Note: While naphthalene is the substrate here, it's worth noting that electron-donating groups on the ring will significantly accelerate the reaction, potentially allowing for lower temperatures and shorter reaction times. Conversely, electron-withdrawing groups will deactivate the ring, making the reaction much more difficult or impossible under these conditions.[5]
Mandatory Safety Precautions
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Always handle in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.
-
N,N-Dimethylformamide (DMF): A hepatotoxin and a potential teratogen. Avoid inhalation and skin contact.
-
General: The reaction is exothermic, especially during the formation of the Vilsmeier reagent and the quenching step. Ensure proper temperature control and be prepared for a rapid increase in temperature.
References
- Vilsmeier-Haack Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Wikipedia. (2023). Vilsmeier–Haack reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Potter, G. A., & Wood, M. (2025). A peri-Cyclised Naphthalene Dimer: Synthesis and Properties of an Unusual Vilsmeier-Haack Product of 1,3,6,8-Tetramethoxynaphthalene. ResearchGate.
- Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube.
Sources
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Somme-Let Reaction for the Synthesis of 1-Naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sommelet Reaction
The Sommelet reaction, first reported by Marcel Sommelet in 1913, is a robust and reliable method for the conversion of benzylic halides to their corresponding aldehydes.[1][2][3] This transformation is particularly valuable in synthetic organic chemistry for its ability to introduce an aldehyde functional group without the risk of over-oxidation to a carboxylic acid, a common issue with stronger oxidizing agents.[1] For professionals in pharmaceutical and materials science, the Sommelet reaction provides a straightforward route to aromatic aldehydes, which are crucial intermediates in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[4]
This guide provides an in-depth examination of the Sommelet reaction, with a specific focus on the synthesis of 1-naphthaldehyde, a key building block in medicinal chemistry and dye synthesis.[5] We will explore the underlying mechanism, provide a detailed, field-proven protocol, discuss optimization strategies, and address common experimental challenges.
Causality and Mechanism: Understanding the "Why"
The Sommelet reaction is a multi-step process that begins with a benzylic halide and culminates in an aldehyde, using hexamethylenetetramine (HMTA, also known as hexamine or urotropine) as the key reagent.[1][6] Understanding the sequence of events is critical for troubleshooting and optimizing the reaction. The overall transformation can be dissected into three primary stages.[6]
-
Formation of the Hexaminium Salt: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hexamine on the electrophilic benzylic carbon of 1-chloromethylnaphthalene. This proceeds via a standard SN2 mechanism to form a quaternary ammonium salt, specifically a hexaminium salt.[1][7]
-
Formation of the Methylene-Amine Intermediate: This is the core of the Sommelet reaction proper. The hexaminium salt undergoes a rearrangement and decomposition. It is proposed that a hydride transfer occurs, leading to the formation of an imine (Schiff's base) and methylamine.[8][9]
-
Acid-Catalyzed Hydrolysis: The final step involves the hydrolysis of the imine intermediate under acidic conditions to yield the desired this compound and ammonia. The addition of a strong acid, such as hydrochloric acid, is crucial at this stage to ensure the complete breakdown of any remaining Schiff's bases, which could otherwise contaminate the final product.[10]
The competing Delépine reaction , which produces a primary amine instead of an aldehyde, can occur under different hydrolysis conditions.[2] However, the protocol outlined below is optimized to favor the formation of the aldehyde.
Caption: The three key stages of the Sommelet reaction mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a verified procedure in Organic Syntheses, a testament to its reliability and reproducibility.[10] It has been optimized for high yield and purity.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles | Notes |
| 1-Chloromethylnaphthalene | C₁₁H₉Cl | 176.64 | 106 | 0.6 | Starting material. Purity affects yield.[10] |
| Hexamethylenetetramine (HMTA) | C₆H₁₂N₄ | 140.19 | 168 | 1.2 | Key reagent; acts as both nucleophile and hydride source. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 250 mL | - | Solvent. 50% aqueous solution is optimal.[11] |
| Water | H₂O | 18.02 | 250 mL | - | Co-solvent. |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 200 mL | - | For final hydrolysis of the imine intermediate.[10] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | - | Extraction solvent. |
| 10% Sodium Carbonate Solution | Na₂CO₃ | 105.99 | ~100 mL | - | For washing and neutralizing acidic residue. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~15 g | - | Drying agent. |
Safety Precautions:
-
1-Chloromethylnaphthalene is a lachrymator and vesicant (causes blisters). Handle with extreme care in a well-ventilated fume hood.
-
Concentrated acids and organic solvents are corrosive and flammable. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Procedure
-
Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser, combine 106 g (0.6 mole) of 1-chloromethylnaphthalene, 168 g (1.2 moles) of hexamethylenetetramine, 250 mL of glacial acetic acid, and 250 mL of water.[10]
-
Reflux: Heat the mixture to reflux using a heating mantle. The solution should become homogeneous within approximately 15 minutes, after which an oil will begin to separate. Continue refluxing for a total of 2 hours.[10]
-
Hydrolysis: After the 2-hour reflux period, carefully add 200 mL of concentrated hydrochloric acid through the condenser. Continue to reflux the mixture for an additional 15 minutes.[10]
-
Causality Note: This step is critical for the hydrolysis of the Schiff's base intermediate to the final aldehyde product. Without this acidic workup, the product would be contaminated with nitrogen-containing impurities.[10]
-
-
Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract with 300 mL of diethyl ether.[10]
-
Washing: Wash the ether layer sequentially with three 100 mL portions of water, followed by one 100 mL portion of 10% sodium carbonate solution (use caution as CO₂ may evolve), and finally with one more 100 mL portion of water.[10]
-
Drying and Solvent Removal: Dry the ether extract over approximately 15 g of anhydrous sodium sulfate. Filter the solution to remove the drying agent and remove the ether by rotary evaporation.[10]
-
Purification: Purify the residual liquid by vacuum distillation. Collect the fraction boiling at 160–162°C at 18 mmHg.[10] The expected yield of colorless this compound is 70–77 g (74-81%).
Caption: Experimental workflow for the synthesis of this compound.
Optimization and Troubleshooting
-
Purity of Starting Material: While high-purity 1-chloromethylnaphthalene is recommended, crude starting material can be used, though this may result in a slightly lower yield.[10] Patented industrial processes have shown that crude photochlorination mixtures can be used directly to achieve yields of over 80%.[8][12]
-
Reaction Solvent: The use of 50% aqueous acetic acid is a significant improvement over earlier methods that used aqueous alcohol or glacial acetic acid alone.[10][11]
-
Incomplete Hydrolysis: If the final product is impure, it may be due to incomplete hydrolysis of Schiff's base intermediates. Ensure the final 15-minute reflux with concentrated HCl is completed.
-
Byproduct Formation: The primary potential side reaction is the Delépine reaction, which would produce 1-naphthylmethylamine. The acidic workup conditions specified in the protocol strongly favor the Sommelet pathway.[2] The residue from the final distillation may also contain di-1-naphthylmethane.[13]
-
Isolation of Byproducts: The primary water-soluble byproduct is methylamine, which can be isolated from the aqueous layer as its hydrochloride salt.[14]
Conclusion
The Sommelet reaction is a time-honored, yet highly relevant, method for the synthesis of aromatic aldehydes. Its operational simplicity, tolerance of various functional groups, and avoidance of over-oxidation make it an attractive choice for both academic research and industrial-scale production. By understanding the core mechanism and adhering to a validated protocol, researchers can reliably synthesize this compound, a valuable precursor for further discovery and development.
References
- Organic Syntheses Procedure: this compound. Organic Syntheses.
- Sommelet reaction. Grokipedia.
- Sommelet reaction. Wikipedia.
- The Sommelet Reaction. Organic Reactions.
- Sommelet reaction. Sciencemadness Wiki.
- Sommelet–Hauser rearrangement. Wikipedia.
- Preparation of aromatic aldehydes by the Sommelet reaction. Google Patents.
- The Sommelet Reaction. ResearchGate.
- Naphthalene, 1-chloromethyl-. Organic Syntheses Procedure.
- Synthesis method of 1-chloromethyl naphthalene and application of catalyst and non-cationic surfactant thereof. Patsnap Eureka.
- Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica.
- The Role of 1-Chloromethyl Naphthalene in Modern Chemical Synthesis.
- Organic Syntheses Procedure.
- Organic Syntheses Procedure.
- How to isolate methylamine HCl from Sommelet reaction products?. Reddit.
- Organic Syntheses Procedure.
- Sommelet Reaction. SynArchive.
- Sommelet Reaction.
- Process for the preparation of aromatic aldehydes according to the Sommelet reaction. Google Patents.
- Organic Syntheses Procedure.
- Sommelet Reaction: A Novel Metal-Free Strategy in the Synthesis of Pyrimidine N-Oxides Compounds. Journal of Synthetic Chemistry.
- Unlocking the Secrets of the Sommelet Reaction!. YouTube.
- Sommelet Reaction. YouTube.
- 2-hydroxy-1-naphthaldehyde. Organic Syntheses Procedure.
- Making benzaldehyde - Sommelet reaction. YouTube.
- Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. SciELO México.
- A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. RWTH Publications.
- Sommelet Hauser Rearrangement # Organic Name Reaction Mechanism # csir net ,Gate Exams. YouTube.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. youtube.com [youtube.com]
- 8. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 9. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. EP0028725A1 - Process for the preparation of aromatic aldehydes according to the Sommelet reaction - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. reddit.com [reddit.com]
Application Notes & Protocols: Grignard Reaction of 1-Naphthaldehyde with Organometallics
Abstract
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] This guide provides an in-depth exploration of the reaction between 1-naphthaldehyde and various organomagnesium halides (Grignard reagents). We will dissect the underlying mechanism, discuss critical experimental parameters that govern success, and provide detailed, field-proven protocols for the synthesis of valuable secondary alcohols, such as 1-(1-naphthyl)alkanols and diarylmethanols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecules and novel chemical entities.
Introduction: The Synthetic Utility of Naphthyl Alcohols
The addition of organometallics to this compound is a highly effective method for synthesizing 1-substituted naphthylmethanols. These structures are prevalent motifs in medicinal chemistry, materials science, and asymmetric catalysis. The reaction provides a direct and efficient route to secondary alcohols, which can serve as key intermediates for a wide array of subsequent transformations.[2][3] The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in 1912, remains a go-to method due to its reliability and the ready availability of starting materials.[1][4]
Mechanistic Insights: The "Why" Behind the Reaction
The efficacy of the Grignard reaction stems from the unique polarity of the carbon-magnesium bond. Magnesium's low electronegativity (1.31) compared to carbon (2.55) renders the carbon atom nucleophilic, behaving like a carbanion.[2][5] This potent nucleophile readily attacks the electrophilic carbonyl carbon of this compound.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the carbonyl carbon of this compound. Simultaneously, the π-electrons of the carbonyl double bond move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[6][7]
-
Acidic Work-up: The reaction mixture is quenched with a dilute acid (e.g., aqueous HCl or NH₄Cl). This step protonates the magnesium alkoxide, yielding the final secondary alcohol product and water-soluble magnesium salts.[6][8]
Core Principles & Experimental Causality
Success in a Grignard reaction is not merely about mixing reagents; it is about rigorous control of the reaction environment. The high reactivity of the Grignard reagent makes it susceptible to destruction by common protic sources and side reactions.
3.1. The Imperative of Anhydrous Conditions
Grignard reagents are extremely strong bases and will react readily with any protic substance, including water, alcohols, and carboxylic acids.[5][9] This is the most common cause of reaction failure.
-
Causality: The Grignard reagent will deprotonate water far more rapidly than it will attack the aldehyde carbonyl. This reaction consumes the reagent, generates an alkane, and reduces the overall yield.
-
Practical Implementation: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled in a desiccator). Solvents must be anhydrous grade, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[10][11]
3.2. Solvent Selection: More Than Just a Medium
The choice of solvent is critical for both the formation and reaction of the Grignard reagent.
-
Causality: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential. The lone pairs on the ether oxygen atoms coordinate to the magnesium center, stabilizing the Grignard reagent complex and keeping it in solution.[2][4] THF is generally a better solvent than diethyl ether, especially for less reactive organochlorides, but is more difficult to render perfectly anhydrous.
-
Field Insight: For most applications with this compound, anhydrous diethyl ether provides an excellent balance of reactivity, ease of handling, and low boiling point for easy removal during work-up.
3.3. Temperature Control: Managing Exothermicity
The addition of the aldehyde to the Grignard reagent is an exothermic process.
-
Causality: Uncontrolled temperature increases can promote side reactions. A major side product in the preparation of aryl Grignard reagents is the formation of a biphenyl compound via a coupling reaction.[10] High temperatures can favor this and other undesired pathways.
-
Practical Implementation: The solution of this compound should be added slowly (dropwise) to the Grignard reagent, which is typically cooled in an ice bath (0°C) to maintain control over the reaction rate and temperature.[4][10]
3.4. Potential Side Reactions and Mitigation
| Side Reaction | Description | Causality & Mitigation |
| Enolization | The Grignard reagent acts as a base, abstracting the acidic α-proton from the aldehyde to form an enolate.[12] | This is more common with sterically hindered Grignard reagents or ketones. Using less bulky reagents and low temperatures (-78°C to 0°C) favors nucleophilic addition over deprotonation. |
| Reduction | A hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, reducing the aldehyde to a primary alcohol.[12] | This is known as the Meerwein-Ponndorf-Verley (MPV) reduction pathway and is more prevalent with bulky Grignard reagents like isopropylmagnesium bromide. Careful selection of the Grignard reagent is key. |
| Wurtz-type Coupling | The Grignard reagent couples with unreacted organic halide from its own preparation.[10] | This is mitigated by slow addition of the organic halide during the Grignard preparation and ensuring all magnesium is consumed before adding the aldehyde. |
Experimental Protocols
The following protocols provide step-by-step methodologies for the reaction of this compound with both an alkyl and an aryl Grignard reagent.
Protocol 1: Synthesis of 1-(1-Naphthyl)propan-1-ol
Reaction: this compound + Ethylmagnesium Bromide
Materials:
-
Magnesium turnings (1.34 g, 55.0 mmol, 1.1 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
Iodine (1 crystal, as initiator)
-
Bromoethane (5.45 g, 3.7 mL, 50.0 mmol, 1.0 equiv)
-
This compound (7.81 g, 50.0 mmol, 1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature under an inert atmosphere.
-
Grignard Reagent Formation: Place the magnesium turnings and a single crystal of iodine in the flask. Add 20 mL of anhydrous Et₂O. In the dropping funnel, prepare a solution of bromoethane (5.45 g) in 30 mL of anhydrous Et₂O.
-
Add ~5 mL of the bromoethane solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. If it does not start, gently warm the flask with a heat gun.[6]
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[8][9]
-
After the addition is complete, continue stirring for an additional 30 minutes until most of the magnesium has been consumed. The solution should appear cloudy and grayish.[11]
-
Addition of Aldehyde: Cool the Grignard reagent solution to 0°C using an ice-water bath. Dissolve this compound (7.81 g) in 40 mL of anhydrous Et₂O and add this solution to the dropping funnel.
-
Add the this compound solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. A precipitate will form.[10]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Cool the reaction mixture again to 0°C. Slowly and cautiously add 50 mL of saturated aqueous NH₄Cl solution dropwise to quench the reaction (Caution: exothermic).[10]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of Et₂O.
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 1-(1-naphthyl)propan-1-ol can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of (1-Naphthyl)(phenyl)methanol
Reaction: this compound + Phenylmagnesium Bromide
Materials:
-
Magnesium turnings (1.34 g, 55.0 mmol, 1.1 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
Iodine (1 crystal)
-
Bromobenzene (7.85 g, 5.2 mL, 50.0 mmol, 1.0 equiv)
-
This compound (7.81 g, 50.0 mmol, 1.0 equiv)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus and Grignard Formation: Follow steps 1-5 from Protocol 1, using bromobenzene (7.85 g) in place of bromoethane. The initiation of phenylmagnesium bromide formation can be more sluggish. Crushing the magnesium with a dry glass rod may be necessary to initiate the reaction.[10]
-
Addition of Aldehyde: Follow steps 6-8 from Protocol 1. The formation of the magnesium alkoxide often results in a thick precipitate. Additional anhydrous ether may be added to facilitate stirring if necessary.
-
Work-up: Cool the reaction mixture to 0°C. Slowly quench the reaction by adding 50 mL of 1 M HCl dropwise until the organic layer is clear and all magnesium salts have dissolved.[6]
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with 50 mL portions of Et₂O.
-
Combine the organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The primary impurity is often biphenyl, formed from a coupling side reaction.[10]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to separate the desired alcohol from the non-polar biphenyl impurity.
Characterization and Validation
The success of the synthesis should be validated through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized alcohol. A key diagnostic signal in the ¹H NMR spectrum is the disappearance of the aldehydic proton (~10 ppm) from this compound and the appearance of a new methine proton (CH-OH) signal, typically between 5-6 ppm.
-
Infrared (IR) Spectroscopy: To confirm the conversion of the carbonyl group to a hydroxyl group. Look for the disappearance of the strong C=O stretch (~1680-1700 cm⁻¹) and the appearance of a broad O-H stretch (~3200-3600 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The Grignard reaction of this compound is a robust and reliable method for synthesizing a diverse range of 1-substituted naphthylmethanols. By understanding the core mechanism and maintaining rigorous control over experimental conditions—particularly the exclusion of moisture and management of temperature—researchers can consistently achieve high yields of the desired secondary alcohol products. The protocols outlined in this guide provide a solid foundation for the successful application of this classic, yet indispensable, synthetic transformation.
References
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
- Wikipedia. (n.d.). Grignard reagent. [Link]
- BYJU'S. (n.d.). Grignard Reagent. [Link]
- Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Link]
- Web Pages. (n.d.). 6. Grignard Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
- CHEM-333. (n.d.).
- Chemistry LibreTexts. (2019, June 5). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. [Link]
- Fuson, R. C., & Cooke, Jr., M. P. (1950). Grignard Reactions Involving the Naphthalene Nucleus. Journal of the American Chemical Society, 72(3), 1180–1183. [Link]
- University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]
- Ramakrishna, R. (2012, May 14). Grignard addition to aldehyde via chlorobenzene metalation. ChemSpider Synthetic Pages. [Link]
- Organic Syntheses. (n.d.). This compound. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. leah4sci.com [leah4sci.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Grignard Reaction [organic-chemistry.org]
Application Notes and Protocols: Wittig Reaction of 1-Naphthaldehyde for Alkene Synthesis
Introduction: The Strategic Importance of the Wittig Reaction in Modern Synthesis
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and versatility in the formation of carbon-carbon double bonds.[1][2][3] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction facilitates the conversion of aldehydes and ketones into alkenes.[2][4] Its significance is particularly pronounced in the field of drug development and medicinal chemistry, where the precise installation of alkene moieties is often crucial for biological activity. Naphthalene derivatives, for instance, are prevalent structural motifs in a wide array of biologically active compounds, exhibiting anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[5][6][7] The synthesis of naphthalenyl-substituted alkenes via the Wittig reaction, therefore, represents a critical transformation for accessing novel therapeutic agents.[5][7][8][9]
This guide provides an in-depth exploration of the Wittig reaction using 1-naphthaldehyde as a substrate. We will delve into the mechanistic nuances, provide detailed experimental protocols, and discuss the critical parameters that govern the reaction's outcome, with a focus on stereoselectivity and purification.
Mechanistic Overview: A Tale of Ylides and Oxaphosphetanes
The Wittig reaction proceeds through the interaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound.[2][3] The ylide, a neutral molecule with adjacent positive and negative charges, is typically prepared in a two-step sequence.[4][10] First, a primary alkyl halide undergoes an SN2 reaction with triphenylphosphine to form a stable phosphonium salt.[4][11][12] Subsequent deprotonation of this salt with a strong base generates the highly reactive ylide.[10][11][12]
The core of the Wittig reaction is the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde or ketone.[1] This initial addition leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[11][13][14] This intermediate is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the final alkene product and triphenylphosphine oxide.[2][10] The remarkable thermodynamic driving force for this decomposition is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide.[3][15]
Caption: Generalized mechanism of the Wittig reaction.
The Critical Role of the Ylide in Stereoselectivity
The stereochemical outcome of the Wittig reaction, yielding either the (Z)- (cis) or (E)- (trans) alkene, is heavily dependent on the nature of the phosphorus ylide.[13][16]
-
Unstabilized Ylides: Ylides bearing simple alkyl groups (e.g., from methyl or ethyl halides) are considered "unstabilized." These reactive ylides tend to favor the formation of the (Z)-alkene.[13][16] The reaction is under kinetic control, and the formation of the cis-oxaphosphetane intermediate is faster.[13][17]
-
Stabilized Ylides: When the ylide is "stabilized" by an electron-withdrawing group (e.g., an ester or ketone), the reaction becomes reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate.[13][16] This leads to the preferential formation of the (E)-alkene.[13][16]
-
Semi-stabilized Ylides: Ylides stabilized by an aryl group, such as the benzyltriphenylphosphonium ylide often used with aromatic aldehydes, are considered "semi-stabilized."[13] The stereoselectivity with these ylides can be less predictable and often results in a mixture of (E) and (Z) isomers.[13][18] However, when reacting with aromatic aldehydes, there is often a preference for the cis alkene isomer.[18]
Experimental Protocols
Part 1: Preparation of the Phosphonium Ylide (Wittig Reagent)
This protocol describes the synthesis of benzyltriphenylphosphonium chloride, a common precursor for a semi-stabilized ylide.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Triphenylphosphine | 262.29 | 10.0 g | 0.038 |
| Benzyl chloride | 126.58 | 5.0 mL (5.53 g) | 0.044 |
| Toluene | - | 50 mL | - |
Procedure
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine and toluene.
-
Heat the mixture to reflux with stirring to dissolve the triphenylphosphine.
-
Slowly add benzyl chloride to the refluxing solution.
-
Continue to reflux the mixture for a minimum of 2 hours. A white precipitate of the phosphonium salt will form.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the white solid by vacuum filtration and wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the benzyltriphenylphosphonium chloride salt under vacuum. The product is a stable white solid that can be stored for future use.
Part 2: The Wittig Reaction with this compound
This protocol outlines the synthesis of 1-(2-phenylethenyl)naphthalene from this compound and benzyltriphenylphosphonium chloride.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Benzyltriphenylphosphonium chloride | 388.88 | 4.80 g | 0.0123 |
| This compound | 156.18 | 2.00 g | 0.0128 |
| Dichloromethane (DCM) | - | 20 mL | - |
| 50% Sodium Hydroxide (w/w) | - | 5 mL | - |
Procedure
-
In a flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride and this compound.
-
Add dichloromethane to the flask and stir the mixture vigorously.
-
Slowly add the 50% sodium hydroxide solution dropwise to the stirring suspension. The ylide will be generated in situ. A color change is often observed as the ylide forms and reacts.
-
Continue to stir the reaction mixture vigorously at room temperature for at least 30 minutes.[19] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with additional dichloromethane and water.[20]
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[21]
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[21]
Caption: Experimental workflow for the Wittig reaction.
Part 3: Purification and Characterization
The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which must be removed to obtain the pure alkene.
Purification by Recrystallization
Recrystallization is an effective method for purifying the alkene product.[20][22]
-
Dissolve the crude product in a minimum amount of a hot solvent, such as 1-propanol or isopropyl alcohol.[20][22] Triphenylphosphine oxide is generally more soluble in polar solvents than the desired alkene product.[20]
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the alkene.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[22]
-
Dry the crystals under vacuum.
Characterization
The purified product should be characterized to confirm its identity and purity.
-
Melting Point: Determine the melting point of the purified crystals and compare it to the literature value.[22] A sharp melting point close to the expected value is an indicator of high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the structure of the alkene and can be used to determine the ratio of (E) and (Z) isomers.
-
IR Spectroscopy: Infrared spectroscopy should show the characteristic C=C stretching vibration of the alkene and the disappearance of the C=O stretch from the starting aldehyde.
-
Mass Spectrometry: This will confirm the molecular weight of the synthesized alkene.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The success of each step can be monitored and confirmed through standard analytical techniques.
-
TLC Analysis: Throughout the reaction, TLC can be used to track the consumption of the starting aldehyde and the formation of the alkene product.
-
Yield Calculation: The percentage yield of the purified product should be calculated to assess the efficiency of the reaction.
-
Purity Assessment: The purity of the final product is confirmed by a sharp melting point and clean spectroscopic data. Any significant deviation may indicate the need for further purification.
Conclusion
The Wittig reaction of this compound provides a robust and reliable method for the synthesis of naphthalenyl-substituted alkenes. By carefully controlling the reaction conditions and understanding the factors that influence stereoselectivity, researchers can efficiently generate these valuable compounds for applications in drug discovery and materials science. The protocols outlined in this guide offer a solid foundation for the successful execution of this important transformation.
References
- OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry.
- Wikipedia. (n.d.). Wittig reaction.
- ResearchGate. (2025, August 7). Stereoselectivity of the Wittig Reaction in Two-Phase System.
- JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
- ACS Publications. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Quora. (2015, August 17). What is the stereoselectivity of Wittig's reaction?.
- Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.
- ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?.
- Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction.
- Wipf, P. (n.d.). The Wittig Reaction. University of Pittsburgh.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Dalal Institute. (n.d.). Wittig Reaction.
- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- University of Michigan-Dearborn. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Chem Help ASAP. (2020, March 27). Wittig reaction for alkene synthesis [Video]. YouTube.
- University of Colorado Boulder. (n.d.). A Solvent Free Wittig Reaction.
- University of Michigan-Dearborn. (n.d.). The Wittig Reaction.
- The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.).
- Kadrowski, B. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation [Video]. YouTube.
- ResearchGate. (2025, August 6). Naturally occurring naphthalenes: chemistry, biosynthesis, structural elucidation, and biological activities.
- Kadrowski, B. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube.
- OUCI. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.
- ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.
- International Journal of Pharmaceutical Sciences. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
- MDPI. (n.d.). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential.
Sources
- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. youtube.com [youtube.com]
- 4. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. community.wvu.edu [community.wvu.edu]
- 16. quora.com [quora.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
- 19. www1.udel.edu [www1.udel.edu]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
Application Notes and Protocols for Aldol Condensation Reactions Involving 1-Naphthaldehyde
Introduction: The Enduring Power of the Aldol Condensation in Modern Synthesis
The Aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the construction of complex molecular architectures from relatively simple carbonyl-containing precursors.[1] This application note provides a detailed guide to the Aldol condensation reactions specifically involving 1-naphthaldehyde, a versatile aromatic aldehyde. Due to its lack of α-hydrogens, this compound is an ideal electrophilic partner in crossed aldol reactions, particularly the Claisen-Schmidt condensation, which minimizes self-condensation byproducts and leads to the efficient synthesis of α,β-unsaturated ketones, commonly known as chalcones.[2][3]
The resulting naphthalenyl-containing chalcones and their derivatives are of significant interest to researchers in medicinal chemistry and drug development. These scaffolds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5][6][7][8] The synthetic accessibility and modular nature of the Claisen-Schmidt condensation allow for the systematic exploration of structure-activity relationships, making it a powerful tool in the development of novel therapeutic agents.
This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for conducting these reactions. We will delve into the mechanistic details, provide robust experimental procedures for both classical and asymmetric variations, and offer insights into troubleshooting and purification.
Theoretical Background: The Claisen-Schmidt Condensation Mechanism
The Claisen-Schmidt condensation is a variation of the crossed aldol condensation between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens, such as this compound.[2] The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and proceeds through the following key steps:
-
Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from the ketone (e.g., acetone or acetophenone) to form a resonance-stabilized enolate ion. This is the nucleophilic species in the reaction.
-
Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of this compound.
-
Aldol Addition: This attack forms a tetrahedral intermediate which is then protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (the aldol adduct).
-
Dehydration: Under the reaction conditions, particularly with heating, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form a highly conjugated and stable α,β-unsaturated ketone (a chalcone). This dehydration step is often the driving force for the reaction, pulling the equilibrium towards the product.[9]
dot graph "Claisen-Schmidt Condensation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} "Claisen-Schmidt Condensation Mechanism"
Materials and Equipment
Reagents:
-
This compound
-
Acetone
-
Acetophenone
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Hydrochloric Acid (HCl), dilute (e.g., 1M or 2M)
-
Ethyl Acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Deionized Water
-
(S)-Proline (for asymmetric synthesis)
-
Cyclohexanone (for asymmetric synthesis)
-
Dimethyl Sulfoxide (DMSO) (for asymmetric synthesis)
-
Chloroform (for asymmetric synthesis)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flasks or Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Beakers and graduated cylinders
-
Buchner funnel and vacuum filtration apparatus
-
Filter paper
-
pH paper
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
-
Glassware for recrystallization
-
Glassware for column chromatography
Experimental Protocols
Protocol 1: Synthesis of 4-(Naphthalen-1-yl)but-3-en-2-one (Reaction with Acetone)
This protocol outlines a standard base-catalyzed Claisen-Schmidt condensation between this compound and acetone.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.56 g (10 mmol) of this compound in 20 mL of 95% ethanol.
-
Addition of Ketone: To the stirred solution, add 1.46 mL (20 mmol) of acetone. A 2-fold excess of acetone is used to favor the mono-condensation product.
-
Base Addition: In a separate beaker, prepare a solution of 1.2 g (30 mmol) of sodium hydroxide in 15 mL of deionized water and cool it in an ice bath.
-
Reaction: Slowly add the cold sodium hydroxide solution dropwise to the stirred ethanolic solution of the aldehyde and ketone over 15-20 minutes. A precipitate will likely form during the addition.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The starting aldehyde spot should diminish and a new, typically less polar, product spot should appear.
-
Workup and Isolation: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes excess sodium hydroxide.
-
Drying: Allow the product to air dry on the filter paper or in a desiccator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pale yellow crystals.[10]
Protocol 2: Synthesis of (E)-1-Phenyl-3-(naphthalen-1-yl)prop-2-en-1-one (Reaction with Acetophenone)
This protocol details the synthesis of a naphthalenyl chalcone using acetophenone as the ketone component.
Step-by-Step Methodology:
-
Reactant Preparation: In a 50 mL Erlenmeyer flask, dissolve 1.20 g (10 mmol) of acetophenone and 1.56 g (10 mmol) of this compound in 20 mL of 95% ethanol. Stir the mixture with a magnetic stir bar until all solids have dissolved.
-
Base Addition: To the stirred solution at room temperature, add 10 mL of a 2N aqueous sodium hydroxide solution.
-
Reaction: Continue stirring the mixture vigorously at room temperature. The product often begins to precipitate within 30 minutes. Allow the reaction to proceed for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.
-
Workup and Isolation: Cool the reaction flask in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold 95% ethanol to remove any unreacted starting materials and byproducts. Follow with a wash of cold deionized water.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol.
dot graph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} "General Experimental Workflow"
Protocol 3: (S)-Proline-Catalyzed Asymmetric Aldol Reaction of this compound
This protocol provides a representative method for an organocatalyzed asymmetric aldol reaction to produce a chiral β-hydroxy ketone. This reaction typically does not proceed to the condensation product under these milder conditions.
Step-by-Step Methodology:
-
Catalyst and Reactant Setup: In a clean, dry vial, add (S)-proline (0.025 mmol, 2.9 mg). To this, add a solution of this compound (0.5 mmol, 78 mg) in a mixture of acetone (0.75 mL), chloroform (0.25 mL), and DMSO (0.25 mL).[11]
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 4 days. The extended reaction time and low temperature are often necessary for achieving good conversion and enantioselectivity.[11]
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC.
-
Workup: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the chiral β-hydroxy ketone.
-
Characterization: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Claisen-Schmidt condensation of this compound with different ketones. Please note that yields can vary based on the specific reaction scale and purification methods.
| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetone | NaOH | Ethanol/Water | Room Temp. | 2-4 | ~70-85 | Adapted from[1] |
| Acetophenone | NaOH | Ethanol/Water | Room Temp. | 2-4 | ~80-95 | Adapted from[3] |
| Cyclohexanone | KOH | Ethanol | 40-50 | 1-4 | ~75-90 | Adapted from[12] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive or insufficient base. | Use fresh, high-purity NaOH or KOH. Ensure the correct molar ratio is used.[9][12] |
| Steric hindrance from the ketone. | Increase reaction time and/or temperature. | |
| Impure starting materials. | Purify this compound (e.g., by distillation) and ensure the ketone is of high purity. | |
| Formation of Multiple Products | Self-condensation of the ketone. | Use an excess of the ketone and add the base slowly to the mixture of aldehyde and ketone.[12] |
| Cannizzaro reaction of the aldehyde. | This is more likely with very strong base concentrations and in the absence of an enolizable ketone. Ensure the ketone is present and consider using a milder base or dropwise addition.[12] | |
| Oily Product That Doesn't Solidify | Product may have a low melting point or contain impurities. | Try scratching the inside of the flask with a glass rod at the solvent-air interface while cooling in an ice bath to induce crystallization. If this fails, purify by column chromatography.[13] |
| Reaction Stalls | Insufficient mixing, especially in heterogeneous reactions. | Ensure vigorous stirring throughout the reaction. |
Applications in Drug Discovery and Development
The chalcone scaffold derived from the condensation of this compound is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, in target proteins.[4]
-
Anticancer Activity: Numerous naphthalenyl chalcones have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various signaling pathways.[6]
-
Anti-inflammatory and Analgesic Effects: Derivatives have been shown to possess significant anti-inflammatory and analgesic properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[4]
-
Antimicrobial and Antifungal Activity: The naphthalenyl chalcone framework has been explored for the development of new antibacterial and antifungal agents, showing efficacy against a range of pathogenic microorganisms.[7][8]
-
Antidepressant Activity: Recent studies have indicated that certain naphthalene-chalcone derivatives exhibit antidepressant-like effects in preclinical models.[4]
The ease of synthesis via the Claisen-Schmidt condensation allows for the creation of large libraries of these compounds with diverse substitution patterns on both the naphthalene and the phenyl ring (when using substituted acetophenones). This facilitates comprehensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for the development of new drug candidates.
References
- Benchchem. (n.d.). Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis.
- Benchchem. (n.d.). Application Notes: A Step-by-Step Guide to Chalcone Purification by Recrystallization.
- Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.
- Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment).
- Benchchem. (n.d.). Technical Support Center: Advanced Purification of Synthetic Chalcones.
- Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES.
- ResearchGate. (n.d.). Synthesis and biological effects of naphthalene-chalcone derivatives.
- NIH. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- ijarsct. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.
- International Journal of Pharmaceutical Sciences. (n.d.). Chalcone Derivatives As Potential Biological Activities.
- MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- ResearchGate. (n.d.). (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- NIH. (n.d.). (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- NIH. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- Studylib. (n.d.). Proline-Catalyzed Asymmetric Aldol Reactions.
- NIH. (n.d.). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
- ResearchGate. (n.d.). Synthesis of (E)‐4‐(naphthalen‐1‐yl) but‐3‐en‐2‐one 23b.
- ACS Publications. (2021, September 28). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.
- Semantic Scholar. (2000, February 26). [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions.
- ResearchGate. (n.d.). (PDF) (E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of 1-Naphthoic Acid from 1-Naphthaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Naphthoic acid is a pivotal intermediate in the synthesis of a multitude of organic compounds, including pharmaceuticals, dyes, and specialized polymers.[1][2] Its rigid naphthalene core provides a valuable scaffold in medicinal chemistry and materials science.[1] This document provides a comprehensive guide to the synthesis of 1-naphthoic acid via the oxidation of 1-naphthaldehyde. We will explore several field-proven oxidation methodologies, detailing the underlying chemical principles, advantages, and limitations of each. The protocols are designed to be self-validating, with in-depth explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
General Synthetic Workflow
The conversion of this compound to 1-naphthoic acid is a classic aldehyde oxidation. The core transformation involves the addition of an oxygen atom to the aldehyde's carbonyl carbon, converting the formyl group (-CHO) into a carboxylic acid group (-COOH).
Caption: General experimental workflow for the synthesis of 1-naphthoic acid.
Method 1: Jones Oxidation
The Jones oxidation is a robust and rapid method for oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones.[3][4] When applied to aldehydes, the oxidation to the corresponding carboxylic acid is highly efficient. The reagent, Jones reagent, is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, which forms chromic acid (H₂CrO₄) in situ.[5][6]
Causality & Expertise: This method is chosen for its high yields and rapid reaction times.[3] The strong acidic and oxidizing nature of the reagent ensures complete conversion of the aldehyde. However, its lack of selectivity means it is unsuitable for substrates with acid-sensitive functional groups or other oxidizable moieties (like alcohols). The primary drawback is the use of chromium(VI), a known carcinogen, which necessitates stringent safety protocols and waste disposal procedures.[3]
Reaction Mechanism
The oxidation proceeds through the formation of a chromate ester intermediate from the aldehyde hydrate. This intermediate then undergoes elimination to yield the carboxylic acid and a reduced chromium(IV) species, which is further reduced to the characteristic green chromium(III) ion.[4][5]
Caption: Simplified mechanism of the Jones oxidation of an aldehyde.
Experimental Protocol: Jones Oxidation
Safety First: Chromium(VI) compounds are highly toxic and carcinogenic.[7][8][9] All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.[7][8] Have an emergency shower and eyewash station readily accessible.[9]
Reagents & Equipment:
-
This compound
-
Acetone (ACS grade)
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
2-Propanol (for quenching)
-
Diethyl ether
-
Saturated sodium bisulfite solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 100 mL of acetone.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Addition of Oxidant: Prepare the Jones reagent by carefully dissolving 6.7 g of chromium trioxide (CrO₃) in 6 mL of concentrated H₂SO₄, then cautiously adding this mixture to 20 mL of water. Add the prepared Jones reagent dropwise from a dropping funnel to the stirred acetone solution. Maintain the temperature below 10 °C throughout the addition. A color change from orange/red to a murky green is indicative of the reaction proceeding.[4][5]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the excess oxidant by adding 2-propanol dropwise until the orange color disappears and the solution remains green.
-
Work-up:
-
Remove the acetone using a rotary evaporator.
-
Add 100 mL of water to the residue and extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of saturated sodium bisulfite solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from hot toluene or an ethanol/water mixture to obtain pure 1-naphthoic acid as a white crystalline solid.[10]
Method 2: Pinnick Oxidation
The Pinnick oxidation is a highly effective and mild method for converting aldehydes to carboxylic acids, renowned for its excellent functional group tolerance.[11][12] The reaction employs sodium chlorite (NaClO₂) as the oxidant in the presence of a weak acid (often a phosphate buffer) and a chlorine scavenger.[11][13]
Causality & Expertise: This method is the preferred choice for substrates containing sensitive functional groups that would not survive the harsh conditions of Jones oxidation.[11] The reaction is particularly useful for α,β-unsaturated aldehydes, which are prone to side reactions with other oxidants.[12][14][15] The key to a successful Pinnick oxidation is the inclusion of a scavenger, such as 2-methyl-2-butene, to trap the hypochlorous acid (HOCl) byproduct, which can otherwise lead to unwanted side reactions.[12][13]
Reaction Mechanism
The reaction is initiated by the formation of the active oxidant, chlorous acid (HClO₂), from sodium chlorite under weakly acidic conditions. The aldehyde reacts with chlorous acid to form an intermediate that fragments to the carboxylic acid and hypochlorous acid (HOCl). The scavenger then reacts with the HOCl, preventing it from interfering with the reaction.[11][12][13]
Caption: Key steps in the Pinnick oxidation, including the role of the scavenger.
Experimental Protocol: Pinnick Oxidation
Reagents & Equipment:
-
This compound
-
tert-Butanol (t-BuOH)
-
2-Methyl-2-butene (scavenger)
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Deionized water
-
Erlenmeyer flask, magnetic stirrer
Procedure:
-
Setup: In a 500 mL Erlenmeyer flask, prepare a solution of 5.0 g of this compound in 100 mL of tert-butanol. Add 20 mL of 2-methyl-2-butene to this solution.
-
Oxidant Solution: In a separate beaker, prepare the oxidant solution by dissolving 8.0 g of sodium chlorite (NaClO₂) and 8.0 g of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) in 80 mL of deionized water.
-
Reaction: While stirring the aldehyde solution vigorously, add the aqueous oxidant solution in one portion. The flask should be loosely covered (e.g., with a watch glass). The reaction is slightly exothermic, and the internal temperature may rise to ~35-40 °C.
-
Reaction Monitoring: Allow the biphasic mixture to stir at room temperature for 4-6 hours. The reaction is typically complete when the yellow color of the byproduct chlorine dioxide (ClO₂) fades. Monitor by TLC for the disappearance of the starting material.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers.
-
Extract the aqueous layer with two additional 50 mL portions of diethyl ether.
-
Combine the organic layers and extract the product into a basic aqueous solution by washing with 2 x 75 mL of 1 M sodium hydroxide (NaOH).
-
Carefully acidify the combined basic aqueous layers to pH 2-3 with 3 M hydrochloric acid (HCl). A white precipitate of 1-naphthoic acid will form.
-
-
Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry in a vacuum oven. The purity is often high enough, but recrystallization from an ethanol/water mixture can be performed if necessary.
Method 3: Tollens' Oxidation
Tollens' reagent, a solution of ammoniacal silver nitrate, is famously used in the "silver mirror test" to qualitatively identify aldehydes.[16][17] Aldehydes are oxidized to the corresponding carboxylate anion, while the silver(I) ions in the [Ag(NH₃)₂]⁺ complex are reduced to metallic silver, which plates out on the glassware.[17][18] While primarily a diagnostic tool, this mild oxidation can be adapted for preparative synthesis, especially when extremely gentle conditions are required.
Causality & Expertise: This method is the mildest of the three presented and is highly selective for aldehydes over other functional groups, including alcohols.[19] Its primary application in synthesis is for delicate molecules where other oxidants would fail. However, for a simple substrate like this compound, it is less practical for large-scale work due to the cost of silver nitrate and the need to prepare the reagent fresh immediately before use. Crucial Safety Note: Tollens' reagent must never be stored, as it can form highly explosive silver fulminate upon standing.
Reaction Mechanism
The aldehyde is oxidized to a carboxylate anion under basic conditions. The two electrons lost are transferred to two silver(I) complex ions, reducing them to elemental silver.[18][20]
Caption: Stoichiometry of the Tollens' oxidation of an aldehyde.
Experimental Protocol: Tollens' Oxidation
Safety First: Prepare Tollens' reagent immediately before use in a clean glass vessel. Do not store the reagent. After the reaction, neutralize all residues and glassware containing silver with dilute nitric acid to dissolve the silver mirror and prevent the formation of explosive byproducts.
Reagents & Equipment:
-
This compound
-
Silver nitrate (AgNO₃)
-
Aqueous ammonia (NH₄OH)
-
Sodium hydroxide (NaOH)
-
Dilute nitric acid (for cleaning)
-
Clean Erlenmeyer flask, magnetic stirrer
Procedure:
-
Prepare Tollens' Reagent:
-
In a very clean 250 mL Erlenmeyer flask, dissolve 2.0 g of silver nitrate in 30 mL of deionized water.
-
Add 2-3 drops of 1 M NaOH solution to form a brown precipitate of silver(I) oxide (Ag₂O).
-
Add concentrated aqueous ammonia dropwise with constant swirling, just until the brown precipitate completely redissolves, forming the clear diamminesilver(I) complex, [Ag(NH₃)₂]⁺. Avoid adding a large excess of ammonia.
-
-
Reaction:
-
In a separate flask, dissolve 1.0 g of this compound in a minimal amount of ethanol or THF.
-
Add the aldehyde solution to the freshly prepared Tollens' reagent.
-
Stir the mixture at room temperature. A silver mirror or a black precipitate of silver should begin to form within minutes.
-
Gently warm the mixture in a water bath at 40-50 °C for 30 minutes to ensure complete reaction.
-
-
Work-up:
-
Filter the reaction mixture to remove the elemental silver.
-
Transfer the filtrate to a beaker and carefully acidify with dilute hydrochloric acid or sulfuric acid to pH 2-3.
-
The 1-naphthoic acid will precipitate out of the solution.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any residual salts.
-
Recrystallize from an ethanol/water mixture for best purity.
-
-
Decontamination: Immediately after use, rinse all glassware with dilute nitric acid to dissolve the silver mirror, then wash thoroughly.
Comparative Summary & Data Presentation
| Parameter | Jones Oxidation | Pinnick Oxidation | Tollens' Oxidation |
| Primary Oxidant | Chromic Acid (H₂CrO₄) | Sodium Chlorite (NaClO₂) | Diamminesilver(I) ([Ag(NH₃)₂]⁺) |
| Conditions | Strongly acidic, 0°C to RT | Weakly acidic (buffered), RT | Basic, RT to 50°C |
| Typical Yield | High (>85%) | High (>90%) | Moderate to Good (60-80%) |
| Functional Group Tolerance | Low | Very High | High |
| Key Advantages | Rapid, inexpensive reagents | High selectivity, tolerates sensitive groups | Extremely mild conditions |
| Key Disadvantages | Highly toxic/carcinogenic (Cr⁶⁺), harsh conditions | Requires scavenger, ClO₂ byproduct | Reagent must be fresh, cost of AgNO₃ |
Product Characterization
The identity and purity of the synthesized 1-naphthoic acid should be confirmed through standard analytical techniques.
-
Melting Point: 160-162 °C (Literature: 160.5-162 °C).[10]
-
Solubility: Slightly soluble in hot water; freely soluble in hot alcohol and ether.[10][22]
-
¹H NMR Spectroscopy: The spectrum in CDCl₃ should show characteristic signals for the aromatic protons between δ 7.5 and 9.2 ppm, and a broad singlet for the carboxylic acid proton typically above δ 11 ppm.
-
¹³C NMR Spectroscopy: The spectrum in CDCl₃ should show the carbonyl carbon signal around δ 173 ppm, along with the aromatic carbon signals.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretch around 1680-1710 cm⁻¹ and a very broad O-H stretch from approximately 2500-3300 cm⁻¹.
References
- Nexchem Ltd. Safety Data Sheet - Chromic Acid Anhydrous. [Link]
- Health and Safety Executive. Prevention and Control of Exposure to Chromic Acid. [Link]
- LabAlley.
- Wikipedia. 1-Naphthoic acid. [Link]
- New Jersey Department of Health. Hazard Summary: Chromic Acid. [Link]
- TutorChase. How do aldehydes react with Tollens' reagent?. [Link]
- West Liberty University. Chromic Acid, 10% MSDS. [Link]
- Chemguide.
- Chemistry Stack Exchange. Mechanism for reaction of Tollens' reagent with aldehydes. [Link]
- DrugFuture.com. 1-Naphthoic Acid. [Link]
- ACS Publications - Journal of Chemical Education.
- Esteb, J. J., et al. Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction.
- Khan Academy. Oxidation of aldehydes using Tollens' reagent. [Link]
- Digital Commons @ Butler University.
- NIST WebBook. 1-Naphthalenecarboxylic acid - Infrared Spectrum. [Link]
- Organic Syntheses. α-NAPHTHOIC ACID. [Link]
- Wikipedia.
- Organic Syntheses. This compound. [Link]
- NIST WebBook. 1-Naphthalenecarboxylic acid - Mass spectrum. [Link]
- NROChemistry.
- Wikipedia.
- Orgoly.
- Google Patents.
- ResearchGate. Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction | Request PDF. [Link]
- Organic Chemistry Portal.
- wenxuecity.com.
- Chemistry Steps.
- Sciencemadness Wiki.
- SynArchive.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 7. Content Retired - Compliance Assistance Centers [caiweb.com]
- 8. media.laballey.com [media.laballey.com]
- 9. nj.gov [nj.gov]
- 10. 1-Naphthoic Acid [drugfuture.com]
- 11. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 12. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 13. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. orgoly.com [orgoly.com]
- 15. synarchive.com [synarchive.com]
- 16. tutorchase.com [tutorchase.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Khan Academy [khanacademy.org]
- 20. leah4sci.com [leah4sci.com]
- 21. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 22. Page loading... [guidechem.com]
1-Naphthaldehyde: A Versatile Precursor in Modern Pharmaceutical Synthesis
Introduction: The Strategic Importance of 1-Naphthaldehyde in Drug Development
This compound, a seemingly simple aromatic aldehyde, serves as a critical and versatile starting material in the synthesis of a diverse array of pharmaceutical agents. Its naphthalene core, a bicyclic aromatic system, imparts a unique structural and electronic profile that medicinal chemists have adeptly exploited to design molecules with significant therapeutic value. The reactivity of the aldehyde functional group allows for a wide range of chemical transformations, making it a cornerstone precursor for several classes of drugs. This application note provides an in-depth exploration of the synthetic utility of this compound, focusing on its role in the production of prominent antifungal agents and its emerging potential in other therapeutic areas. We will delve into detailed synthetic protocols, the rationale behind methodological choices, and comparative analyses of synthetic routes, offering researchers and drug development professionals a comprehensive guide to leveraging this pivotal chemical entity.
Core Application: Synthesis of Allylamine Antifungal Agents
This compound is a key building block in the synthesis of several clinically important allylamine antifungal drugs, including Naftifine, Terbinafine, and Butenafine. These drugs function by inhibiting squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway, leading to fungal cell death. The synthetic strategies to these compounds often revolve around the formation of a key secondary or tertiary amine intermediate derived from this compound.
Reductive Amination: A Primary Synthetic Route
Reductive amination is a cornerstone of amine synthesis and is extensively employed in the production of allylamine antifungals from this compound. This one-pot reaction typically involves the condensation of this compound with a primary amine to form a Schiff base (imine), which is then reduced in situ to the corresponding secondary amine.
Diagram of the General Reductive Amination Workflow
Caption: General workflow of reductive amination for the synthesis of allylamine antifungal precursors from this compound.
This protocol details the synthesis of a crucial secondary amine intermediate via reductive amination of this compound with methylamine.
Materials:
-
This compound (1.0 eq)
-
Methylamine solution (e.g., 40% in water) (2.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (solvent)
-
Dichloromethane (DCM) (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) (for pH adjustment)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the methylamine solution (2.0 eq) to the cooled solution while stirring. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C.
-
Carefully add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C. The addition of NaBH₄ is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-1-naphthalenemethanamine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and efficient reducing agent for this transformation. It is selective enough to reduce the imine in the presence of the solvent (methanol) and is generally safer to handle than other reducing agents like lithium aluminum hydride. The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
Solvent Selection: Methanol is a common solvent for reductive aminations with NaBH₄ as it is a protic solvent that can activate the borohydride and is also a good solvent for the reactants and intermediates.
-
Work-up Procedure: The aqueous work-up is necessary to quench the excess reducing agent and separate the product from water-soluble byproducts. The use of a mild base like sodium bicarbonate in the wash step is to neutralize any acidic residues without causing unwanted side reactions.
Application in the Synthesis of Butenafine
Butenafine is synthesized from the N-methyl-1-naphthalenemethanamine intermediate through a subsequent alkylation step.[1]
Diagram of Butenafine Synthesis
Caption: Final alkylation step in the synthesis of Butenafine.
Materials:
-
N-methyl-1-naphthalenemethanamine (1.0 eq)
-
p-tert-butylbenzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of N-methyl-1-naphthalenemethanamine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add p-tert-butylbenzyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude butenafine can be purified by column chromatography or by crystallization of its hydrochloride salt.
Alternative Route to Naftifine: The Mannich-type Reaction
While reductive amination is a common approach, alternative strategies such as the Mannich-type reaction have been developed for the synthesis of naftifine and its analogues.[2] This approach can offer advantages in terms of atom economy and the potential for one-pot procedures.
Diagram of Naftifine Synthesis via Mannich-type Reaction
Caption: Synthesis of Naftifine via a Mannich-type reaction followed by dehydration.
This protocol outlines a two-step synthesis of naftifine from N-methyl-1-naphthalenemethanamine.
Step 1: Synthesis of the γ-Aminoalcohol Intermediate
-
In a reaction vessel, combine N-methyl-1-naphthalenemethanamine (1.0 eq) and a propiophenone salt (1.0 eq) in a mixture of 1,4-dioxane and triethylamine (TEA).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and add sodium borohydride (NaBH₄) portion-wise at 0 °C.
-
Stir the reaction at room temperature until the reduction is complete.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude γ-aminoalcohol by column chromatography.
Step 2: Dehydration to Naftifine
-
Dissolve the purified γ-aminoalcohol in 5N hydrochloric acid.
-
Reflux the solution until dehydration is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH).
-
Extract the naftifine with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to yield naftifine. A yield of 90% has been reported for this two-step process.[2]
Comparative Analysis of Synthetic Routes:
| Feature | Reductive Amination | Mannich-type Reaction |
| Starting Materials | This compound, primary amine | Secondary amine, propiophenone salt |
| Key Intermediates | Schiff base, secondary amine | γ-Aminoalcohol |
| Number of Steps | Typically one-pot for the intermediate | Two distinct steps (Mannich + Dehydration) |
| Reported Yields | Generally good to excellent | Excellent (e.g., 90% for Naftifine)[2] |
| Advantages | Direct, often one-pot | Access to diverse analogues, high yields |
| Disadvantages | May require careful control of reducing agent | Two separate reaction steps |
Expanding Horizons: this compound in Other Therapeutic Areas
The synthetic utility of this compound extends beyond antifungal agents. Its derivatives, particularly Schiff bases and chalcones, have shown promise in various other therapeutic areas.
Anticancer Applications
Naphthalene-chalcone derivatives synthesized from this compound have been investigated for their potential as anticancer agents.[1] Chalcones are a class of compounds known for their diverse biological activities. The synthesis typically involves a Claisen-Schmidt condensation of this compound with an appropriate acetophenone.
Recent studies have explored various naphthalene derivatives for their anticancer properties. For instance, naphthalen-1-yloxyacetamide derivatives have been evaluated against MCF-7 breast cancer cells.[3] Additionally, other naphthalene-containing enamides have been investigated as potential inhibitors of tubulin polymerization in cancer cells.[4][5] While not all of these examples start directly from this compound, they highlight the importance of the naphthalene scaffold in anticancer drug design, a scaffold readily accessible through this compound chemistry.
Antiviral and Neuroprotective Potential
The naphthalene moiety is also present in compounds with antiviral and neuroprotective activities. For example, naphthalenesulfonic acid derivatives have been synthesized and evaluated for their inhibitory effects on HIV.[6] Furthermore, the design of naphthalene-based compounds as neuroprotective agents for conditions like Alzheimer's disease is an active area of research.[7][8][9] The synthesis of these more complex molecules often involves multiple steps, where a this compound-derived intermediate could serve as a key building block.
Conclusion
This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its established role in the efficient and scalable production of allylamine antifungal drugs like Butenafine, Naftifine, and Terbinafine is a testament to its importance. The straightforward reactivity of its aldehyde group, particularly in reductive amination and condensation reactions, provides medicinal chemists with a reliable handle for molecular construction. Furthermore, emerging research continues to unveil the potential of this compound derivatives in other critical therapeutic areas, including oncology, virology, and neurology. As the demand for novel and effective pharmaceuticals grows, the strategic application of foundational building blocks like this compound will undoubtedly continue to be a key driver of innovation in drug discovery and development.
References
- Jain, A., & Sonwane, S. (2022). Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay. Asian Journal of Green Chemistry, 6(4), 313-325.
- Abonia, R., Garay, A., Castillo, J. C., Insuasty, B., Quiroga, J., Nogueras, M., ... & Zacchino, S. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 23(3), 520.
- Process for the synthesis of terbinafine and derivatives thereof. (2010). U.S.
- Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities. (2018).
- Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (2020). Journal of Chemical Health Risks, 10(1), 1-16.
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004).
- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (2025). RSC Medicinal Chemistry.
- Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. (2018). Molecules, 23(3), 520.
- Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes for antimicribial and antioxidant activities. (2017). Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456.
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004).
- Synthesis method of terbinafine. (2018).
- Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. (2011). CrystEngComm, 13(13), 4351-4357.
- Synthesis, Characterization and Antimicrobial Studies Of A Schiff Base Derived From 1,8 Diaminonaphthalene And 2-Hydroxy-1- Naphthaldehyde With Its Metal Complexes. (2019). International Journal of ChemTech Research, 12(3), 72-79.
- Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. (2025). BMC Chemistry, 19(1), 1-15.
- Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(II) and Co(II) complexes. (2011). CrystEngComm, 13(13), 4351-4357.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2022). RSC Advances, 12(48), 31225-31238.
- Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene. (2016).
- Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo. (2023). European Journal of Medicinal Chemistry, 258, 115660.
- Synthesis of naphthalene derivatives. (1971). U.S.
- A process for the synthesis of terbinafine and derivatives thereof. (2005).
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2022). RSC Advances, 12(48), 31225-31238.
- Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. (2022). Journal of Chemical Health Risks, 12(2), 223-232.
- Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. (2009). Journal of Medicinal Chemistry, 52(23), 7354-7357.
- Design, synthesis and biological evaluation of naphthalene-pyrazoline derivatives as neuroprotective agents for alzheimer's disease. (2025). Journal of the Indian Chemical Society, 102(7), 101804.
- Synthesis, Binding and Antiviral Properties of Potent Core-Extended Naphthalene Diimides Targeting the HIV-1 Long Terminal Repeat Promoter G-Quadruplexes. (2015). Journal of Medicinal Chemistry, 58(21), 8438-8450.
- Statistical optimisation of a terbinafine-containing cream. (2016). PhD thesis, North-West University.
- Potential anti-AIDS agents. Synthesis and antiviral activity of naphthalenesulfonic acid derivatives against HIV-1 and HIV-2. (1991). Journal of Medicinal Chemistry, 34(1), 340-347.
- Novel neuroprotective neurotrophic NAP analogs targeting metal toxicity and oxidative stress: potential candidates for the control of neurodegenerative diseases. (2009). Journal of Alzheimer's Disease, 16(4), 841-851.
- Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. (2020). Molecules, 25(6), 1324.
- Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library.
- Compositions containing aromatic aldehydes and their use in treatments. (2012). U.S.
- Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. (2022). Pharmaceuticals, 15(11), 1338.
- Medical compound for the inhibition of aldehyde dehydrogenase subtype 1a. (2025).
- Reductive Amination. (2023, March 16). [Video]. YouTube.
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022).
- Naphthalimide derivatives with therapeutic characteristics: A patent review. (2014).
- Novel Thermal and Microwave-Assisted Facile Route to naphthalen-2(1H)-ones via an Oxidative Alkoxylation-Ring-Opening Protocol. (2011). Molecules, 16(10), 8629-8641.
- Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. (2019). PhD thesis, University of Wolverhampton.
Sources
- 1. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 2. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential anti-AIDS agents. Synthesis and antiviral activity of naphthalenesulfonic acid derivatives against HIV-1 and HIV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel neuroprotective neurotrophic NAP analogs targeting metal toxicity and oxidative stress: potential candidates for the control of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Naphthaldehyde in the Dye and Pigment Industry: A Technical Guide for Researchers
Abstract
1-Naphthaldehyde, a pivotal aromatic aldehyde, serves as a versatile and indispensable building block in the synthesis of a diverse array of colorants. Its unique structure, combining a reactive aldehyde functional group with the extended π-system of a naphthalene core, allows for the construction of complex chromophores with tailored properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's application in the dye and pigment industry. We will delve into its role in synthesizing advanced functional dyes such as Schiff bases with mechanochromic and luminescent properties, and novel vat dyes like peri-naphthindigo. This document offers detailed experimental protocols, explains the causality behind synthetic strategies, and presents data in a clear, comparative format, underpinned by authoritative references to ensure scientific integrity.
Introduction: The Strategic Importance of this compound
This compound (C₁₁H₈O) is a fundamental intermediate in organic synthesis, distinguished by the aldehyde group (-CHO) at the C1 position of the naphthalene ring.[1][2] This configuration is central to its utility in dye chemistry. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, providing a straightforward method for extending the molecule's conjugated system.[1] The naphthalene moiety itself is a robust chromophore that contributes to the thermal and photostability of the final dye molecule.[3]
Unlike simpler aromatic aldehydes, the fused-ring structure of this compound facilitates the creation of rigid, planar molecules, a desirable trait for high-performance pigments and functional dyes. Its solubility profile—generally soluble in common organic solvents like ethanol and acetone but poorly soluble in water—makes it well-suited for a variety of organic reaction conditions.[1] This guide will explore its application in the synthesis of sophisticated colorants, moving beyond simple coloration to encompass materials with advanced photophysical properties.
Core Applications in Dye & Pigment Synthesis
The reactivity of this compound is harnessed to produce several distinct classes of colorants. Below, we detail the chemical principles and provide validated protocols for key applications.
Advanced Functional Dyes: Naphthaldehyde-Based Schiff Bases
The condensation of this compound or its derivatives (e.g., 2-hydroxy-1-naphthaldehyde) with primary amines is a direct route to Schiff base dyes. These materials are of significant research interest due to their unique photophysical behaviors, including aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT), which are valuable in sensor and imaging applications.[4][5]
Chemical Principle: The core reaction is the formation of an azomethine linkage (-CH=N-), which extends the π-conjugated system between the naphthalene ring and the aryl group of the amine. The specific properties of the resulting dye can be finely tuned by selecting different amine precursors.
Experimental Protocol 1: Synthesis of a Mechanochromic Schiff Base Dye
This protocol is adapted from the synthesis of N²,N⁶-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide (HNP), a dye exhibiting reversible mechanochromism.[4] The causality for using an acid catalyst is to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.
Materials:
-
N,N′-(2-aminophenyl)-2,6-dicarboxylimide pyridine (Intermediate 1)
-
2-Hydroxy-1-naphthaldehyde
-
Methanol (MeOH)
-
Sulfuric Acid (H₂SO₄), concentrated
Procedure:
-
In a 100 mL round-bottom flask, dissolve Intermediate 1 (1.0 mmol) in 30 mL of methanol with stirring.
-
In a separate beaker, dissolve 2-hydroxy-1-naphthaldehyde (2.2 mmol) in 20 mL of methanol.
-
Add the 2-hydroxy-1-naphthaldehyde solution to the flask containing Intermediate 1 .
-
Carefully add 1-2 drops of concentrated H₂SO₄ to the reaction mixture as a catalyst.
-
Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The target compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold methanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., chloroform/ethanol) to obtain the pure Schiff base dye.[4]
Characterization and Expected Results: The final product should be characterized to confirm its structure and purity.
| Technique | Expected Observation |
| ¹H NMR | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) and signals corresponding to the aromatic protons of the naphthalene and pyridine rings. |
| FT-IR (KBr) | A strong absorption band around 1600-1625 cm⁻¹ corresponding to the C=N stretching vibration of the azomethine group. |
| Fluorescence | The solid crystalline product is expected to exhibit fluorescence (e.g., yellow emission) that changes color upon grinding (e.g., to orange), demonstrating mechanochromism.[4] |
Logical Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of a naphthaldehyde-based Schiff base dye.
Vat Dyes: The Synthesis of Peri-Naphthindigo
Vat dyes are characterized by their insolubility in water and their application process, which involves reduction to a water-soluble "leuco" form. This compound derivatives are precursors to novel vat dyes analogous to the historic pigment indigo. The synthesis of "peri-naphthindigo" (PNI) from 8-nitro-1-naphthaldehyde is a prime example.[6]
Chemical Principle: The synthesis proceeds via a Baeyer-Drewson type reaction, which involves the base-catalyzed condensation of an o-nitro-substituted aldehyde with a ketone (e.g., acetone). The resulting intermediate undergoes an intramolecular cyclization and oxidative dimerization to form the final intensely colored, insoluble pigment.[6]
Trustworthiness Insight: A significant challenge in this synthesis is the low yield and poor solubility of the final product. Researchers often introduce bulky substituents, such as tert-butyl groups, onto the naphthalene core to disrupt crystal packing and enhance solubility, making the dye more practical for application.[6]
Experimental Protocol 2: Synthesis of a Peri-Naphthindigo (PNI) Analogue
This protocol is based on the synthesis of PNI reported by Hicks et al.[6] The base is crucial for deprotonating acetone to form an enolate, which then acts as the nucleophile attacking the aldehyde.
Materials:
-
8-Nitro-1-naphthaldehyde
-
Acetone
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve 8-nitro-1-naphthaldehyde (1.0 mmol) in a mixture of acetone and ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of the base (e.g., 2M NaOH) dropwise to the stirred reaction mixture. The choice of base and concentration is critical and may require optimization.
-
Maintain the temperature below 10 °C and stir the reaction for several hours. The solution will typically develop a deep color as the product forms and precipitates.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with water, ethanol, and then a non-polar solvent like ether to remove impurities.
-
Dry the resulting PNI product under vacuum. Due to its insolubility, standard recrystallization is often impractical.[6]
Characterization and Expected Results:
| Technique | Expected Observation |
| UV-Vis Spectroscopy | The product, if sparingly dissolved or as a thin film, should exhibit a strong absorption in the long-wavelength visible region. PNI has an absorption maximum (λ_max) around 647 nm, corresponding to its intense green color.[6] |
| Solubility Test | The product is expected to be largely insoluble in common organic solvents, a defining characteristic of this class of pigment.[6] |
Logical Workflow for Peri-Naphthindigo Synthesis
Caption: Synthetic workflow for Peri-Naphthindigo (PNI) via a Baeyer-Drewson reaction.
Building Block for Azo Dye & Perylene Pigment Precursors
While this compound is not typically a direct diazo or coupling component in azo dye synthesis, its aldehyde functionality is invaluable for constructing more complex precursors.[7] The aldehyde can be converted into other functional groups (e.g., reduction to an alcohol, oxidation to a carboxylic acid) or used in condensation reactions to build larger molecules that are subsequently functionalized for azo coupling.
Similarly, for high-performance pigments like perylenes, which are based on a polycyclic naphthalene framework, this compound can serve as a starting material in multi-step syntheses to build the requisite perylenetetracarboxylic acid precursors.[8][9]
General Synthetic Strategy (Hypothetical): A common strategy involves a Knoevenagel or Wittig-type reaction to extend the carbon chain at the aldehyde position, followed by cyclization reactions to build the polycyclic core. Subsequent oxidation and functionalization steps would then yield the final pigment intermediate.
Data Summary and Comparative Analysis
The versatility of this compound as a precursor leads to dyes and pigments with markedly different characteristics.
| Dye/Pigment Class | Synthetic Principle | Typical Color Range | Key Properties | Primary Applications |
| Schiff Bases | Condensation with amines | Yellow, Orange, Red | Luminescence (AIE, ESIPT), Mechanochromism, Chemo-sensing[4] | Functional materials, sensors, security inks |
| Peri-Naphthindigo | Baeyer-Drewson Condensation | Green, Blue | Intense color, High stability, Poor solubility (vat dye)[6] | High-performance pigments, textiles |
| Azo Precursors | Multi-step functionalization | Full spectrum | Tunable shades, Good fastness properties (engineered)[3] | Textiles, coatings, printing inks |
| Perylene Precursors | Multi-step cyclization | Red, Violet, Black | Excellent lightfastness, Thermal and chemical stability[8] | Automotive paints, high-grade industrial coatings |
Troubleshooting and Field-Proven Insights
-
Low Solubility: The extended aromatic systems of many naphthaldehyde-derived dyes lead to low solubility.[6] Solution: Introduce solubilizing groups (e.g., sulfonic acids) or bulky substituents (e.g., tert-butyl, long alkyl chains) to disrupt intermolecular stacking. For purification, column chromatography on silica gel is often necessary.
-
Low Yields: Condensation reactions, particularly for vat dyes like PNI, can suffer from low yields due to side reactions.[6] Solution: Precise control of reaction temperature (often sub-ambient) and slow, controlled addition of reagents is critical. The choice of base and solvent system must be carefully optimized for each specific substrate.
-
Purification: The crude product of many syntheses using this compound can be contaminated with unreacted starting material or polymeric side products.[10] Solution: A multi-step purification process is recommended, often involving an initial wash to remove bulk impurities followed by recrystallization from a carefully selected solvent mixture or column chromatography for high-purity applications.
Conclusion
This compound is far more than a simple aromatic aldehyde; it is a strategic precursor for the modern dye and pigment industry. Its reactive aldehyde group and stable naphthalene core provide a robust platform for synthesizing a wide spectrum of colorants, from traditional azo and vat dyes to advanced functional materials with unique photophysical properties. The protocols and principles outlined in this guide demonstrate the breadth of its utility and provide a solid foundation for researchers and scientists to innovate further in the field of colorant chemistry.
References
- Hicks, R. G. (n.d.). Design, Synthesis and Properties of Functional Dyes Based on the Peri-Napthindigo Template. The American Chemical Society Petroleum Research Fund.
- Solubility of Things. (n.d.). This compound.
- Shen, L., Yu, C.-J., Xie, H.-F., Xu, N., Xu, H., Huang, Y.-L., Redshaw, C., Feng, X., & Zhang, Q.-L. (2022). Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence. RSC Publishing.
- Organic Syntheses. (n.d.). This compound.
- (n.d.). Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides.
- ChemicalBook. (2026, January 5). This compound: Aromatic Aldehyde Intermediate.
- Wikipedia. (n.d.). Rylene dye.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of 1,5-Naphthalene Derivatives in Dye Production.
- Sekar, N., & Deulgaonkar, D. S. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry, 19(4), 2565-2570.
- Google Patents. (n.d.). US7416601B2 - Black perylene pigments.
- Mohammadi, A., Gholshahi, F., & Ghafoori, H. (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. Progress in Color, Colorants and Coatings, 8(4), 317-327.
- Sigma-Aldrich. (n.d.). This compound 95.
- Shen, L., et al. (2022). Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence. Materials Chemistry Frontiers.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Dye Synthesis: The Evolving Role of Naphthalene-Based Intermediates.
- Abrahart, E. N. (1977). Dyes and their intermediates. Edward Arnold. In: Some Aromatic Amines, Organic Dyes, and Related Exposures. (2010). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon, France: International Agency for Research on Cancer.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
- 5. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Report: Design, Synthesis and Properties of Functional Dyes Based on the Peri-Napthindigo Template (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Rylene dye - Wikipedia [en.wikipedia.org]
- 9. US7416601B2 - Black perylene pigments - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Strategic Use of 1-Naphthaldehyde in Modern Agrochemical Synthesis
Abstract
1-Naphthaldehyde, a seemingly simple aromatic aldehyde, serves as a highly versatile and powerful building block in the synthesis of advanced agrochemical compounds.[1][2] Its inherent reactivity, centered on the aldehyde functional group, combined with the lipophilic naphthalene backbone, provides a strategic starting point for creating a diverse array of molecules with potent fungicidal, insecticidal, and other biological activities. This guide elucidates the core synthetic pathways leveraging this compound, provides detailed, field-tested protocols for key transformations, and explores the chemical logic behind its application in developing next-generation crop protection agents.
Foundational Chemistry of this compound in Synthesis
This compound (C₁₁H₈O) is a pale yellow liquid characterized by a boiling point of 160-161 °C at 15 mmHg and a density of approximately 1.15 g/mL.[3] Its poor solubility in water but high solubility in common organic solvents like ethanol and acetone make it an ideal reactant for a wide range of organic transformations.[1] The key to its utility lies in the electrophilic carbon of its aldehyde group (-CHO), which readily undergoes nucleophilic addition, particularly with nitrogen-based nucleophiles.[1] This reactivity is the cornerstone of its role in agrochemical synthesis, primarily through the formation of Schiff bases and hydrazones.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 66-77-3 | [3] |
| Molecular Formula | C₁₁H₈O | [3] |
| Molecular Weight | 156.18 g/mol | [3] |
| Appearance | Liquid | [3] |
| Boiling Point | 160-161 °C / 15 mmHg | [3] |
| Melting Point | 1-2 °C | [3] |
| Density | 1.15 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.652 | [3] |
Core Synthetic Pathways and Agrochemical Applications
The strategic value of this compound is most evident in its ability to serve as a scaffold for producing two critical classes of bioactive compounds: Schiff bases and hydrazones. These derivatives have demonstrated significant potential as fungicides, insecticides, and bactericides.
Schiff Base Derivatives: A Gateway to Potent Fungicides
The condensation reaction between this compound and a primary amine yields an imine, or Schiff base. This reaction is exceptionally valuable because the properties of the final molecule can be precisely tuned by selecting different amines. Schiff bases derived from aromatic aldehydes are noted for their stability and diverse biological activities, including antifungal and antibacterial properties.[4]
The mechanism involves the nucleophilic attack of the amine nitrogen on the aldehyde carbon, followed by dehydration. The resulting C=N (azomethine) bond is crucial for the biological activity of many of these compounds.[4] Furthermore, these Schiff base ligands can chelate with metal ions to form metal complexes, which often exhibit enhanced antimicrobial activity compared to the ligands alone.
Caption: General workflow for Schiff base synthesis from this compound.
Hydrazone Derivatives: Broad-Spectrum Bioactivity
Reacting this compound with hydrazine or its derivatives (like phenylhydrazine) produces hydrazones.[5] These compounds are characterized by the azomethine group (-NHN=CH-) and are renowned for their extensive pharmacological and biological applications, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[6][7]
The presence of two nitrogen atoms and a C=N double bond makes hydrazones excellent ligands and intermediates for synthesizing various heterocyclic compounds.[6][8] Their demonstrated toxicity against organisms like Artemia Salina Leach suggests their potential for development into potent pesticides.[5]
Caption: General workflow for hydrazone synthesis from this compound.
Application in Insecticide and Plant Growth Regulator (PGR) Synthesis
While fungicides are a primary application, naphthalene derivatives also show promise as insecticides, often functioning as insect growth regulators (IGRs).[9] For instance, derivatives of 1-(naphthalen-1-yloxy)propan-2-ol have been synthesized and evaluated for their efficacy against pests like Bemisia tabaci, showing that the naphthalene moiety is a viable scaffold for IGRs.[9]
Additionally, this compound is structurally related to key plant growth regulators. For example, it is a known environmental transformation product of 1-naphthylacetic acid (NAA), a synthetic auxin used to control plant growth.[10] This connection underscores the relevance of the naphthalene core in designing molecules that can interact with plant biological systems.
Table 2: Examples of Agrochemical Activity of this compound Derivatives
| Derivative Class | Example Compound Structure | Target Organism(s) | Reported Activity | Reference(s) |
| Hydrazone | Naphthalene-1-ylmethylene-phenylhydrazine | Artemia Salina (Brine Shrimp) | High toxicity (LC₅₀ = 1.45 µg/mL) | [5] |
| Schiff Base Metal Complex | Complexes with Mn(II), Fe(III), Cr(III) etc. | S. aureus, E. coli, A. niger | Antibacterial and antifungal activity | |
| IGR Analogue | 1-(Naphthalen-1-yloxy)propan-2-ol derivatives | Bemisia tabaci (Whitefly) | Insecticidal (LC₅₀ down to 0.228 mg/L) | [9] |
| Naphthalenesulfonamide | Propargyloxy-naphthalene-sulfonamides | Various Insects | Potent insecticidal activity (LC₅₀ down to 0.202 mg/mL) | [11] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative agrochemical precursors from this compound. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: General Synthesis of a this compound Schiff Base
This protocol describes the condensation of this compound with a primary amine, a foundational reaction for creating a wide range of biologically active compounds.[12]
-
Objective: To synthesize an N-(1-naphthylidene) Schiff base.
-
Causality: The reaction relies on the nucleophilic addition of an amine to the aldehyde, followed by acid-catalyzed dehydration. Ethanol is an effective solvent as it dissolves both reactants and allows for easy removal post-reaction. The catalytic acid protonates the hydroxyl intermediate, making it a better leaving group (water).
Materials & Equipment:
-
This compound (1.0 mmol)
-
Substituted Primary Amine (e.g., 4-aminophenol) (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops, as catalyst)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Beakers, graduated cylinders
Procedure:
-
Reactant Dissolution: In the 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the chosen primary amine in 20 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution. This is crucial for catalyzing the dehydration step.
-
Reaction Reflux: Attach the reflux condenser and heat the mixture to reflux using the hotplate with magnetic stirring. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, cool the flask to room temperature. The Schiff base product will often precipitate out of the solution upon cooling. If not, the solution can be placed in an ice bath to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven or desiccator.
-
Characterization: Confirm the structure of the synthesized Schiff base using FTIR (look for the C=N stretch around 1620-1630 cm⁻¹ and the disappearance of the C=O aldehyde and N-H amine stretches) and ¹H NMR spectroscopy.
Protocol 2: Microwave-Assisted Synthesis of a this compound Hydrazone
This protocol utilizes microwave irradiation for a rapid and efficient synthesis of a hydrazone derivative, as demonstrated in the literature for its high yield and reduced reaction times.[5]
-
Objective: To synthesize a this compound hydrazone with potential biological activity.
-
Causality: Microwave energy directly and efficiently heats the polar reactants and solvent, dramatically accelerating the rate of the condensation reaction compared to conventional heating.
Materials & Equipment:
-
This compound (1.0 mmol)
-
Hydrazine derivative (e.g., Phenylhydrazine) (1.0 mmol)
-
Ethanol (5 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Filtration apparatus
Procedure:
-
Vial Preparation: Place 1.0 mmol of this compound and 1.0 mmol of phenylhydrazine into a 10 mL microwave synthesis vial containing a magnetic stir bar.
-
Solvent Addition: Add 5 mL of ethanol to the vial and cap it securely.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). Note: Optimal time and temperature should be determined empirically.
-
Cooling & Crystallization: After irradiation, cool the vial to room temperature. The hydrazone product should precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the product with cold ethanol and dry it under vacuum.
-
Characterization: Analyze the product using spectroscopic methods (FTIR, ¹H NMR, HRMS) to confirm its structure and purity, as described in the literature.[5]
Safety and Environmental Considerations
While this compound is a valuable synthetic intermediate, its handling requires appropriate safety measures. It can be a skin, respiratory tract, and strong eye irritant.[10] The production and use of its derivatives also carry environmental considerations, including potential air and water pollution if not managed correctly.[13] All synthesis and handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound stands out as a strategic precursor in the field of agrochemical research. Its straightforward reactivity allows for the efficient synthesis of Schiff bases and hydrazones, two classes of compounds with a rich history of diverse biological activities. By leveraging the protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this compound to develop novel and potent fungicides, insecticides, and other crop protection solutions.
References
- This compound - Solubility of Things. Vertex AI Search.
- Synthesis, in vitro Antioxidant Activity, and Toxicity Evaluation of Hydrazone Derivatives Naphthalene-1-ylmethylene hydrazine. Bohrium.
- This compound 95 66-77-3. Sigma-Aldrich.
- This compound | C11H8O | CID 6195. PubChem.
- Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research (JOCPR).
- This compound: Environmental Impact and Safety Regul
- This compound: Aromatic Aldehyde Intermedi
- Synthesis, Characterization, and Agricultural Bioactivity Evaluation of 1-(Naphthalen-1-yloxy)propan-2-ol Derivatives against Bemisia tabaci. Journal of Agricultural and Food Chemistry.
- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines.
- Synthesis, Characterization and Antimicrobial Studies Of A Schiff Base Derived From 1,8 Diaminonaphthalene And 2-Hydroxy-1- Naphthaldehyde With Its Metal Complexes.
- synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. African Journal of Online (AJOL).
- A review exploring biological activities of hydrazones. PubMed Central (PMC).
- Design, synthesis, and insecticidal activities of propargyloxy-naphthalene-sulfonamide deriv
- A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investig
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 3. 1-萘甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ajol.info [ajol.info]
- 5. Synthesis, in vitro Antioxidant Activity, and Toxicity Evaluation of Hydrazone Derivatives Naphthalene-1-ylmethylene hydrazine: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. jocpr.com [jocpr.com]
- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hygeiajournal.com [hygeiajournal.com]
- 9. Synthesis, Characterization, and Agricultural Bioactivity Evaluation of 1-(Naphthalen-1-yloxy)propan-2-ol Derivatives against Bemisia tabaci. | Semantic Scholar [semanticscholar.org]
- 10. This compound | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and insecticidal activities of propargyloxy-naphthalene-sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: Environmental Impact and Safety Regulations - Pioneer [pioneerbioinc.com]
Application Notes & Protocols for 1-Naphthaldehyde Derivatives in Nonlinear Optical Materials
Foreword: The Promise of Organic Molecules in Next-Generation Photonics
The field of nonlinear optics (NLO) is foundational to the advancement of photonic technologies, including high-speed optical switching, data processing, and optical limiting.[1] While inorganic crystals have historically dominated this space, their limitations in processing speed and manufacturability have shifted focus towards organic materials.[2] Organic NLO materials offer distinct advantages, including exceptionally fast response times (on the order of picoseconds or less), high laser damage thresholds, and the profound ability to be tailored at the molecular level to optimize performance.[2][3]
This guide focuses on a particularly promising class of organic compounds: 1-naphthaldehyde derivatives . By leveraging the extensive π-conjugated system of the naphthalene core, these molecules can be engineered to exhibit significant third-order NLO responses, making them prime candidates for applications that depend on intensity-dependent refractive index and absorption. This document provides the theoretical underpinnings, synthetic protocols, and characterization methodologies necessary to explore and validate the potential of these materials.
The Architectural Blueprint: Molecular Design for NLO Activity
The nonlinear optical response in organic materials is a molecular phenomenon, driven by the distortion of electron clouds under an intense electric field, such as that from a laser.[3] To maximize this effect, a common and highly effective molecular design strategy is the Donor-π-Acceptor (D-π-A) architecture.
-
Donor (D): An electron-donating group that pushes electron density into the molecule.
-
π-Bridge: A conjugated system of alternating single and double bonds that facilitates electron delocalization across the molecule.
-
Acceptor (A): An electron-withdrawing group that pulls electron density towards it.
This arrangement creates a molecule with a large ground-state dipole moment and, more importantly, a significant change in dipole moment upon electronic excitation. This intramolecular charge transfer (ICT) is the primary origin of the large hyperpolarizabilities (the molecular equivalent of NLO susceptibility) observed in these materials.[4][5]
In our case, the this compound scaffold serves as a versatile component of this architecture. The naphthalene ring itself is an excellent, electron-rich π-system. By forming derivatives, such as Schiff bases (imines), the core can be functionalized with various donor and acceptor groups to systematically tune the NLO properties.
Caption: Generalized Donor-π-Acceptor (D-π-A) architecture for enhancing NLO properties.
The key to optimizing NLO response lies in the structure-property relationship .[6][7] For instance, stronger donor and acceptor groups generally increase the third-order susceptibility, χ(3). However, this must be balanced against other critical factors like thermal stability, solubility, and optical transparency at the desired operational wavelengths.
Synthesis Protocol: A Representative this compound Schiff Base
Schiff base condensation is a robust and efficient method for creating D-π-A systems from a this compound precursor.[8][9] The following protocol details the synthesis of (E)-1-(((4-(dimethylamino)phenyl)imino)methyl)naphthalen-2-ol, a representative derivative where the dimethylamino group acts as a strong donor.
Protocol 1: Synthesis via Schiff Base Condensation
Objective: To synthesize a D-π-A naphthaldehyde derivative for NLO characterization.
Materials & Reagents:
-
2-Hydroxy-1-naphthaldehyde (1.0 mmol, 172.2 mg)
-
N,N-dimethyl-p-phenylenediamine (1.0 mmol, 136.2 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
Standard glassware for filtration and recrystallization
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-hydroxy-1-naphthaldehyde and 1.0 mmol of N,N-dimethyl-p-phenylenediamine in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Causality Note: The acid catalyzes the nucleophilic attack of the amine on the aldehyde carbonyl group by protonating the carbonyl oxygen, making the carbon more electrophilic.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.[10]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solution can be placed in an ice bath to induce crystallization.
-
Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Expert Insight: For NLO applications, purity is paramount. Impurities can introduce unwanted absorption or scattering, leading to erroneous measurements. Therefore, recrystallization is a critical step. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/DMF mixture) and allow it to cool slowly to form high-purity crystals.
-
-
Drying & Characterization: Dry the purified crystals under vacuum. The final product should be characterized by:
NLO Characterization Protocol: The Z-Scan Technique
The Z-scan technique is a simple yet highly sensitive single-beam method used to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the real and imaginary parts of the third-order susceptibility (χ(3)) can be determined.[11][12][13]
Principle: A focused Gaussian laser beam passes through the sample, which is translated along the beam's propagation axis (the z-axis). The intense laser field induces a "self-lensing" effect in the material.
-
Nonlinear Refraction (n₂): If the material has a positive n₂ (self-focusing), it acts as a positive lens, and vice-versa for a negative n₂ (self-defocusing). This phase distortion becomes an amplitude distortion in the far field, which is measured by a detector behind a finite aperture.
-
Nonlinear Absorption (β): If the material exhibits nonlinear absorption (e.g., two-photon absorption), the total transmitted intensity will change as the sample moves through the high-intensity focal region.
Caption: Schematic workflow of a dual-arm Z-scan experimental setup.
Protocol 2: Characterizing Third-Order NLO Properties
Objective: To measure n₂, β, and calculate χ(3) for the synthesized this compound derivative.
Experimental Setup:
-
Laser Source: A Q-switched Nd:YAG laser (e.g., 532 nm wavelength, nanosecond or picosecond pulse duration) is commonly used.
-
Optics: High-quality focusing lens, beam splitters.
-
Sample Holder: A cuvette (e.g., 1 mm path length) mounted on a computer-controlled translation stage.
-
Detectors: Two photodetectors.
-
Aperture: A circular aperture placed in the far field before one of the detectors.
Methodology:
-
Sample Preparation: Prepare a solution of the synthesized compound in a high-purity solvent (e.g., DMSO, Chloroform) with a known concentration. The solution should have a low linear absorption at the laser wavelength to avoid thermal effects.
-
Beam Characterization: Carefully measure the laser beam parameters, including the beam waist (ω₀) at the focus and the Rayleigh range (z₀). These are critical for accurate data fitting.
-
Open-Aperture Scan (Measuring β):
-
Remove the aperture (or use a fully open aperture, S=1) so the detector collects all the transmitted light.
-
Translate the sample along the z-axis through the focal point.
-
Record the normalized transmittance as a function of the sample position z.
-
A symmetric valley at the focus (z=0) indicates two-photon absorption (TPA) or excited-state absorption. The depth of this valley is directly related to the magnitude of β.
-
-
Closed-Aperture Scan (Measuring n₂):
-
Place a finite aperture before the detector. The linear transmittance of the aperture (S) should be between 0.1 and 0.5 for good sensitivity.
-
Repeat the scan, translating the sample through the focus.
-
The resulting curve will be asymmetric. A pre-focal valley followed by a post-focal peak ("valley-peak") indicates a positive n₂ (self-focusing). A "peak-valley" configuration indicates a negative n₂ (self-defocusing).
-
-
Data Analysis:
-
The nonlinear absorption coefficient (β) is calculated from the open-aperture data.
-
To isolate the effect of nonlinear refraction, the closed-aperture data is divided by the open-aperture data.[14]
-
The nonlinear refractive index (n₂) is then determined by fitting the resulting curve to theoretical models. The difference between the normalized peak and valley transmittance (ΔT_p-v) is proportional to the on-axis phase shift, which is used to calculate n₂.[15]
-
The real and imaginary parts of the third-order susceptibility χ(3) can then be calculated from n₂ and β.
-
Data Interpretation & Summary
The structure-property relationship can be visualized by comparing the NLO coefficients of different derivatives.
| Derivative Moiety (Donor/Acceptor) | n₂ (x 10⁻¹² esu) | β (cm/GW) | Re(χ⁽³⁾) (x 10⁻¹² esu) | Im(χ⁽³⁾) (x 10⁻¹² esu) |
| -H (unsubstituted) | +1.5 | 0.8 | 1.2 | 0.3 |
| -OCH₃ (methoxy donor) | +3.2 | 1.1 | 2.6 | 0.4 |
| -N(CH₃)₂ (dimethylamino donor) | +8.5 | 2.5 | 6.9 | 0.9 |
| -NO₂ (nitro acceptor) | -5.0 | 4.1 | -4.1 | 1.5 |
Note: Data are representative examples based on established trends and are intended for illustrative purposes.
Application Insights: Optical Limiting
Materials with strong nonlinear absorption (a large β) are excellent candidates for optical limiting applications.[6][16] An optical limiter exhibits high transmittance at low input laser intensities but low transmittance at high intensities, thereby protecting sensitive optical sensors or the human eye from high-power laser damage. The mechanism in these this compound derivatives is often reverse saturable absorption (RSA), where the excited state has a larger absorption cross-section than the ground state, a process often initiated by two-photon absorption.[6]
Concluding Remarks
This compound derivatives represent a versatile and highly tunable platform for the development of advanced nonlinear optical materials. Through rational molecular design based on the D-π-A principle, researchers can synthesize compounds with tailored third-order NLO properties. The protocols provided herein for Schiff base synthesis and Z-scan characterization offer a robust framework for validating these materials. The strong correlation between molecular structure and NLO response underscores the power of organic chemistry in creating the next generation of materials for photonic devices.
References
- Prasad, P. N., & Williams, D. J. (1991). Introduction to Nonlinear Optical Effects in Molecules and Polymers. Wiley. [Link]
- Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics, 26(4), 760-769.
- Prakash, G. V. (2015). Z-scan technique for nonlinear materials characterization: a review.
- Sutherland, R. L., McLean, D. G., & Kirkpatrick, S. (2003). Characterization of organic nonlinear optical materials for optical limiting applications.
- Dalton, L. R. (2002). Development and Characterization of Organic Non-Linear Optical Materials.
- Z-Scan Technique for Nonlinear Optics. Scribd. [Link]
- Smektala, F., et al. (2010). Systematic z-scan measurements of the third order nonlinearity of chalcogenide glasses. Optics Express, 18(15), 15874-15886. [Link]
- Singh, V., & Aghamkar, P. (2015). Z-scan: A Simple Technique for Determination of Third-order Optical Nonlinearity. AIP Conference Proceedings, 1665(1), 050058. [Link]
- Lin, S. T., et al. (2004). Z-scan technique for characterizing third-order optical nonlinearity by use of quasi-one-dimensional slit beams. Optica Publishing Group. [Link]
- Chen, Z., et al. (2005). Synthesis and nonlinear optical properties of rod-like luminescent materials containing Schiff-base and naphthalimide units.
- Narayana, G. S., & Ramamurthi, K. (2012). Growth and Characterization of Organic NLO Material.
- de Andrade, J. C. S., et al. (2019).
- Mohammed, M., et al. (2022). SYNTHESIS, PHOTOPHYSICAL AND COMPUTATIONAL APPROACHES ON NONLINEAR OPTICAL (NLO) PROPERTIES OF NAPHTHALEN-1-YL ETHYNYLATED-CHALCONE DERIVATIVE. Malaysian Journal of Analytical Sciences, 26(4), 684-697. [Link]
- Al-Masoudi, N. A., et al. (2022). Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. National Institutes of Health (NIH). [Link]
- de Andrade, J. C. S., et al. (2019). Prediction of the Linear and Nonlinear Optical Properties of a Schiff Base Derivatives via DFT.
- de Andrade, J. C. S., et al. (2019).
- Srinivasan, S., et al. (2005). Structure and NLO property relationship in a novel chalcone co-crystal. Chemical Physics Letters, 412(4-6), 429-434. [Link]
- Ali, A., et al. (2024).
- Sun, C., et al. (2018). Design and synthesis of a 2-hydroxy-1-naphthaldehyde-based fluorescent chemosensor for selective detection of aluminium ion. Semantic Scholar. [Link]
- Mohammed, M., et al. (2022). SYNTHESIS, PHOTOPHYSICAL AND COMPUTATIONAL APPROACHES ON NONLINEAR OPTICAL (NLO) PROPERTIES OF... Malaysian Journal of Analytical Sciences. [Link]
- Varghese, A. A., & Abraham, I. (2019). Structural Dependence of Non-Linear Optical Properties of Molecules Containing Naphthalene Linked to Nitrophenyl Group–A DFT Study.
- Jayarama, A., et al. (2017). Structure and NLO property relationship in a novel chalcone co-crystal.
- Ullah, F., et al. (2022). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. National Institutes of Health (NIH). [Link]
- Buan, D., et al. (2021).
Sources
- 1. ijcaonline.org [ijcaonline.org]
- 2. researchgate.net [researchgate.net]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and nonlinear optical properties of rod-like luminescent materials containing Schiff-base and naphthalimide units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchplateau.com [researchplateau.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. OPG [opg.optica.org]
- 15. OPG [opg.optica.org]
- 16. Characterization of organic nonlinear optical materials for optical limiting applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Naphthaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Naphthaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic procedures, troubleshoot common issues, and understand the nuances of various synthetic routes. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound, a key intermediate in the production of dyes, pharmaceuticals, and fluorescent whitening agents, can be approached through several established methods.[1][2] The choice of method often depends on the available starting materials, required scale, and tolerance for specific reagents or side products. Below is a comparative analysis of the most common synthetic routes.
| Synthesis Method | Starting Material(s) | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Sommelet Reaction | 1-Chloromethylnaphthalene | Hexamethylenetetramine (HMTA), Acetic Acid, HCl | 75–82%[3] | High yield, well-documented procedure.[4] | Starting material is a lachrymator and vesicant.[3] |
| Vilsmeier-Haack Reaction | Naphthalene | DMF, POCl₃ | Variable | Widely applicable formylation method.[5][6] | Naphthalene is only modestly electron-rich, can lead to sluggish reactions or require harsh conditions.[7][8] |
| Rieche Formylation | Naphthalene | Dichloromethyl methyl ether, TiCl₄ (Lewis Acid) | Moderate to Good | Effective for direct formylation.[9] | Requires strictly anhydrous conditions and uses corrosive Lewis acids. |
| Oxidation | 1-Methylnaphthalene | Selenium dioxide or other oxidants | Variable | Direct conversion from an inexpensive starting material. | Selectivity can be an issue, potentially leading to over-oxidation to 1-naphthoic acid.[10][11][12] |
| Grignard Reaction | 1-Bromonaphthalene | Mg, Ethyl orthoformate | Good | Classic and reliable C-C bond formation. | Requires stringent anhydrous conditions; moisture will quench the Grignard reagent.[3][13][14] |
Section 2: Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during your experiments. The solutions are grounded in chemical principles to help you diagnose and resolve problems effectively.
Q1: My reaction yield is significantly lower than reported. What are the common causes?
Answer: A low yield in this compound synthesis can stem from several factors, primarily related to reagent purity, reaction conditions, or inefficient workup.
-
Purity of Starting Materials: This is a critical, often overlooked, factor. For the Sommelet reaction , the purity of the 1-chloromethylnaphthalene starting material directly impacts the final yield. Material with a lower melting point (indicating impurities) will result in a correspondingly smaller yield of the desired aldehyde.[3]
-
Actionable Insight: If possible, purify the 1-chloromethylnaphthalene by recrystallization or distillation before use. For other methods, ensure all starting materials meet the required purity specifications.
-
-
Reaction Conditions:
-
Incomplete Reaction: In methods like the Vilsmeier-Haack or Rieche formylation , naphthalene's moderate reactivity can lead to incomplete conversion.[7][15][16] Ensure the reaction is allowed to proceed for the recommended time and at the optimal temperature. Driving the reaction to completion may require extended heating.
-
Moisture Contamination: For Grignard and Rieche syntheses, the presence of water is catastrophic. Grignard reagents are strong bases and will be instantly quenched by protic solvents like water.[13][14] Lewis acids used in the Rieche reaction will be deactivated.
-
Actionable Insight: For moisture-sensitive reactions, use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the experiment.
-
-
Side Reactions: The desired product can be consumed by side reactions. A common issue under basic conditions is the Cannizzaro reaction , where two molecules of the aldehyde disproportionate to form 1-naphthoic acid and 1-naphthalenemethanol, especially during workup if a strong base is used.[17]
-
Actionable Insight: Carefully control the pH during the workup. Avoid exposing the crude aldehyde product to strong bases for extended periods.
-
Q2: My final product is impure, showing multiple spots on TLC or peaks in GC-MS. How can I identify and eliminate these impurities?
Answer: Impurities often arise from unreacted starting materials, isomeric products, or reaction intermediates that were not properly removed.
-
Unreacted Starting Material: Naphthalene can be difficult to separate from this compound due to its volatility.
-
Actionable Insight: In the Sommelet reaction , unreacted naphthalene can be removed by using a wide-bore condenser during the initial stages of vacuum distillation before the product distills over.[3]
-
-
Schiff's Base Intermediates (Sommelet Reaction): The Sommelet reaction proceeds through intermediates that form Schiff's bases. If these are not fully hydrolyzed, they will contaminate the final product.[3]
-
Causality: The mechanism involves the formation of an imine, which must be hydrolyzed to release the aldehyde. This hydrolysis requires a strong acid.
-
Actionable Insight: Ensure a dedicated hydrolysis step is performed by refluxing with a strong acid, such as concentrated hydrochloric acid, for at least 15 minutes after the initial reaction period.[3]
-
-
Over-Oxidation Products: In oxidation reactions of 1-methylnaphthalene, the aldehyde can be further oxidized to 1-naphthoic acid.
-
Actionable Insight: Purify the crude product by extraction. 1-Naphthoic acid is acidic and can be removed by washing the organic extract with a mild base like a 10% sodium carbonate solution.[3] Be cautious, as this can promote the Cannizzaro reaction if the aldehyde is not separated efficiently.
-
-
Purification Strategy:
-
Vacuum Distillation: This is the most effective method for purifying liquid this compound. The reported boiling point is 160–162 °C at 18 mm Hg.[3]
-
Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a solid bisulfite addition compound. The aldehyde can then be regenerated by treating the adduct with acid or base. This is an excellent method for removing non-aldehydic impurities.[3]
-
Q3: The reaction fails to start or appears to stall midway. What troubleshooting steps should I take?
Answer: A stalled reaction is often due to deactivated reagents or improper initiation.
-
Grignard Reaction Initiation: The most common failure point is an inability to form the Grignard reagent itself. This is typically due to an oxide layer on the magnesium turnings, which prevents the reaction with the alkyl halide.[13]
-
Actionable Insight: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.[18]
-
-
Vilsmeier Reagent Stability: The Vilsmeier reagent, formed from DMF and POCl₃, is the active electrophile in the Vilsmeier-Haack reaction. It can be sensitive to moisture and should ideally be generated in situ or freshly prepared.[6][19]
-
Actionable Insight: Add the phosphorus oxychloride to the DMF at a reduced temperature (e.g., 0 °C) and allow the reagent to form before adding the naphthalene substrate.[19]
-
Section 3: Frequently Asked Questions (FAQs)
Q: Which synthesis method is the most reliable for a high-purity product on a lab scale?
A: For reliability and high yield on a laboratory scale, the Sommelet reaction as detailed in Organic Syntheses is an excellent choice.[3] It provides a consistently high yield (75-82%) and includes a robust purification procedure. While the 1-chloromethylnaphthalene starting material requires careful handling, the procedure itself is straightforward.
Q: What are the critical safety precautions I must take?
A: Safety is paramount. Always conduct a thorough risk assessment before beginning any procedure.[3]
-
Reagent Hazards:
-
1-Chloromethylnaphthalene: This is a lachrymator (induces tearing) and a vesicant (causes blistering). Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[3]
-
Phosphorus Oxychloride (POCl₃) and TiCl₄: These are highly corrosive and react violently with water. Handle with extreme care under an inert atmosphere.
-
Ethers (for Grignard): Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
-
General Practices: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[20][21][22] Ensure an eyewash station and safety shower are accessible.[20] All chemical waste must be disposed of according to institutional and local regulations.[3]
Q: How can I definitively confirm the identity and purity of my this compound?
A: A combination of physical and spectroscopic methods should be used.
-
Physical Properties: The pure product is a colorless liquid with a freezing point between 0.0 and 2.5 °C and a boiling point of 160–162 °C / 18 mm Hg.[3]
-
Spectroscopic Analysis:
-
¹H NMR: Will show characteristic peaks for the aromatic protons and a singlet for the aldehyde proton (~10 ppm).
-
¹³C NMR: Will show the aldehyde carbonyl carbon signal (~192 ppm) and signals for the naphthalene ring carbons.
-
IR Spectroscopy: A strong C=O stretching band will be present around 1700 cm⁻¹.
-
GC-MS: Can be used to confirm the molecular weight (156.18 g/mol ) and assess purity by quantifying any minor components.[10]
-
Section 4: Detailed Experimental Protocol
The following is a detailed, step-by-step protocol for the Sommelet reaction, adapted from a verified procedure.[3]
Protocol: Synthesis of this compound via the Sommelet Reaction
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) |
| 1-Chloromethylnaphthalene | 176.64 | 106 | 0.6 | - |
| Hexamethylenetetramine | 140.19 | 168 | 1.2 | - |
| Glacial Acetic Acid | 60.05 | - | - | 250 |
| Water | 18.02 | - | - | 250 |
| Conc. Hydrochloric Acid | 36.46 | - | - | 200 |
Step-by-Step Methodology:
-
Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser, combine 106 g (0.6 mol) of 1-chloromethylnaphthalene, 168 g (1.2 mol) of hexamethylenetetramine, 250 mL of glacial acetic acid, and 250 mL of water.
-
Expert Insight: Using a 2:1 molar ratio of hexamethylenetetramine to the halide ensures complete conversion of the starting material. The 50% acetic acid solvent system has been shown to improve this method.[3]
-
-
Heating and Reflux: Heat the mixture to reflux. The solution will become homogeneous within about 15 minutes, after which an oil will begin to separate. Continue refluxing for a total of 2 hours.
-
Hydrolysis: After the 2-hour reflux, add 200 mL of concentrated hydrochloric acid directly to the flask. Continue to reflux for an additional 15 minutes.
-
Causality: This step is crucial for hydrolyzing the intermediate Schiff's bases to liberate the aldehyde product. Incomplete hydrolysis is a primary source of impurities.[3]
-
-
Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with 300 mL of ether.
-
Washing: Wash the ether layer sequentially with three 100-mL portions of water, followed by one 100-mL portion of 10% sodium carbonate solution, and finally with one 100-mL portion of water.
-
Expert Insight: The sodium carbonate wash removes any acidic impurities, such as residual acetic acid or any 1-naphthoic acid formed via oxidation. Exercise care as CO₂ evolution may occur.[3]
-
-
Drying and Solvent Removal: Dry the ether extract over approximately 15 g of anhydrous sodium sulfate. Filter the solution and remove the ether by distillation.
-
Purification: Purify the residual liquid by vacuum distillation. Collect the fraction boiling at 160–162 °C / 18 mm Hg . The expected yield is 70–77 g (75–82%) of colorless this compound.[3]
Section 5: Workflow Visualizations
To further clarify the experimental and logical processes, the following diagrams have been generated.
Caption: Experimental workflow for this compound synthesis via the Sommelet reaction.
Caption: Logical flowchart for troubleshooting common synthesis issues.
References
- Angyal, S. J., Tetaz, J. R., & Wilson, J. G. (1950). This compound. Organic Syntheses, 30, 67. doi:10.15227/orgsyn.030.0067. [Link]
- Solubility of Things. (n.d.). This compound. Solubility of Things. [Link]
- SD Fine-Chem Limited. (n.d.).
- Russell, A., & Lockhart, L. B. (1941). 2-hydroxy-1-naphthaldehyde. Organic Syntheses, 21, 58. doi:10.15227/orgsyn.021.0058. [Link]
- Organic Syntheses Procedure. (n.d.). 2-ETHOXY-1-NAPHTHALDEHYDE. Organic Syntheses. [Link]
- Yamato, T., et al. (2021). Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers. Beilstein Journal of Organic Chemistry, 17, 1339–1346. [Link]
- Cole-Parmer. (2009). Material Safety Data Sheet - this compound, 95%. Cole-Parmer. [Link]
- Al-Abdallat, H., et al. (2020). Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. Scientific Reports, 10(1), 1-11. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Sommelet Reaction. Cambridge University Press. [Link]
- Beilstein Archives. (2025). Selective Mono-Formylation of Naphthalene-Fused Propellanes for Methylene-Alternating Copolymers. Beilstein Archives. [Link]
- PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]
- ResearchGate. (n.d.). Synthesis of 2-hydroxy-1-naphthaldehyde.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - this compound 97%. Oxford Lab Fine Chem LLP. [Link]
- Grokipedia. (n.d.). Sommelet reaction. Grokipedia. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press. [Link]
- ResearchGate. (n.d.). Formylation of naphthalene-fused propellanes.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
- Beilstein Journals. (2025). Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers. Beilstein Journals. [Link]
- Eaton, D. C., et al. (1998). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 64(5), 1730–1736. [Link]
- SynArchive. (n.d.).
- Phanstiel, O. (2014). Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction.
- Wikipedia. (n.d.). Sommelet reaction. Wikipedia. [Link]
- ResearchGate. (n.d.). The Sommelet Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
- Wang, Z., et al. (2021). Development of a Detailed Chemical Kinetic Model for 1-Methylnaphthalene. Energy & Fuels, 35(15), 12534–12548. [Link]
- Eawag-BBD. (2002).
- Web Pages. (n.d.). 6. Grignard Reaction. Web Pages. [Link]
- ResearchGate. (n.d.). Gibbs–Helmholtz plots for VH formylation of 1-naphthol using (SOCl2 + DMF).
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR. [Link]
- Organic Syntheses Procedure. (n.d.). β-NAPHTHALDEHYDE. Organic Syntheses. [Link]
- Otto Chemie Pvt. Ltd. (n.d.). This compound, 98% 66-77-3 India. Otto Chemie Pvt. Ltd.[Link]
Sources
- 1. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers [beilstein-journals.org]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. synarchive.com [synarchive.com]
- 10. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Detailed Chemical Kinetic Model for 1-Methylnaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. leah4sci.com [leah4sci.com]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. oxfordlabfinechem.com [oxfordlabfinechem.com]
Technical Support Center: Purification of 1-Naphthaldehyde by Vacuum Distillation
This guide serves as a technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 1-naphthaldehyde. The information herein is structured to provide both direct troubleshooting solutions and foundational knowledge, ensuring the safe and efficient execution of vacuum distillation for this compound. Our approach is grounded in established chemical principles and practical laboratory experience to address the specific challenges associated with this aromatic aldehyde.
Troubleshooting Guide: Navigating Common Distillation Issues
This section addresses specific problems that may arise during the vacuum distillation of this compound. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Question 1: My distillation is experiencing severe bumping and uneven boiling. What's causing this and how can I fix it?
Answer:
-
Causality: Bumping occurs when a liquid superheats and then boils in a sudden, violent burst. This is common in vacuum distillation because the reduced pressure makes it difficult for bubbles to form on the smooth glass surface of the flask. For this compound, which has a relatively high boiling point even under vacuum, this can be particularly problematic, leading to potential loss of product into the condenser or even apparatus failure.
-
Solutions:
-
Introduce Nucleation Sites: The most effective solution is to add anti-bumping granules or a magnetic stir bar to the distillation flask before heating. These provide a rough surface that promotes the smooth formation of bubbles.
-
Ensure Vigorous Stirring: If using a magnetic stir bar, ensure the stirring is vigorous enough to create a deep vortex in the liquid before applying heat. This mechanical agitation is crucial for breaking the surface tension and preventing superheating.
-
Avoid Overfilling the Flask: The distillation flask should never be more than two-thirds full. Overfilling reduces the surface area for evaporation and increases the hydrostatic pressure, which can exacerbate bumping.[1]
-
Gradual Heating: Apply heat slowly and evenly using a heating mantle with a stirrer. Avoid localized "hot spots" which promote superheating.
-
Question 2: The this compound distillate has a yellow or brown tint, not the expected colorless to pale yellow. Why is this happening?
Answer:
-
Causality: A colored distillate typically indicates one of two issues: thermal decomposition or the co-distillation of colored impurities. Aldehydes, including this compound, are susceptible to oxidation, especially at elevated temperatures, which can form colored polymeric byproducts.[2] The presence of air (from leaks) can accelerate this degradation.
-
Solutions:
-
Optimize Vacuum and Temperature: The primary goal of vacuum distillation is to lower the boiling point to a temperature where the compound is stable.[3][4] Ensure your vacuum is sufficiently deep (e.g., below 15 mmHg) to keep the distillation temperature as low as possible, ideally below 160-165°C.[5]
-
Check for Air Leaks: Perform a leak test on your apparatus before starting. Even a small leak can introduce enough oxygen to cause oxidation at high temperatures.[6][7]
-
Inert Gas Atmosphere: Before heating, you can gently purge the system with an inert gas like nitrogen or argon to remove residual air. Maintain a slight positive pressure of inert gas if your system allows.
-
Pre-distillation Wash: If the crude material is highly impure, consider an aqueous wash. Washing the ether solution of the crude product with a 10% sodium carbonate solution can help remove acidic impurities (like the corresponding carboxylic acid from oxidation) that might catalyze degradation.[8]
-
Question 3: I'm not reaching the target vacuum level, or the pressure is unstable. What are the likely causes?
Answer:
-
Causality: An inability to achieve or maintain a vacuum is almost always due to a leak in the system or a problem with the vacuum source itself.[6] Unstable pressure readings can also be caused by "virtual leaks," where trapped volatile substances (like residual solvents or moisture) evaporate under vacuum.[6]
-
Solutions:
-
Systematic Leak Check: Start by isolating components. Connect your vacuum gauge directly to the pump to confirm it is functioning correctly. Then, add components one by one to identify the source of the leak.[6]
-
Inspect All Joints and Seals: Ensure all ground glass joints are clean, properly greased with a suitable vacuum grease, and securely clamped. Check all O-rings and gaskets for cracks or degradation.[9]
-
Examine Hoses: Vacuum tubing can become brittle and crack over time. Inspect all hoses for perforations and ensure they are rated for vacuum applications.
-
Address Virtual Leaks: Ensure all glassware is completely dry before assembly. If the crude material contains volatile solvents, they must be thoroughly removed on a rotary evaporator before attempting high-vacuum distillation. A cold trap between your apparatus and the pump is essential to capture volatile vapors and prevent them from contaminating the pump oil, which would degrade the pump's performance.[10]
-
Question 4: My product seems to be degrading or leaving a significant dark, tarry residue in the distillation flask. What should I do?
Answer:
-
Causality: This indicates significant thermal decomposition. The residue in the distillation flask is exposed to the highest temperature for the longest duration.[11] If non-volatile impurities are present, they can become concentrated and catalyze the degradation of the product. This compound can form a brown residue containing byproducts like methylene-α-naphthylmethylamine if the synthesis precursors are not properly hydrolyzed and removed.[8]
-
Solutions:
-
Reduce Residence Time: Consider using a short-path distillation apparatus (like a Kugelrohr) for smaller quantities. This minimizes the time the compound spends at high temperatures by reducing the distance between the evaporating and condensing surfaces.
-
Improve Vacuum Performance: As stated before, a deeper vacuum is the most effective way to reduce the required pot temperature and minimize degradation.[12]
-
Preliminary Purification: If the crude product is very impure, a preliminary purification step like a column flush through basic alumina or silica gel can remove non-volatile baseline impurities that may cause issues during distillation.[2]
-
Stop Before Dryness: Never distill to dryness. Leaving a small amount of residue in the flask can prevent the overheating and decomposition of the final portion of the product.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the properties of this compound and the vacuum distillation procedure.
Question 1: What are the key physical properties of this compound relevant to its distillation?
Answer: Understanding the physical properties of this compound is critical for designing a successful purification protocol. The key parameters are summarized in the table below. The boiling point is highly dependent on pressure; reducing the pressure from atmospheric to 15 mmHg lowers the boiling point by over 100°C, which is essential to prevent thermal degradation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O | [13] |
| Molecular Weight | 156.18 g/mol | [14][15] |
| Appearance | Clear colorless to pale yellow liquid/oil | [13][14] |
| Melting Point | 1-2 °C | [13][15][16][17][18] |
| Boiling Point | 160-161 °C @ 15 mmHg | [13][15][16][17][18] |
| 160-162 °C @ 18 mmHg | [8] | |
| 105-107 °C @ 0.2 mmHg | [8] | |
| Density | ~1.15 g/mL at 25 °C | [13][15][16][17] |
| Refractive Index (n20/D) | ~1.652 | [13][15] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene | [13][19][20] |
Question 2: What are the common impurities found in crude this compound?
Answer: The impurity profile depends heavily on the synthetic route used. Common sources of impurities include:
-
Unreacted Starting Materials: Such as naphthalene or 1-methylnaphthalene.[8][21]
-
Oxidation Product: 1-Naphthoic acid is a very common impurity, formed by the oxidation of the aldehyde group by air.[2]
-
Side-Reaction Products: Depending on the synthesis (e.g., Sommelet or Vilsmeier-Haack reaction), impurities can include various amines, Schiff's bases, or polymeric materials.[8]
-
Cannizzaro Reaction Products: As a non-enolizable aldehyde, this compound can undergo the Cannizzaro reaction under basic conditions to produce 1-naphthalenemethanol and 1-naphthoic acid.[13][16][20]
Question 3: What safety precautions are essential when distilling this compound?
Answer: Safety is paramount. This compound is an irritant and presents several hazards.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[15][22]
-
Ventilation: All handling and distillation should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[22][23]
-
Hazard Information: this compound is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[22][24] It is also reported to be a lachrymator (a substance that causes tearing).[8]
-
Vacuum Safety: Vacuum distillation poses an implosion risk. Inspect all glassware for star cracks or defects before use. It is good practice to use a blast shield, especially for larger-scale distillations.
-
Emergency Equipment: Ensure an eyewash station, safety shower, and appropriate fire extinguisher are readily accessible.[22]
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a step-by-step methodology for the purification of this compound on a laboratory scale.
1. Pre-Distillation Workup (Optional, for acidic impurities): a. Dissolve the crude this compound in diethyl ether. b. Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium carbonate. Exercise care as CO₂ may be evolved.[8] c. Wash subsequently with water and then with brine. d. Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
2. Apparatus Setup: a. Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are clean and lightly greased. b. Place a magnetic stir bar and the crude this compound into a round-bottom flask (sized so it is 1/2 to 2/3 full). c. Attach a short-path distillation head equipped with a thermometer. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. d. Connect a Liebig or Vigreux condenser and a vacuum-rated receiving flask. e. Connect the apparatus to a cold trap (cooled with dry ice/acetone or a cryocooler) and then to a vacuum pump.
3. Distillation Procedure: a. Turn on the condenser cooling water. b. Begin vigorous stirring of the this compound. c. Slowly and carefully apply the vacuum. The liquid may bubble as residual volatiles are removed. d. Once the system has reached a stable, low pressure (e.g., <15 mmHg), begin to heat the distillation flask gently with a heating mantle. e. Collect a small forerun fraction, which may contain lower-boiling impurities. f. Increase the temperature gradually until the main fraction begins to distill. Collect the this compound at a steady rate, noting the boiling point and pressure. For example, at ~15 mmHg, the product should distill at 160-161 °C.[15][17] g. Stop the distillation when only a small amount of material is left in the flask. Do not distill to dryness.
4. Shutdown: a. Turn off the heating mantle and allow the system to cool under vacuum. b. Once the apparatus is at room temperature, slowly and carefully vent the system, preferably with an inert gas like nitrogen. c. Turn off the vacuum pump and condenser water. d. Disassemble the apparatus and transfer the purified product to a sealed container, storing it under an inert atmosphere if possible, as it can be air-sensitive.[20]
Visualizations
Vacuum Distillation Workflow
Caption: Logical workflow for vacuum distillation of this compound.
Standard Vacuum Distillation Apparatus
Caption: Diagram of a laboratory vacuum distillation setup.
References
- PubChem. This compound.
- FooDB. (2015). Showing Compound this compound (FDB030250).
- Otto Chemie Pvt. Ltd. This compound, 98% 66-77-3 India.
- NExT-GPT. Vacuum Distillation Unit Operations and Troubleshooting.
- Google Patents. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
- CHEMICAL POINT. This compound.
- Organic Syntheses. This compound.
- Beaker & Wrench. (2023). Trouble with vacuum leaks in your distillation system? Learn how to te.
- Lab Society. Troubleshooting Common Issues in Molecular Distillation Equipment.
- Cole-Parmer. (2010). Material Safety Data Sheet - this compound, 95%.
- IChemE. DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN.
- Reddit. (2015). Purifying aldehydes?.
- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET.
- Georgia Institute of Technology. Distillations | Environmental Health & Safety.
- Pressure Control Solutions. (2019). Vacuum Distillation issues?.
- University of Rochester. How To: Purify by Distillation.
- Reddit. (2022). Why is my vacuum distillation not working?.
- IChemE. (2011). Chemical reaction hazards of distillation processes.
- YouTube. (2015). Distillation Operating Problems.
- Busch Global. Vacuum Distillation.
- LookChem. This compound.
- BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements.
Sources
- 1. ehs.gatech.edu [ehs.gatech.edu]
- 2. reddit.com [reddit.com]
- 3. buschvacuum.com [buschvacuum.com]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. How To [chem.rochester.edu]
- 6. beakerandwrench.com [beakerandwrench.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. njhjchem.com [njhjchem.com]
- 10. reddit.com [reddit.com]
- 11. icheme.org [icheme.org]
- 12. Vacuum Distillation Unit Operations and Troubleshooting [nccfortraining.org]
- 13. This compound | 66-77-3 [chemicalbook.com]
- 14. This compound | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-萘甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 16. This compound, 98% 66-77-3 India [ottokemi.com]
- 17. chemicalpoint.eu [chemicalpoint.eu]
- 18. chemsynthesis.com [chemsynthesis.com]
- 19. Showing Compound this compound (FDB030250) - FooDB [foodb.ca]
- 20. This compound CAS#: 66-77-3 [m.chemicalbook.com]
- 21. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 24. oxfordlabfinechem.com [oxfordlabfinechem.com]
Technical Support Center: Purification of 1-Naphthaldehyde
Welcome to the technical support center for 1-naphthaldehyde purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound from reaction mixtures. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.
Section 1: Understanding Your Impurity Profile & Initial Troubleshooting
Before selecting a purification strategy, it's critical to identify the likely impurities in your crude product. The impurity profile is dictated by the synthetic route used. Common impurities include:
-
Unreacted Starting Materials: Such as 1-methylnaphthalene or 1-chloromethylnaphthalene.[1]
-
Over-oxidation Products: Primarily 1-naphthoic acid, a very common impurity.[2][3]
-
Byproducts from Specific Reactions: For instance, Schiff's bases may form if amines are present.[1]
-
Solvents and Reagents: Residual solvents from the reaction or workup.
A preliminary Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis is invaluable for visualizing the number and polarity of impurities, guiding your purification choice.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a dark, oily liquid. What is the first and most critical purification step I should take?
Answer: The most common acidic impurity in this compound synthesis is 1-naphthoic acid, formed by over-oxidation.[2][3] This acidic impurity should be removed first, as it can interfere with subsequent purification steps like distillation or chromatography. An acid-base liquid-liquid extraction is the most effective method.
Causality: 1-Naphthoic acid, being a carboxylic acid, will react with a mild base (e.g., sodium bicarbonate or sodium carbonate) to form a water-soluble sodium salt.[1] The neutral this compound will remain in the organic layer. This exploits the difference in chemical reactivity, providing a highly efficient separation.
Protocol Insight:
-
Dissolve your crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% sodium carbonate (Na₂CO₃).[1] Be cautious, as CO₂ gas will evolve if significant acid is present.[1]
-
Separate the aqueous layer. Repeat the wash 1-2 times.
-
Wash the organic layer with water, then with brine to remove residual dissolved water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[1]
This procedure should yield a significantly cleaner, though likely still colored, product ready for further purification.
Q2: I've performed the basic wash, but my product is still a yellow to brown liquid. How can I remove the color and neutral impurities?
Answer: At this stage, you are dealing with colored, non-acidic impurities. The best method depends on the boiling points of your impurities and the scale of your reaction. The two primary methods are vacuum distillation and column chromatography.
Q3: I am trying to purify via vacuum distillation, but the product seems to be decomposing. What am I doing wrong?
Answer: this compound has a high boiling point (160-161 °C at 15 mmHg).[6][7] At atmospheric pressure, it will decompose before it boils.[8] Vacuum distillation is essential because it lowers the boiling point of the liquid, allowing it to vaporize at a lower temperature, thus preventing thermal degradation.[9][10][11]
Key Troubleshooting Steps for Vacuum Distillation:
-
Achieve a Sufficiently Low Vacuum: Ensure your vacuum pump can achieve and hold a pressure below 20 mmHg. A pressure of 1-2 mmHg is ideal, which will lower the boiling point significantly.[1]
-
Monitor Temperature Carefully: The distillation head temperature, not the heating mantle temperature, reflects the boiling point of your product at that pressure. Do not overheat the distillation pot.
-
Minimize Residence Time: Use an appropriately sized flask. Heating a small amount of material in a very large flask for an extended period increases the chance of decomposition.
-
Ensure an Inert Atmosphere: Aldehydes are sensitive to air (oxygen), especially when hot.[2] While under vacuum this is less of an issue, ensuring your system is leak-free is critical. After distillation, blanket the purified product with an inert gas like nitrogen or argon for storage.[2]
Q4: My TLC shows an impurity with a very similar Rf value to this compound. How can I separate them using column chromatography?
Answer: This is a common challenge where the impurity has a similar polarity to the product. The key to a successful separation is optimizing the column chromatography parameters.
Expertise-Driven Optimization:
-
Solvent System (Mobile Phase): This is the most critical variable. This compound is a moderately polar compound. A typical mobile phase would be a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity based on TLC analysis. A good solvent system will give your product an Rf value of ~0.3.
-
Stationary Phase: Standard silica gel (SiO₂) is usually sufficient. For very difficult separations, consider using a finer mesh silica for higher resolution.
-
Column Dimensions: Use a long, thin column for difficult separations, as this increases the number of theoretical plates and improves resolution. A column with a length-to-diameter ratio of at least 10:1 is a good starting point.
-
Loading Technique: Dissolve the crude product in the minimum amount of the mobile phase (or a more volatile solvent like dichloromethane) and load it onto the column in a tight, narrow band. A diffuse starting band will lead to poor separation.
Section 2: Detailed Experimental Protocols
Protocol 1: Purification via Vacuum Distillation
This protocol is ideal for purifying this compound on a larger scale (>5 g) when impurities have significantly different boiling points.
Methodology:
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased for a good vacuum seal.
-
Charge the Flask: Add the crude, base-washed this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum from the pump, ensuring the system is sealed. The liquid may bubble as residual solvents are removed.
-
Heating: Once a stable, low pressure is achieved (<15 mmHg), begin gently heating the distillation flask using a heating mantle with stirring.
-
Fraction Collection:
-
Collect any low-boiling initial fractions (forerun) in a separate receiving flask. This will contain residual solvents or more volatile impurities.
-
When the vapor temperature at the distillation head stabilizes at the expected boiling point for your pressure (e.g., ~160 °C at 15 mmHg), switch to a clean receiving flask to collect the pure this compound fraction.[6][7] The product should be a clear, colorless to pale yellow liquid.[12]
-
-
Shutdown: Once the main fraction is collected and the distillation rate slows, stop heating. Allow the apparatus to cool before slowly releasing the vacuum to prevent air from rushing in and potentially breaking the glassware. Store the purified product under an inert atmosphere.[2]
Protocol 2: Low-Temperature Recrystallization
While this compound is a liquid at room temperature (Melting Point: 1-2 °C), it can sometimes be purified by low-temperature recrystallization from a suitable solvent if it solidifies upon cooling.[6][7] This method is effective for removing impurities that remain soluble at low temperatures.
Methodology:
-
Solvent Selection: The ideal solvent should dissolve this compound when warm but not at low temperatures (~ -20 °C to -78 °C). Ethanol or a mixed solvent system like ethanol/water could be effective.[13][14]
-
Dissolution: Dissolve the crude aldehyde in a minimal amount of warm solvent.
-
Cooling: Slowly cool the solution. First to room temperature, then in an ice bath, and finally in a freezer or dry ice/acetone bath. Slow cooling is crucial for the formation of pure crystals.[5]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystallization is complete, quickly filter the cold slurry through a pre-chilled Büchner funnel to isolate the solid crystals.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Section 3: Data & Visualization
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O | [6] |
| Molecular Weight | 156.18 g/mol | [2] |
| Melting Point | 1-2 °C | [7] |
| Boiling Point | 160-161 °C @ 15 mmHg | [6][7] |
| Density | ~1.15 g/mL | [6] |
| Appearance | Clear yellow to dark yellow-brown liquid | [6][12] |
| Solubility | Soluble in ethanol, ether, acetone, benzene. Insoluble in water. | [2][12] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Best For | Pros | Cons |
| Acid-Base Extraction | Removing acidic impurities (e.g., 1-naphthoic acid) | Fast, efficient, high capacity, uses inexpensive reagents. | Only removes acidic/basic impurities. |
| Vacuum Distillation | Large scale (>5 g); separating from non-volatile or very high-boiling impurities. | Excellent for large quantities; yields very pure product. | Requires specialized equipment; risk of thermal decomposition if not done correctly.[9] |
| Column Chromatography | Small to medium scale (<5 g); separating impurities with similar polarities. | High resolution for difficult separations. | Can be slow and labor-intensive; uses large volumes of solvent. |
References
- This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.).
- This compound - Solubility of Things. (n.d.).
- Showing Compound this compound (FDB030250) - FooDB. (2015).
- This compound - Organic Syntheses Procedure. (n.d.).
- Solvent-Free Conversion of α-Naphthaldehy | PDF | Filtration | Acid - Scribd. (n.d.).
- Vacuum Distillation - Welch Vacuum. (n.d.).
- Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. (n.d.).
- Vacuum distillation - Wikipedia. (n.d.).
- Esteb, J. J., Gligorich, K. M., & O'Reilly, S. A. (2004). Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction. Journal of Chemical Education, 81(12), 1794.
- Vacuum Distillation | Busch Global. (n.d.).
- When Vacuum Distillation is Useful - Sihai Energy Technology. (2024).
- 2-hydroxy-1-naphthaldehyde - Organic Syntheses Procedure. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
- Esteb, J. J., et al. (2004). Solvent-Free Conversion of Alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction. Journal of Chemical Education, 81(12), 1794.
- Kuwata, K., & Uebori, M. (1981). Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance Liquid Chromatography. Analytical Chemistry, 53(9), 1531-1534.
- Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.).
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 3. "Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid an" by John J. Esteb, Keith M. Glogorich et al. [digitalcommons.butler.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. This compound CAS#: 66-77-3 [m.chemicalbook.com]
- 7. This compound | 66-77-3 [chemicalbook.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. welchvacuum.com [welchvacuum.com]
- 10. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 11. When Vacuum Distillation is Useful [sihaienergytech.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Improving Selectivity in the Synthesis of 1-Naphthaldehyde
Welcome to our dedicated resource for researchers, scientists, and drug development professionals focused on the synthesis of 1-naphthaldehyde. We understand the critical importance of achieving high selectivity in your synthetic routes. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your experimental outcomes.
The Core Challenge: Achieving High 1-Selectivity
The synthesis of this compound is frequently challenged by the concurrent formation of its isomer, 2-naphthaldehyde, and other byproducts. The regioselectivity of electrophilic substitution on the naphthalene ring is a delicate balance of kinetic and thermodynamic control. While the 1-position is kinetically favored due to the formation of a more stable carbocation intermediate (Wheland intermediate), thermodynamic conditions can favor the 2-isomer, often resulting in difficult-to-separate mixtures. This guide will provide actionable strategies to maximize the yield of the desired this compound.
Troubleshooting Guide: Key Synthetic Methodologies
This section addresses specific issues encountered during the most common synthetic preparations of this compound.
The Vilsmeier-Haack Reaction
A cornerstone for the formylation of electron-rich aromatic compounds, the Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide like N,N-dimethylformamide (DMF).[1][2][3]
Common Issue: Low Regioselectivity and Formation of 2-Naphthaldehyde
Question: My Vilsmeier-Haack reaction is yielding a significant proportion of 2-naphthaldehyde. How can I enhance the selectivity for the 1-isomer?
Answer:
The regioselectivity of the Vilsmeier-Haack reaction on naphthalene is highly dependent on precise control of the reaction conditions. The Vilsmeier reagent is a weak electrophile, making the reaction sensitive to subtle changes.[1][3] Here are the critical parameters to optimize for 1-selectivity:
-
Stringent Temperature Control: The formation of this compound is the kinetically favored pathway. Therefore, maintaining low temperatures is paramount. Elevated temperatures can provide the energy needed to overcome the activation barrier for the formation of the more thermodynamically stable 2-isomer.
-
Troubleshooting Steps:
-
Strictly maintain the reaction temperature between 0-5 °C during the addition of naphthalene to the pre-formed Vilsmeier reagent.
-
Employ an ice-salt bath or a cryocooler for accurate and consistent temperature management.
-
Continuously monitor the internal reaction temperature using a calibrated thermometer.
-
-
-
Judicious Choice of Solvent: The polarity of the solvent can influence the stability of the Wheland intermediates, thereby affecting the isomer ratio.
-
Troubleshooting Steps:
-
While DMF is a reactant, employing a non-polar co-solvent such as dichloroethane or chloroform can be advantageous.
-
Avoid using highly polar aprotic solvents that might disproportionately stabilize the transition state leading to the 2-isomer.
-
-
-
Precise Reagent Stoichiometry: An excessive amount of the Vilsmeier reagent can lead to undesired side reactions and should be avoided.
-
Troubleshooting Steps:
-
Use a slight excess of the Vilsmeier reagent, typically in the range of 1.1 to 1.3 equivalents relative to naphthalene.
-
It is advisable to conduct small-scale trials to determine the optimal stoichiometry for your specific experimental setup.
-
-
Detailed Protocol for Enhanced 1-Selectivity in the Vilsmeier-Haack Reaction:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve naphthalene (1 eq.) in a minimal volume of dichloroethane.
-
Add the naphthalene solution dropwise to the Vilsmeier reagent over a period of 1-2 hours, vigilantly maintaining the temperature below 5 °C.
-
Following the complete addition, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
Extract the product using an appropriate organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate pure this compound.
Diagrammatic Representation of the Vilsmeier-Haack Reaction Workflow
Caption: Reaction pathways illustrating the importance of selective oxidation in the synthesis of this compound from 1-methylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: Is it feasible to synthesize this compound via Friedel-Crafts acylation followed by a reduction step?
A1: While theoretically possible, this synthetic strategy presents significant challenges in achieving high 1-selectivity during the initial Friedel-Crafts acylation of naphthalene. The reaction typically produces a mixture of 1- and 2-acylnaphthalenes. The isomer ratio is highly sensitive to the choice of solvent and reaction temperature. For example, using carbon disulfide as a solvent at low temperatures tends to favor the 1-isomer, whereas nitrobenzene at elevated temperatures favors the 2-isomer. The subsequent reduction of the ketone to the aldehyde would necessitate a highly selective method to prevent over-reduction to the corresponding alcohol. Due to these complexities, direct formylation techniques like the Vilsmeier-Haack reaction are generally preferred for their superior 1-selectivity.
Q2: I'm finding it difficult to separate the 1- and 2-naphthaldehyde isomers by column chromatography due to their similar polarities. Do you have any suggestions?
A2: The chromatographic separation of these isomers can indeed be challenging. Here are several strategies to improve resolution: [4][5]
-
Optimize the Mobile Phase: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). A very gradual increase in polarity can significantly enhance separation.
-
Utilize a High-Performance Column: A column packed with a smaller particle size stationary phase will offer a greater number of theoretical plates and thus, better resolution.
-
Consider Derivatization: If the isomers remain co-eluting, you could derivatize the mixture, for example, by forming Girard's reagent T derivatives. These derivatives may have significantly different chromatographic properties, facilitating their separation. The desired isomer can then be regenerated from the isolated derivative.
-
Fractional Crystallization: For larger scale purifications, fractional crystallization from a carefully selected solvent system can be a highly effective method for separating the isomers. [6] Q3: Are there more environmentally friendly ("greener") synthetic routes to this compound?
A3: The development of sustainable synthetic methodologies is a major focus of contemporary chemical research. Some greener alternatives for the synthesis of this compound include:
-
Catalytic Oxidation with Molecular Oxygen: This approach avoids the use of stoichiometric heavy metal oxidants. Transition metal catalysts, such as those based on cobalt or manganese, can facilitate the oxidation of 1-methylnaphthalene using air or pure oxygen as the terminal oxidant. [7]* Formylation Using Solid Acid Catalysts: The replacement of hazardous and corrosive reagents like POCl₃ with reusable solid acid catalysts in formylation reactions represents a significant advancement in green chemistry.
-
Biocatalysis: The use of enzymes to carry out selective oxidations is a promising avenue, although it is still an emerging field for this particular transformation. [8] These greener approaches aim to minimize waste, avoid the use of toxic substances, and enhance the overall sustainability of the synthesis.
References
- Vertex AI Search. (2026-01-05).
- Organic Chemistry Portal.
- Wang, Z., et al. (2013). UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research. International Journal of Environmental Science and Development.
- Beilstein Journals. (2022).
- National Center for Biotechnology Information. (2024-11-01). Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs)
- ResearchGate. In(III)
- Organic Syntheses. This compound.
- Beilstein Archives. (2025-04-15).
- Google Patents.
- ResearchGate. (2025-04-15).
- Organic Chemistry Portal.
- ResearchGate.
- National Center for Biotechnology Information.
- ACS Publications. (1997).
- NROChemistry. Vilsmeier-Haack Reaction.
- Reddit. (2021-07-09). Having some troubles with a Vislmeier-Haack reaction.
- MDPI. (2024-12-22).
- ACS Publications. Selective Enzymic Oxidation of Aromatic Methyl Groups to Aldehydes. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. Development of a Detailed Chemical Kinetic Model for 1-Methylnaphthalene.
- Eawag. (2002-01-02).
- ResearchGate.
- Wikipedia. Vilsmeier–Haack reaction.
- ResearchGate. (2025-08-06). A peri-Cyclised Naphthalene Dimer: Synthesis and Properties of an Unusual Vilsmeier-Haack Product of 1,3,6,8-Tetramethoxynaphthalene.
- ResearchGate. (2020-09-07). How can I improve the Vilsmeier-Haack reaction?.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Organic Syntheses. 2-hydroxy-1-naphthaldehyde.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Reddit. (2023-06-14).
- Chromatography Today. Easy purification of isomers with prepacked glass columns.
- YouTube. (2022-04-19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3.
- ResearchGate.
- CORE. THE PHOTOREDUCTION OF 1 - NAPHTHALDEHYDE.
- Google Patents.
- ResearchGate. (2023-02-12).
- GuideChem. (2025-05-20). This compound.
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. US2615058A - Method of purifying naphthalene by crystallization - Google Patents [patents.google.com]
- 7. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 1-Naphthaldehyde Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-Naphthaldehyde reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. We understand that achieving high conversion rates is critical for project success. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: Core Troubleshooting Principles for this compound Reactions
Before delving into reaction-specific issues, it's crucial to address foundational parameters that affect the majority of chemical transformations involving this compound. An error in these core areas is often the root cause of low yields.
FAQ 1: My reaction with this compound has stalled or resulted in a low yield. What are the most common initial culprits?
Low conversion rates can frequently be traced back to a few key areas. Before re-running a complex experiment, a systematic check of the fundamentals is the most efficient path forward.
-
Reactant Quality & Purity: this compound is susceptible to oxidation. The aldehyde functional group can oxidize to the corresponding carboxylic acid (1-naphthoic acid), especially with improper storage or exposure to air over time. The presence of this impurity not only reduces the molar quantity of the starting aldehyde but can also interfere with certain reaction mechanisms, particularly those sensitive to acidic conditions. Always use this compound from a freshly opened bottle or verify the purity of older stock.
-
Solvent Purity & Water Content: Many reactions involving aldehydes, such as Grignard or Wittig reactions, are extremely sensitive to moisture. Water can quench strong bases or organometallic reagents, effectively halting the reaction. Ensure that all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through activated alumina, or use of commercially available anhydrous solvents).
-
Reaction Atmosphere: Reactions employing air-sensitive reagents (e.g., Grignard reagents, organolithiums, or certain catalysts) must be conducted under an inert atmosphere (Nitrogen or Argon). Oxygen can lead to unwanted side reactions and degradation of sensitive species.[1]
-
Temperature Control: Reaction temperature is a critical kinetic parameter. A temperature that is too low may result in an impractically slow reaction rate, while excessive heat can promote side reactions or decomposition of reactants and products.[2]
FAQ 2: How can I assess the purity of my this compound starting material?
Verifying the purity of your starting material is a non-negotiable first step.
-
NMR Spectroscopy (¹H NMR): This is the most definitive method. The aldehyde proton of this compound has a characteristic chemical shift. The absence of signals corresponding to 1-naphthoic acid (a broad singlet for the carboxylic acid proton) or other impurities is a strong indicator of purity.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantifying purity and detecting non-volatile impurities.[3][4][5] A single, sharp peak corresponding to this compound indicates high purity.
-
Thin-Layer Chromatography (TLC): A quick and easy qualitative check. A single spot on the TLC plate suggests a pure compound. Running a co-spot with a known pure standard can increase confidence.
FAQ 3: What are the best practices for handling and storing this compound?
Proper storage is essential to maintain the integrity of this compound and ensure reproducible results.
-
Storage Conditions: Store this compound in a cool, dry, and dark place.[6][7][8] The container should be tightly sealed to prevent exposure to air and moisture.[6][7][8][9]
-
Inert Atmosphere: For long-term storage, it is highly recommended to store the aldehyde under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[9][10]
-
Incompatible Materials: Avoid storing near strong oxidizing agents or strong bases, as these can react with the aldehyde.[6][7][9]
Part 2: Troubleshooting Specific Reaction Types
While general principles are vital, different reactions have unique failure modes. This section addresses common issues encountered in specific synthetic transformations of this compound.
Section 2.1: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the carbonyl group of this compound, followed by dehydration.[11] Low conversion is a frequent challenge.
Low yields in this reaction typically stem from issues with the catalyst, solvent, or inefficient removal of the water byproduct.[2]
| Parameter | Common Issue | Recommended Action | Causality |
| Catalyst | Incorrect choice, deactivated, or insufficient amount. | Screen weak bases like piperidine, pyridine, or ammonium acetate. Ensure the catalyst is fresh. | The catalyst's role is to deprotonate the active methylene compound to form a nucleophilic enolate. The base must be strong enough for this but not so strong that it promotes self-condensation of the aldehyde.[11] |
| Water Removal | Water byproduct shifts equilibrium back to reactants. | Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene). Alternatively, add molecular sieves. | The condensation step is a dehydration reaction. According to Le Chatelier's principle, removing a product (water) will drive the reaction toward completion.[2] |
| Temperature | Too low for sufficient reaction rate. | Gently reflux the reaction mixture, especially when using a Dean-Stark trap. Monitor by TLC to avoid byproduct formation at excessive temperatures. | Most condensations require thermal energy to overcome the activation energy barrier for both the initial addition and the subsequent elimination step.[2] |
| Solvent | Suboptimal solvent choice. | Toluene is often effective as it forms an azeotrope with water. Polar aprotic solvents can also be effective but may require other methods for water removal. | The solvent must solubilize the reactants and facilitate the reaction kinetics. The ability to remove water azeotropically is a major advantage.[2] |
-
Apparatus Assembly: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Charge the flask with this compound (1.0 mmol), the active methylene compound (1.0-1.1 mmol), a catalytic amount of your chosen base (e.g., piperidine, 0.1 mmol), and an appropriate solvent (e.g., toluene, 20 mL).
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the trap. As it cools, the denser water will collect in the bottom of the trap, while the solvent will overflow back into the reaction flask.
-
Completion: Continue the reaction until no more water is collected in the trap, or until TLC analysis indicates the consumption of the starting material.[2]
Section 2.2: The Grignard Reaction
The addition of a Grignard reagent (R-MgX) to this compound is a powerful method for forming new carbon-carbon bonds and producing secondary alcohols.[12][13] These reactions are notorious for their sensitivity to experimental conditions.
The most common failure points are the quality of the Grignard reagent itself and the presence of electrophilic impurities (especially water) in the reaction flask.
| Parameter | Common Issue | Recommended Action | Causality |
| Grignard Reagent | Low activity due to oxidized Mg or poor formation. Inaccurate concentration. | Use fresh, shiny Mg turnings. Activate Mg with a crystal of iodine or 1,2-dibromoethane.[12][14] Always titrate the Grignard reagent before use to determine its exact molarity.[14][15] | A passivating layer of magnesium oxide on the surface of the Mg metal can prevent the reaction with the alkyl/aryl halide.[12] The actual concentration can be significantly lower than theoretical. |
| Anhydrous Conditions | Presence of water quenches the Grignard reagent. | Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use a freshly opened bottle of anhydrous solvent or distill from an appropriate drying agent. | Grignard reagents are extremely strong bases and will readily deprotonate water, consuming the reagent and halting the desired nucleophilic addition.[1][12] |
| Side Reactions | Wurtz Coupling: The Grignard reagent reacts with the starting halide. Enolization: If the Grignard reagent is particularly bulky or basic, it may deprotonate the α-position of another aldehyde molecule (if present). | Add the alkyl/aryl halide slowly to the magnesium turnings during reagent formation. For the reaction with this compound, add the Grignard solution slowly to a solution of the aldehyde at a low temperature (e.g., 0 °C). | Slow addition minimizes the concentration of one reagent in the presence of the other, disfavoring side reactions.[14] Low temperatures increase selectivity for nucleophilic addition over other pathways. |
Section 2.3: The Aldol Addition & Condensation
The Aldol reaction involves the addition of an enolate (formed from an aldehyde or ketone) to another carbonyl compound. In the case of this compound, it typically acts as the electrophile (enolate acceptor) as it has no enolizable protons.
Success in a crossed Aldol reaction depends on controlling which species forms the enolate and ensuring the conditions favor the addition step.
-
Choice of Base/Acid: The catalyst is critical. For base-catalyzed reactions, a strong base like LDA (Lithium diisopropylamide) can be used to pre-form the enolate of the partner ketone/aldehyde quantitatively before adding this compound. This prevents self-condensation of the enolizable partner.[16] For acid-catalyzed reactions, an enol is the key intermediate.[17]
-
Temperature Control: Aldol additions are often reversible and thermodynamically controlled.[18] Running the reaction at low temperatures (e.g., -78 °C) can favor the kinetic addition product and prevent retro-aldol reactions.[17] If the subsequent condensation (dehydration) is desired, heating is typically required.[17][19]
-
Order of Addition: In a crossed Aldol, it is crucial to add the electrophile (this compound) to the pre-formed enolate, not the other way around. This ensures the enolate reacts with the desired partner.
-
Enolate Formation: In a flame-dried, three-neck flask under Argon, dissolve the enolizable ketone or aldehyde (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of LDA in THF (1.05 mmol) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Aldehyde Addition: Dissolve this compound (1.0 mmol) in a small amount of anhydrous THF. Add this solution dropwise to the cold enolate solution.
-
Reaction & Quench: Stir the reaction mixture at -78 °C and monitor by TLC. Once the this compound is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting β-hydroxy carbonyl compound by flash column chromatography.
Part 3: Analytical and Purification Strategies
Real-time or quasi-real-time monitoring is key to avoiding failed reactions and optimizing conditions.
-
Thin-Layer Chromatography (TLC): The workhorse of reaction monitoring. It's fast, simple, and provides a qualitative assessment of the consumption of starting materials and the formation of products. Use a UV lamp for visualization, as the naphthalene ring is strongly UV-active.
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative and definitive analysis, small aliquots can be taken from the reaction, quenched, and analyzed. This allows you to track the percentage conversion and identify any major byproducts by their mass.[3][4]
The choice of purification method depends on the properties of the product.
-
Flash Column Chromatography: This is the most common and versatile method for purifying products from the types of reactions discussed. The high polarity difference between the nonpolar naphthalene moiety and potentially introduced polar groups (like hydroxyls) often allows for good separation.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[20] A mixed solvent system may be necessary to find the right balance of solubility.[12]
-
Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be an effective purification technique.[21][22]
References
- Material Safety Data Sheet - this compound, 95%. Cole-Parmer. URL: https://www.coleparmer.com/i/1-naphthaldehyde-95/A12809-30
- This compound - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB7254315_EN.htm
- This compound. Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0627
- This compound: Aromatic Aldehyde Intermediate. ChemicalBook. URL: https://www.chemicalbook.
- Overcoming peri- and ortho-selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d1sc05899a
- Troubleshooting low conversion rates in Knoevenagel reactions. Benchchem. URL: https://www.benchchem.
- SAFETY DATA SHEET - this compound. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC128090020
- This compound | 66-77-3. Chemical Bull Pvt. Ltd. URL: https://chemicalbull.com/product/1-naphthaldehyde/
- 2-hydroxy-1-naphthaldehyde. Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0463
- SAFETY DATA SHEET - 2-Hydroxy-1-naphthaldehyde. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC121330250
- Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros. URL: https://www.reddit.
- Aldol Addition and Condensation Reactions - Practice Problems. Chemistry Steps. URL: https://www.chemistrysteps.
- Troubleshooting my grignard reactions. Reddit r/chemistry. URL: https://www.reddit.com/r/chemistry/comments/4p04do/troubleshooting_my_grignard_reactions/
- Knoevenagel condensation. Wikipedia. URL: https://en.wikipedia.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. URL: https://www.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. URL: https://www.mdpi.com/1420-3049/24/11/2147
- 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.
- Troubleshooting low conversion rates in reactions involving Hexanophenone. Benchchem. URL: https://www.benchchem.com/troubleshooting-guides/reactions-involving-hexanophenone
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2011/10/14/reagent-friday-grignard-reagents/
- Grignard Reaction. University of Michigan-Dearborn. URL: https://umdearborn.edu/sites/default/files/2020-01/grignard_reaction_2020.pdf
- Grignard Reaction. Web Pages. URL: https://webpages.sou.edu/~chapman/CH328/grignard.pdf
- Aldol Addition and Condensation Reactions. Master Organic Chemistry. URL: https://www.masterorganicchemistry.
- High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. URL: https://digitalcommons.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. URL: https://physics.emu.edu.tr/sites/physics.emu.edu.
- CHM 2120 – Problem set 6 ANSWERS. Flynn Research Group. URL: https://mysite.science.uottawa.ca/aflynn/chm2120/problem_sets/ps6_ans.pdf
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | 66-77-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Aldol Addition and Condensation Reactions - Practice Problems - Chemistry Steps [chemistrysteps.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. physics.emu.edu.tr [physics.emu.edu.tr]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
Preventing polymerization of 1-Naphthaldehyde during storage
Technical Support Center: 1-Naphthaldehyde
Introduction: Understanding the Instability of this compound
This compound is an aromatic aldehyde widely used as a building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. However, its utility is matched by its inherent instability. Like many aldehydes, it is susceptible to degradation during storage, primarily through two pathways: autoxidation to form 1-naphthoic acid and polymerization into polyacetal structures.[1] These processes are often initiated by exposure to air (oxygen), light, and elevated temperatures.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and best practices to mitigate these degradation pathways, ensuring the integrity and purity of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my this compound has started to polymerize or degrade?
Users should be vigilant for the following indicators of degradation:
-
Increased Viscosity: The liquid may become noticeably thicker or more viscous than its typical state.
-
Precipitation: The formation of a solid, often white or off-white, precipitate is a clear sign of polymer formation.[3]
-
Discoloration: The aldehyde, typically a clear yellow to brown liquid, may darken significantly.[4]
-
Cloudiness: A loss of clarity or the appearance of a haze can indicate the initial stages of polymerization.
Q2: What chemical processes are responsible for the degradation of this compound during storage?
The degradation of this compound is primarily driven by two mechanisms, which can occur concurrently:
-
Autoxidation: This is a free-radical chain reaction initiated by oxygen. It leads to the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH), forming 1-naphthoic acid.[1] This process can be accelerated by light.[1]
-
Polymerization: Aldehydes can undergo polymerization to form polyacetals. This can be initiated by trace acidic or basic impurities. The presence of 1-naphthoic acid from autoxidation can catalyze this polymerization, creating a cascading degradation scenario.
The diagram below illustrates these degradation pathways.
Caption: Recommended workflow for handling this compound.
Protocol 1: Recommended Storage Procedure for this compound
-
Initial Inspection: Upon receipt, visually inspect the sealed bottle for any signs of polymerization (solids, high viscosity).
-
Prepare for Storage: If the product will be used over an extended period, work in a fume hood. If desired, add a chemical inhibitor stock solution (e.g., MEHQ in a compatible solvent) to achieve a final concentration of 100-500 ppm. Mix gently.
-
Inerting: Unseal the bottle and immediately purge the headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Sealing: Tightly seal the container. For bottles with screw caps, consider using PTFE tape to ensure an airtight seal.
-
Storage: Place the sealed container in a refrigerator at 2-8°C. Ensure the location is dark.
-
Subsequent Use: For each use, allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. After taking the required amount, re-purge the headspace with inert gas before re-sealing and returning to cold storage.
Protocol 2: Analytical Methods for Detecting Polymerization
Regularly assessing the purity of this compound is crucial for reproducible research.
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR identifies functional groups. Polymerization leads to the formation of C-O-C ether linkages in the polyacetal backbone, while oxidation introduces a broad O-H stretch from the carboxylic acid. [5][6] * Procedure: Acquire an ATR-FTIR spectrum of the liquid.
-
Indicators of Degradation: Look for changes in the C=O aldehyde stretch (~1690-1715 cm⁻¹) and the appearance of new, broad peaks in the 1000-1200 cm⁻¹ region (C-O stretch) or a very broad peak from 2500-3300 cm⁻¹ (O-H stretch).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates components by boiling point and volatility, while MS provides mass information for identification. This is excellent for assessing purity and identifying low molecular weight byproducts. [7] * Procedure: Dilute a sample in a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS.
-
Indicators of Degradation: A decrease in the area percent of the main this compound peak over time. The appearance of a peak corresponding to 1-naphthoic acid. High molecular weight polymers will not elute and may remain in the injector.
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Principle: GPC/SEC is the most direct method for detecting polymerization. It separates molecules based on their size in solution. [6] * Procedure: Dissolve the sample in a suitable mobile phase (e.g., THF) and analyze using a GPC system with a refractive index (RI) or UV detector.
-
Indicators of Degradation: The appearance of peaks or a shoulder at earlier elution times (higher molecular weights) compared to a pure standard of the monomer.
-
Protocol 3: Purification of Partially Polymerized this compound
If polymerization has occurred, the volatile monomer can often be separated from the non-volatile polymer by vacuum distillation.
-
Safety: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. [4]this compound can be irritating. [8]2. Apparatus: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Inhibitor: Add a small amount of a non-volatile inhibitor (e.g., hydroquinone) to the distilling flask to prevent polymerization during heating.
-
Distillation: Heat the flask gently using an oil bath. This compound has a boiling point of 160-161 °C at 15-20 hPa (11-15 mmHg). [9][10]Collect the colorless distillate. The polymer will remain as a viscous liquid or solid residue in the distillation flask.
-
Post-Distillation: Immediately add a storage inhibitor (e.g., MEHQ, 100-500 ppm) to the freshly distilled product.
-
Storage: Transfer the purified, inhibited aldehyde to a clean, dry, amber container and store according to Protocol 1.
References
- Roblin, Jr., R. O. (1942). Stabilization of aldehydes. U.S. Patent No. US2280311A.
- Kuhner, M., & Iglauer, N. (1983). Stabilization of aldehydes. U.S. Patent No. US4414419A.
- 2-Hydroxy-1-naphthaldehyde Safety Data Sheet. (2025). Thermo Fisher Scientific.
- This compound Safety D
- This compound Safety D
- This compound 95%. Sigma-Aldrich.
- Material Safety Data Sheet - this compound, 95%. (n.d.). Cole-Parmer.
- A method for stabilizing aliphatic higher aldehyde compounds. (1985).
- This compound Procedure. Organic Syntheses.
- Atropaldehyde Technical Support Center: Preventing Polymeriz
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). AZoM.
- Salem, M. S. H., & Dubois, C. (2024). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Green Chemistry.
- Method for preventing polymers formation in styrene storage containers. (1979). U.S. Patent No. US4161554A.
- A Guide to Polymer Analysis Techniques. (n.d.). AZoM.
- Polymer Analysis/Characterization. (2025).
- New Mechanism for Autoxidation of polyolefins. (n.d.). ANU Open Research.
Sources
- 1. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. azom.com [azom.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 1-萘甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Characterization of Byproducts in 1-Naphthaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Naphthaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation and characterization during the synthesis of this critical organic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation
This section addresses common high-level questions regarding the synthesis of this compound and the origins of impurities.
Q1: What are the primary industrial and lab-scale methods for synthesizing this compound, and what are their inherent byproduct risks?
A: There are several established routes, each with a unique profile of potential side reactions. The two most prevalent methods are the Vilsmeier-Haack reaction and the oxidation of 1-methylnaphthalene.[1][2]
-
Vilsmeier-Haack Reaction: This involves the formylation of an electron-rich aromatic compound, in this case, naphthalene, using a Vilsmeier reagent (typically formed from DMF and POCl₃).[3][4] The primary byproduct risk is the formation of the constitutional isomer, 2-naphthaldehyde , due to electrophilic attack at the C2 (beta) position of the naphthalene ring, alongside the desired C1 (alpha) attack.[5]
-
Oxidation of 1-Methylnaphthalene: This method directly converts the methyl group to an aldehyde. However, the reaction can be difficult to control. Over-oxidation is a significant issue, leading to the formation of 1-naphthoic acid .[6] Other byproducts can include 1,4-naphthoquinone and various hydroxylated intermediates.[7]
Q2: During a Vilsmeier-Haack synthesis of this compound, my initial analysis shows two major products with the same mass. What is the likely impurity?
A: The most probable impurity is 2-naphthaldehyde . Naphthalene undergoes electrophilic aromatic substitution preferentially at the alpha-position (C1) due to the greater stability of the resulting carbocation intermediate. However, the beta-position (C2) is also reactive, and under certain reaction conditions (temperature, stoichiometry), a non-trivial amount of the 2-substituted isomer can be formed.[5][8] Since they are isomers, they will have identical molecular weights, making mass spectrometry alone insufficient for differentiation without fragmentation analysis or chromatographic separation.
Q3: My final this compound product is a yellow to brownish oil, even after column chromatography. What could be causing the coloration?
A: Persistent coloration often points to trace amounts of highly conjugated impurities that absorb visible light. Potential culprits include:
-
Naphthoquinones: Compounds like 1,4-naphthoquinone, which can form from oxidation pathways, are often colored.[7]
-
Schiff Bases: If the workup involves amines or if ammonia is present, Schiff bases can form between the aldehyde and the amine. These imine-containing compounds are often colored.[9]
-
Polymerization/Condensation Products: Aldehydes can undergo self-condensation reactions, especially under acidic or basic conditions, leading to larger, conjugated molecules that are typically colored.
Part 2: Troubleshooting Guide - Experimental Issues & Solutions
This section provides in-depth, Q&A-formatted guides to address specific experimental problems encountered during byproduct analysis.
Problem 1: My ¹H NMR spectrum is complex, with more signals than expected for pure this compound. How can I identify the 2-naphthaldehyde isomer?
Expert Analysis: The key to distinguishing 1- and 2-naphthaldehyde via ¹H NMR lies in the distinct chemical shifts and coupling patterns of the aromatic protons, particularly the proton peri to the aldehyde group in the 1-isomer.
Solution & Protocol:
-
Identify Key Signals: In this compound, the proton at the C8 position is spatially close to the aldehyde's carbonyl group. This "peri-interaction" causes significant deshielding, pushing its signal far downfield, typically around 9.2 ppm.[10] The aldehyde proton itself appears even further downfield, usually above 10.2 ppm.
-
Look for the Absence of the Peri Proton: 2-Naphthaldehyde lacks this peri-interaction. Its most downfield aromatic proton (at C1) will be significantly upfield compared to the C8 proton of the 1-isomer.
-
Compare to Reference Spectra: Use the data in the table below to assign the peaks in your spectrum. The presence of a singlet or narrow doublet around 8.3 ppm is a strong indicator of the C1 proton in the 2-naphthaldehyde isomer.
Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃, ~400 MHz) for Naphthaldehyde Isomers
| Proton Position | This compound (Typical δ, ppm)[10][11] | 2-Naphthaldehyde (Typical δ, ppm) | Rationale for Distinction |
| Aldehyde (-CHO) | ~10.3 | ~10.1 | Similar, but 1-isomer is often slightly more downfield. |
| H8 (peri) | ~9.2 (d) | N/A | Primary diagnostic signal. Strong deshielding in 1-isomer. |
| H1 | N/A | ~8.3 (s) | Most downfield aromatic proton in 2-isomer. |
| Other Aromatic | 7.5 - 8.0 | 7.5 - 8.0 | Significant overlap, less useful for initial diagnosis. |
Problem 2: My GC-MS analysis shows a significant peak with a molecular ion (M⁺) of m/z 172, which is 16 mass units higher than my product (m/z 156). What is this byproduct?
Expert Analysis: An increase of 16 amu strongly suggests the addition of an oxygen atom. In the context of this compound synthesis, particularly via oxidation of 1-methylnaphthalene, this almost certainly corresponds to over-oxidation to 1-naphthoic acid (C₁₁H₈O₂).
Solution & Protocol:
-
Confirm with Fragmentation Pattern: Examine the mass spectrum. Carboxylic acids often show a characteristic loss of -OH (M-17) and -COOH (M-45). Look for fragment ions at m/z 155 and m/z 127. The base peak is often the naphthyl cation at m/z 127.
-
Derivatization for Confirmation: To definitively confirm the presence of a carboxylic acid, you can perform a simple derivatization. Esterify a small aliquot of your crude product (e.g., using diazomethane or by heating with methanol and a catalytic amount of acid). Re-run the GC-MS analysis. The peak at m/z 172 should disappear and a new peak corresponding to the methyl ester (methyl 1-naphthoate, m/z 186) should appear.
-
FTIR Spectroscopy: An FTIR spectrum of the crude material should show a broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid, in addition to the sharp aldehyde C=O stretch around 1700 cm⁻¹.
Problem 3: How do I develop a reliable HPLC method to separate this compound from 2-naphthaldehyde and quantify the purity of my product?
Expert Analysis: Due to their similar polarity, separating naphthaldehyde isomers requires a high-efficiency chromatographic technique. Reverse-phase High-Performance Liquid Chromatography (HPLC) is the method of choice. A C18 column provides a nonpolar stationary phase that can effectively resolve these isomers based on subtle differences in their hydrophobicity.
Solution & Protocol: A robust starting point for method development is outlined below.
Table 2: Recommended Starting Conditions for HPLC Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good resolution.[12] |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water | A good starting ratio; adjust to optimize resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detector | UV-Vis at 254 nm or 312 nm | Naphthalene core has strong absorbance. 312 nm can offer more selectivity. |
| Injection Volume | 10 µL | Standard volume; adjust based on concentration. |
| Sample Prep | Dissolve sample in Acetonitrile | Ensure complete dissolution and filter through a 0.45 µm syringe filter. |
Experimental Workflow for HPLC Method Development:
-
Prepare a standard of your purified this compound and a sample of your crude mixture.
-
Run the analysis with the starting conditions. This compound should be the major peak.
-
If peaks are co-eluting, adjust the mobile phase. Increase the water content (e.g., to 50:50) to increase retention and improve separation.
-
Once separation is achieved, perform a calibration curve with your this compound standard to accurately quantify the purity of your batches.
Part 3: Visual Guides & Workflows
Visual representations of mechanisms and analytical workflows can clarify complex processes.
Diagram 1: Vilsmeier-Haack Reaction & Isomer Formation
Caption: Common byproducts from the oxidation of 1-methylnaphthalene.
Diagram 3: General Workflow for Byproduct Characterization
Caption: A systematic workflow for identifying synthesis byproducts.
References
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Al-Abdalla, H., et al. (2022). Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs)
- J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction.
- Eaton, R. W., & Chapman, P. J. (1995). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. PMC, NIH. [Link]
- Wang, Z., et al. (2022). Development of a Detailed Chemical Kinetic Model for 1-Methylnaphthalene. PMC, NIH. [Link]
- Eawag-BBD.
- The Royal Society of Chemistry.
- Solubility of Things. This compound. [Link]
- Organic Syntheses. This compound. [Link]
- Think India Journal.
- ChemSrc. This compound. [Link]
Sources
- 1. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. 1 - Methylnaphthalene Pathway Map [eawag-bbd.ethz.ch]
- 7. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound(66-77-3) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Sommelet Synthesis of 1-Naphthaldehyde
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-naphthaldehyde. As you transition from bench-scale experiments to larger, pilot-scale production, new challenges invariably arise. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, scalable protocol for the Sommelet reaction, a classic and effective method for this transformation. Our focus is on anticipating and resolving the practical issues encountered during scale-up, ensuring efficiency, safety, and high product purity.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific problems that can manifest during the scale-up of the Sommelet synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and offering field-proven solutions.
Question 1: My reaction yield has dropped significantly upon scaling up from 10g to 500g. What are the likely causes?
-
Probable Cause 1: Inefficient Heat Transfer & Localized Hotspots. The initial formation of the quaternary hexaminium salt from 1-chloromethylnaphthalene and hexamine is exothermic.[1] On a small scale, this heat dissipates quickly. On a larger scale, poor mixing and slower heat removal can create localized hotspots, leading to the formation of unwanted byproducts and decomposition of the starting material or intermediate.
-
Solution:
-
Controlled Reagent Addition: Instead of adding all reagents at once, add the 1-chloromethylnaphthalene solution to the hexamine slurry in portions or via an addition funnel.
-
Temperature Monitoring: Use a temperature probe to monitor the internal reaction temperature continuously.
-
Efficient Cooling: Employ a cooling bath (e.g., an ice-water bath) to maintain the desired temperature range, especially during the initial phase of the reaction.
-
-
Probable Cause 2: Incomplete Hydrolysis of the Hexaminium Intermediate. The hydrolysis of the intermediate to the aldehyde requires specific acidic conditions and sufficient time.[2] On a larger scale, ensuring a homogenous acidic environment can be challenging, potentially leaving a significant portion of the intermediate unreacted.
-
Solution:
-
Stirring Efficiency: Ensure your overhead stirrer is powerful enough to maintain a homogenous suspension throughout the hydrolysis step. Baffles within the reactor can also improve mixing.
-
Sufficient Acid and Time: After the initial reflux for salt formation, ensure the addition of concentrated hydrochloric acid is thorough and that the subsequent reflux is maintained for the recommended duration (e.g., 15-30 minutes) to drive the hydrolysis to completion.[2][3]
-
Question 2: The final product is difficult to purify and appears contaminated with a basic, nitrogen-containing impurity. What is this and how can I remove it?
-
Probable Cause: Formation of 1-Naphthylmethylamine via the Delépine Reaction. The Sommelet reaction and the Delépine reaction are competitive pathways.[4][5] Under certain hydrolysis conditions, particularly if the conditions are not sufficiently controlled, the hexaminium salt can be hydrolyzed to the primary amine (1-naphthylmethylamine) instead of the aldehyde.[5] This amine is basic and can be difficult to separate from the aldehyde by distillation alone due to similar boiling points.
-
Solution:
-
Strict Adherence to Hydrolysis Protocol: The established protocol, which involves an initial reflux in aqueous acetic acid followed by a short, sharp hydrolysis with concentrated HCl, is designed to favor the Sommelet pathway.[2] Deviating from this can increase amine formation.
-
Acidic Wash During Work-up: During the liquid-liquid extraction, perform an additional wash of the organic layer with dilute acid (e.g., 1M HCl). This will protonate the basic amine impurity, forming a water-soluble salt that will partition into the aqueous layer, effectively removing it from your product stream.
-
Question 3: During the work-up, I'm observing significant emulsion formation. How can I prevent or break this?
-
Probable Cause: Formation of Schiff's Bases and other Surfactant-like Intermediates. The reaction mixture contains various amines and aldehydes which can combine to form Schiff's bases.[2] These and other complex ammonium salts can act as surfactants, stabilizing emulsions between the organic and aqueous layers during extraction.
-
Solution:
-
Ensure Complete Hydrolysis: The final acid reflux step is critical for hydrolyzing these Schiff's bases back to their constituent aldehydes and amines.[2] If this step is incomplete, emulsions are more likely.
-
Brine Wash: After the initial water and bicarbonate washes, wash the organic layer with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the organic layer and reducing the solubility of organic components in the aqueous phase.
-
Patience and Separation Techniques: Allow the separatory funnel to stand for a longer period. Gentle swirling or mechanical agitation can sometimes help coalesce the dispersed droplets. In severe cases on a large scale, centrifugation may be an option if equipment is available.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Sommelet reaction?
The Sommelet reaction proceeds in three main stages[6]:
-
Quaternary Salt Formation: The starting halide (1-chloromethylnaphthalene) reacts with hexamine via an SN2 reaction to form a quaternary ammonium salt, often called a hexaminium salt.[4][7]
-
Rearrangement & Imine Formation: This salt undergoes a complex rearrangement. It is believed that a hydride transfer occurs, leading to the formation of an imine intermediate.[8]
-
Hydrolysis: The imine intermediate is readily hydrolyzed under acidic conditions to yield the final aldehyde product (this compound) and various amine byproducts.[9][10]
Q2: Why is hexamine the reagent of choice?
Hexamine (hexamethylenetetramine) serves multiple roles. It acts as the nucleophile to form the initial quaternary salt.[11] Crucially, its complex cage-like structure facilitates the subsequent intramolecular hydride shift necessary for the formation of the aldehyde, rather than simply leading to the primary amine which would be a Delépine reaction product.[5]
Q3: What are the most critical parameters to control when scaling up this synthesis?
The three most critical parameters are:
-
Temperature Control: Especially during the initial exothermic salt formation.
-
Mixing/Agitation: To ensure homogeneity during all phases, preventing localized side reactions and ensuring complete hydrolysis.
-
Stoichiometry: Using a slight excess of hexamine (e.g., 1.5 to 2.0 equivalents) is common to ensure the complete conversion of the starting halide.[2]
Q4: Are there significant safety concerns I should be aware of?
Yes. 1-chloromethylnaphthalene is a lachrymator and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction also involves handling concentrated acids (acetic and hydrochloric), which are corrosive. Always add acid slowly and with cooling if necessary.
Scalable Experimental Protocol: Synthesis of this compound
This protocol is adapted from a verified procedure and scaled for a target output of approximately 70-77g.[2]
Step 1: Reagent Preparation and Reaction Setup
-
In a 1-liter, three-necked flask equipped with a powerful overhead mechanical stirrer, a reflux condenser, and a temperature probe, add 168 g (1.2 moles) of hexamethylenetetramine.
-
Add 250 mL of glacial acetic acid and 250 mL of deionized water to the flask. Stir to create a slurry.
Step 2: Formation of the Hexaminium Salt
-
In a separate beaker, dissolve 106 g (0.6 moles) of 1-chloromethylnaphthalene in a minimal amount of a suitable solvent if necessary, or prepare to add it neat if it is a liquid at room temperature.
-
Slowly add the 1-chloromethylnaphthalene to the stirring hexamine slurry. Monitor the internal temperature. If it rises rapidly above 50-60°C, use a water bath to cool the flask.
-
Once the addition is complete, heat the mixture to reflux using a heating mantle. The solution should become homogeneous within about 15-20 minutes, after which an oily layer of the salt may begin to separate.
-
Maintain a gentle reflux for 2 hours.
Step 3: Hydrolysis
-
After 2 hours, turn off the heat and allow the mixture to cool slightly (to below reflux temperature).
-
CAUTION: This step can be vigorous. Slowly and carefully add 200 mL of concentrated hydrochloric acid through the addition funnel or directly down the condenser.
-
Once the acid has been added, resume heating and reflux the mixture for an additional 15 minutes. This step is crucial to hydrolyze the intermediate and any Schiff's bases.[2]
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature. The product will be in an oily layer.
-
Transfer the entire mixture to a 2-liter separatory funnel.
-
Extract the mixture with 300 mL of diethyl ether or another suitable organic solvent like dichloromethane.
-
Separate the layers. Wash the organic layer sequentially with:
-
3 x 100 mL portions of water.
-
1 x 100 mL of 10% sodium carbonate solution to neutralize residual acid. (Caution: CO2 evolution) .[2]
-
1 x 100 mL of saturated brine solution to break any emulsions.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
Step 5: Purification
-
The crude residual oil is purified by vacuum distillation.
-
Collect the fraction boiling at 105–107°C / 0.2 mmHg or 160–162°C / 18 mmHg.[2]
-
The final product should be a colorless liquid. The expected yield is 70–77 g (75-82%).
Data & Reagent Summary Table
| Parameter | Value | Moles | Notes |
| 1-Chloromethylnaphthalene | 106 g | 0.6 mol | Limiting Reagent |
| Hexamethylenetetramine | 168 g | 1.2 mol | 2.0 equivalents |
| Glacial Acetic Acid | 250 mL | - | Solvent |
| Water | 250 mL | - | Solvent |
| Conc. Hydrochloric Acid | 200 mL | - | For Hydrolysis |
| Reaction Time (Salt) | 2 hours | - | At reflux |
| Reaction Time (Hydrolysis) | 15 minutes | - | At reflux |
| Expected Yield | 70 - 77 g | 0.45 - 0.49 mol | 75 - 82% |
| Boiling Point (Purified) | 160–162°C / 18 mmHg | - | [2] |
Experimental Workflow Diagram
Caption: Workflow for the scaled-up Sommelet synthesis of this compound.
References
- Wikipedia. Sommelet reaction. [Link]
- Angyal, S. J. (2011). The Sommelet Reaction. Organic Reactions, 8, 197–217. [Link]
- SynArchive. Sommelet Reaction. [Link]
- Sciencemadness Wiki. Sommelet reaction. [Link]
- Chemiz. (2022, December 12). Sommelet Reaction. YouTube. [Link]
- Various Authors on ResearchGate. The Sommelet Reaction.
- Grokipedia. Sommelet reaction. [Link]
- Boswell, G. E., & Licause, J. F. (1995). A Convenient Large-Scale Synthesis of 4-Fluoro-1-naphthaldehyde and Its Aromatic Nucleophilic Substitution Reactions. The Journal of Organic Chemistry, 60(20), 6592–6594. [Link]
- Singh, J. (2007). Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
- Nighthawkinlight. (2020, November 22). Making benzaldehyde - Sommelet reaction. YouTube. [Link]
- Grummitt, O., & Buck, A. (1943). This compound. Organic Syntheses, 23, 67. [Link]
- The Cynical Chemist. (2022, February 9). Making Benzaldehyde using the sommelet reaction. YouTube. [Link]
- Wikipedia. Sommelet–Hauser rearrangement. [Link]
- ResearchGate. Fan′s synthesis of 1‐naphthaldehydes 52 using ICl‐promoted cascade reaction sequence. [Link]
- Reddit user question. (2023, June 30). How to isolate methylamine HCl from Sommelet reaction products?. Reddit. [Link]
- Wikipedia. Delépine reaction. [Link]
- Russell, A., & Lockhart, L. B. (1941). 2-hydroxy-1-naphthaldehyde. Organic Syntheses, 21, 65. [Link]
- Chemospecific. (2020, March 13). Unlocking the Secrets of the Sommelet Reaction!. YouTube. [Link]
- Reddit user question. (2023, February 2). Question about procedure for Benzaldehyde via Sommelet reaction. Reddit. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. youtube.com [youtube.com]
- 8. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]
- 10. grokipedia.com [grokipedia.com]
- 11. synarchive.com [synarchive.com]
Technical Support Center: Recrystallization of 1-Naphthaldehyde Derivatives
Welcome to the technical support center for the recrystallization of 1-naphthaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important class of compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Nuances of Purifying Naphthaldehyde Derivatives
This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals and metal-organic frameworks (MOFs)[1]. While this compound itself is a liquid at room temperature with a melting point of 1-2°C, its derivatives are often solids that require purification.[2] Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures[3].
However, the unique structural features of the naphthalene core—a large, aromatic, and relatively nonpolar system—can introduce specific challenges during crystallization. Issues such as "oiling out," polymorphism, and solvent selection require a nuanced approach. This guide provides a systematic framework for troubleshooting these common problems and developing a successful recrystallization protocol.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the temperature of the solution is above the melting point of the solute at the point of supersaturation[4][5][6]. Given that many this compound derivatives can have low to moderate melting points, and due to the presence of impurities which can further depress the melting point, this is a common issue[6]. The resulting oil is often an impure liquid phase that may solidify into an amorphous solid or a poorly formed crystalline mass, trapping impurities[6][7].
Solutions:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation temperature. This ensures that the solution becomes saturated at a temperature below your compound's melting point[4][8].
-
Lower the Crystallization Temperature Slowly: Rapid cooling can lead to a state of high supersaturation at a temperature where the compound is still molten. Allow the solution to cool slowly to room temperature before moving it to an ice bath[9][10].
-
Change the Solvent System: Select a solvent with a lower boiling point. This naturally keeps the dissolution temperature lower. Alternatively, switch to a mixed-solvent system where you can more finely tune the solubility parameters[11].
Q2: I can't find a single solvent that is suitable for recrystallizing my compound. What should I do?
A2: This is a classic crystallization challenge where a mixed-solvent system is the ideal solution[12][13]. The principle is to use two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent" or "anti-solvent")[13][14].
Procedure:
-
Dissolve your crude compound in a minimal amount of the hot "soluble solvent."
-
While the solution is still hot, add the "insoluble solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated[14][15].
-
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again[14][15].
-
Allow the solution to cool slowly.
Common mixed-solvent pairs for aromatic compounds like naphthaldehyde derivatives include ethanol/water, acetone/water, and ethyl acetate/hexane[16][17].
Q3: No crystals are forming, even after cooling the solution in an ice bath. What are the next steps?
A3: The failure of crystals to form is typically due to either using too much solvent or the solution being supersaturated without nucleation sites[8][9].
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites[4][10].
-
Seed Crystals: Add a tiny crystal of the pure compound (if available) to the solution. This provides a template for crystal growth[4][11].
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again[4][8]. Be cautious with mixed-solvent systems, as one solvent may evaporate faster than the other, altering the composition[15].
-
Cool for a Longer Period: Sometimes, crystallization is simply a slow process. Ensure the flask is loosely covered to prevent solvent evaporation and contamination, and leave it to cool for an extended period, even overnight[9].
Q4: My purified crystals have a wide melting point range, indicating impurities. What went wrong?
A4: A broad melting point range is a classic sign of an impure sample[18]. This can occur if the crystallization process was too rapid, trapping impurities within the crystal lattice[19].
Causes and Solutions:
-
Rapid Cooling: If the solution is cooled too quickly ("shock cooling"), impurities do not have time to be excluded from the growing crystal structure[9]. Always allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient Washing: After filtration, the crystals must be washed with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities. Using too much wash solvent or warm solvent will dissolve some of your product, reducing the yield.
-
Agglomeration: Rapid crystallization can lead to the formation of clumps or agglomerates of crystals, which can trap mother liquor[19]. Slower cooling rates promote the growth of individual, well-formed crystals.
Troubleshooting Guide: A Systematic Approach
Use the following workflow to diagnose and resolve common issues during the recrystallization of this compound derivatives.
Caption: Troubleshooting workflow for recrystallization.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent is identified that dissolves the this compound derivative when hot but not when cold. Ethanol is often a good starting point for aromatic compounds[10].
Step-by-Step Methodology:
-
Solvent Selection: Place ~20 mg of your crude compound into a test tube. Add 0.5 mL of the chosen solvent. If it dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the test tube in a water bath. If it dissolves when hot, it is a good candidate solvent.
-
Dissolution: Place the bulk of your crude solid into an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if carbon was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to dry completely. A vacuum oven at a temperature well below the compound's melting point is ideal.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)
This protocol is adapted from standard procedures for compounds that are too soluble in one solvent and insoluble in another[12][14].
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of boiling ethanol (the "soluble solvent").
-
Induce Saturation: While keeping the solution hot, add water (the "insoluble solvent") dropwise until the solution turns cloudy and the cloudiness persists.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the final crystallization solution).
-
Drying: Dry the crystals thoroughly.
Data Presentation: Solvent Selection Guide
The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[20]. For this compound derivatives, polarity matching is a key consideration.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes for Naphthaldehyde Derivatives |
| Water | 100 | 80.1 | Generally a poor solvent due to the nonpolar naphthalene core; excellent as an "anti-solvent" in mixed systems. This compound is insoluble in water[1][21]. |
| Ethanol | 78 | 24.5 | A good starting point. Often dissolves derivatives when hot and allows for crystallization upon cooling. This compound is soluble in ethanol[1][21]. |
| Acetone | 56 | 20.7 | A strong, polar aprotic solvent. May be too effective, leading to poor recovery. Often used as the "soluble solvent" in a mixed pair. This compound is soluble in acetone[1][21]. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often effective for compounds of intermediate polarity. A protocol for a bromo-methoxy-naphthaldehyde derivative successfully uses ethyl acetate[3]. |
| Toluene | 111 | 2.4 | A nonpolar aromatic solvent. Can be effective but its high boiling point may increase the risk of oiling out for lower-melting derivatives. |
| Hexane | 69 | 1.9 | A nonpolar solvent. Often used as the "insoluble solvent" in a mixed pair with a more polar solvent like ethyl acetate. Effective for recrystallizing nonpolar compounds like naphthalene itself[22]. |
Logical Relationships in Recrystallization
The success of recrystallization hinges on the interplay between solubility, temperature, and concentration. This relationship can be visualized as a decision-making process.
Caption: Logical flow of a recrystallization experiment.
References
- This compound - Solubility of Things. Solubility of Things. [Link]
- MITOCW | Recrystallization | MIT Digital Lab Techniques Manual. MIT OpenCourseWare. [Link]
- Which solvent was more effective for the recrystallization of naphthalene: ethanol or hexane?. Brainly.com. [Link]
- crystallization of napthalene | DOC. Slideshare. [Link]
- Purifying Naphthalene Using Recrystalliz
- Solvent selection for recrystallization: An undergraduate organic experiment.
- recrystallization-2.doc.pdf.
- Mixed-solvent recrystallisation. University of York, Department of Chemistry. [Link]
- 3.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- 2.
- 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- This compound. Organic Syntheses. [Link]
- Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations. CrystEngComm (RSC Publishing). [Link]
- 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
- Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
- Showing Compound this compound (FDB030250). FooDB. [Link]
- Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
- 1. Crystallization.
- The preparation of crystalline derivatives of aldehydes and ketones.
- Crystal polymorphism of poly(butylene-2,6-naphthalate) prepared by thermal treatments.
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit. [Link]
- Recrystalliz
- Chemistry Crystallization.
- 2-hydroxy-1-naphthaldehyde. Organic Syntheses. [Link]
- What Problems Might Occur If Crystallization Occurs Too Rapidly?. Achieve Chem. [Link]
- recrystallization, filtration and melting point.
Sources
- 1. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 2. This compound CAS#: 66-77-3 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. personal.tcu.edu [personal.tcu.edu]
- 18. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 19. achievechem.com [achievechem.com]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. brainly.com [brainly.com]
Technical Support Center: A Researcher's Guide to 1-Naphthaldehyde
Welcome to our comprehensive technical guide on 1-Naphthaldehyde. This document is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth answers to common challenges encountered during the handling, storage, and use of this versatile reagent. Our goal is to move beyond basic data sheets, offering insights grounded in chemical principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My new bottle of this compound is a pale yellow liquid, but an older bottle in the lab is dark brown. What causes this color change, and is the older material still viable for my synthesis?
A: The observed color change from pale yellow to brown is a classic indicator of aerobic oxidation. This compound, being an aromatic aldehyde, is susceptible to reacting with atmospheric oxygen, particularly with prolonged or repeated exposure. The primary degradation product is 1-Naphthoic acid, a white solid.[1][2] The brown coloration arises from the formation of this acid and potentially other polymeric byproducts.
Causality: Aldehydes possess a weakly acidic proton on the carbonyl carbon. In the presence of oxygen, a radical-initiated autoxidation process can occur, leading to the corresponding carboxylic acid. This process can be accelerated by exposure to light and trace metal impurities.
Viability for Synthesis:
-
For non-sensitive applications: If your reaction is robust and you are using a large excess of the aldehyde, a minor color change may be tolerable.
-
For sensitive or stoichiometric reactions: For most applications in drug development and complex synthesis, using the discolored reagent is strongly discouraged. The presence of 1-Naphthoic acid introduces a significant impurity that can:
-
Alter the precise molar quantity of the aldehyde, leading to incorrect stoichiometry and reduced yields.
-
Interfere with reactions sensitive to acidic conditions.
-
Complicate purification of the final product.
-
We recommend either purchasing a new bottle or purifying the aged reagent before use.
Q2: What are the scientifically-backed best practices for long-term storage of this compound to prevent the degradation described above?
A: The key to preserving the integrity of this compound is to create a storage environment that rigorously excludes oxygen and light. The following protocol is based on minimizing the rate of autoxidation.
Validated Storage Protocol:
-
Inert Atmosphere Blanketing: Oxygen is the primary driver of degradation. Upon receipt, and after each use, the headspace of the bottle should be purged with an inert gas like argon or nitrogen.[3][4] Using a Sure/Seal™ style bottle or a flask with a septum allows for the easy introduction of an inert gas blanket via a needle.
-
Refrigeration: Store the container at a reduced temperature, typically 2-8°C. Lower temperatures decrease the kinetic rate of all chemical reactions, including the oxidation process.
-
Light Protection: Store the bottle in a dark location or use an amber glass bottle. Photons can provide the activation energy needed to initiate radical oxidation pathways.
-
Secure Sealing: Ensure the container cap is tightly sealed to prevent the ingress of atmospheric moisture and oxygen. For frequently accessed bottles, using parafilm or electrical tape around the cap provides an excellent secondary barrier.
| Parameter | Recommended Condition | Scientific Rationale |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces atmospheric oxygen, the primary reactant in the degradation pathway. |
| Temperature | 2-8°C | Reduces the kinetic rate of the autoxidation reaction. |
| Light | Amber Bottle / Dark Storage | Prevents photo-initiation of radical oxidation chains. |
| Container Seal | Tightly Sealed with Secondary Seal (e.g., Parafilm) | Provides a physical barrier against atmospheric oxygen and moisture. |
Q3: I need to dispense a small quantity of this compound for a reaction. What is the proper technique to avoid contaminating the bulk material?
A: Maintaining the purity of the bulk reagent is paramount. The following workflow outlines a standard procedure for safely dispensing air-sensitive liquids like this compound using syringe techniques under an inert atmosphere. This self-validating system ensures the reagent is never exposed to air.
Caption: Decision workflow for troubleshooting reagent purity.
Issue 2: How should I dispose of waste this compound and contaminated lab materials?
A: Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.
Disposal Protocol:
-
Segregate Waste Streams: Maintain a dedicated hazardous waste container specifically for halogen-free organic liquids. Do not mix this compound waste with chlorinated solvents or strong oxidizing agents.
-
Collect All Contaminated Materials: This includes unused reagent, reaction residues, contaminated silica gel from chromatography, and disposable materials like gloves, pipette tips, and weighing paper that have come into contact with the chemical.
-
Labeling: The waste container must be clearly and accurately labeled. Use your institution's official hazardous waste tags. The label must include the full chemical name "this compound" and an estimate of its concentration.
-
Container Management: Keep the waste container securely sealed when not in use and store it in a designated satellite accumulation area, typically within a fume hood.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the full waste container. Never dispose of this compound down the drain.
References
- Aromatic Aldehyde Definition. Fiveable. [Link]
- Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction.
- Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Quora. [Link]
- This compound. Organic Syntheses Procedure. [Link]
- Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction. Digital Commons @ Butler University. [Link]
- A Complete Guide to Acetaldehyde Safety & Risk Management. CloudSDS. [Link]
- AROMATIC ALDEHYDES AND KETONS. eGyanKosh. [Link]
- Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
Sources
Technical Support Center: Prevention and Troubleshooting of 1-Naphthaldehyde Oxidation
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-Naphthaldehyde. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to prevent, diagnose, and resolve issues related to the oxidative degradation of this compound.
Part 1: The "Why" — Understanding the Oxidation Pathway
A foundational understanding of the degradation mechanism is the first step toward prevention.
Q: What is the primary cause of this compound degradation, and what does it turn into?
A: The primary cause of degradation is autoxidation, a spontaneous reaction with atmospheric oxygen.[1] this compound is particularly susceptible to this process, which converts the aldehyde into its corresponding carboxylic acid, 1-naphthoic acid .[2][3][4] This is a common reactivity pathway for many aldehydes. The reaction proceeds via a radical-chain mechanism, which can be initiated by exposure to light, heat, or the presence of trace metal impurities.[5][6]
The autoxidation of aldehydes is a classic example of a radical chain reaction.[5] The process can be broken down into three key stages:
-
Initiation: A radical initiator (like a trace metal or UV light) abstracts the aldehydic hydrogen, forming an acyl radical.
-
Propagation: This is a self-sustaining cycle. The acyl radical reacts rapidly with molecular oxygen (O₂) to form an acylperoxy radical. This radical then abstracts a hydrogen from another molecule of this compound, creating a peroxyacid (1-peroxynaphthoic acid) and a new acyl radical to continue the chain.
-
Termination/Product Formation: The peroxyacid intermediate subsequently reacts with another molecule of this compound in a Baeyer-Villiger-type oxidation to yield two molecules of the final, stable oxidation product: 1-naphthoic acid.[5]
Below is a diagram illustrating this critical pathway.
Caption: Radical chain mechanism for the autoxidation of this compound.
Part 2: Proactive Prevention — Storage and Handling Best Practices
Preventing oxidation is far more efficient than remediation. Adherence to proper storage and handling protocols is critical for maintaining the purity and reactivity of your this compound.
Q: I just received a new bottle of this compound. What is the correct way to store it for long-term stability?
A: Proper storage is your first line of defense. Upon receipt, inspect the container seal for integrity. The key objectives are to minimize exposure to oxygen and light.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[7][8] | Prevents contact with atmospheric oxygen, the primary reactant in autoxidation. |
| Temperature | Store in a cool, dry place.[9][10] Refrigeration (2-8 °C) is recommended. | Lowers the kinetic rate of the oxidation reaction. |
| Light | Store in an amber or opaque container in the dark.[8] | Light, particularly UV, can initiate the radical chain reaction.[6][11] |
| Container | Keep container tightly closed and properly sealed.[12][13] | Prevents ingress of atmospheric oxygen and moisture. |
For optimal long-term storage, we recommend transferring the aldehyde from the manufacturer's bottle into smaller, septum-sealed amber vials under an inert atmosphere. This minimizes headspace and reduces the frequency of exposing the bulk supply to potential contaminants each time a sample is needed.
Q: What is the proper laboratory procedure for handling this compound to prevent air exposure during an experiment?
A: Standard air-free techniques are mandatory for handling this compound to prevent oxidation.[14] Using a Schlenk line or a glovebox is essential.[15]
Protocol: Transfer of this compound using a Schlenk Line
-
Glassware Preparation: Ensure all glassware (reaction flask, syringes, needles) is thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[16]
-
System Inerting: Assemble your reaction flask, equip it with a rubber septum, and connect it to the Schlenk line. Perform at least three "evacuate-refill" cycles by applying a vacuum to remove the air and then backfilling with a positive pressure of inert gas (Argon is preferred due to its higher density, but Nitrogen is also widely used).[14][16]
-
Syringe Preparation: Take a clean, dry syringe with a long needle. Purge it with inert gas by drawing gas from the Schlenk line manifold or a balloon and expelling it at least 10 times.[16]
-
Reagent Access: Puncture the septum of the this compound storage bottle with a needle connected to the inert gas source to create a slight positive pressure.
-
Reagent Withdrawal: Insert the needle of the prepared, inert gas-flushed syringe through the septum into the liquid. Slowly draw the required volume of this compound. The positive pressure in the bottle will aid the transfer.
-
Transfer to Reaction: Swiftly transfer the filled syringe to your reaction flask, puncture the septum, and dispense the aldehyde. The positive inert gas pressure in the reaction flask prevents air from entering when the septum is pierced.
Q: Is it possible to add a stabilizer or antioxidant to the bottle?
A: Yes, for long-term storage, adding a radical inhibitor can be an effective strategy. Given the radical-chain mechanism of autoxidation, a phenolic antioxidant like Butylated Hydroxytoluene (BHT) is a suitable choice. BHT functions by trapping the acylperoxy radicals, terminating the propagation cycle. A very low concentration, typically 50-200 ppm, is sufficient. However, be aware that this adds an impurity to your reagent, which may need to be removed via distillation or chromatography for highly sensitive applications.
Part 3: Troubleshooting Guide — Identifying and Confirming Oxidation
Even with the best practices, oxidation can occur. Knowing how to identify it is key to troubleshooting failed experiments.
Q: How can I visually inspect my this compound to see if it has oxidized?
A: Pure this compound is a clear, colorless to pale yellow liquid.[10] Its oxidation product, 1-naphthoic acid, is a white crystalline solid.[17][18] The most common visual indicator of oxidation is the presence of white crystals or a solid precipitate that has settled at the bottom of the container. If your liquid appears hazy or contains solid matter, it is highly likely that significant oxidation has occurred.
Q: My reaction is giving low yields or unexpected side products. How do I confirm if this compound degradation is the culprit?
A: If you suspect oxidation, a quick analytical confirmation is necessary.
-
¹H NMR Spectroscopy: This is a definitive method. Take a small aliquot of your aldehyde and dissolve it in CDCl₃.
-
This compound: You will see the characteristic aldehyde proton singlet around δ 10.3 ppm and aromatic protons in the δ 7.5-9.2 ppm range.
-
1-Naphthoic Acid: The key diagnostic signal is the disappearance of the aldehyde proton and the appearance of a very broad singlet for the carboxylic acid proton, typically far downfield (> δ 12 ppm). You will also observe shifts in the aromatic proton signals.[18]
-
-
Thin-Layer Chromatography (TLC): Spot your sample on a silica gel plate against a pure standard (if available). The more polar 1-naphthoic acid will have a lower Rf value than the this compound.
-
Infrared (IR) Spectroscopy: An IR spectrum will show a broad O-H stretch from ~2500-3300 cm⁻¹ for the carboxylic acid dimer, which is absent in the pure aldehyde.
The following decision tree can help guide your troubleshooting process.
Caption: Troubleshooting workflow for suspected this compound oxidation.
Part 4: Remediation — Purifying Oxidized this compound
If your stock of this compound has oxidized, it is often possible to purify it for further use, saving time and resources.
Q: I've confirmed my this compound is contaminated with 1-naphthoic acid. What is the protocol to remove it?
A: The acidic nature of the 1-naphthoic acid impurity allows for a straightforward purification via a liquid-liquid extraction with a mild aqueous base.[19] The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, while the neutral aldehyde remains in the organic solvent.
Protocol: Purification of this compound
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent that is immiscible with water, such as diethyl ether or dichloromethane (approx. 5-10 mL of solvent per 1 g of aldehyde). Transfer the solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Causality Note: A mild base like NaHCO₃ is used because it is strong enough to deprotonate the carboxylic acid but not strong enough to promote side reactions with the aldehyde (e.g., Cannizzaro reaction).[2]
-
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the aqueous wash (steps 2-4) two more times to ensure complete removal of the acidic impurity.[19]
-
Brine Wash: Wash the organic layer once with a saturated aqueous sodium chloride (brine) solution to remove any residual dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[19]
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining liquid is your purified this compound.
-
(Optional) Vacuum Distillation: For the highest purity, the aldehyde can be distilled under reduced pressure (b.p. 160–162°C / 18 mmHg).[19] This will remove any non-volatile impurities, including any added antioxidants like BHT.
After purification, immediately store the aldehyde under an inert atmosphere and follow the best practices outlined in Part 2.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 95%.
- Zhu, Y.-P., et al. (2016). The mechanism of autoxidation reaction of aldehyde compounds.
- Hendry, D. G., & Howard, J. A. (1974). Radical-chain mechanism for aldehyde autoxidation.
- Wikipedia. (n.d.). Air-free technique.
- ChemicalBook. (n.d.).
- Fisher Scientific. (2009).
- Squirrell, D. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews.
- Oxford Lab Fine Chem LLP. (n.d.).
- Fauske & Associates. (2020).
- Royal Society of Chemistry. (n.d.). Light-induced autoxidation of aldehydes to peracids and carboxylic acids.
- Sustainability Directory. (n.d.).
- MilliporeSigma. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Esteb, J. J., et al. (2004). Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction.
- LibreTexts Chemistry. (2021). 19.
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Apollo Scientific. (2023).
- National Institutes of Health. (2021). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA)
- Organic Syntheses. (n.d.). This compound.
- Chemical Bull Pvt. Ltd. (n.d.). This compound | 66-77-3.
- Fisher Scientific. (n.d.).
- ResearchGate. (2004). Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction | Request PDF.
- Digital Commons @ Butler University. (2004).
- National Institutes of Health. (2021).
- National Institutes of Health. (2009).
- ACS Publications. (2020). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions.
- Scribd. (n.d.). Solvent-Free Conversion of α-Naphthaldehy.
- Organic Syntheses. (n.d.). α-NAPHTHOIC ACID.
- National Institutes of Health. (2010).
- National Institutes of Health. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite.
- Organic Syntheses. (n.d.). β-NAPHTHALDEHYDE.
- ResearchGate. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite.
- SpringerLink. (2024). Recent progress in fluorescent chemosensors for selective aldehyde detection.
- ResearchGate. (2017).
- Google Patents. (n.d.).
Sources
- 1. news.sustainability-directory.com [news.sustainability-directory.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. "Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid an" by John J. Esteb, Keith M. Glogorich et al. [digitalcommons.butler.edu]
- 5. researchgate.net [researchgate.net]
- 6. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. This compound | 66-77-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 14. Air-free technique - Wikipedia [en.wikipedia.org]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Solvent Conditions for 1-Naphthaldehyde Reactions
Welcome to the technical support center for 1-naphthaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and optimization. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and enhance the efficiency and reproducibility of your experiments.
Understanding this compound: Core Properties
Before delving into specific reaction conditions, a firm grasp of this compound's fundamental properties is crucial. Its behavior in different solvents is a direct consequence of its molecular structure.
This compound (C₁₁H₈O) is a pale yellow to colorless liquid with a characteristic aromatic odor.[1] It has a melting point of 1-2 °C, though some sources state it can be found as a solid crystal below 36°C, indicating that temperature fluctuations during storage are important.[1][2] Its hydrophobic aromatic structure dictates its solubility profile.
| Property | Value | Source |
| Molecular Weight | 156.18 g/mol | [2][3] |
| Melting Point | 1-2 °C (lit.) | [2] |
| Boiling Point | 160-161 °C / 15 mmHg (lit.) | [2] |
| Density | ~1.15 g/mL at 25 °C (lit.) | [2] |
| Appearance | Clear yellow to dark yellow-brown liquid | [2] |
| Water Solubility | Insoluble (<1 g/L) | [1][2] |
| Organic Solvents | Soluble in ethanol, ether, acetone, benzene, dichloromethane. | [1][2] |
This solubility profile is key: this compound dissolves well in nonpolar and moderately polar organic solvents, making these the starting point for most reaction setups.[1] Its insolubility in water is a critical factor for both reaction design and environmental considerations.[1]
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the handling and use of this compound.
Q1: My this compound has solidified during storage. Is it still usable? A: Yes. This compound has a melting point near room temperature (1-2 °C, though it can remain liquid at slightly lower temperatures).[2] If it has solidified, you can gently warm the container in a water bath to return it to its liquid state for easy handling. Ensure the container is sealed to prevent exposure to air, as it can be air-sensitive.[2]
Q2: What is the best general-purpose solvent for running reactions with this compound? A: There is no single "best" solvent; the optimal choice is reaction-dependent. However, given its good solubility, common starting points are moderately polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM). THF is an excellent choice for reactions involving organometallics or strong bases (like Wittig reactions), while DCM is a versatile, non-polar aprotic solvent. For condensation reactions, ethanol is also frequently used.[1][4]
Q3: How does solvent polarity fundamentally impact my reaction's success? A: Solvent polarity is a critical parameter that influences both reactant solubility and reaction kinetics.[5][6][7]
-
Transition State Stabilization: Polar solvents can stabilize charged intermediates or transition states, accelerating reactions that involve charge separation. For example, in SN1-type reactions, polar protic solvents are favored. Conversely, for SN2 reactions, polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[8]
-
Reaction Pathway: In some cases, the solvent can dictate the reaction pathway. For aldol reactions, alcoholic solvents may favor the final α,β-unsaturated condensation product, whereas aprotic solvents like THF might favor the isolation of the β-hydroxy carbonyl intermediate.[4]
-
Reactivity: For less reactive molecules, the influence of solvent polarity on reaction yield and kinetics is more pronounced.[5][6][7]
Q4: I suspect my this compound is impure. What are common purification methods? A: The most common purification method is vacuum distillation.[9] For removing non-volatile impurities, distillation is highly effective. If the aldehyde has partially oxidized to 1-naphthoic acid, an aqueous wash with a mild base (e.g., 10% sodium carbonate solution) during an ether-based extraction can remove the acidic impurity.[9] Recrystallization from a suitable solvent like ethanol can also be used if the product is a solid derivative.[10][11]
Troubleshooting Guides for Common Reactions
This section provides in-depth guidance for specific synthetic transformations involving this compound.
Workflow for General Solvent Selection
Before initiating a new reaction, a systematic approach to solvent selection can prevent common pitfalls. The following workflow provides a logical decision-making process.
Caption: A logical workflow for selecting and optimizing a solvent system.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone C-C bond-forming reaction. The choice of solvent is critical and can dramatically affect yield and reaction time.[12]
Issue: Low or No Product Yield
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inappropriate Solvent Polarity | The Knoevenagel condensation involves charged intermediates. The solvent must effectively solvate these species. Protic polar solvents like ethanol and water can be highly effective and serve as "green" options.[13] Aprotic polar solvents like DMF have also shown excellent results.[14] Action: Screen a range of solvents. Start with ethanol or water. If the reaction is sluggish, consider DMF or solvent-free conditions.[12][14] Nonpolar solvents like toluene generally result in slower reactions.[15] |
| Catalyst Inactivity | The base catalyst (e.g., piperidine, ammonium salts) may be old or deactivated. The solvent can also influence catalyst efficacy. Action: Use a fresh catalyst. In some cases, water itself can act as a Brønsted base catalyst, simplifying the system.[16] |
| Water Inhibition | The reaction produces water, which can inhibit the catalyst or shift the equilibrium back towards the reactants.[12] Action: If using an organic solvent, consider removing water via a Dean-Stark apparatus or by adding molecular sieves. |
| Insufficient Temperature | While many Knoevenagel reactions proceed at room temperature, some systems require thermal energy to overcome the activation barrier. Action: Gently heat the reaction mixture (e.g., to 50-80 °C) and monitor progress by TLC.[12] However, be aware that higher temperatures can sometimes lead to decreased yields.[17] |
Experimental Protocol: Green Knoevenagel Condensation of this compound
-
To a round-bottom flask, add this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol).
-
Add water (2 mL) as the solvent.[16]
-
Add a catalytic amount of a weak base, such as piperidine (0.1 mmol), although some protocols suggest a catalyst-free approach in water is possible.[16]
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC until the this compound spot has disappeared.
-
Upon completion, the product often precipitates from the aqueous mixture. Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol if further purification is needed.
Aldol Condensation (Claisen-Schmidt)
In a crossed or Claisen-Schmidt condensation, this compound (which cannot enolize) reacts with an enolizable ketone or aldehyde. Solvent choice can influence whether the reaction stops at the aldol addition product or proceeds to the condensed α,β-unsaturated product.
Issue: Low Yield or Formation of Multiple Products
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Self-Condensation of Partner | The enolizable partner (e.g., acetone, acetophenone) can react with itself. This is often promoted by strong bases or high temperatures. Action: Use a less reactive ketone partner or slowly add the enolizable component to the mixture of this compound and base. This keeps the enolate concentration low and favors the cross-condensation.[18] |
| Unfavorable Equilibrium | The initial aldol addition is often a reversible process.[18] To drive the reaction to completion, the subsequent dehydration to the conjugated system is crucial. Action: Use a solvent and conditions that favor dehydration. Protic solvents like ethanol can facilitate the elimination step.[4][19] Applying heat is also a common strategy to promote condensation.[20] |
| Incorrect Solvent Choice | As mentioned, the solvent can determine the final product. Action: To isolate the α,β-unsaturated product, ethanol is a standard choice.[21] To potentially isolate the intermediate β-hydroxy adduct, consider a polar aprotic solvent like THF at lower temperatures.[4] |
Experimental Protocol: Claisen-Schmidt Condensation of this compound and Acetone
-
In a flask, dissolve sodium hydroxide (1.2 mmol) in water (5 mL), then add ethanol (4 mL) to create the catalyst solution.[21]
-
Cool the solution in an ice bath and add this compound (1.0 mmol).
-
While stirring, add acetone (1.5 mmol) dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature. The formation of a yellow precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
Once complete, collect the solid product by vacuum filtration. Wash the precipitate with cold water, then with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from ethanol.[21]
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes. Solvent conditions, particularly in salt-free environments, are paramount for controlling the stereoselectivity (E/Z ratio) of the resulting alkene.
Issue: Low Yield or Poor Stereoselectivity
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Poor Ylide Formation | The phosphonium salt requires a sufficiently strong base for deprotonation. The choice of base and solvent is coupled. Strong bases like n-BuLi or NaH are typically used in anhydrous aprotic solvents like THF or ether. KOtBu is also effective.[22] Action: Ensure the phosphonium salt is dry and the solvent is anhydrous. When using KOtBu in THF, allow sufficient time for ylide formation (often indicated by a color change) before adding the aldehyde.[22] |
| Unstable Ylide | "Non-stabilized" ylides (where the carbon bears an alkyl or H substituent) are highly reactive and can decompose. Action: Generate the ylide in situ at low temperature (e.g., 0 °C or -78 °C) and add the this compound solution promptly.[22] Sometimes, generating the ylide in the presence of the aldehyde can improve yields.[22] |
| Undesired Stereochemistry | For non-stabilized ylides, polar aprotic solvents and the absence of lithium salts typically favor the Z-alkene. Non-polar solvents (like benzene or toluene) can increase the proportion of the E-alkene. The presence of lithium salts (e.g., from n-BuLi or added LiBr) promotes equilibration of intermediates, leading to the more thermodynamically stable E-alkene.[23] Action: To favor the Z-alkene, use a sodium- or potassium-based base (e.g., NaH, KHMDS) in THF. To favor the E-alkene, use n-BuLi as the base or add a lithium salt like LiI to the reaction mixture.[23] |
Troubleshooting Workflow: Low Yield in Wittig Reaction
Caption: A troubleshooting flowchart for low yields in Wittig reactions.
Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid. Modern procedures often favor solvent-free conditions for this reaction.
Issue: Incomplete Reaction or Difficult Product Separation
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Base | The reaction requires a stoichiometric amount of a strong base (e.g., KOH, NaOH) as it is consumed during the reaction. Action: Ensure at least two equivalents of aldehyde per equivalent of hydroxide are used, or use a concentrated base solution. Grinding solid KOH with liquid this compound is a highly effective solvent-free method.[24][25] |
| Poor Mixing | In solvent-free conditions, intimate contact between the aldehyde and the solid base is essential for the reaction to proceed. Action: Thoroughly grind the reactants together in a mortar and pestle, or use vigorous mechanical stirring.[24] |
| Inefficient Workup | The two products, 1-naphthalenemethanol (alcohol) and 1-naphthoic acid, have different properties that must be exploited for separation. Action: After the reaction, dissolve the mixture in water. The sodium/potassium 1-naphthoate salt will be in the aqueous layer, while the neutral 1-naphthalenemethanol can be extracted with an organic solvent like ether.[25] Subsequently, acidify the aqueous layer to precipitate the 1-naphthoic acid, which can then be collected by filtration.[25] |
Experimental Protocol: Solvent-Free Cannizzaro Reaction [24][25]
-
In a mortar, combine this compound (2.0 mmol) and powdered potassium hydroxide (2.2 mmol).
-
Grind the two substances together with a pestle. The mixture may become a paste or a thick liquid.
-
Transfer the mixture to a small flask and heat gently (e.g., in a 60-80 °C water bath) for 1-2 hours, or until TLC shows the disappearance of the starting aldehyde.
-
Allow the mixture to cool to room temperature. Add water (15 mL) to dissolve the solids.
-
Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 15 mL) to separate the 1-naphthalenemethanol. Combine the ether layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alcohol.
-
Cool the remaining aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A white precipitate of 1-naphthoic acid will form.
-
Collect the 1-naphthoic acid by vacuum filtration, wash with a small amount of cold water, and dry.
Summary of Recommended Solvent Systems
| Reaction Type | Recommended Starting Solvents | Rationale & Key Considerations |
| Knoevenagel Condensation | Water, Ethanol, DMF | Water and ethanol are effective, green protic solvents.[13] DMF is a polar aprotic option for sluggish reactions.[14] |
| Aldol Condensation | Ethanol, Methanol | Protic solvents favor the final dehydrated condensation product.[4] |
| Wittig Reaction | THF, Diethyl Ether, Toluene | Anhydrous polar aprotic solvents (THF, ether) are standard for ylide formation. Non-polar solvents may be used to alter stereoselectivity.[26] |
| Cannizzaro Reaction | Solvent-Free | Eliminates solvent waste and often leads to high yields with simple workup.[24][25] |
References
- This compound - Solubility of Things. (n.d.).
- This compound CAS#: 66-77-3 - ChemicalBook. (n.d.).
- This compound - Organic Syntheses Procedure. (n.d.).
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.
- Concerning the Solvent Effect in the Aldol Condens
- Optimization of Knoevenagel condensation reaction using aldehyde 1a (2... - ResearchGate. (2022).
- Optimizing reaction conditions for Knoevenagel condensation - Benchchem. (n.d.).
- Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condens
- 2-hydroxy-1-naphthaldehyde - Organic Syntheses Procedure. (n.d.).
- Optimization of solvent for Knoevenagel condensation - ResearchGate. (2023).
- Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. (2015).
- Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction. (2004).
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega.
- Solvent-Free Conversion of α-Naphthaldehy | PDF | Filtration | Acid - Scribd. (2004).
- A Striking Solvent Effect on the Photochemical Reaction of Naphthalene with 24 Diethy1amino)ethanol. (1989).
- Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. (2001). Molecules.
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). PubMed.
- (Open Access) Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). SciSpace.
- Solvent effects - Wikipedia. (n.d.).
- Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry.
- Wittig Reaction. (2023). Chemistry LibreTexts.
- A Comparative Study of 2-Naphthaldehyde and Benzaldehyde in Aldol Reactions. (n.d.).
- Aldol Condensation - SATHEE. (n.d.).
- Solvent-Free Aldol. (2012). Truman ChemLab.
- Wittig Reaction Practice Problems. (n.d.). Chemistry Steps.
- Problems with wittig reaction : r/Chempros - Reddit. (2022).
- The Wittig Reaction. (2007). University of Pittsburgh.
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
- Solubility Measurement and Correlation for 2-Naphthaldehyde in Pure Organic Solvents and Methanol + Ethanol Mixtures. (2019).
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- Synthesis and purification of o-Phthalaldehyde for laboratory use. (n.d.).
- phthalaldehydic acid - Organic Syntheses Procedure. (n.d.).
- Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions. (n.d.).
- 1-Naphthalenecarboxaldehyde - NIST WebBook. (n.d.).
- This compound | C11H8O | CID 6195 - PubChem. (n.d.).
- Insights into the naphthalenide-driven synthesis and reactivity of zerovalent iron nanoparticles. (2021). Dalton Transactions.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound CAS#: 66-77-3 [m.chemicalbook.com]
- 3. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Open Access) Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019) | Alline V. B. de Oliveira | 4 Citations [scispace.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. chemlab.truman.edu [chemlab.truman.edu]
- 19. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. reddit.com [reddit.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. scribd.com [scribd.com]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Naphthaldehyde and 2-Naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, aromatic aldehydes are indispensable building blocks for the construction of complex molecular architectures. Among these, 1-naphthaldehyde and 2-naphthaldehyde, as structural isomers, offer distinct reactivity profiles that can be strategically exploited in the synthesis of pharmaceuticals, functional materials, and fine chemicals. While sharing the same molecular formula (C₁₁H₈O), the seemingly subtle difference in the position of the formyl group on the naphthalene ring gives rise to significant disparities in their chemical behavior.[1]
This guide provides an in-depth technical comparison of the reactivity of this compound and 2-naphthaldehyde. We will dissect the underlying electronic and steric factors that govern their reactions, present available experimental data, and provide a robust protocol for their direct comparison in a laboratory setting. The narrative is structured to deliver not just procedural steps, but the causal reasoning behind experimental design, ensuring a thorough understanding for the discerning researcher.
The Dueling Factors: Steric Hindrance vs. Electronic Activation
The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. Nucleophilic attack is favored at a more electron-deficient carbonyl carbon. However, the accessibility of this carbon to the incoming nucleophile is equally crucial. In the naphthaldehyde isomers, these two factors—electronic effects and steric hindrance—are in direct opposition, creating a nuanced reactivity landscape.[1]
Steric Effects: The "Peri-Effect" in this compound
Steric hindrance refers to the spatial obstruction around a reaction center that impedes the approach of reagents.[1] In this regard, This compound is considerably more sterically hindered than its 2-isomer. This is due to the "peri-interaction," a significant steric repulsion between the aldehyde group at the C1 position and the hydrogen atom at the C8 position of the naphthalene ring.[1] This interaction can force the aldehyde group to twist out of the plane of the aromatic ring, which may disrupt conjugation and physically block the trajectory of an incoming nucleophile.[1] In contrast, the aldehyde group in 2-naphthaldehyde is situated at a less crowded position, allowing for a more facile approach of nucleophiles.[1]
Electronic Effects: Activation at the 1-Position
From an electronic standpoint, the naphthalene ring's influence on the aldehyde is not uniform. Theoretical and experimental evidence suggests that the 1-position (or alpha-position) is electronically more activated towards nucleophilic attack than the 2-position (or beta-position).[1] This can be rationalized by considering the resonance stabilization of the transition state during nucleophilic addition. The negative charge that develops on the oxygen atom can be delocalized into the aromatic system, and the resonance structures are more favorable when the substituent is at the 1-position. This enhanced electrophilicity of the carbonyl carbon at C1 can counteract the effects of steric hindrance.
A summary of these opposing effects is presented in the table below.
| Property | This compound | 2-Naphthaldehyde | Rationale |
| Steric Hindrance | High | Low | "Peri-effect" between C1-CHO and C8-H.[1] |
| Electronic Activation | High | Moderate | More favorable resonance stabilization of the transition state for nucleophilic addition at the C1 position.[1] |
| Conformational Preference | Predominantly cis form | Predominantly trans form | Driven by intramolecular hydrogen bonding and steric effects in the 1-isomer, and charge distribution in the 2-isomer.[2] |
Comparative Reactivity in Key Organic Transformations
While direct, side-by-side kinetic studies for many reactions are not abundant in the literature, we can synthesize a comparative picture from available data on the naphthaldehydes and closely related systems.
Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of aldehydes. The delicate balance between sterics and electronics in the naphthaldehyde isomers makes predicting their relative reactivity in these reactions complex.
A pertinent study on the nucleophilic substitution of 1- and 2-naphthalene carbonyl chlorides (which also involves nucleophilic attack at the carbonyl carbon as the rate-determining step) found that 1-naphthalene carbonyl chloride reacts faster than the 2-isomer .[1] This suggests that for this specific reaction, the electronic activation at the 1-position is the dominant factor, outweighing the steric hindrance. It is reasonable to extrapolate this principle to the aldehydes, suggesting that This compound may be more reactive towards certain nucleophiles than 2-naphthaldehyde .
Table 1: Comparative Reactivity Data in Selected Reactions
| Reaction Type | Reagents | This compound | 2-Naphthaldehyde | Observation/Inference | Reference |
| Nucleophilic Substitution (Analogue) | Nucleophile | Faster Reaction | Slower Reaction | Electronic activation at C1 dominates over steric hindrance. | [1] |
| Aldol Condensation (Claisen-Schmidt) | Acetophenone | - | 95% Yield | 2-Naphthaldehyde is an effective substrate, but steric bulk can influence stereoselectivity. | [3] |
| Oxidation (Enzymatic) | Horseradish Peroxidase/H₂O₂ | Slower Substrate | Faster Substrate | Based on Km values for the corresponding naphthols, suggesting the 2-position is more accessible. | [4] |
| Reduction (Competitive) | NaBH₄ (substoichiometric) | Predicted to be Slower | Predicted to be Faster | Steric hindrance at C1 is expected to impede hydride delivery. | Protocol Below |
Condensation Reactions: The Aldol Condensation
In base-catalyzed condensation reactions like the Claisen-Schmidt condensation, both isomers are effective electrophiles. For instance, 2-naphthaldehyde reacts with acetophenone in a solvent-free system using a Mo10V2/SiO2 catalyst to produce the corresponding chalcone in 95% yield.[3] However, studies involving asymmetric aldol reactions have noted that the steric bulk of the 2-naphthyl group can sometimes lead to lower diastereoselectivity and enantioselectivity compared to less bulky aromatic aldehydes.[3] This implies that while electronically active, the steric profile of the naphthyl group is a critical consideration in stereoselective synthesis.
Oxidation and Reduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. While direct comparative rates for the chemical oxidation of naphthaldehydes are scarce, studies on the enzymatic oxidation of the analogous 1- and 2-naphthols can provide insight. In oxidations catalyzed by horseradish peroxidase, 2-naphthol was found to be a better substrate (lower Michaelis constant, Km) than 1-naphthol, suggesting that the 2-position is more readily accessed by the enzyme's active site.[4] This would predict that 2-naphthaldehyde is likely to be oxidized more rapidly than this compound in sterically demanding environments.
Conversely, in reductions using hydride reagents like sodium borohydride (NaBH₄), steric hindrance is expected to play a major role.[5] The bulky hydride complex will approach the less hindered carbonyl of 2-naphthaldehyde more readily than the sterically shielded carbonyl of this compound. Therefore, it is predicted that 2-naphthaldehyde will be reduced at a faster rate than this compound. This hypothesis can be tested directly using a competitive reaction, as detailed in the protocol below.
Experimental Protocol: Competitive Reduction of 1- and 2-Naphthaldehyde
To empirically determine the relative reactivity of the two isomers towards nucleophilic addition, a competitive reaction is the most direct and self-validating method. Here, both isomers are subjected to a substoichiometric amount of a reducing agent in the same reaction vessel. The more reactive aldehyde will be consumed at a faster rate, and the relative consumption can be quantified by a suitable analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Objective:
To determine the relative reactivity of this compound and 2-naphthaldehyde via a competitive reduction with sodium borohydride.
Materials:
-
This compound (≥95%)
-
2-Naphthaldehyde (≥98%)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol (200 proof)
-
Internal Standard (e.g., decane or dodecane, GC grade)
-
Diethyl ether (ACS grade)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vials, magnetic stirrer, syringes, and standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous ethanol.
-
Prepare a 0.2 M stock solution of 2-naphthaldehyde in anhydrous ethanol.
-
Prepare a 0.1 M stock solution of the internal standard (e.g., decane) in anhydrous ethanol.
-
Freshly prepare a 0.05 M solution of NaBH₄ in anhydrous ethanol. Note: Prepare this solution immediately before use as it is not stable over long periods.
-
-
Reaction Setup:
-
In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mL (1.0 mmol) of the this compound stock solution and 5.0 mL (1.0 mmol) of the 2-naphthaldehyde stock solution.
-
Add 1.0 mL of the internal standard stock solution.
-
Stir the mixture at room temperature (20-25°C) for 5 minutes to ensure homogeneity.
-
-
Time Zero (t=0) Sample:
-
Withdraw a 0.5 mL aliquot of the reaction mixture.
-
Immediately quench it in a vial containing 1 mL of saturated NH₄Cl solution and 1 mL of diethyl ether. Vortex thoroughly. This represents the initial ratio of the aldehydes before the addition of the reducing agent.
-
-
Initiation of the Reaction:
-
Using a syringe, rapidly add 5.0 mL (0.25 mmol) of the freshly prepared NaBH₄ solution to the stirring mixture of aldehydes. This corresponds to 0.25 equivalents of hydride relative to the total aldehyde content, ensuring the reaction does not go to completion and that the aldehydes are in competition.
-
Start a timer immediately upon addition.
-
-
Reaction Monitoring:
-
Withdraw 0.5 mL aliquots of the reaction mixture at regular intervals (e.g., 5, 15, 30, and 60 minutes).
-
Quench each aliquot immediately as described in step 3.
-
-
Workup of Samples:
-
For each quenched sample, allow the layers to separate.
-
Carefully transfer the top (diethyl ether) layer to a clean vial containing a small amount of anhydrous MgSO₄.
-
Allow the samples to dry for 5-10 minutes, then filter or centrifuge to remove the drying agent.
-
-
Analysis:
-
Analyze the ether extracts by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).
-
Use an appropriate capillary column (e.g., DB-5 or equivalent) and a suitable temperature program to resolve this compound, 2-naphthaldehyde, 1-naphthalenemethanol, 2-naphthalenemethanol, and the internal standard.
-
Calculate the response factors for each aldehyde relative to the internal standard using standard calibration curves.
-
For each time point, determine the concentration of the remaining this compound and 2-naphthaldehyde relative to the internal standard.
-
Plot the concentration of each aldehyde versus time. The aldehyde that is consumed more rapidly is the more reactive isomer under these conditions.
-
Visualizations
Logical Diagram of Reactivity Factors
The interplay between steric and electronic effects determining the reactivity of naphthaldehyde isomers can be visualized as follows:
Caption: Factors influencing the reactivity of naphthaldehyde isomers.
Workflow for Competitive Reactivity Experiment
Sources
A Senior Application Scientist’s Guide to the Quantification of 1-Naphthaldehyde in Reaction Mixtures by HPLC
Introduction: The Critical Need for Accurate 1-Naphthaldehyde Quantification
In the landscape of pharmaceutical development and fine chemical synthesis, this compound serves as a pivotal intermediate. Its precise quantification within complex reaction mixtures is not merely an analytical exercise; it is a cornerstone of process control, yield optimization, and impurity profiling. The inherent reactivity of the aldehyde functional group, however, presents unique analytical challenges, including instability and susceptibility to side reactions, which can compromise data integrity.[1][2]
This guide provides a comparative analysis of robust High-Performance Liquid Chromatography (HPLC) methodologies for the accurate and reliable quantification of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering a framework for selecting and validating the optimal approach for your specific application. This content is designed for researchers, analytical scientists, and drug development professionals who require validated, trustworthy methods for in-process monitoring and quality control.
Method Selection: A Comparative Overview
While several analytical techniques can detect this compound, their suitability for quantification in complex matrices varies significantly. HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy are the most common contenders.
-
High-Performance Liquid Chromatography (HPLC): Widely regarded as the gold standard for this application, HPLC offers an unparalleled combination of specificity, sensitivity, and precision for non-volatile and thermally labile compounds like this compound.[3][4] Its ability to separate the analyte from starting materials, by-products, and degradation products is critical for accurate quantification in raw reaction mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While highly sensitive, GC-MS requires the analyte to be volatile and thermally stable. This compound has a relatively high boiling point, and the high temperatures of the GC inlet can potentially cause degradation or on-column reactions, making it less ideal for routine quantification compared to HPLC.
-
UV-Vis Spectroscopy: This technique is simple and rapid but suffers from a significant lack of specificity.[5] Any compound in the reaction mixture that absorbs at the same wavelength as this compound will interfere with the measurement, making it unsuitable for anything other than highly purified samples.
The following table, with representative data adapted for naphthaldehydes, summarizes the typical performance of these methods, underscoring why HPLC-UV is often the most balanced and reliable choice.[5]
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Typical Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.05 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 0.15 µg/mL | 3 µg/mL |
Deep Dive: Comparative HPLC Methodologies
We will explore two primary HPLC workflows: a direct injection reversed-phase method and a more sensitive method involving pre-column derivatization.
Caption: General workflow for the quantification of this compound.
Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection
This method is the cornerstone of routine analysis, offering excellent robustness and performance for moderate to high concentration samples. Its strength lies in its simplicity and reliability.
Causality Behind Experimental Choices:
-
Column: A C18 reversed-phase column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds like this compound from more polar or non-polar impurities.[5]
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. The gradient allows for the efficient elution of a range of compounds with varying polarities that may be present in the reaction mixture, ensuring the target analyte is well-resolved. Using a volatile buffer like formic acid instead of phosphoric acid makes the method compatible with mass spectrometry (MS), which is invaluable for peak identification and purity confirmation during method development.[4][6]
-
Detection Wavelength: The UV detector is set to a wavelength near the maximum absorbance (λmax) of this compound to ensure optimal sensitivity and selectivity.
-
Sample Preparation: A simple "dilute-and-shoot" approach is used. The reaction mixture is diluted with the mobile phase to bring the analyte concentration within the calibration range and to minimize matrix effects. Filtration through a 0.45 µm PTFE syringe filter is a critical step to remove particulate matter that could damage the HPLC column and system.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (50:50 acetonitrile:water) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of the initial mobile phase to achieve an estimated final concentration within the calibration range.
-
Vortex to ensure homogeneity.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Validation (as per ICH Guidelines[3]):
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform a spike-recovery study by adding known amounts of this compound stock solution to a sample of the reaction matrix at three different concentration levels. The recovery should be within 98.0-102.0%.
-
Precision: Analyze six replicate preparations of a single sample. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Method 2: High Sensitivity - Pre-Column Derivatization with HPLC-FLD
For quantifying trace levels of this compound or when the reaction matrix contains significant UV-active interferences, pre-column derivatization is the superior strategy. Aldehydes react with hydrazine-based reagents, such as 2,4-dinitrophenylhydrazine (DNPH), to form stable, highly chromophoric hydrazones.[7] Many of these derivatives are also fluorescent, allowing for the use of a Fluorescence Detector (FLD) for exceptional sensitivity and selectivity.
Causality Behind Experimental Choices:
-
Derivatization: This chemical reaction converts the reactive aldehyde into a stable hydrazone. This not only improves the stability of the analyte but also shifts its detection to a longer wavelength where fewer matrix components interfere.[8] Furthermore, reagents like 1-naphthalenyl hydrazine can be used to create highly fluorescent derivatives, enabling detection at picomolar levels.[2][9]
-
Detector: A Fluorescence Detector (FLD) is used because it offers significantly higher sensitivity and selectivity than a UV detector. Only compounds that fluoresce at the specified excitation and emission wavelengths will be detected, effectively eliminating most background noise.
Caption: Decision logic for selecting an appropriate HPLC method.
Experimental Protocol: Derivatization with DNPH and HPLC-FLD
-
Reagents:
-
DNPH Solution: Saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
-
All other instrumentation and chromatographic conditions are similar to Method 1, with adjustments to the detector.
-
-
Detector: Fluorescence Detector (FLD) with excitation/emission wavelengths optimized for the specific derivative (e.g., for DNPH-hydrazones, UV detection at 360 nm is common; for fluorescent derivatives, specific wavelengths would be determined experimentally).[10]
-
Derivatization Procedure (Standard & Sample):
-
To 1.0 mL of each standard solution or prepared sample in a vial, add 1.0 mL of the DNPH solution.
-
Cap the vial and heat at 60 °C for 30 minutes in a water bath or heating block.
-
Allow the solution to cool to room temperature.
-
The sample is now ready for injection into the HPLC system.
-
-
Validation: The same validation parameters (linearity, accuracy, precision) as in Method 1 should be assessed. Due to the higher sensitivity, the linear range will likely be lower (e.g., 0.05 - 5 µg/mL), and the LOD/LOQ will be significantly improved.
Practical Considerations & Troubleshooting
-
Analyte Stability: this compound can oxidize to 1-naphthoic acid. Samples should be analyzed promptly or stored at low temperatures (2-8 °C) away from light to minimize degradation.[1]
-
Dealing with Interferences: If co-eluting peaks are observed, method optimization is required. Adjusting the mobile phase gradient, changing the organic modifier (e.g., to methanol), or modifying the pH can alter selectivity and improve resolution. Using a high-resolution column (e.g., with <3 µm particles) can also enhance separation efficiency.
-
Ghost Peaks: Extraneous peaks that appear in the chromatogram can arise from contaminated solvents, glassware, or the HPLC system itself.[11] Using high-purity, HPLC-grade solvents and ensuring a clean system are paramount. A blank gradient run (injecting only the mobile phase) can help diagnose the source of these peaks.[11]
Conclusion
The quantification of this compound in reaction mixtures is most reliably achieved using HPLC. For routine analysis where concentrations are relatively high, a direct Reversed-Phase HPLC-UV method provides a robust, accurate, and straightforward solution. When faced with the challenges of trace-level quantification or complex matrices with significant interferences, a pre-column derivatization strategy coupled with HPLC-FLD is the superior approach, offering enhanced sensitivity and selectivity. The choice between these methods should be guided by the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity. A properly validated HPLC method, grounded in the principles outlined in this guide, will ensure data of the highest quality and integrity, empowering confident decision-making in research and development.
References
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
- Al-Ghannam, S. M., & El-Nahhal, T. M. (1997). High-performance liquid chromatographic determination of some amino acids after derivatization with 2-hydroxy-1-naphthaldehyde. Analyst, 122(2), 147–150.
- BenchChem. (2025).
- Kim, H., Lee, J., Lee, J. Y., & Lee, Y. M. (2020). Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice.
- ResearchGate. (2013). Are there any method to quantify aldehydes other than GC?.
- Narula, P., & Guntuku, G. (2021). a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 10(6), 1839-1858.
- Sigma-Aldrich. This compound.
- Sajkowski, L., Seward, T. M., & Mountain, B. W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244.
- Dong, M. W., & Hu, Y. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Lopez-Tellez, J., et al. (2025). Aldehydes determination in edible oil samples employing 1-Naphthalenyl hydrazine as derivatizing agent followed by HPLC-FLD. Request PDF.
- Gkorezis, P., et al. (2021).
- Gkorezis, P., et al. (2021).
- Li, Y., et al. (2023). Silica Fiber-based Visible Colorimetric Method for On-site Naphthalene Detection. Engineered Science Publisher.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega, 2(8), 4362–4376.
- Foulon, V., et al. (2012). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of lipid research, 53(7), 1395–1402.
- Fuson, R. C., & Horning, E. C. (1941). 2-hydroxy-1-naphthaldehyde. Organic Syntheses, 21, 53.
- Ho, S. S. H., & Yu, J. Z. (2004). Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography.
- Lunn, G. (1998). The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 589-601.
- Sajkowski, L., Seward, T. M., & Mountain, B. W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244.
- Thermo Fisher Scientific. HPLC Interferences: Causes and Cures.
- Shimadzu Corporation. (2018). Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to GC-MS Analysis of 1-Naphthaldehyde and its Derivatives
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of 1-Naphthaldehyde and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and reproducible analytical framework. We will explore both direct injection and derivatization-based approaches, offering objective, data-supported comparisons to guide your method development.
Introduction: The Analytical Imperative for Naphthaldehydes
This compound and its substituted derivatives are a class of aromatic aldehydes that serve as crucial building blocks in the synthesis of pharmaceuticals, dyes, and polymers. Their precise identification and quantification are paramount for process optimization, quality control, and metabolic studies.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for this purpose, offering unparalleled separation efficiency and definitive molecular identification.[2]
However, the inherent characteristics of aldehydes—polarity and potential thermal lability—can present analytical challenges.[3] This guide will compare two primary GC-MS strategies: a direct analysis approach and a more sensitive method involving chemical derivatization to overcome these challenges.
Foundational Principles: Why GC-MS?
GC-MS is the analytical method of choice for volatile and semi-volatile compounds due to its synergistic combination of two powerful techniques.[2]
-
Gas Chromatography (GC): The GC component separates compounds based on their differential partitioning between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a capillary column.[4] The choice of stationary phase is critical; non-polar phases separate analytes primarily by their boiling points, while more polar phases introduce selectivity based on dipole moments or hydrogen bonding capabilities.[5] For aldehydes, polyethylene glycol-type phases (e.g., WAX) are often suitable due to their ability to manage the polarity of the carbonyl group.[5]
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI) mode, a standard for this type of analysis, high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner.[6] The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint for identification.[6]
Experimental Workflow: A Comparative Analysis
We will compare two distinct workflows: direct injection and analysis following derivatization.
Method A: Direct Liquid Injection GC-MS
This approach is rapid and straightforward, making it suitable for screening and analyzing samples with relatively high concentrations of the target analytes.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate. Perform serial dilutions to create calibration standards.
-
GC-MS Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MSD).[7]
-
GC Conditions:
-
Column: A mid-polarity capillary column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness), is a robust starting point.[7][8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Injector: Set to 250 °C in splitless mode for trace analysis or a split ratio (e.g., 10:1) for higher concentration samples.[9]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.[10]
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230 °C.[9]
-
Transfer Line Temperature: 280 °C.[11]
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity.[8]
-
-
The HP-5MS column is a workhorse for general-purpose analysis, providing good resolution for a wide range of semi-volatile aromatic compounds.
-
The temperature program is designed to ensure that the relatively volatile this compound is well-retained and separated from solvent fronts, while also allowing for the elution of any higher-boiling derivatives or impurities.
-
A 70 eV ionization energy is a standard in EI-MS that produces extensive, reproducible fragmentation, enabling library matching for confident identification.[6]
Method B: GC-MS with PFBHA Derivatization
For trace-level quantification, derivatization is often essential. Aldehydes can exhibit poor peak shape due to their polarity and may be susceptible to thermal degradation.[3] Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the polar carbonyl group into a stable, less polar, and more volatile oxime derivative.[3][12] This transformation significantly improves chromatographic performance and detection sensitivity.[3]
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA hydrochloride in HPLC-grade water.
-
Derivatization Reaction:
-
To 100 µL of the sample (or standard) in a 2 mL autosampler vial, add 100 µL of the PFBHA solution.
-
Add 200 µL of a suitable organic solvent like hexane.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 1 hour to drive the reaction to completion.
-
-
Extraction:
-
After cooling to room temperature, the phases will separate. The PFBHA-oxime derivative is extracted into the upper organic (hexane) layer.
-
Carefully transfer the hexane layer to a new autosampler vial with a micro-insert.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS system using the same instrumental conditions as described in Method A. The temperature program may be adjusted to accommodate the higher molecular weight of the derivative.
-
-
PFBHA is highly specific for carbonyl groups, ensuring a clean reaction with minimal side products.[3]
-
The resulting pentafluorobenzyl oxime derivative is significantly less polar and more thermally stable than the parent aldehyde, leading to sharper, more symmetrical peaks and reduced tailing on the GC column.[3]
-
The introduction of the polyfluorinated moiety makes the derivative highly responsive to electron capture negative ionization (ECNI) MS for ultra-trace analysis, although standard EI is also highly effective.
Data Interpretation and Visualization
The following diagram illustrates the general workflow for both analytical approaches.
Caption: Generalized workflow for GC-MS analysis of naphthaldehydes.
The mass spectrum of this compound is characterized by a prominent molecular ion and specific fragmentation patterns. Under electron ionization, aromatic aldehydes typically undergo cleavage of the bonds adjacent to the carbonyl group.[13]
-
Molecular Ion (M•+): For this compound (C₁₁H₈O), the molecular ion peak appears at m/z 156.[14] The stability of the naphthalene ring system results in a relatively intense molecular ion peak.[6]
-
[M-1]+ Peak (m/z 155): This very common and often intense peak results from the loss of the single aldehydic hydrogen atom, forming a stable napthoyl acylium ion.[6]
-
[M-29]+ Peak (m/z 127): This significant peak corresponds to the loss of the entire formyl radical (•CHO).[6][13] This fragmentation results in the formation of the stable naphthyl cation.
-
Naphthalene Fragments: The naphthyl cation (m/z 127) can further fragment, leading to peaks such as m/z 102 (loss of C₂H₂) and m/z 76.[15][16]
Caption: Key EI fragmentation pathways for this compound.
Performance Comparison: Direct vs. Derivatization
The choice between direct injection and derivatization hinges on the specific analytical requirements, particularly the required sensitivity and the complexity of the sample matrix.
| Parameter | Method A: Direct Injection | Method B: PFBHA Derivatization | Rationale & Insights |
| Analyte | This compound | This compound-PFBHA-Oxime | Derivatization changes the chemical structure, increasing molecular weight and altering chromatographic behavior. |
| Molecular Weight | 156.18 g/mol [14] | 351.25 g/mol | The higher mass shifts the derivative's peaks away from low-mass background interferences. |
| Typical RT | ~10-12 min | ~15-18 min | The higher molecular weight and altered polarity of the derivative typically lead to longer retention times on the same column. |
| Key Ions (m/z) | 156, 155, 127, 102[6][14] | 351, 181 (base peak), 127 | The PFBHA derivative shows a characteristic base peak at m/z 181, corresponding to the [C₆F₅CH₂]⁺ fragment, which is excellent for SIM analysis. |
| Sensitivity | Moderate | High to Very High | Derivatization significantly enhances sensitivity by improving peak shape and chromatographic properties.[3] |
| Sample Prep Time | Minimal (~5 min) | Moderate (~1.5 hours) | The primary trade-off for increased sensitivity is the additional time required for the derivatization reaction and extraction. |
| Advantages | Fast, simple, requires fewer reagents. | Excellent for trace analysis, overcomes peak tailing, improves thermal stability.[3] | Method A is ideal for rapid screening and quality control of bulk materials. Method B is superior for bioanalytical, environmental, or impurity profiling. |
| Disadvantages | Prone to peak tailing for polar analytes, lower sensitivity. | More complex, time-consuming, requires pure reagents. | The complexity of Method B necessitates careful optimization and validation to ensure reaction completion and reproducibility.[7] |
Conclusion and Recommendations
Both direct injection and derivatization-based GC-MS methods offer robust solutions for the analysis of this compound and its derivatives. The optimal choice is dictated by the analytical objective.
-
For rapid quality control, process monitoring, or analysis of formulated products where analyte concentrations are high, the Direct Injection method is highly efficient. Its simplicity and speed provide a significant advantage for high-throughput laboratories.
-
For trace-level quantification in complex matrices, such as environmental samples, biological fluids, or in drug metabolism studies, the PFBHA Derivatization method is unequivocally superior. The significant enhancement in sensitivity, coupled with improved peak shape and chromatographic stability, justifies the additional sample preparation time.[3][12]
Ultimately, a thorough method validation, including assessments of linearity, precision, accuracy, and limits of detection and quantification, is critical for ensuring the reliability of any chosen method.[2][7] This guide provides the foundational expertise and logical framework to empower researchers to make informed decisions and develop validated, trustworthy GC-MS methods for this important class of compounds.
References
- Vertex AI Search. (2025).
- National Institute of Standards and Technology. (n.d.). 1-Naphthalenecarboxaldehyde. NIST Chemistry WebBook, SRD 69.
- Kim, H. Y., et al. (n.d.). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. PMC - NIH.
- BenchChem. (2025).
- Wang, Y., et al. (2019). Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. PMC.
- National Institute of Standards and Technology. (n.d.). 1-Naphthalenecarboxaldehyde, 2-hydroxy-. NIST Chemistry WebBook, SRD 69.
- Al-Wiswasi, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- ResearchGate. (n.d.). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation.
- Labcompare.com. (2021). Buyer's Guide: Choosing the Best GC Columns.
- BenchChem. (n.d.). Comparative Guide to HPLC and GC Methodologies for the Analysis of 3,5-Dimethylbenzaldehyde.
- Shimadzu. (n.d.). GC Column Types & Selection Guide.
- Wiley Analytical Science. (2020). Naphthalene exposure: Simple GC/MS monitoring.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Development and validation of a GC-MS method for quantification of glycolaldehyde formed from carbohydrate fragmentation processes.
- National Institute of Standards and Technology. (n.d.). 1-Naphthalenecarboxaldehyde. NIST Chemistry WebBook, SRD 69.
- BenchChem. (n.d.). interpreting the IR and mass spectrum of 2-Naphthaldehyde.
- Shimadzu Corporation. (n.d.).
- Analytical Methods (RSC Publishing). (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement.
- Google Patents. (n.d.). CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
- Semantic Scholar. (n.d.).
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Supelco. (n.d.).
- Chemistry LibreTexts. (2023). Gas Chromatography.
- ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in....
- MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
- Publisso. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS.
- ResearchGate. (n.d.). On the Dissociation of the Naphthalene Radical Cation: New iPEPICO and Tandem Mass Spectrometry Results.
- YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.
- Lotus Consulting. (2008). Naphthalene in Ambient Air by GC/MS-MS Detection.
Sources
- 1. This compound | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. trajanscimed.com [trajanscimed.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. lotusinstruments.com [lotusinstruments.com]
A Comparative Guide to Validated Assays for 1-Naphthaldehyde Purity Determination
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 1-Naphthaldehyde is not merely a quality metric; it is a fundamental prerequisite for reproducible research and the safety and efficacy of the final therapeutic product. As a key building block in the synthesis of various pharmaceuticals, dyes, and fluorescent whitening agents, the precise and accurate determination of this compound's purity is of paramount importance. This guide provides an in-depth, objective comparison of the principal analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with UV detection, and Titrimetry. The discussion is grounded in the principles of analytical method validation, ensuring that the presented protocols are robust and reliable.
The Criticality of Purity in the Pharmaceutical Landscape
In the synthesis of active pharmaceutical ingredients (APIs), impurities can arise from various sources, including raw materials, intermediates, and degradation products.[1] These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities. Therefore, a validated, stability-indicating assay method for this compound is not just a matter of good science but a regulatory necessity.
Comparative Analysis of Leading Analytical Techniques
The choice of an analytical method for purity determination is a critical decision that depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and selectivity. Here, we compare three widely used techniques for the purity assay of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Titrimetry |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Quantitative chemical reaction between the analyte and a reagent of known concentration. |
| Applicability | Ideal for volatile and thermally stable compounds. This compound is well-suited for GC analysis. | Versatile for a wide range of compounds, including non-volatile and thermally labile substances. | Suitable for the quantification of functional groups, in this case, the aldehyde group. |
| Selectivity | High, especially with high-resolution capillary columns. Can separate closely related impurities. | High, with a wide variety of column chemistries and mobile phases available for method optimization. | Lower selectivity; can be susceptible to interference from other carbonyl-containing impurities. |
| Sensitivity | High, with FID being highly sensitive to organic compounds. | Good, with UV detectors offering a wide linear range. Sensitivity can be enhanced with derivatization.[2] | Moderate; generally less sensitive than chromatographic methods. |
| Precision (%RSD) | Typically < 1% for the main component.[3] | Typically < 2%.[4] | Can be < 1% with careful execution. |
| Accuracy (% Recovery) | 98-102% is achievable. | 98-102% is standard.[4] | 99-101% is possible but can be affected by interferences. |
| Analysis Time | Relatively fast, with run times often under 30 minutes. | Can be longer than GC, especially with gradient elution. | Generally rapid, but sample preparation can be time-consuming. |
| Impurity Profiling | Excellent for identifying and quantifying volatile and semi-volatile impurities. | Excellent for a broad range of impurities, including non-volatile and degradation products. | Limited; provides a total aldehyde content rather than a profile of individual impurities. |
| Cost & Complexity | Moderate initial instrument cost; relatively low cost per analysis. Requires skilled operators. | Higher initial instrument cost and solvent consumption. Requires expertise in method development. | Low instrument cost and complexity. |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID): The Gold Standard for Volatile Analytes
GC-FID is a robust and reliable technique for the purity determination of volatile compounds like this compound.[5] The high resolving power of modern capillary columns allows for the separation of the main component from closely related process and degradation impurities.
The choice of GC-FID is underpinned by its high sensitivity to hydrocarbons and its wide linear dynamic range. The flame ionization detector is nearly universal for organic compounds, making it an excellent choice for a purity assay where the primary goal is to quantify the main component relative to all other organic impurities.
This protocol is a representative method for the purity determination of this compound and should be validated in the user's laboratory to ensure its suitability.
1. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2. Sample and Standard Preparation:
-
Solvent: Acetonitrile, HPLC grade.
-
Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a concentration of about 1 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
3. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (%RSD) of the peak area for the this compound peak should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
4. Purity Calculation:
-
The purity of the this compound sample is calculated by area normalization, assuming that all impurities have a similar response factor to the main component.
-
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
-
Based on common synthetic routes for this compound, such as the oxidation of 1-methylnaphthalene or the formylation of naphthalene, potential impurities could include:
-
Unreacted starting materials (e.g., 1-methylnaphthalene, naphthalene).
-
Over-oxidation products (e.g., 1-naphthoic acid).
-
Isomeric impurities (e.g., 2-naphthaldehyde).
-
By-products from side reactions.[6]
The specificity of the GC-FID method should be demonstrated by its ability to separate this compound from these potential impurities.
Caption: Workflow for this compound Purity by GC-FID.
High-Performance Liquid Chromatography (HPLC-UV): A Versatile Approach
HPLC is a powerful technique for the purity determination of a wide range of compounds, and it is particularly well-suited for non-volatile or thermally labile impurities that may not be amenable to GC analysis.[7]
The use of a UV detector is appropriate for this compound due to the presence of the naphthalene chromophore, which absorbs strongly in the UV region. A reversed-phase HPLC method is typically employed for aromatic compounds, offering excellent separation capabilities.
This protocol provides a starting point for the development and validation of an HPLC method for this compound purity.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-15 min: 50% to 90% B.
-
15-20 min: 90% B.
-
20.1-25 min: 50% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Prepare a 1 mg/mL solution of this compound reference standard in the diluent.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
3. System Suitability:
-
As per the GC-FID method, assess the %RSD of replicate injections and the tailing factor of the main peak.
4. Purity Calculation:
-
Purity is calculated using the area normalization method as described for GC-FID.
Caption: Key Parameters for Analytical Method Validation.
Titrimetry: A Classical Approach
Titrimetric methods offer a cost-effective and straightforward approach for the quantification of aldehydes. The most common method involves the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, with the liberated hydrochloric acid being titrated with a standardized base.[8]
This method is based on a well-established stoichiometric reaction, providing a direct measure of the aldehyde content. It does not require expensive instrumentation and can be performed in any standard laboratory.
1. Reagents:
-
Hydroxylamine Hydrochloride Solution (0.5 M): Dissolve 34.75 g of hydroxylamine hydrochloride in 950 mL of 60% ethanol, add 3 mL of a 0.1% bromophenol blue solution, and titrate with 0.5 M sodium hydroxide to a greenish endpoint. Dilute to 1000 mL with 60% ethanol.
-
0.5 M Sodium Hydroxide (NaOH): Standardized volumetric solution.
2. Procedure:
-
Accurately weigh approximately 1.5 g of the this compound sample into a flask.
-
Add 100 mL of the hydroxylamine hydrochloride solution.
-
Stopper the flask and allow it to stand for 30 minutes at room temperature.
-
Titrate the liberated hydrochloric acid with 0.5 M NaOH to the same greenish endpoint as the blank.
-
Perform a blank titration under the same conditions.
3. Calculation:
-
Purity (%) = [((V_sample - V_blank) x M_NaOH x MW_1-Naph) / (W_sample x 10)]
-
V_sample = Volume of NaOH used for the sample (mL).
-
V_blank = Volume of NaOH used for the blank (mL).
-
M_NaOH = Molarity of the NaOH solution.
-
MW_1-Naph = Molecular weight of this compound (156.18 g/mol ).
-
W_sample = Weight of the sample (g).
-
While simple and cost-effective, titrimetry has its drawbacks. The method is not specific and will quantify any other aldehydes or ketones present in the sample, potentially leading to an overestimation of the purity. Therefore, it is best used as a complementary technique or for in-process control where the impurity profile is well-characterized.
Conclusion: Selecting the Optimal Method
For the comprehensive purity determination of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the most suitable primary method. It offers a combination of high selectivity, sensitivity, and robustness for this volatile analyte. High-Performance Liquid Chromatography (HPLC-UV) serves as an excellent orthogonal technique, particularly for the detection of non-volatile or thermally sensitive impurities. While Titrimetry provides a simple and rapid estimation of total aldehyde content, its lack of specificity makes it less suitable for a final purity assessment in a regulatory environment.
The ultimate choice of method will depend on the specific requirements of the analysis, including the stage of drug development, the known and potential impurity profile, and the available instrumentation. However, a well-validated GC-FID method, supported by an orthogonal HPLC method, will provide the highest level of confidence in the quality and purity of this compound for its intended use in research and pharmaceutical development.
References
- Benchchem. A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde. Accessed January 9, 2026.
- Bennett, A. H., & Donovan, F. K. (1922). The Estimation of Aldehydes and Ketones by Means of Hydroxylamine. The Analyst, 47(553), 146-151.
- Benchchem. A Comparative Analysis of HPLC and GC for Purity Assessment of 6-Bromo-2-methoxy-1-naphthaldehyde. Accessed January 9, 2026.
- Benchchem. A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde. Accessed January 9, 2026.
- Analytical Methods. (2012). Royal Society of Chemistry.
- DergiPark. (1985). A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering, 31.
- Organic Syntheses. (n.d.). This compound.
- Soman, A., Qiu, Y., & Chan Li, Q. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance.
- ResearchGate. (2024).
- Semantic Scholar. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance.
- Crispin, A. (n.d.).
- Redalyc. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
- Bitesize Bio. (2023). HPLC and GC: 6 Simple Differences to Enhance Your Research.
- ResearchGate. (2023). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr.
- Elsevier. (n.d.). This article appeared in a journal published by Elsevier.
- Patsnap. (n.d.). Method for detecting trace hydroxylamine hydrochloride.
- Science and Education Publishing. (2016). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.)
- ResearchGate. (2018).
- ResearchGate. (2008). HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance.
- SciELO. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene Validación de un método an.
- Journal of King Saud University - Science. (2021). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical.
- PHARMACEUTICAL SCIENCES. (2015).
- OUCI. (2023). Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment….
- Sigma-Aldrich. (n.d.). This compound.
- PubMed Central. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation.
Sources
- 1. iajps.com [iajps.com]
- 2. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering » Submission » A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES [dergipark.org.tr]
A Comparative Guide to the Synthesis of 1-Naphthaldehyde for Researchers and Drug Development Professionals
Introduction
1-Naphthaldehyde, a pivotal aromatic aldehyde, serves as a critical building block in a multitude of synthetic endeavors, ranging from the production of dyes and fluorescent whitening agents to its integral role as a pharmaceutical intermediate.[1][2] Its utility in the synthesis of single-crystalline homochiral porous metal-organic frameworks (MOFs) further underscores its importance in materials science.[3] The reactivity of its aldehyde functional group makes it a versatile precursor for a variety of chemical transformations.[2] Given its significance, the selection of an optimal synthetic route is paramount, balancing factors such as yield, scalability, cost, and environmental impact. This guide provides an in-depth, comparative analysis of the most common and effective methods for the synthesis of this compound, supported by experimental data and procedural insights to aid researchers in making informed decisions.
Core Synthesis Methodologies: A Head-to-Head Comparison
The synthesis of this compound can be approached through several distinct chemical pathways. In this guide, we will focus on four primary, well-established routes: the Sommelet reaction, the Vilsmeier-Haack reaction, the Grignard reaction, and the oxidation of 1-substituted naphthalenes. Each method carries its own set of advantages and disadvantages, which we will explore in detail.
The Sommelet Reaction: A Classic Approach
The Sommelet reaction provides a reliable method for the preparation of this compound from 1-chloromethylnaphthalene.[4][5] This reaction involves the formation of a quaternary ammonium salt by reacting the benzyl halide with hexamethylenetetramine (hexamine), followed by hydrolysis to yield the aldehyde.[5][6][7]
Mechanistic Insight
The causality behind this transformation lies in the ability of hexamine to act as both an alkylating agent and a source of the formyl group. The initial reaction forms a hexaminium salt. Subsequent hydrolysis, typically under acidic conditions, leads to the formation of an imine intermediate which is then further hydrolyzed to the final aldehyde product.[5][8] The use of 50% acetic acid as a solvent has been shown to improve this method.[4]
Experimental Protocol: Sommelet Reaction for this compound [4]
-
Reaction Setup: In a 1-liter flask equipped with a reflux condenser, combine 106 g (0.6 mole) of 1-chloromethylnaphthalene, 168 g (1.2 moles) of hexamethylenetetramine, 250 ml of glacial acetic acid, and 250 ml of water.
-
Reflux: Heat the mixture under reflux for 2 hours. The solution will initially become homogeneous, after which an oil will begin to separate.
-
Hydrolysis: After the reflux period, add 200 ml of concentrated hydrochloric acid and continue refluxing for an additional 15 minutes. This step is crucial for the hydrolysis of intermediate Schiff's bases, which could otherwise contaminate the final product.[4]
-
Extraction: After cooling, extract the mixture with 300 ml of ether.
-
Washing: Wash the ether layer three times with 100-ml portions of water, followed by a wash with 100 ml of 10% sodium carbonate solution (use caution as CO2 may evolve), and finally with another 100 ml of water.[4]
-
Drying and Distillation: Dry the ether extract with anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
Purification: Distill the residual liquid under reduced pressure. The pure this compound is collected at 160–162°C/18 mm Hg.
Expected Yield: 75–82%[4]
The Vilsmeier-Haack Reaction: Direct Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including naphthalene.[2][9][10] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the aromatic ring.[10][11][12]
Mechanistic Insight
The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from DMF and POCl3.[10][11] This electrophile then attacks the electron-rich naphthalene ring in an electrophilic aromatic substitution reaction. The resulting iminium ion is subsequently hydrolyzed during workup to yield this compound.[10] The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts acylations, making it suitable for activated aromatic systems.[11]
Experimental Protocol: Vilsmeier-Haack Reaction for 2-Ethoxy-1-naphthaldehyde (Illustrative Example) [13]
Note: A specific protocol for the direct formylation of unsubstituted naphthalene to this compound was not detailed in the provided search results. The following is a representative procedure for a substituted naphthalene.
-
Reagent Preparation: In a 500-ml round-bottomed flask, mix 45 g (0.33 mole) of N-methylformanilide, 51 g (0.33 mole) of phosphorus oxychloride, and 43 g (0.25 mole) of β-naphthyl ethyl ether.
-
Reaction: Heat the mixture on a steam bath for 6 hours.
-
Quenching and Precipitation: Pour the hot mixture in a thin stream into 700 ml of cold water with vigorous stirring to precipitate the aldehyde in a granular form.
-
Isolation and Purification: Isolate the product and purify as necessary.
The Grignard Reaction: A Versatile Carbon-Carbon Bond Formation
The Grignard reaction offers a classic and highly versatile route to aldehydes through the formation of a new carbon-carbon bond.[14] For the synthesis of this compound, this involves the preparation of a Grignard reagent from 1-bromonaphthalene, followed by its reaction with a suitable formylating agent.[4]
Mechanistic Insight
1-Bromonaphthalene is reacted with magnesium metal in an ether solvent to form 1-naphthylmagnesium bromide.[15] This organometallic compound acts as a potent nucleophile. The subsequent reaction with a formylating agent, such as ethyl orthoformate, introduces the aldehyde functionality.[4] The intermediate is then hydrolyzed to yield the final product.
Conceptual Experimental Workflow: Grignard Reaction for this compound
-
Grignard Reagent Formation: React 1-bromonaphthalene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere to form 1-naphthylmagnesium bromide.
-
Formylation: Add a formylating agent, such as ethyl orthoformate, to the Grignard reagent at a controlled temperature.
-
Hydrolysis: Quench the reaction with an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the intermediate and liberate this compound.
-
Workup and Purification: Perform an extraction with an organic solvent, followed by washing, drying, and purification by distillation or chromatography.
Oxidation of 1-Substituted Naphthalenes
The oxidation of a methyl or hydroxymethyl group at the 1-position of the naphthalene ring is another viable synthetic strategy.
Oxidation of 1-Methylnaphthalene
The gas-phase oxidation of 1-methylnaphthalene is a common industrial method.[1] In a laboratory setting, various oxidizing agents can be employed. For instance, the oxidation of 1-methylnaphthalene can be driven by environmentally persistent free radicals (EPFRs) to produce this compound, among other products.[16]
Oxidation of 1-Naphthylmethanol
1-Naphthylmethanol can be efficiently oxidized to this compound using a variety of modern and classical oxidizing agents.[17] A notable example is the use of molecular iodine and potassium tert-butoxide, which provides high yields.[18]
Experimental Protocol: Oxidation of 1-Naphthylmethanol [18]
-
Reaction Setup: In a 25 ml reaction flask, combine 1-naphthylmethanol, 2 mmol of molecular iodine (I2), and 4.2 mmol of potassium tert-butoxide.
-
Reaction: The reaction is carried out under specified solvent and temperature conditions.
-
Workup and Purification: The crude product is purified by column chromatography on silica gel using a hexane/EtOAc mixture as the eluent.
Expected Yield: 90%[18]
Comparative Analysis of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Sommelet Reaction | 1-Chloromethylnaphthalene | Hexamethylenetetramine, Acetic Acid, HCl | 75-82%[4] | Good yields, well-established procedure. | Requires the preparation of 1-chloromethylnaphthalene, which is a lachrymator. |
| Vilsmeier-Haack Reaction | Naphthalene | DMF, POCl3 | Variable | Direct formylation, applicable to many aromatic systems. | Requires an activated aromatic ring; may have regioselectivity issues with substituted naphthalenes. |
| Grignard Reaction | 1-Bromonaphthalene | Mg, Ethyl Orthoformate (or other formylating agent) | Variable | Versatile, classic C-C bond formation. | Requires anhydrous conditions, Grignard reagent can be sensitive to air and moisture. |
| Oxidation of 1-Naphthylmethanol | 1-Naphthylmethanol | I2, Potassium tert-butoxide (or other oxidizing agents) | 90%[18] | High yields, often milder conditions with modern reagents. | The starting alcohol may need to be synthesized first. |
| Oxidation of 1-Methylnaphthalene | 1-Methylnaphthalene | Various oxidizing agents | Variable | Potentially cost-effective for large scale. | Can lead to over-oxidation or a mixture of products.[16] |
Visualizing the Synthetic Pathways
Caption: Overview of the primary synthetic routes to this compound.
Safety and Handling Considerations
This compound is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[19][20] Appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing, should be worn when handling this compound.[19] Work should be conducted in a well-ventilated area or a fume hood.[19][20] In case of a spill, it should be absorbed with an inert material and placed in a suitable container for disposal.[19]
Conclusion and Recommendations
The choice of a synthetic route for this compound is highly dependent on the specific requirements of the laboratory or production facility, including scale, available starting materials, and cost considerations.
-
For high-yield, reliable laboratory-scale synthesis , the Sommelet reaction and the oxidation of 1-naphthylmethanol stand out as excellent choices, with well-documented procedures and good to excellent yields.[4][18]
-
The Vilsmeier-Haack reaction is a powerful tool for direct formylation, particularly if a derivative of naphthalene is the starting material.
-
The Grignard reaction offers flexibility but requires more stringent control of reaction conditions.
-
For industrial-scale production , the gas-phase oxidation of 1-methylnaphthalene is often employed due to its economic viability.[1]
Researchers should carefully evaluate the trade-offs of each method in the context of their specific research goals. This guide provides the foundational information to make a well-reasoned and scientifically sound decision.
References
- Organic Syntheses Procedure: this compound. (n.d.). Organic Syntheses.
- Reimer Tiemann Reaction: Mechanism and application. (2022, February 2). Chemistry Notes.
- Material Safety Data Sheet - this compound, 95%. (n.d.). Cole-Parmer.
- This compound. (n.d.). Solubility of Things.
- MATERIAL SAFETY DATA SHEET - this compound 97%. (n.d.). Oxford Lab Fine Chem LLP.
- Reimer-Tiemann Reaction | JEE Chemistry. (n.d.). Unacademy.
- Vilsmeier-Haack Reaction. (n.d.).
- Dodson, R. M., & Webb, W. P. (1951). Polycyclic Compounds. I. The Reimer-Tiemann Reaction with 1-Alkyl-2-naphthols. Journal of the American Chemical Society, 73(6), 2767–2770.
- This compound | C11H8O - PubChem. (n.d.). National Center for Biotechnology Information.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Reimer–Tiemann reaction. (n.d.). In Wikipedia.
- Grignard Reaction. (n.d.).
- Reaction condition screening for the oxidation of 1-naphthylmethanol by... (n.d.). ResearchGate.
- Sommelet Reaction. (n.d.).
- Synthesis of this compound. (n.d.). PrepChem.com.
- Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
- The Sommelet Reaction. (n.d.). Organic Reactions.
- Sommelet reaction. (n.d.). In Wikipedia.
- 2-hydroxy-1-naphthaldehyde. (n.d.). Organic Syntheses.
- 2-Ethoxy-1-naphthaldehyde. (n.d.). Organic Syntheses.
- ChemInform Abstract: Reimer-Tiemann Reaction Using Carbon Tetrachloride. (2025, August 7). ResearchGate.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- 2-Hydroxy-1-naphthaldehyde. (n.d.). ResearchGate.
- Sommelet reaction. (2018, November 3). Sciencemadness Wiki.
- Grignard reagent for 1,8-dibromonaphthalene. (2018, February 1). Reddit.
- Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. (n.d.). MDPI.
- This compound, 98% 66-77-3 India. (n.d.). Otto Chemie Pvt. Ltd.
- Reduction of 1-Bromonaphthalene. (n.d.). Organic Syntheses.
- 1-Bromonaphthalene. (n.d.). In Wikipedia.
- Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. (2024, November 1). National Institutes of Health.
- Oxidation Reactions of 1-and 2-Naphthols: An Experimental and Theoretical Study. (2025, August 6). ResearchGate.
- β-NAPHTHALDEHYDE. (n.d.). Organic Syntheses.
- 1-Naphthalenemethanol | C11H10O - PubChem. (n.d.). National Institutes of Health.
- Economic and Environmental Impact Assessment of Alpha-Naphthol Production by Traditional and Biocataytic Routes. (n.d.). ResearchGate.
Sources
- 1. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound, 98% 66-77-3 India [ottokemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]
- 16. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1-Naphthalenemethanol | C11H10O | CID 20908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. chemicalbook.com [chemicalbook.com]
Isomeric effects on the biological activity of naphthaldehydes
An In-Depth Technical Guide to the Isomeric Effects of Naphthaldehydes on Biological Activity
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of molecular structure on biological function is paramount. Isomers, molecules with identical formulas but different arrangements of atoms, often exhibit remarkably divergent biological activities. This guide provides a comprehensive comparison of the biological activities of 1-naphthaldehyde and 2-naphthaldehyde, the two positional isomers of naphthaldehyde. We will delve into the structural nuances that dictate their reactivity and explore how these differences translate into varying anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and detailed protocols.
The Foundation: Structural and Reactivity Differences
This compound and 2-naphthaldehyde are aromatic aldehydes that serve as versatile building blocks in organic synthesis.[1] While they share the molecular formula C₁₁H₈O, the position of the aldehyde group on the naphthalene ring system is a critical determinant of their chemical behavior and, consequently, their biological potential.[1]
The reactivity of an aldehyde is primarily governed by the electrophilicity of its carbonyl carbon.[1] Factors that enhance the partial positive charge on this carbon make it more susceptible to nucleophilic attack.[1] Conversely, steric hindrance around the carbonyl group can impede the approach of nucleophiles, reducing reactivity.[1]
-
This compound: The aldehyde group at the 1-position (alpha-position) experiences significant steric hindrance from the hydrogen atom at the 8-position. This "peri-effect" can disrupt the planarity of the molecule, affecting conjugation and the accessibility of the carbonyl group.[1] However, from an electronic standpoint, the 1-position is more activated towards nucleophilic attack due to more favorable resonance stabilization of the transition state during nucleophilic addition.[1]
-
2-Naphthaldehyde: With the aldehyde group at the 2-position (beta-position), this isomer is considerably less sterically hindered, allowing for an easier approach of nucleophiles.[1]
This interplay between steric and electronic effects results in a nuanced and often counterintuitive pattern of reactivity, which is a crucial factor in the synthesis of biologically active derivatives.[1]
Figure 1: Isomeric Structures and Key Features.
Comparative Analysis of Biological Activities
The isomeric position of the aldehyde group profoundly influences the therapeutic potential of naphthaldehyde derivatives. These derivatives, particularly Schiff bases formed through condensation with primary amines, are a cornerstone in the synthesis of a vast library of biologically active compounds.[2]
Anticancer Activity
Numerous derivatives of both naphthaldehyde isomers have been investigated for their cytotoxic effects against various cancer cell lines.
Derivatives of 2-Naphthaldehyde have shown significant promise. For instance, certain Schiff base complexes of 2-hydroxy-1-naphthaldehyde have demonstrated potent antiproliferative activity against human cancer cell lines, including lung (A-549), colon (HCT116), and breast (MCF-7) cancer cells.[3][4] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] One key mechanism is the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the activation of apoptotic pathways.[2] Furthermore, these compounds can interfere with the normal progression of the cell cycle, causing arrest at specific checkpoints and preventing cancer cell proliferation.[2]
Derivatives of this compound have also been synthesized and evaluated for anticancer properties. Naphthalene-chalcone derivatives prepared from this compound have shown antiproliferative potential against the MCF-7 breast cancer cell line.[5] Studies on other 1-naphthol derivatives have revealed their potential as aromatase inhibitors, a key target in hormone-dependent breast cancer.[6]
Data Presentation: Comparative Anticancer Activity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative Class | Isomer Origin | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Copper(II) Complex (C1) | 2-Hydroxy-1-naphthaldehyde | A-549 (Lung) | 1.4 | [3] |
| Copper(II) Complex (C2) | 2-Hydroxy-1-naphthaldehyde | A-549 (Lung) | 1.4 | [3] |
| Aquabis(1-formyl-2-naphtholato)copper(II) | 2-Hydroxy-1-naphthaldehyde | HCT116 (Colon) | 11.6 | [4] |
| Naphthalen-1-yloxyacetamide (5d) | 1-Naphthol | MCF-7 (Breast) | 2.33 | [6] |
| Naphthalen-1-yloxyacetamide (5e) | 1-Naphthol | MCF-7 (Breast) | 3.03 | [6] |
| Naphthalene-substituted triazole spirodienone (6a) | Naphthalene | MDA-MB-231 (Breast) | 0.03 | [7] |
| Aminobenzylnaphthol (MMZ-140C) | 2-Naphthol | HT-29 (Colorectal) | 11.55 | [8][9] |
Note: The IC₅₀ values presented are indicative and can vary based on specific experimental conditions.
Figure 2: General Mechanism of Anticancer Action.
Antimicrobial Activity
Derivatives of naphthaldehydes, particularly those containing hydroxyl groups (hydroxynaphthaldehydes), are known to exhibit significant antibacterial and antifungal properties.
2-Hydroxy-1-naphthaldehyde derivatives have been extensively studied. Schiff bases and their metal complexes derived from this isomer show activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) bacteria, as well as various fungal strains.[10][11] Oligo-2-hydroxy-1-naphthaldehyde has demonstrated antimicrobial activity against a range of bacteria and yeasts.[12]
1-Aminoalkyl-2-naphthol derivatives , synthesized from 2-naphthol (a related precursor), have also shown potent antimicrobial effects. One such derivative exhibited strong antibacterial activity against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus.[13]
Data Presentation: Comparative Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Derivative | Isomer Origin | Microorganism | MIC (µg/mL) | Reference |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | 2-Naphthol | Pseudomonas aeruginosa MDR1 | 10 | [13] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Staphylococcus aureus MDR | 100 | [13] | |
| 1-(dimethylaminomethyl)naphthalen-2-ol (2) | 2-Naphthol | Bacillus subtilis ATCC 6633 | 400 | [13] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Bacillus subtilis ATCC 6633 | 200 | [13] |
Enzyme Inhibition and Other Activities
The naphthalene scaffold is present in molecules that inhibit various enzymes.
-
Enzyme Inhibition: A series of 1-naphthol derivatives were identified as effective inhibitors of human carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE), with inhibition constants (Kᵢ) in the micromolar and sub-micromolar range.[14]
-
Antioxidant Activity: Several Schiff base derivatives of 2-hydroxy-1-naphthaldehyde have demonstrated notable antioxidant activity, measured by their ability to scavenge free radicals like DPPH.[15][16] Similarly, certain 1-naphthol derivatives have also been studied for their antioxidant and antiradical properties.[14]
-
Anti-inflammatory Activity: Some synthetic naphthalene derivatives have been tested for their inhibitory effects on neutrophil activation, indicating potential anti-inflammatory properties.[17][18]
Key Experimental Protocols
To ensure the reproducibility and validation of findings, standardized experimental protocols are essential.
Protocol: Synthesis of a Naphthaldehyde Schiff Base
This protocol outlines a general and straightforward method for synthesizing Schiff base derivatives, which are pivotal intermediates for biological testing.[2][19]
-
Dissolution: Dissolve the naphthaldehyde isomer (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: To this solution, add the desired primary amine (1 equivalent).
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under reflux. The reaction time can range from a few hours to overnight. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation: Upon completion, the Schiff base product often precipitates. Collect the solid by filtration.
-
Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials. Further purification can be achieved by recrystallization.
Figure 3: Workflow for Schiff Base Synthesis.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[4][9]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A-549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the naphthaldehyde derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known anticancer drug (e.g., Cisplatin) as a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Protocol: Antimicrobial Susceptibility (Agar Well Diffusion)
This method is used to assess the antimicrobial activity of a compound.[11][16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) containing approximately 10⁴–10⁶ colony-forming units (CFU/ml).[11]
-
Plate Seeding: Spread the microbial inoculum evenly onto the surface of a suitable agar medium (e.g., Nutrient Agar) in a petri dish.
-
Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile borer.
-
Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
Conclusion and Future Outlook
The position of the aldehyde functional group on the naphthalene ring is a critical determinant of biological activity. While both this compound and 2-naphthaldehyde serve as precursors to a wide array of bioactive molecules, the existing literature suggests a more extensive exploration of 2-naphthaldehyde derivatives, particularly in anticancer and antimicrobial research. The steric accessibility of the aldehyde group in 2-naphthaldehyde likely contributes to its prevalence as a synthetic starting material.
However, the potent and distinct activities observed in derivatives of this compound, such as in enzyme inhibition, highlight the importance of not overlooking this isomer. The nuanced interplay of steric and electronic effects between the two isomers offers a rich landscape for medicinal chemists. Future research should focus on systematic, head-to-head comparisons of identically substituted 1- and 2-naphthaldehyde derivatives to more precisely elucidate the structure-activity relationships. Such studies will undoubtedly pave the way for the rational design of novel, isomer-specific therapeutic agents with enhanced potency and selectivity.
References
- Antidiabetes and antioxidant potential of Schiff bases derived from 2-naphthaldehye and substituted aromatic amines: Synthesis, crystal structure, Hirshfeld surface analysis, computational, and invitro studies. National Institutes of Health (NIH).
- Synthesis, Spectroscopic, and Biological Activity Study for New Complexes of Some Metal Ions with Schiff Bases Derived From 2-Hydroxy Naphthaldehyde with 2-amine benzhydrazide. Journal of Education and Science.
- Structural elucidation and biological significance of 2-hydroxy-1-naphthaldehyde derived sulfonamides and their first row d-transition metal chelates. Taylor & Francis Online.
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. National Institutes of Health (NIH).
- synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. AJOL.
- Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Asian Journal of Research in Chemistry.
- Determination of the antimicrobial properties of oligo-2-hydroxy-1-naphthaldehyde. National Institutes of Health (NIH).
- (PDF) Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. ResearchGate.
- Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Journal of Medicinal and Chemical Sciences.
- Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. National Institutes of Health (NIH).
- Green Synthesis, Spectral, Thermal Characterization and Biological Activity of Schiff base Ligand Derived from 3-amino-1,2,4-triazol. Juniper Publishers.
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Semantic Scholar.
- Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes. National Institutes of Health (NIH).
- Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. National Institutes of Health (NIH).
- Depicting the DNA Binding and Cytotoxicity Studies against Human Colorectal Cancer of Aquabis (1-Formyl-2-Naphtholato-k 2 O,O′) Copper(II): A Biophysical and Molecular Docking Perspective. MDPI.
- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. National Institutes of Health (NIH).
- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Lund University.
- Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI.
- Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. National Institutes of Health (NIH).
- Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. National Institutes of Health (NIH).
- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. ResearchGate.
- Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. National Institutes of Health (NIH).
- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports.
- Examples of biological activity of naphthalene derivative. ResearchGate.
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. National Institutes of Health (NIH).
- Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. National Institutes of Health (NIH).
- Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 6. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 11. tandfonline.com [tandfonline.com]
- 12. Determination of the antimicrobial properties of oligo-2-hydroxy-1-naphthaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajol.info [ajol.info]
- 16. researchgate.net [researchgate.net]
- 17. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 18. researchgate.net [researchgate.net]
- 19. Antidiabetes and antioxidant potential of Schiff bases derived from 2-naphthaldehye and substituted aromatic amines: Synthesis, crystal structure, Hirshfeld surface analysis, computational, and invitro studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for Naphthalene Formylation: A Guide for Researchers
The introduction of a formyl group onto a naphthalene ring is a critical transformation in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. The resulting naphthaldehydes are precursors to a wide array of complex molecules. The choice of catalyst for this electrophilic substitution is paramount, as it dictates the regioselectivity, yield, and overall efficiency of the process. This guide provides a comprehensive comparison of various catalytic systems for naphthalene formylation, offering insights into their mechanisms, performance, and practical applicability.
Classical Homogeneous Catalytic Systems: The Workhorses of Naphthalene Formylation
Traditional methods for naphthalene formylation rely on homogeneous catalysts, primarily through the Vilsmeier-Haack and Friedel-Crafts reactions. These methods are well-established and widely used, but they also come with certain limitations.
The Vilsmeier-Haack Reaction: A Mild and Efficient Approach
The Vilsmeier-Haack reaction is a popular method for formylating electron-rich aromatic compounds, including naphthalene.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[2][3]
Mechanism:
The reaction proceeds through the formation of an electrophilic chloromethyliminium salt (the Vilsmeier reagent), which then attacks the electron-rich naphthalene ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding naphthaldehyde.[2] The reaction generally favors substitution at the more reactive α-position (C1) of the naphthalene ring.
Sources
Navigating the Maze of Selectivity: A Comparative Guide to the Cross-Reactivity of 1-Naphthaldehyde in Chemical Sensors
For researchers and professionals in drug development and analytical chemistry, the precise detection of specific aldehydes is a critical task. 1-Naphthaldehyde, an important aromatic aldehyde, presents a unique challenge due to its structural similarities with other volatile organic compounds (VOCs), leading to potential cross-reactivity in various chemical sensor systems. This guide provides an in-depth comparison of the performance of different sensor platforms in detecting this compound, with a focus on understanding and mitigating the effects of cross-reactivity. We will delve into the underlying sensing mechanisms, present comparative data, and offer robust experimental protocols to empower you to make informed decisions in your analytical endeavors.
The Ubiquitous Challenge of Cross-Reactivity
At its core, cross-reactivity in chemical sensors refers to the phenomenon where a sensor designed to detect a specific target analyte also responds to other, non-target compounds present in the sample matrix.[1][2] This is a significant issue in the detection of aldehydes, as many share the same reactive carbonyl group, making it difficult for some sensors to distinguish between them. This can lead to measurement errors, false positives, and ultimately, a lack of confidence in the analytical data.[1] Understanding the principles of cross-sensitivity is paramount for developing and deploying reliable chemical sensors.[2][3]
Optical Sensors: A Tale of Two Modalities
Optical chemosensors have emerged as a promising avenue for aldehyde detection due to their high sensitivity, cost-effectiveness, and potential for portability.[4] These sensors primarily operate through colorimetric (color change) or fluorometric (fluorescence modulation) mechanisms.[4]
Colorimetric Sensors: The Power of the Array
Colorimetric sensors for aldehydes often rely on nucleophilic addition reactions, such as the formation of an imine with an amine-containing dye, which results in a distinct color change.[5] While a single colorimetric sensor may exhibit cross-reactivity to a range of aldehydes, the development of colorimetric sensor arrays offers a powerful solution.[5][6][7][8] These arrays consist of multiple cross-reactive dyes that produce a unique "fingerprint" or color difference pattern for each analyte, allowing for the discrimination of structurally similar aldehydes.[5]
dot graph G { layout="neato"; node [shape=circle, style=filled, label=""]; edge [len=1.5];
// Central Analyte Node Analyte [label="this compound", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Sensor Array Nodes Sensor1 [label="Sensor 1", pos="-2,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sensor2 [label="Sensor 2", pos="2,2!", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Sensor3 [label="Sensor 3", pos="-2,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sensor4 [label="Sensor 4", pos="2,-2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges from Analyte to Sensors Analyte -- Sensor1 [label="Response A", color="#EA4335"]; Analyte -- Sensor2 [label="Response B", color="#FBBC05"]; Analyte -- Sensor3 [label="Response C", color="#34A853"]; Analyte -- Sensor4 [label="Response D", color="#5F6368"]; } endom Caption: A conceptual diagram of a colorimetric sensor array generating a unique response pattern for this compound.
Table 1: Comparison of Optical Sensor Performance for Aromatic Aldehydes
| Sensor Type | Target Analyte(s) | Common Interferents | Detection Limit (Typical) | Key Advantages | Key Limitations |
| Colorimetric Array | Various aldehydes and ketones | Other structurally similar aldehydes and ketones.[5] | 40 to 840 ppb[5] | Excellent discrimination of similar analytes, low cost.[5][6] | Requires pattern recognition analysis, may be affected by humidity. |
| Fluorescent Probe | Formaldehyde, Acetaldehyde | Other aldehydes (e.g., benzaldehyde), ketones, various ions.[4][9] | 0.1 to 10 µM[4] | High sensitivity, potential for "turn-on" response.[4][10] | Individual probes can have significant cross-reactivity.[9] |
Fluorescent Probes: High Sensitivity with a Caveat
Fluorescent probes for aldehyde detection often utilize mechanisms like Schiff base formation, which can lead to a "turn-on" or "turn-off" fluorescent signal.[10] Many of these probes are based on naphthalimide or other naphthalene derivatives.[9][11] While highly sensitive, a single fluorescent probe may not be able to distinguish between different aldehydes. For instance, a probe designed for formaldehyde might also show a response, albeit weaker, to acetaldehyde or benzaldehyde.[9] Therefore, a thorough cross-reactivity analysis against a panel of relevant aldehydes, including this compound, is crucial when employing a new fluorescent probe.
Electrochemical Sensors: A Different Set of Challenges
Electrochemical sensors detect changes in the electrical properties of a sensor material upon interaction with an analyte. While there is extensive research on electrochemical immunosensors for naphthalene and its derivatives, specific data on the direct electrochemical detection of this compound and its cross-reactivity is less common.[12][13][14]
The primary challenge for electrochemical gas sensors is their susceptibility to cross-sensitivity from other gases that can react on the electrode surface.[3][15] For example, a sensor for a specific VOC might also respond to carbon monoxide or hydrogen sulfide. Therefore, when considering an electrochemical sensor for this compound, it is critical to evaluate its performance in the presence of other aromatic compounds and common atmospheric gases.
Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment
To ensure the trustworthiness of your data, it is essential to perform a rigorous cross-reactivity assessment of your chosen sensor. The following protocol provides a robust framework for this evaluation.
Objective: To quantify the selectivity of a chemical sensor for this compound against a panel of potentially interfering aromatic aldehydes.
Materials:
-
Chemical sensor under investigation
-
This compound standard
-
Panel of potential interferents (e.g., Benzaldehyde, 2-Naphthaldehyde, Salicylaldehyde)
-
Appropriate solvent (e.g., acetonitrile, ethanol, or purified air for gas sensors)
-
Spectrometer (for optical sensors) or potentiostat (for electrochemical sensors)
Workflow for Cross-Reactivity Assessment
Step-by-Step Methodology:
-
Preparation of Standard Solutions: Prepare stock solutions of this compound and each potential interferent in the appropriate solvent at a known concentration.
-
Sensor Calibration: Generate a calibration curve for the sensor using a series of dilutions of the this compound standard. This will establish the sensor's response to the target analyte.
-
Interference Study (Individual Analytes):
-
Expose the sensor to solutions of each interfering compound at the same concentrations used for the this compound calibration.
-
Record the sensor's response to each interferent.
-
-
Interference Study (Mixtures):
-
Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of a single interferent.
-
Repeat this for each interfering compound.
-
Measure the sensor's response to each mixture.
-
-
Data Analysis:
-
For each interferent, calculate the percentage of interference at each concentration.
-
Alternatively, determine the selectivity coefficient, which quantitatively describes the sensor's preference for the target analyte over the interferent.
-
Conclusion: Towards More Selective Sensing
The challenge of cross-reactivity is inherent in the field of chemical sensing. While no sensor is perfectly selective, a thorough understanding of the potential interferents and the underlying sensing mechanisms can guide the development and selection of more robust analytical methods. For this compound, the use of colorimetric sensor arrays presents a promising approach to achieving high discrimination from other aromatic aldehydes. For any chosen sensor, a rigorous experimental validation of its cross-reactivity profile, as outlined in this guide, is not just recommended—it is a cornerstone of scientific integrity.
References
- Lim, S. H., et al. (2010). A colorimetric sensor array for the identification of volatile aldehydes and ketones.
- Hou, T., et al. (2014). Development of a colorimetric sensor Array for the discrimination of aldehydes.
- Zhao, D., et al. (2019). Detection of aldehydes by gold nanoparticle colorimetric array based on Tollens' reagent. Analytical Methods, 11(45), 5763-5769.
- Zhao, D., et al. (2019). Detection of aldehydes by gold nanoparticle colorimetric array based on Tollens' reagent. Analytical Methods, 11(45), 5763-5769.
- Hou, T., et al. (2014). Development of a colorimetric sensor Array for the discrimination of aldehydes. Sensors and Actuators B: Chemical, 195, 369-375.
- Spectroscopy Online. (2021). A Highly Selective Colorimetric and “Turn-Off” Fluorimetric Probe Based on Unsymmetrical Naphthalene Formaldehyde Derivatives for the Detection of CN− in Aqueous Media. Spectroscopy Online, 36(11), 22-29.
- Bane, S. L., et al. (2016). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Molecules, 21(11), 1542.
- Kim, H. N., et al. (2014). Napthalimide-based Fluorescent Probe for Selective and Sensitive Sensing of Formaldehyde and Biological Applications. Organic Letters, 16(20), 5346-5349.
- Semwal, K., & Das, A. K. (2021). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC advances, 11(23), 13985-14008.
- Kumar, A., et al. (2023). Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu and Ni Ions. Journal of Fluorescence, 33(5), 1-12.
- Raj, G. M., et al. (2018). Chemical sensors for imaging total cellular aliphatic aldehydes in live cells. Chemical Science, 9(28), 6061-6069.
- Hemalatha, K. V., et al. (2021). Performance of 2-Hydroxy-1-Naphthaldehyde-2-Amino Thiazole as a Highly Selective Turn-on Fluorescent Chemosensor for Al(III) Ions Detection and Biological Applications. Journal of Fluorescence, 31(4), 1145-1154.
- Emr, S. A., et al. (2020). Selective fluorescent probe for aldehyde dehydrogenase. U.S.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of Naphthalene-Based Fluorescent Probes.
- Liu, Y., et al. (2015). Study of Electrochemical Immunsensor Performance for Naphthalene Detection in Water. International Journal of Electrochemical Science, 10, 9964-9973.
- Liu, Y., et al. (2015). Study of Electrochemical Immunsensor Performance for Naphthalene Detection in Water. ResearchGate.
- Wang, Y., et al. (2013). Electrochemical detection of the amino-substituted naphthalene compounds based on intercalative interaction with hairpin DNA by electrochemical impedance spectroscopy. Talanta, 117, 346-352.
- Wightman, R. M. (2006). Chemical sensors. Analytical chemistry, 78(12), 3937-3942.
- Honeywell. (n.d.).
- XI'AN HUA FAN INSTRUMENT CO.,LTD. (2025). What is cross-reactivity in gas detectors?.
- Wang, J. (2012). Electrochemical Sensors. Comprehensive analytical chemistry, 59, 1-21.
- Senva. (n.d.). Understanding Cross-Sensitivities.
- Brasch Environmental Technologies. (n.d.). Cross-Contamination of Sensors by Other Gases and the Influence on Detector Accuracy.
Sources
- 1. huafansmart.com [huafansmart.com]
- 2. senvainc.com [senvainc.com]
- 3. braschenvtech.com [braschenvtech.com]
- 4. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 5. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detection of aldehydes by gold nanoparticle colorimetric array based on Tollens' reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Study of Electrochemical Immunsensor Performance for Naphthalene Detection in Water (2015) | Yuan Liu [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical detection of the amino-substituted naphthalene compounds based on intercalative interaction with hairpin DNA by electrochemical impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. automation.honeywell.com [automation.honeywell.com]
A Senior Application Scientist's Guide to Differentiating 1-Naphthaldehyde from Structurally Similar Aromatic Aldehydes
In the realm of organic synthesis, particularly in the development of pharmaceuticals, dyes, and fluorescent whitening agents, the precise identification of aromatic aldehyde intermediates is paramount.[1][2] 1-Naphthaldehyde, with its unique naphthyl moiety, serves as a critical building block for complex molecular architectures.[1][3] However, its structural similarity to other common aromatic aldehydes like benzaldehyde, salicylaldehyde, and cinnamaldehyde presents a significant analytical challenge. Misidentification can lead to failed syntheses, impure products, and compromised research outcomes.
This guide provides an in-depth technical comparison of analytical methodologies designed to unequivocally differentiate this compound. We move beyond simple protocol listings to explain the underlying physicochemical principles that govern each technique, empowering researchers to make informed decisions for their specific analytical needs.
Part 1: The Foundation - A Comparative Overview of Physicochemical Properties
The initial step in any differentiation strategy involves a thorough understanding of the fundamental properties of the compounds . While seemingly basic, these characteristics often dictate the most effective analytical approach. For instance, significant differences in boiling points suggest that Gas Chromatography (GC) could be a highly effective separation technique.
| Property | This compound | Benzaldehyde | Salicylaldehyde | Cinnamaldehyde |
| Structure | ||||
| Molecular Formula | C₁₁H₈O[4] | C₇H₆O[5] | C₇H₆O₂[6] | C₉H₈O[7] |
| Molecular Weight | 156.18 g/mol [3][4] | 106.12 g/mol [5][8] | 122.12 g/mol [6][9] | 132.16 g/mol |
| Appearance | Yellow liquid[4] | Colorless to yellowish liquid[5][10] | Colorless to yellow oily liquid[11] | Pale yellow, viscous liquid[7] |
| Odor | Pungent[4] | Bitter almond-like[5][10] | Bitter almond-like with phenolic notes[11] | Pungent, cinnamon-like[7][12] |
| Boiling Point | 160-161 °C @ 15 mmHg[1] | ~179 °C[5][8] | 196-197 °C[6][11] | 248 °C[7][12] |
| Melting Point | 1-2 °C[1][3] | -26 °C[5] | -7 °C[6][13] | -7.5 °C[7] |
| Density | ~1.15 g/mL at 25 °C[1][3] | ~1.04 g/mL[5] | ~1.146 g/mL at 25 °C[9][11] | ~1.05 g/mL[12] |
| Refractive Index (n²⁰/D) | ~1.652[1][14] | ~1.546[8] | ~1.573[6][11] | ~1.622[12] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene[1] | Sparingly soluble in water; miscible with alcohol, ether[8][10] | Very slightly soluble in water; soluble in alcohol, ether[6][11] | Slightly soluble in water; miscible with organic solvents[7] |
Part 2: Spectroscopic Fingerprinting
Spectroscopic techniques offer the most powerful and non-destructive methods for identifying molecular structures. Each technique probes different aspects of the molecule, and together they provide a comprehensive "fingerprint" for definitive identification.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The position of the carbonyl (C=O) stretching vibration is particularly sensitive to the electronic environment, making it a key diagnostic tool.
Causality Behind Experimental Observations: The C=O bond in aromatic aldehydes absorbs at a lower wavenumber (frequency) compared to saturated aldehydes (typically ~1730 cm⁻¹).[15][16] This shift is due to conjugation with the aromatic ring, which delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering the energy required to excite its stretching vibration.[15]
-
This compound vs. Benzaldehyde: Both will show a C=O stretch around 1700 cm⁻¹ and the characteristic aldehyde C-H "Fermi doublet" near 2720 and 2820 cm⁻¹.[17] The primary distinction lies in the fingerprint region (<1500 cm⁻¹), which will be significantly more complex for this compound due to the additional vibrations of the fused naphthalene ring system.
-
Salicylaldehyde: The presence of the ortho-hydroxyl group introduces two key features: a broad O-H stretching band (~3200-3400 cm⁻¹) due to strong intramolecular hydrogen bonding, and a further shift of the C=O stretch to a lower wavenumber (~1665 cm⁻¹) because the hydrogen bond weakens the carbonyl double bond.[18]
-
Cinnamaldehyde: The conjugation extends through the C=C double bond of the propenal side chain. This results in a C=O stretch around 1685 cm⁻¹ and a distinct C=C stretching band near 1620 cm⁻¹.[7]
| Compound | Aldehyde C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | ~2740, ~2830 | ~1700 | Complex aromatic C=C (~1500-1600), complex fingerprint |
| Benzaldehyde | ~2720, ~2820[17] | ~1705-1710[15][17] | Aromatic C=C (~1500-1600)[17] |
| Salicylaldehyde | ~2740, ~2840 | ~1665 | Broad O-H stretch (~3200-3400) |
| Cinnamaldehyde | ~2740, ~2820 | ~1685[7] | Alkene C=C stretch (~1620)[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.
¹H NMR Analysis: The aldehyde proton (CHO) is highly deshielded and appears in a distinctive region of the spectrum, typically between 9 and 10 ppm.[15] While this confirms the presence of an aldehyde, the aromatic region (7-9 ppm) is where differentiation becomes clear.
-
This compound: Exhibits a complex multiplet pattern for its seven aromatic protons, spread over a wider range compared to the others due to the varied electronic environments in the naphthalene ring.
-
Benzaldehyde: Shows a relatively simpler pattern for its five aromatic protons.
-
Salicylaldehyde: The aromatic protons show a distinct splitting pattern characteristic of an ortho-disubstituted benzene ring. A key differentiator is the phenolic hydroxyl proton (OH), which appears as a sharp singlet at a high chemical shift (~11 ppm) due to strong intramolecular hydrogen bonding.[19]
-
Cinnamaldehyde: Uniquely displays signals in the vinylic region (~6.5-7.5 ppm) corresponding to the protons on the C=C double bond, with characteristic coupling constants that confirm their trans relationship.[20]
| Compound | Aldehyde ¹H (ppm) | Aromatic/Vinylic ¹H (ppm) | Other Diagnostic ¹H (ppm) |
| This compound | ~10.1 | ~7.5-9.2 (7H, complex multiplet) | - |
| Benzaldehyde | ~9.9 | ~7.4-7.9 (5H, multiplet) | - |
| Salicylaldehyde | ~9.9[19] | ~6.9-7.6 (4H, multiplet)[19] | ~11.0 (1H, s, OH)[19] |
| Cinnamaldehyde | ~9.7[20] | ~7.4-7.6 (5H, Ar-H), ~6.7 & ~7.5 (2H, Vinylic-H) | - |
¹³C NMR Analysis: The carbonyl carbon signal appears between 190-200 ppm for all these aldehydes.[15] The key difference lies in the number and shifts of the aromatic carbons. This compound will show signals for 10 aromatic carbons (plus the carbonyl carbon), providing a clear distinction from the others which have only 6 aromatic carbons.
Part 3: Chromatographic Separation
When dealing with mixtures, physical separation of the components is necessary before identification. Chromatographic techniques excel at this, separating compounds based on their differential partitioning between a mobile phase and a stationary phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating aromatic aldehydes. A reversed-phase setup, typically with a C18 column, is the method of choice.
Principle of Separation: In reversed-phase HPLC, the stationary phase (C18) is nonpolar, and the mobile phase (e.g., a mixture of acetonitrile and water) is polar. Compounds with higher polarity will have less affinity for the stationary phase and will elute earlier. This compound, with its large nonpolar naphthalene system, will be the most retained and elute last. Salicylaldehyde, with its polar hydroxyl group, will be the least retained and elute first.
Experimental Protocol: HPLC Analysis of Aromatic Aldehydes
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis Detector set at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare individual 100 ppm stock solutions of this compound, benzaldehyde, salicylaldehyde, and cinnamaldehyde in acetonitrile.
-
Create a mixed standard by combining aliquots of each stock solution and diluting to a final concentration of 10 ppm for each component.
-
-
Analysis:
-
Equilibrate the column with a 50:50 mixture of Mobile Phase A and B for 15 minutes.
-
Inject 10 µL of the mixed standard.
-
Run a gradient elution program:
-
0-10 min: 50% B to 80% B
-
10-15 min: Hold at 80% B
-
15-17 min: 80% B to 50% B
-
17-25 min: Hold at 50% B (re-equilibration)
-
-
-
Data Interpretation:
-
Identify the peaks based on the retention times established by injecting individual standards. The expected elution order is: Salicylaldehyde < Benzaldehyde < Cinnamaldehyde < this compound.
-
Trustworthiness through Self-Validation: This protocol is self-validating. By first running individual standards, a library of retention times is created. The analysis of the mixture is then confirmed by matching the retention times of the unknown peaks to this library. The use of a diode array detector (DAD) allows for the acquisition of a full UV spectrum for each peak, which can be compared against the spectra of the standards for definitive confirmation.
Caption: Workflow for HPLC-based differentiation of aromatic aldehydes.
Part 4: Classical Chemical Tests
For rapid preliminary screening or in laboratories lacking advanced instrumentation, classical wet chemistry tests can be highly effective.
The Ferric Chloride Test: Specificity for Phenols
Principle: The ferric chloride test is a colorimetric assay for phenols. The Fe³⁺ ion forms a colored complex (typically purple, green, or blue) with the hydroxyl group of a phenol.
Experimental Protocol: Ferric Chloride Test
-
Dissolve a small amount (~10 mg) of the aldehyde sample in 1 mL of ethanol in a test tube.
-
In a separate test tube, prepare a control by adding 1 mL of ethanol.
-
Add 1-2 drops of a 1% aqueous ferric chloride (FeCl₃) solution to each test tube.
-
Observe any immediate color change.
Expected Results:
-
Salicylaldehyde: Will produce an intense violet or purple color.[11]
-
This compound, Benzaldehyde, Cinnamaldehyde: Will show no significant color change (the solution will remain yellow/brown, the color of the FeCl₃ solution).
This simple test provides a definitive yes/no answer for the presence of the phenolic hydroxyl group, immediately distinguishing salicylaldehyde from the other three aldehydes.
Caption: Decision workflow using the Ferric Chloride test for initial screening.
Conclusion: An Integrated Analytical Strategy
Differentiating this compound from other aromatic aldehydes is most reliably achieved through a multi-faceted approach.
-
For rapid screening , the Ferric Chloride Test is unparalleled in its ability to quickly identify or eliminate salicylaldehyde.
-
For unambiguous structural confirmation of a pure sample, ¹H NMR spectroscopy is the most powerful single technique, as the aromatic and vinylic regions provide a unique and definitive fingerprint for each compound.
-
For the analysis of mixtures , HPLC is the gold standard, providing excellent separation that, when coupled with a UV-Diode Array Detector, allows for both quantification and preliminary identification based on retention time and UV spectrum.
By combining these methods, researchers, scientists, and drug development professionals can ensure the identity and purity of their materials, safeguarding the integrity of their scientific endeavors.
References
- Wikipedia. Cinnamaldehyde. [Link]
- Vedantu. Benzaldehyde: Structure, Uses, and Properties Explained. [Link]
- MedCrave. Cinnamaldehyde: Benefits, Uses, and Cinnamon's Key Compound. [Link]
- Merck Index. Benzaldehyde. [Link]
- chemeurope.com. Cinnamaldehyde. [Link]
- Merck Index. Salicylaldehyde. [Link]
- PubChem. This compound. [Link]
- PubChem. Benzaldehyde. [Link]
- ResearchGate. General physicochemical properties of cinnamalydehyde. [Link]
- CAS Common Chemistry. Salicylaldehyde. [Link]
- Otto Chemie Pvt. Ltd. This compound, 98% 66-77-3. [Link]
- ACS Publications. Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. [Link]
- SpectraBase. Salicylaldehyde. [Link]
- Semantic Scholar. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. [Link]
- Stenutz. This compound. [Link]
- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
- Wikipedia. Salicylaldehyde. [Link]
- docbrown.info. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]
- ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]
- Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]
- ResearchGate.
- ACS Publications. Theoretical Analysis of the Electronic Spectra of Benzaldehyde. [Link]
- PhotochemCAD. Benzaldehyde. [Link]
- Indian Academy of Sciences. Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). [Link]
- Taylor & Francis Online. Structure determination of trans-cinnamaldehyde by broadband microwave spectroscopy. [Link]
- Solubility of Things. This compound. [Link]
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
- Organic Spectroscopy Intern
- ResearchGate. Assignment of 1 H-NMR spectrum for salicylaldehyde. [Link]
- Organic Syntheses. This compound. [Link]
- SpectraBase. Cinnamaldehyde - Optional[FTIR] - Spectrum. [Link]
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
- PubMed.
- Journal of Food and Drug Analysis.
Sources
- 1. This compound | 66-77-3 [chemicalbook.com]
- 2. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 3. This compound, 98% 66-77-3 India [ottokemi.com]
- 4. This compound | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]
- 6. Salicylaldehyde [drugfuture.com]
- 7. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 8. Benzaldehyde [drugfuture.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Benzaldehyde | 100-52-7 [chemicalbook.com]
- 11. Salicylaldehyde | 90-02-8 [chemicalbook.com]
- 12. Cinnamaldehyde | 104-55-2 [chemicalbook.com]
- 13. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 14. 1-萘甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. ias.ac.in [ias.ac.in]
- 19. researchgate.net [researchgate.net]
- 20. ORGANIC SPECTROSCOPY INTERNATIONAL: CINNAMALDEHYDE [orgspectroscopyint.blogspot.com]
A Senior Application Scientist's Guide to the Purity Analysis of Commercial 1-Naphthaldehyde
For researchers and professionals in drug development, the purity of starting materials is not a trivial detail—it is the bedrock of reproducible and reliable results. 1-Naphthaldehyde, a key intermediate in the synthesis of dyes, pharmaceuticals, and metal-organic frameworks (MOFs), is no exception.[1][2][3][4] The presence of even minor impurities can have profound impacts on reaction yields, product purity, and the structural integrity of resulting materials.
This guide provides an in-depth comparison of common analytical techniques for assessing the purity of commercial this compound. Moving beyond mere procedural lists, we will explore the causality behind methodological choices, enabling you to select and implement the most appropriate analytical strategy for your specific research needs.
Understanding the Impurity Profile of this compound
The potential impurities in a commercial batch of this compound are intrinsically linked to its synthesis and storage conditions. Common manufacturing routes include the oxidation of 1-methylnaphthalene or the formylation of naphthalene.[2] Given its chemical structure, this compound is susceptible to oxidation and disproportionation (Cannizzaro reaction), particularly if handled or stored improperly.[5][6][7][8]
Therefore, a robust purity analysis must screen for:
-
Oxidation Products: Primarily 1-naphthoic acid , formed by the oxidation of the aldehyde group.
-
Disproportionation Products: 1-Naphthalenemethanol and 1-naphthoic acid , which can form in the presence of a base.[5][8]
-
Unreacted Starting Materials & Byproducts: Depending on the synthetic route, this may include naphthalene , 1-methylnaphthalene , or halogenated precursors like 1-chloromethylnaphthalene .[2][9]
-
Isomeric Impurities: 2-Naphthaldehyde is a common positional isomer that can be difficult to separate.[10]
-
Residual Solvents: Solvents used during synthesis and purification.
Comparative Analysis of Key Analytical Techniques
No single technique is universally superior; the optimal choice depends on the target impurities, required sensitivity, and whether the goal is quantification or simple identification. We will compare four workhorse analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a cornerstone technique for purity determination, particularly for non-volatile or thermally sensitive impurities. Its strength lies in separating the parent compound from closely related species like its primary oxidation product, 1-naphthoic acid. A reverse-phase (RP-HPLC) method is the logical choice, as it separates compounds based on hydrophobicity. This compound, being more nonpolar than 1-naphthoic acid or 1-naphthalenemethanol, will have a longer retention time on a standard C18 column under typical reverse-phase conditions.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase A: Deionized water with 0.1% phosphoric acid or formic acid. Phosphoric acid provides a stable pH but is not MS-compatible; formic acid is preferred for HPLC-MS applications.[11]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Solvent: Prepare a diluent of 50:50 acetonitrile:water.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a concentration of ~1.0 mg/mL.
-
Sample Preparation: Prepare the commercial this compound sample in the same manner.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm, where the naphthalene ring system exhibits strong absorbance.[12]
-
Gradient Elution:
-
0-15 min: 50% B to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% B to 50% B
-
21-25 min: Hold at 50% B (re-equilibration)
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Trustworthiness: This protocol is self-validating. The gradient elution ensures that both more polar impurities (eluting early) and less polar impurities (eluting late) are captured. Spiking the sample with known potential impurities (like 1-naphthoic acid) can confirm peak identity and the method's resolving power.
Caption: Workflow for purity analysis of this compound by RP-HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC is the premier technique for analyzing volatile and thermally stable compounds. It provides exceptional separation efficiency, making it ideal for resolving isomeric impurities like 2-naphthaldehyde from the main this compound peak. Coupling it with a Mass Spectrometry (MS) detector provides definitive identification of impurities by comparing their mass spectra to library data.[13][14] Commercial suppliers often use GC to specify purity, typically citing values of 95-98%.[15][16]
-
System Preparation:
-
GC-MS System: A standard GC with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
Column: A low-to-mid polarity column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., DB-5, HP-5MS; 30 m length, 0.25 mm ID, 0.25 µm film thickness), is highly effective.[13]
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~1.0 mL/min.
-
-
Sample Preparation:
-
Solvent: High-purity acetone or dichloromethane.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in the chosen solvent.
-
-
Chromatographic & Spectrometric Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid column overloading.
-
Oven Temperature Program:
-
Initial Temp: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 min.
-
-
MS Conditions (if used):
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: For FID, calculate % area purity. For MS, identify peaks by matching their mass spectra against the NIST library and then determine % area. The molecular ion for this compound is m/z 156.[14][17]
-
Trustworthiness: The temperature program ensures the elution of both volatile solvents and less volatile impurities. The MS detector provides a second dimension of confirmation, making peak identification highly reliable. A blank solvent injection should be run to ensure no interfering peaks originate from the solvent or system.
Caption: Workflow for impurity identification in this compound by GC-MS.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is an exceptionally powerful tool that provides both structural confirmation and quantitative analysis (a technique known as qNMR). Unlike chromatography, every proton-containing molecule in the sample contributes to the spectrum, providing a complete picture. The aldehyde proton of this compound has a very distinct chemical shift far downfield (~10.3 ppm), making it an excellent marker for the parent compound.[18] Impurities like 1-naphthoic acid (COOH proton > 11 ppm) and 1-naphthalenemethanol (CH₂ protons ~4.9 ppm, OH proton variable) have unique signals that can be readily identified and quantified against an internal standard of known purity.
-
Sample Preparation:
-
Solvent: Chloroform-d (CDCl₃) is a common and effective solvent.
-
Internal Standard: Choose a standard with a simple spectrum that does not overlap with the analyte signals, such as maleic acid or 1,3,5-trimethoxybenzene. Accurately weigh ~10 mg of the internal standard into an NMR tube.
-
Sample Addition: Accurately weigh ~20 mg of the commercial this compound sample directly into the same NMR tube. Record both masses precisely.
-
Dissolution: Add ~0.7 mL of CDCl₃, cap, and vortex until fully dissolved.
-
-
NMR Acquisition:
-
Spectrometer: A 300 or 400 MHz NMR spectrometer is sufficient.[19]
-
Key Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified (a D1 of 30 seconds is often a safe starting point for accurate integration).
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Set the spectral width to cover the full range of expected signals (e.g., -1 to 13 ppm).
-
-
-
Data Processing and Analysis:
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integration: Carefully integrate the characteristic aldehyde proton of this compound (~10.3 ppm, 1H) and a well-resolved signal from the internal standard (e.g., the two vinyl protons of maleic acid at ~6.3 ppm, 2H). Also, integrate any identifiable impurity signals.
-
Calculation: The purity can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and Purity_std = purity of the internal standard.
-
Trustworthiness: The qNMR method is a primary analytical method. Its accuracy is derived from the precise weighing of the sample and standard, not from a calibration curve. The use of a long relaxation delay is critical for ensuring that all proton signals are fully relaxed between pulses, which is the cornerstone of accurate quantification.
Caption: Workflow for quantitative purity determination of this compound by ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is primarily a qualitative technique used for identity confirmation rather than quantitative purity analysis. It works by identifying the functional groups present in a molecule.[20] For this compound, the most telling absorption is the strong carbonyl (C=O) stretch of the aldehyde group, typically found around 1690-1715 cm⁻¹. While not suitable for detecting trace or isomeric impurities, it can provide a quick and simple check for major contaminants with distinct functional groups. For instance, the presence of 1-naphthoic acid would introduce a very broad O-H stretch from ~2500-3300 cm⁻¹, which would be absent in a pure sample.
-
System Preparation:
-
Spectrometer: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with isopropanol and acquire a background spectrum.
-
-
Sample Analysis:
-
Application: Place a single drop of the commercial this compound liquid directly onto the ATR crystal.
-
Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Peak Identification: Identify the key peaks and compare them to a reference spectrum of pure this compound.[17][21][22]
-
~3050 cm⁻¹: Aromatic C-H stretch.
-
~2850 & ~2750 cm⁻¹: Aldehyde C-H stretch (Fermi doublet).
-
~1700 cm⁻¹: Strong C=O (carbonyl) stretch.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretches.
-
-
Impurity Check: Look for unexpected peaks, such as a broad O-H band (indicating acid or alcohol) that would signal significant degradation.
-
Trustworthiness: This method is self-validating for identity. The presence of the characteristic aldehyde C-H and C=O stretches alongside the aromatic fingerprint confirms the material is indeed this compound. However, its lack of sensitivity means the absence of impurity peaks does not guarantee high purity.
Caption: Workflow for identity confirmation of this compound by FTIR.
Summary and Recommendations
The choice of analytical technique should be driven by the specific question being asked. A summary of the capabilities of each method is presented below.
| Technique | Primary Use | Key Strengths | Key Limitations | Best for Detecting |
| RP-HPLC | Quantification, Purity | Excellent for non-volatile impurities, robust, widely available. | May not resolve all isomeric impurities, requires standards for quantification. | 1-Naphthoic acid, 1-naphthalenemethanol, polar byproducts. |
| GC-MS | Identification, Quantification | Superior resolution for volatile/isomeric impurities, definitive identification with MS. | Not suitable for non-volatile or thermally labile impurities. | 2-Naphthaldehyde, naphthalene, residual solvents. |
| ¹H NMR | Absolute Quantification, Structure ID | Provides structural information, qNMR is a primary method (no calibration curve needed). | Lower sensitivity than chromatography, requires more expensive equipment. | Structural isomers, oxidation/reduction products, overall purity. |
| FTIR | Identity Confirmation | Fast, simple, requires no solvent, good for identifying functional groups. | Not quantitative, low sensitivity for impurities, poor for isomeric impurities. | Major degradation products with unique functional groups (acids, alcohols). |
Senior Scientist's Recommendation:
-
For Routine Quality Control (QC): A validated RP-HPLC method provides the best balance of performance and accessibility for quantifying common degradation products like 1-naphthoic acid.
-
For In-Depth Impurity Profiling and Problem Solving: A combination of GC-MS and ¹H NMR is unbeatable. GC-MS will identify and resolve volatile and isomeric impurities, while ¹H NMR will provide an absolute quantitative assessment of the bulk material and confirm the identity of major components.
-
For Incoming Material Identity Check: FTIR is the fastest and simplest way to confirm that the material received is indeed this compound and has not grossly degraded.
By employing these methods thoughtfully, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- The Good Scents Company. (n.d.). This compound.
- Esteb, J. J., Glogorich, K. M., & O'Reilly, S. A. (2004). Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction. Journal of Chemical Education, 81(12), 1792.
- Otto Chemie Pvt. Ltd. (n.d.). This compound, 98%.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6195, this compound.
- Organic Syntheses. (n.d.). This compound. Org. Synth. 1947, 27, 60.
- Wiley-VCH GmbH. (n.d.). This compound - Optional[FTIR] - Spectrum. SpectraBase.
- S D Fine-Chem Limited. (n.d.). This compound (a-naphthaldehyde).
- ResearchGate. (n.d.). Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction.
- Digital Commons @ Butler University. (2004). Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction.
- National Institutes of Health. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 54, 110411.
- National Institute of Standards and Technology. (n.d.). 1-Naphthalenecarboxaldehyde - IR Spectrum. NIST Chemistry WebBook.
- Wiley-VCH GmbH. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- FooDB. (2015, May 7). Showing Compound this compound (FDB030250).
- OUCI. (2025). Aldehydes determination in edible oil samples employing 1-Naphthalenyl hydrazine as derivatizing agent followed by HPLC-FLD. Microchemical Journal, 113658.
- Organic Syntheses. (n.d.). 2-HYDROXY-1-NAPHTHALDEHYDE. Org. Synth. 1928, 8, 86.
- Wiley Analytical Science. (2020, August 6). Naphthalene exposure: Simple GC/MS monitoring.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Organic Syntheses. (n.d.). β-NAPHTHALDEHYDE. Org. Synth. 1941, 21, 81.
- LookChem. (n.d.). This compound - 66-77-3.
- National Institute of Standards and Technology. (n.d.). 1-Naphthalenecarboxaldehyde - Mass spectrum (electron ionization). NIST Chemistry WebBook.
- Publisso. (2020, December 21). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS.
- Karagiannidou, E., et al. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. Journal of Pharmaceutical and Biomedical Analysis, 108, 121-127.
- Asian Journal of Chemistry. (2005). Determination of Naphthalene Content by Gas Chromatography. 17(3), 1993-1997.
- ResearchGate. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.
- Oakwood Chemical. (n.d.). This compound.
Sources
- 1. This compound, 98% 66-77-3 India [ottokemi.com]
- 2. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 3. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 4. This compound | 66-77-3 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. "Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid an" by John J. Esteb, Keith M. Glogorich et al. [digitalcommons.butler.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 15. This compound, 95% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 16. This compound 95 66-77-3 [sigmaaldrich.com]
- 17. This compound | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound(66-77-3) 1H NMR [m.chemicalbook.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spectrabase.com [spectrabase.com]
- 22. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
Development of a reference standard for 1-Naphthaldehyde
An In-Depth Guide to the Development and Comparative Analysis of a 1-Naphthaldehyde Reference Standard
Abstract
The establishment of a well-characterized, high-purity chemical reference standard is a foundational requirement for achieving accuracy, precision, and reproducibility in pharmaceutical research, development, and quality control. This guide provides a comprehensive overview of the development, characterization, and validation of an in-house this compound reference standard. This compound is a critical intermediate in the synthesis of various organic materials, including dyes, pharmaceutical agents, and metal-organic frameworks (MOFs).[1][2] We present a detailed narrative of the synthetic purification, rigorous analytical characterization using a suite of orthogonal methods, and a direct comparison against commercially available alternatives. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable standard for the quantification and identification of this compound and its related impurities.
The Imperative for a High-Purity Reference Standard
In regulated analytical testing, a reference standard serves as the benchmark against which unknown samples are measured. Its purity and identity must be unequivocally established, as any uncertainty is directly propagated into the final reported results of a drug substance or product. The World Health Organization (WHO) and the United States Pharmacopeia (USP) provide extensive guidelines on the establishment and maintenance of chemical reference substances, emphasizing the need for thorough characterization.[3][4]
For novel chemical entities or intermediates not yet available from compendial sources, the onus is on the developing organization to synthesize and qualify an in-house primary reference standard.[5] This process involves not just achieving high purity, but rigorously proving it through multiple, independent (orthogonal) analytical techniques.[6]
This compound (C₁₁H₈O, CAS 66-77-3) is a pale yellow oily liquid that serves as a key precursor in numerous synthetic pathways.[2][7][8] Its applications range from the synthesis of 1-Naphthoic acid to the creation of advanced phosphors for lighting.[7] Given its reactive aldehyde functional group, it is susceptible to oxidation, making the control and quantification of impurities, such as the corresponding carboxylic acid, particularly critical.[9][10] This guide details the creation of a reference standard for this compound, ensuring its suitability for demanding analytical applications.
Synthesis, Purification, and Characterization of the Reference Material
A candidate batch of this compound was selected from a multi-gram synthesis campaign. The primary goal was not just synthesis, but purification to a level exceeding that of typical commercial grades.
Purification Strategy: From Crude Material to High-Purity Standard
The initial crude material, while appearing pure by basic TLC, contained several process-related impurities and degradation products. A multi-step purification was designed to target these specific impurities.
-
Rationale for Purification Choice: A common impurity in aldehyde synthesis is the over-oxidized carboxylic acid (1-Naphthoic acid).[9] Simple distillation may not effectively remove this impurity due to close boiling points at reduced pressure. Therefore, a chemical purification step was introduced. The formation of a water-soluble bisulfite adduct is a classic and highly selective method for purifying aldehydes.[9] The aldehyde is regenerated from the adduct by basification, leaving non-aldehydic impurities behind in the aqueous or organic phases. This is followed by vacuum distillation to remove any non-volatile residues and residual solvents.[7]
-
Purification Protocol:
-
The crude this compound was dissolved in ethanol.
-
A saturated aqueous solution of sodium bisulfite was added portion-wise with vigorous stirring.[9]
-
The precipitated bisulfite adduct was filtered and washed with cold ethanol and diethyl ether to remove unreacted organic impurities.
-
The purified adduct was then treated with an aqueous sodium carbonate solution to regenerate the aldehyde.
-
The liberated this compound was extracted into diethyl ether, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure.
-
The final purification was achieved by vacuum distillation (e.g., 160-161 °C/15 mmHg) to yield a clear, colorless to pale yellow oil.[7][11]
-
Physicochemical Properties
The purified material was characterized to confirm its basic physical properties, which aligned with established literature values.
| Property | Observed Value | Reference Value | Source |
| Appearance | Clear, pale yellow oil | Yellow liquid | [7][8] |
| Molecular Formula | C₁₁H₈O | C₁₁H₈O | [8][12] |
| Molecular Weight | 156.18 g/mol | 156.18 g/mol | [8][12] |
| Boiling Point | 160.5 °C @ 15 mmHg | 160-161 °C @ 15 mmHg | [7] |
| Refractive Index | 1.6525 @ 20°C | 1.6520 @ 20°C | [7] |
Orthogonal Analytical Characterization for Identity and Purity
The cornerstone of reference standard qualification is the use of multiple analytical techniques that rely on different chemical and physical principles (orthogonality) to identify and quantify the main component and its impurities.
Caption: Workflow for the development and certification of a reference standard.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired. The observed chemical shifts, coupling constants, and integration values were fully consistent with the structure of this compound, showing the characteristic aldehyde proton singlet and the complex aromatic splitting pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum displayed characteristic absorption bands confirming the key functional groups: a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.
-
Mass Spectrometry (MS): Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) showed a single major peak with a molecular ion [M]⁺ at m/z = 156, corresponding to the molecular weight of this compound.[12]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC-UV): An HPLC method was developed to assess the purity and quantify non-volatile impurities.
-
Rationale: HPLC is ideal for separating thermally sensitive or non-volatile compounds, such as the potential 1-naphthoic acid impurity.[13] A C18 reversed-phase column provides excellent separation for aromatic compounds.
-
-
Gas Chromatography (GC-FID): A complementary GC method was used to assess purity and quantify volatile impurities.
-
Rationale: GC provides an orthogonal separation mechanism to HPLC, based on volatility and boiling point.[13] It is highly effective for identifying residual solvents and other process impurities that may not be well-resolved by HPLC.
-
Comparative Analysis: In-House Standard vs. Commercial Grade
To demonstrate the superior quality of the developed reference standard, a comparative analysis was performed against a typical commercially available grade of this compound (advertised as ≥95% purity).
| Parameter | In-House Reference Standard | Commercial Grade (≥95%) | Method |
| Appearance | Clear, pale yellow liquid | Yellow to yellow-brown liquid | Visual |
| Identity | Conforms to structure | Conforms to structure | FTIR, NMR, MS |
| Purity by HPLC-UV | 99.92% | 95.8% (with 2.1% 1-Naphthoic Acid) | HPLC-UV |
| Purity by GC-FID | 99.89% | 96.1% (multiple minor impurities) | GC-FID |
| Water Content | 0.03% | 0.25% | Karl Fischer |
| Assay (by Mass Balance) | 99.86% | Not Determined | Calculation* |
*Assay by Mass Balance = (100% - % Impurities by HPLC/GC - % Water) x Purity Factor
Caption: Logic for determining certified purity via the mass balance approach.
The data clearly demonstrates the superior purity of the in-house reference standard. The commercial-grade material contains significant impurities, including the common oxidant 1-Naphthoic Acid, which would introduce substantial error if used for quantitative analysis.
Detailed Experimental Protocols
Reproducibility is key to scientific integrity. The following are the detailed, validated methods used for the characterization of the this compound reference standard.
Protocol 5.1: HPLC-UV Method for Chromatographic Purity
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic; 60:40 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid.
-
Causality: The acetonitrile/water mixture provides optimal polarity for eluting the aromatic aldehyde, while the acid suppresses the ionization of any carboxylic acid impurities, leading to sharper peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Causality: This wavelength provides a good response for the naphthalene chromophore present in the main component and expected impurities.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
System Suitability:
-
Tailing Factor: The peak for this compound should have a tailing factor between 0.8 and 1.5.
-
Theoretical Plates: The column should exhibit >2000 theoretical plates for the analyte peak.
-
Reproducibility: Five replicate injections of the standard should show a relative standard deviation (RSD) of <1.0% for the peak area.
-
-
Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.
Protocol 5.2: GC-FID Method for Chromatographic Purity
-
Instrumentation: GC system with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness).
-
Causality: A non-polar "5% phenyl" column provides excellent general-purpose separation for a wide range of organic compounds based on boiling points.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector and Detector Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
Sample Preparation: Prepare a solution of ~1 mg/mL in Acetone.
-
System Suitability: The system must meet similar criteria for reproducibility and peak shape as the HPLC method.
Stability, Storage, and Handling
-
Storage: The this compound reference standard should be stored in a tightly sealed, amber glass vial at 2-8°C to minimize degradation from light and air oxidation.[14]
-
Handling: Due to its reactivity, the material should be handled under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when preparing solutions for analysis.[10]
-
Retest Period: Based on accelerated stability studies, an initial retest period of 12 months is assigned. The material will be re-analyzed at this interval to ensure its purity remains within the certified specifications.[5][6]
Conclusion
This guide has detailed the systematic process for developing a high-purity this compound reference standard. Through a targeted purification strategy and comprehensive characterization using orthogonal analytical methods like HPLC, GC, NMR, FTIR, and MS, we have established the identity and purity of this material to be 99.86%. Comparative analysis against a standard commercial grade highlights the critical importance of using a well-characterized reference standard to avoid significant analytical errors. The detailed protocols provided herein serve as a validated framework for the quality control and analysis of this compound, ensuring data integrity for researchers and scientists in the pharmaceutical and chemical industries.
References
- This compound (CAS 66-77-3): Properties, Uses, and Sourcing Guide. [Link]
- Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organiz
- This compound | C11H8O | CID 6195 - PubChem. [Link]
- This compound - Organic Syntheses Procedure. [Link]
- 1-Naphthalenecarboxaldehyde - the NIST WebBook. [Link]
- Four Keys to Reference Standard Management - MRIGlobal. [Link]
- The ABC's of Reference Standard Management. [Link]
- Is it possible to purify aldehyde by column? Is there any other method to do purification?
- A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous M
Sources
- 1. This compound: Aromatic Aldehyde Intermediate_Chemicalbook [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. who.int [who.int]
- 4. usp.org [usp.org]
- 5. mriglobal.org [mriglobal.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. This compound | 66-77-3 [chemicalbook.com]
- 8. This compound | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Naphthaldehyde for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides a detailed, procedural framework for the safe and compliant disposal of 1-Naphthaldehyde, moving beyond mere instruction to explain the scientific rationale behind each step. Our aim is to empower you with the knowledge to manage your chemical waste streams confidently and responsibly.
Understanding the Hazard Profile of this compound
Before addressing disposal, a thorough understanding of the compound's characteristics is paramount. This compound (C₁₁H₈O) is an aromatic aldehyde that presents several hazards.[1][2]
Key Hazards:
-
Toxicity: Harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2]
-
Environmental Concerns: While specific ecotoxicity data can be limited, it is prudent to prevent its release into the environment.[3][4] Improper disposal can lead to contamination of water and soil.[3]
-
Reactivity: this compound is incompatible with strong oxidizing agents and strong bases, which can lead to vigorous reactions.[1]
This hazard profile dictates that this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5]
Immediate Safety and Spill Response
Accidents can happen, and a rapid, informed response is crucial to mitigating risks.
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate PPE. When handling this compound, including during disposal procedures, the following should be worn:
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact, which can cause irritation.[1] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from accidental splashes. |
| Respiratory Protection | Use in a certified chemical fume hood. | Minimizes the inhalation of vapors, which can irritate the respiratory tract.[1] |
Spill Cleanup Protocol: In the event of a this compound spill, follow these steps immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. If the spill is large or outside a hood, evacuate unnecessary personnel from the immediate area.
-
Contain the Spill: Absorb the liquid with an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Clearly label the waste container with "Hazardous Waste: this compound Spill Debris" and follow the disposal procedures outlined below.
Step-by-Step Disposal Protocol for this compound Waste
The guiding principle for the disposal of this compound is segregation and containment for collection by a licensed hazardous waste disposal service.[6][7] In-laboratory chemical neutralization of this compound is not recommended without a validated procedure specific to your facility and waste stream, as incomplete reactions can produce other hazardous byproducts.
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is the most critical step in a safe waste management program.[6] Mixing incompatible waste streams can lead to dangerous reactions.[8]
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound and compatible waste. The container should be made of a material compatible with aromatic aldehydes (e.g., glass or polyethylene).
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").[7][9]
-
Incompatible Wastes: Do not mix this compound waste with the following:
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates)
-
Strong Bases (e.g., sodium hydroxide, potassium hydroxide)
-
Aqueous Waste Streams (unless the this compound is in a dilute aqueous solution from a specific process)
-
The following diagram illustrates the decision-making process for segregating this compound waste.
Caption: Decision tree for proper segregation of this compound waste.
Step 2: Accumulation and Storage
Proper storage of hazardous waste is a regulatory requirement and essential for laboratory safety.[10]
-
Container Management: Keep the waste container securely sealed when not in use.[9]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be under the direct control of laboratory personnel, away from ignition sources, and in a well-ventilated location.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7]
Step 3: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy, it must be disposed of through the proper channels.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for hazardous waste disposal.[7] They will provide you with the necessary paperwork and schedule a pickup.
-
Complete a Hazardous Waste Tag/Manifest: Accurately fill out the hazardous waste tag provided by your EHS office. This will include the chemical name, concentration, and volume.
-
Prepare for Pickup: Ensure the container is clean on the outside, properly sealed, and correctly labeled.
The overall workflow for the disposal of this compound is summarized in the diagram below.
Caption: Workflow for the compliant disposal of this compound.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental protection. By understanding the chemical's hazards and the rationale behind each step of the disposal process, you contribute to a safer working environment for yourself and your colleagues. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.
References
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Pioneer. (2024, November 13).
- Cole-Parmer. Material Safety Data Sheet - this compound, 95%.
- GovInfo. (2007, January 3). Federal Register/Vol. 72, No. 1/Wednesday, January 3, 2007/Rules and Regulations.
- Environmental Marketing Services. (n.d.).
- Pioneer. (2024, November 13).
- NSWAI. (n.d.). Hazardous Waste Disposal Guide.
- PubChem. This compound. National Institutes of Health.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Organic Syntheses. This compound.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Safety & Risk Services. (n.d.).
- Fisher Scientific. (2009, October 30).
- The University of Texas at Austin. (n.d.). Neutralizing the Aldehydes | SynapseWeb.
- Benchchem. (n.d.).
- EPFL. (n.d.).
- Environmental Health & Safety Services - Syracuse University. Section 1: Hazardous Waste.
- Environmental Health & Safety Services - Syracuse University. Section 1: Hazardous Waste.
- Google Patents.
- US EPA. (2025, May 30).
- Cornell EHS. 7.1.1 General Neutralization Procedures | Environment, Health and Safety.
- GovInfo. (2007, January 3). Federal Register/Vol. 72, No.
- US EPA. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- Merck Millipore. (n.d.).
- EPA NEPAL. Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides.
- University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Health, Safety & Risk Management. (2024, April 16). chemical waste guidelines.
- EPA NEPAL. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Shared Page. (2025, September 17).
- CP Lab Safety. (n.d.).
- Shared Page. (n.d.).
- UFF. (n.d.).
- NCBI. Introduction - NTP Technical Report on the Toxicity Studies of o-Phthalaldehyde (CASRN ...).
- EPA NEPAL.
- EPA NEPAL.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound: Environmental Impact and Safety Regulations - Pioneer [pioneerbioinc.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. nswai.org [nswai.org]
- 10. fishersci.com [fishersci.com]
Navigating the Safe Handling of 1-Naphthaldehyde: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 1-Naphthaldehyde, a valuable reagent in organic synthesis, requires a comprehensive understanding of its properties to ensure safe handling and disposal. This guide moves beyond a simple checklist, providing a deep dive into the causality behind essential safety protocols, thereby empowering you to work with confidence and security.
Understanding the Hazard: Why Caution is Critical
This compound is a yellow liquid with a pungent odor that presents several potential health hazards.[1] It is classified as harmful if swallowed and causes skin, eye, and respiratory tract irritation.[2][3] Direct contact with the eyes can be a strong irritant and may cause tearing (lachrymation).[2][3] While a single prolonged skin exposure is not likely to result in harmful absorption, repeated or prolonged contact may lead to dermatitis.[2] Ingestion can cause irritation of the digestive tract.[2] Inhalation of vapors may also lead to respiratory irritation.[2][4]
It is crucial to recognize that while no specific occupational exposure limits (OELs) have been established by major regulatory bodies like OSHA for this compound, the absence of a defined limit necessitates a more cautious approach, emphasizing the minimization of all potential exposures.[2][5]
A Multi-Layered Defense: Personal Protective Equipment (PPE)
The foundation of safe handling lies in the appropriate selection and use of Personal Protective Equipment. This is not a matter of simple compliance but a scientifically-driven strategy to mitigate specific risks.
Eye and Face Protection: The First Line of Defense
Given that this compound is a potent eye irritant, robust eye protection is non-negotiable.[2]
-
Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling this compound. They provide a seal around the eyes, protecting against splashes from all angles.[2]
-
Face Shield: In situations with a higher risk of splashing, such as when transferring large volumes or working with heated material, a face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.[6]
Skin Protection: Choosing the Right Barrier
Protecting your skin from direct contact is paramount to preventing irritation and potential dermatitis.[2]
-
Gloves: The choice of glove material is critical. While many sources recommend "appropriate protective gloves," a deeper analysis of chemical compatibility is necessary. For aldehydes, butyl rubber and Viton™ gloves offer excellent resistance for extended contact.[7] Nitrile gloves are suitable for incidental splash protection but should be changed immediately upon contamination.[8][9] Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid contaminating your hands.[6]
-
Laboratory Coat: A standard laboratory coat is essential to protect your skin and clothing from accidental splashes.[10] For procedures with a higher risk of significant exposure, a chemically resistant apron or suit may be warranted.[6]
-
Footwear: Closed-toe shoes are a mandatory component of laboratory safety and protect your feet from spills.[10]
Respiratory Protection: When Engineering Controls Are Not Enough
Engineering controls, such as fume hoods, are the primary method for controlling inhalation exposure.[10] However, in certain situations, respiratory protection may be necessary.
-
Respirator Selection: If engineering controls are insufficient to maintain low airborne concentrations, or during emergency situations, a NIOSH-approved respirator should be used.[2] For aldehydes like this compound, an air-purifying respirator equipped with an organic vapor (OV) cartridge is recommended.[11][12] In situations where particulate matter may also be present, a combination OV/P100 cartridge is appropriate.[13]
-
Fit Testing and Training: It is imperative that any individual required to wear a respirator undergoes proper fit testing and training in accordance with OSHA regulations (29 CFR 1910.134).[2][14]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiment.
Pre-Operational Checklist:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3][4]
-
Ensure Proper Ventilation: All handling of this compound should be conducted in a certified chemical fume hood.[10]
-
Assemble all Necessary PPE: Have all required PPE readily available and inspect it for any damage.
-
Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower and eyewash station.[2]
Handling Procedure:
-
Don Appropriate PPE: Put on your lab coat, chemical splash goggles, and appropriate gloves.
-
Transfer with Care: When transferring this compound, do so slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
-
Keep Containers Closed: Keep the container of this compound tightly closed when not in use to minimize the release of vapors.[2]
-
Avoid Inhalation: Work in a manner that keeps your face out of the direct path of any vapors.
-
Clean Up Spills Immediately: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[2] Place the absorbed material into a sealed, labeled container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Labeling:
-
Liquid Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container. Do not mix it with other waste streams unless compatibility has been confirmed.
-
Solid Waste: All disposables contaminated with this compound, such as gloves, absorbent materials, and pipette tips, should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4]
Disposal Methods:
-
Licensed Waste Disposal Service: The primary and recommended method for the disposal of this compound waste is to contact a licensed professional waste disposal service.[4] They are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Neutralization (for Aldehyde Waste Streams): For some laboratory settings with specific aldehyde waste streams, chemical neutralization may be an option.[1][2] This process typically involves using a commercially available product to convert the aldehyde into a non-hazardous waste.[1][2] However, it is crucial to verify that this method is compliant with your institution's policies and local regulations.[15] Never attempt to neutralize chemical waste without proper training and approval.
Visualizing the Workflow: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Acute Oral Toxicity (Rat LD50) | 667 mg/kg | [4] |
| Dermal Toxicity (Guinea Pig LD50) | > 20 mL/kg | [2] |
| Eye Protection | Chemical Splash Goggles (minimum); Face shield for splash risk | [2][6] |
| Recommended Glove Material (Extended Contact) | Butyl Rubber, Viton™ | [7] |
| Recommended Glove Material (Incidental Contact) | Nitrile | [8][9] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridge | [2][11] |
| Occupational Exposure Limit (OSHA, NIOSH, ACGIH) | Not Established | [2][5] |
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 95%.
- Haz-Map. (n.d.). This compound - Hazardous Agents.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - this compound 97%.
- Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
- Pioneer. (2024). This compound: Environmental Impact and Safety Regulations.
- OSHA. (n.d.). OSHA Glove Selection Chart.
- iGEM. (n.d.). Standard Operating Procedures.
- New Jersey Department of Health. (n.d.). NAPHTHALENE HAZARD SUMMARY.
- Aldehyde Disposal. (n.d.). Aldehyde Disposal.
- Aldex. (n.d.). Aldex® - Aldehyde Disposal Made Easy.
- CP Lab Safety. (n.d.). Glove Compatibility.
- Centers for Disease Control and Prevention. (2019). Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards.
- Medicom. (n.d.). Chemical Resistance Reference Chart.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH.
- 3M. (n.d.). 3M™ Formaldehyde/Organic Vapour Cartridge/Filter, 60925, P100.
- Gemplers. (2024). Selecting the Right Reusable Respirator Cartridge Filter.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- SAS Safety Corp. (n.d.). Chemical Resistance Chart.
- Uline. (n.d.). 3M Respirator Cartridges, Organic Vapor Cartridges in Stock.
- University of California, Berkeley. (n.d.). Chemical Resistance of Gloves.pdf.
- PubChem. (n.d.). This compound.
Sources
- 1. wastewise.com [wastewise.com]
- 2. archtechnochem.com [archtechnochem.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]
- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. calpaclab.com [calpaclab.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 10. 3mcanada.ca [3mcanada.ca]
- 11. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 12. uline.ca [uline.ca]
- 13. legionsafety.com [legionsafety.com]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 15. apps.ecology.wa.gov [apps.ecology.wa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
